molecular formula C26H26N8O11S2 B3132767 Ceftobiprole medocaril CAS No. 376653-43-9

Ceftobiprole medocaril

Cat. No.: B3132767
CAS No.: 376653-43-9
M. Wt: 690.7 g/mol
InChI Key: HFTSMHTWUFCYMJ-YIOMYIDASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftobiprole medocaril is a cephalosporin. It has a role as a prodrug.
This compound is a prodrug of [ceftobiprole], a fifth-generation semisynthetic cephalosporin antibacterial. Ceftobiprole is a broad-spectrum agent with demonstrated activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Staphylcoccus aureus (methicillin-resistant Staphylococcus aureus;  MRSA). The EMA's Committee for Medicinal Products for Human Use (CHMP) adopted a negative opinion of this compound in February 2010, recommending the refusal of its marketing authorization in the European Union primarily due to data quality issues in pivotal clinical studies. It received its first approval in Canada in October 2017 for use in certain patients with bacterial pneumonia, and was subsequently approved in the United States with additional indications for skin and skin structure infections and bacteremia in April 2024.
This compound Sodium is the sodim salt form of this compound, a water-soluble prodrug of ceftobiprole, a pyrrolidinone cephalosporin antibiotic, with bactericidal activity. Ceftobiprole binds to and inactivates penicillin-binding proteins (PBPs), enzymes involved in the terminal stages of bacterial cell wall assembly and cell wall reshaping during bacterial growth and division. This agent exhibits a broad spectrum of activity against gram-negative and gram-positive pathogens including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). Ceftobiprole is refractory to hydrolysis by class A and class C lactamases.
a ceftobiprole prodrug

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6+,30-15-/t13-,16-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSMHTWUFCYMJ-YIOMYIDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N8O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376653-43-9
Record name Ceftobiprole medocaril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376653-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftobiprole Medocaril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376653439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole medocaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CEFTOBIPROLE MEDOCARIL FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXV28V1B07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ceftobiprole Medocaril Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftobiprole (B606590) medocaril is a fifth-generation cephalosporin (B10832234) with potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals. The core of ceftobiprole's efficacy against MRSA lies in its ability to effectively bind to and inhibit Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in staphylococci.

Pharmacokinetics: From Prodrug to Active Moiety

Ceftobiprole is administered intravenously as the water-soluble prodrug, ceftobiprole medocaril.[1][2] This formulation enhances its stability and solubility for administration. Following intravenous infusion, this compound is rapidly and completely converted to its active form, ceftobiprole, by plasma esterases.[1][2][3][4] This conversion is a swift process, generally occurring in under a minute, and is minimally affected by other medications or patient disease states.[1]

G cluster_0 Bloodstream Ceftobiprole_Medocaril This compound (Prodrug) Ceftobiprole_Active Ceftobiprole (Active Drug) Ceftobiprole_Medocaril->Ceftobiprole_Active Rapid Conversion (<1 min) Plasma_Esterases Plasma Esterases Plasma_Esterases->Ceftobiprole_Medocaril

Prodrug activation of this compound.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of ceftobiprole stems from its inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, ceftobiprole targets and binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4] By binding to these enzymes, ceftobiprole inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][4]

Overcoming MRSA Resistance: High Affinity for PBP2a

The primary mechanism of resistance in MRSA is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics, allowing it to continue cell wall synthesis even in their presence. Ceftobiprole is distinguished by its high binding affinity for PBP2a.[3][4][5] It forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function.[1] This strong interaction is a key contributor to ceftobiprole's potent activity against MRSA.[3][4] The effectiveness of ceftobiprole against MRSA is attributed to a combination of an increased rate of acylation, high intrinsic affinity, and a low deacylation rate, leading to significant inhibition of the PBP2a active site.[6]

G cluster_0 MRSA Cell Wall Synthesis Ceftobiprole Ceftobiprole PBP2a PBP2a (Low-affinity PBP) Ceftobiprole->PBP2a High-affinity binding & inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking Ceftobiprole->Peptidoglycan_Synthesis Inhibits PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Mechanism of ceftobiprole action against MRSA.

Quantitative Data

In Vitro Susceptibility of S. aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ceftobiprole against methicillin-susceptible S. aureus (MSSA) and MRSA isolates from various studies.

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
MSSA11,5630.50.5[7]
MRSA8,18412[7]
MDR MRSA-12[7]
MSSA-0.251[8]
MRSA-0.51[8]
MSSA-0.250.5[9]
MRSA-12[9]
MRSA4911.5[10]

MDR: Multidrug-resistant

Penicillin-Binding Protein (PBP) Affinity

The table below presents the 50% inhibitory concentrations (IC₅₀) of ceftobiprole for various PBPs in S. aureus.

PBP TargetS. aureus StrainCeftobiprole IC₅₀ (μg/mL)Reference
PBP1ATCC 29213 (MSSA)≤1[8]
PBP2ATCC 29213 (MSSA)≤1[8]
PBP3ATCC 29213 (MSSA)≤1[8]
PBP4ATCC 29213 (MSSA)≤1[8]
PBP2aOC 3726 (MRSA)0.6 - 1.7[1]
PBP2aMRSA<1[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of ceftobiprole.

G cluster_0 Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of ceftobiprole in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the MRSA strain. A->B C Dilute the inoculum and add to each well of the microtiter plate to achieve a final concentration of ~5 x 10^5 CFU/mL. B->C D Include growth control (no antibiotic) and sterility control (no bacteria) wells. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Determine the MIC as the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth. E->F

Workflow for MIC determination.
Penicillin-Binding Protein (PBP) Binding Assay

A competitive binding assay is commonly employed to determine the affinity of ceftobiprole for PBPs, particularly PBP2a.

Methodology:

  • Preparation of MRSA Membranes: Isolate membrane fractions containing PBPs from an MRSA strain.

  • Saturation of non-PBP2a PBPs (Optional but recommended for PBP2a-specific assays): Pre-incubate the membrane preparation with an excess of a β-lactam that has a low affinity for PBP2a (e.g., clavulanic acid) to saturate other PBPs.

  • Competitive Binding: Incubate the membrane preparation with varying concentrations of ceftobiprole for a defined period (e.g., 10-30 minutes) to allow for binding to PBP2a.

  • Fluorescent Labeling: Add a fluorescently labeled β-lactam probe (e.g., Bocillin-FL or a biotinylated ampicillin (B1664943) followed by a fluorescent streptavidin conjugate) at a saturating concentration and incubate for a further defined period. This probe will bind to any PBP2a not occupied by ceftobiprole.

  • Detection and Quantification: Separate the PBP-probe complexes by SDS-PAGE. Visualize the fluorescent bands using an appropriate imager. The intensity of the fluorescent signal is inversely proportional to the amount of ceftobiprole bound to PBP2a.

  • IC₅₀ Determination: Quantify the band intensities and calculate the IC₅₀ value, which is the concentration of ceftobiprole required to inhibit 50% of the binding of the fluorescent probe to PBP2a.

Time-Kill Curve Analysis

Time-kill assays are performed to assess the bactericidal activity of ceftobiprole over time.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Ceftobiprole: Add ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar). Incubate the plates for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12]

Conclusion

This compound's mechanism of action against MRSA is a well-defined process involving its conversion to the active form, ceftobiprole, which then effectively inhibits bacterial cell wall synthesis by binding to and inactivating PBP2a. This high affinity for the primary determinant of methicillin resistance underlies its potent anti-MRSA activity. The quantitative data from in vitro susceptibility testing and PBP binding assays consistently demonstrate its efficacy. The standardized experimental protocols outlined provide a framework for the continued investigation and development of this important antimicrobial agent.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Ceftobiprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is a fifth-generation cephalosporin (B10832234) with broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2][3] Notably, it is the first cephalosporin to demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Administered intravenously as the prodrug ceftobiprole medocaril, it is rapidly converted to its active form, ceftobiprole, by plasma esterases.[4][6] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of ceftobiprole, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

Ceftobiprole exhibits linear pharmacokinetics and is primarily eliminated through renal excretion.[6][7] Its pharmacokinetic profile is characterized by a relatively short half-life and distribution that approximates the extracellular fluid volume.[4]

Absorption and Distribution

Being an intravenous agent, ceftobiprole's bioavailability is 100%. The prodrug, this compound, is rapidly and almost completely converted to the active drug upon infusion.[4] Ceftobiprole has low plasma protein binding (approximately 16% in humans) and this binding is independent of drug concentration.[4][8] Its steady-state volume of distribution is around 18.4 liters in humans, which is similar to the volume of extracellular fluid.[4] Studies in animal models have shown good penetration into various tissues, including the epithelial lining fluid of the lungs.[5][9]

Metabolism and Excretion

Ceftobiprole undergoes minimal hepatic metabolism.[4] The primary metabolic pathway is the hydrolysis of the beta-lactam ring to form an inactive open-ring metabolite, which accounts for about 4% of the systemic exposure of ceftobiprole.[4] The drug is predominantly excreted unchanged in the urine, with approximately 80-90% of an administered dose recovered in the urine.[6][10] The primary mechanism of renal elimination is glomerular filtration.[4][11] Consequently, dose adjustments are necessary for patients with moderate to severe renal impairment.[6][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of ceftobiprole from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Humans (Single 500 mg dose infused over 2 hours)

ParameterValueReference
Cmax (mg/L)29.2 ± 5.5[12]
AUC (mg·h/L)104 ± 13[12]
t½ (h)3.1 ± 0.3[12]
Vd (L)21.7 ± 3.3[12]
Plasma Protein Binding (%)16[12]
Total Clearance (L/h)4.8 ± 0.7[12]
Renal Clearance (L/h)4.1 ± 0.7[12]
Active Urinary Excretion (%)83.1 ± 9.1[12]

Table 2: Pharmacokinetic Parameters of Ceftobiprole in Murine Models

Animal ModelDose (mg/kg)Cmax (µg/mL)AUC (min·µg/mL)t½ (h)Reference
Immunocompetent Mice (S. aureus skin infection)12.5 s.c.17481~0.5[13]
50 s.c.662,336~0.5[13]
Immunocompromised Mice (P. aeruginosa skin infection)50 s.c.69-~0.5[13]
Neutropenic Mice (Thigh/Lung Infection)Multiple Doses-AUC/dose: 1.8-2.80.29-0.51[14][15]
Infected Neutropenic BALB/c Mice (Pneumonia)Multiple Doses--0.25-0.45[5]

Pharmacodynamics

The bactericidal activity of ceftobiprole is time-dependent, with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) being the primary pharmacodynamic index correlating with efficacy.[6][9][14]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][16] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][17] A key feature of ceftobiprole is its high affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are modified PBPs that confer resistance to many other β-lactam antibiotics.[1][16][17] This strong binding to otherwise resistant PBPs is a major contributor to its expanded spectrum of activity.[1][17]

Ceftobiprole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_inhibition Ceftobiprole Ceftobiprole PBP Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBP Binds to PBP2a_PBP2x Resistant PBPs (e.g., PBP2a, PBP2x) Ceftobiprole->PBP2a_PBP2x High-affinity binding Peptidoglycan_Synthesis Peptidoglycan_Synthesis Cell_Lysis Bacterial Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to PBP->Peptidoglycan_Synthesis Catalyzes PBP->Inhibition PBP2a_PBP2x->Peptidoglycan_Synthesis Catalyzes (in resistant strains) PBP2a_PBP2x->Inhibition Inhibition->Peptidoglycan_Synthesis

Caption: Mechanism of action of ceftobiprole.
In Vivo Efficacy and Pharmacodynamic Targets

Ceftobiprole has demonstrated efficacy in a variety of animal models of infection, including those caused by MRSA and penicillin-resistant S. pneumoniae.[14][18] The magnitude of the %fT > MIC required for efficacy varies depending on the pathogen.

Table 3: In Vivo Pharmacodynamic Targets for Ceftobiprole

Pathogen Group%fT > MIC for Static Effect%fT > MIC for 2-log10 KillReference
S. aureus14-28%29.3% ± 4.6%[6][14]
S. pneumoniae15-22%25.8% ± 4.8%[6][14]
Enterobacteriaceae36-45%64.5% ± 25.1%[6][14]
Post-Antibiotic Effect (PAE)

Ceftobiprole exhibits a post-antibiotic effect, which is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. The duration of the in vivo PAE is pathogen-dependent.

Table 4: In Vivo Post-Antibiotic Effect of Ceftobiprole

PathogenAnimal ModelPAE Duration (hours)Reference
MRSAMurine Thigh Infection3.8 - 4.8[14][15]
Penicillin-Resistant S. pneumoniaeMurine Thigh Infection0 - 0.8[14][15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of common experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of ceftobiprole.

Murine Thigh Infection Model

This model is frequently used to determine the PK/PD index that best correlates with efficacy and to quantify the magnitude of this index required for different levels of bacterial killing.

Murine_Thigh_Infection_Model Start Start Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Neutropenia Infection Inject Bacterial Suspension into Thigh Muscle Neutropenia->Infection Treatment Administer Ceftobiprole (various doses and schedules) Infection->Treatment Sampling Collect Thigh Homogenates at Different Time Points Treatment->Sampling PK_Analysis Determine Ceftobiprole Concentrations in Serum Treatment->PK_Analysis CFU_Counting Determine Bacterial Load (CFU/thigh) Sampling->CFU_Counting PD_Analysis Correlate PK Parameters with Bacterial Killing CFU_Counting->PD_Analysis PK_Analysis->PD_Analysis End End PD_Analysis->End

Caption: Workflow for the murine thigh infection model.
  • Animal Model: Typically, neutropenic mice are used to isolate the effect of the antibiotic from the host immune response.[14][15] Neutropenia is induced by injecting cyclophosphamide (B585) intraperitoneally.[19]

  • Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.[14][19]

  • Treatment: Ceftobiprole is administered subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.[14][19]

  • Sample Collection and Analysis: At predetermined time points, mice are euthanized, and their thighs are excised and homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate. Blood samples are also collected to determine the serum concentrations of ceftobiprole, typically by a microbiological assay or liquid chromatography-mass spectrometry (LC-MS).[14][15][19]

  • Data Analysis: The change in bacterial load over time is correlated with pharmacokinetic parameters (e.g., AUC/MIC, Cmax/MIC, %fT > MIC) to identify the most predictive PK/PD index.[19]

Murine Pneumonia Model

This model is used to evaluate the efficacy of ceftobiprole in treating respiratory tract infections.

Murine_Pneumonia_Model Start Start Immunosuppression Induce Immunosuppression (e.g., cyclophosphamide) Start->Immunosuppression Infection Intranasal or Intratracheal Inoculation of Bacteria Immunosuppression->Infection Treatment Administer Ceftobiprole Infection->Treatment Sampling Collect Lungs, Bronchoalveolar Lavage (BAL) Fluid, and Plasma Treatment->Sampling CFU_Counting Determine Bacterial Load in Lungs (CFU/lung) Sampling->CFU_Counting PK_Analysis Measure Ceftobiprole Concentrations in Plasma and ELF Sampling->PK_Analysis Efficacy_Assessment Assess Efficacy based on Bacterial Reduction and Survival CFU_Counting->Efficacy_Assessment PK_Analysis->Efficacy_Assessment End End Efficacy_Assessment->End

Caption: Workflow for the murine pneumonia model.
  • Animal Model: Immunocompromised (e.g., neutropenic) mice are often used.[5][9]

  • Infection: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension.[5][9]

  • Treatment: Ceftobiprole is administered, typically subcutaneously, at various doses.[5][9]

  • Sample Collection and Analysis: At the end of the treatment period, lungs are harvested and homogenized to determine the bacterial load. Blood and bronchoalveolar lavage (BAL) fluid may also be collected to determine ceftobiprole concentrations in plasma and the epithelial lining fluid (ELF), respectively.[5][9]

  • Efficacy Evaluation: Efficacy is assessed by the reduction in bacterial counts in the lungs compared to untreated controls and by animal survival rates.[5][9]

Conclusion

Ceftobiprole is a potent, broad-spectrum cephalosporin with a well-characterized in vivo pharmacokinetic and pharmacodynamic profile. Its time-dependent bactericidal activity, driven by the %fT > MIC, and its unique ability to bind to resistant PBPs in key Gram-positive pathogens, make it a valuable agent in the treatment of serious bacterial infections. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antibiotic. Further research will continue to refine our understanding of its optimal use in various clinical settings.

References

Ceftobiprole's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Its efficacy is particularly notable against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3] The primary mechanism of action for ceftobiprole, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final stages of peptidoglycan synthesis.[1][4] This guide provides an in-depth technical overview of ceftobiprole's binding affinity to various PBPs, details the experimental protocols used for these determinations, and illustrates the underlying mechanisms and workflows.

Core Mechanism of Action

Ceftobiprole's potent antibacterial effect stems from its ability to form a stable acyl-enzyme complex with the transpeptidase domain of PBPs.[4] This covalent modification inactivates the enzyme, disrupting the cross-linking of peptidoglycan strands. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] A key feature of ceftobiprole is its strong affinity for PBP2a in MRSA and PBP2x in PRSP, which are notoriously resistant to other β-lactams.[2][3][5]

Quantitative Binding Affinity Data

The binding affinity of ceftobiprole to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. The following tables summarize the IC50 values of ceftobiprole against PBPs from key bacterial pathogens.

Table 1: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Positive Bacteria
Organism (Strain)PBPCeftobiprole IC50 (µg/mL)Comparator IC50 (µg/mL)
Staphylococcus aureus
MSSA (ATCC 29213)[6][7]PBP1≤1-
PBP2≤1-
PBP3≤1>20 (Ceftriaxone)
PBP4≤1-
MRSA (OC 3726)[6][7]PBP2a0.9>50 (Ceftriaxone), >50 (Ceftazidime)
Streptococcus pneumoniae
Penicillin-Susceptible (OC 8865)[7]PBP1a0.030.01 (Ceftriaxone)
PBP1b0.050.03 (Ceftriaxone)
PBP2x0.010.03 (Ceftriaxone)
PBP2a0.030.1 (Ceftriaxone)
PBP2b0.06>1 (Ceftriaxone)
PBP30.020.02 (Ceftriaxone)
Penicillin-Resistant (OC 8819)[7]PBP1a0.10.02 (Ceftriaxone)
PBP1b>80.02 (Ceftriaxone)
PBP2x18 (Ceftriaxone)
PBP2a0.10.5 (Ceftriaxone)
PBP2b>8>8 (Ceftriaxone)
PBP30.010.01 (Ceftriaxone)
Enterococcus faecium (D63r)[8]PBP1<1-
PBP20.2-
PBP3<1-
PBP4≥1-
PBP5fm≥1-
Table 2: Ceftobiprole Binding Affinity (IC50, µg/mL) in Gram-Negative Bacteria
Organism (Strain)PBPCeftobiprole IC50 (µg/mL)
Escherichia coli (MC4100)[7]PBP1a0.2
PBP1b0.2
PBP20.6
PBP30.1
PBP40.5
PBP5/6>32
Pseudomonas aeruginosa (PAO1)[6][7]PBP1a0.2
PBP1b0.1
PBP23
PBP30.1
PBP42
PBP5/6>32

Experimental Protocols

The determination of ceftobiprole's binding affinity to PBPs is primarily conducted using a competitive binding assay. This method relies on the competition between unlabeled ceftobiprole and a fluorescently labeled β-lactam probe (e.g., Bocillin FL) for binding to the active sites of PBPs.

Key Experimental Methodology: Competitive PBP Binding Assay
  • Preparation of Bacterial Membranes or Whole Cells:

    • For Gram-negative bacteria like E. coli and P. aeruginosa, and for S. aureus, PBPs are typically isolated from the cell membrane.[6]

    • For S. pneumoniae, whole cells are often used directly in the assay.[6]

  • Competitive Incubation:

    • Isolated membranes or whole cells are pre-incubated with varying concentrations of unlabeled ceftobiprole. This allows ceftobiprole to bind to the PBPs.

    • In the specific case of determining affinity for PBP2a in MRSA, membranes are often pre-incubated with clavulanic acid to saturate all other PBPs, isolating PBP2a for the competitive assay.[9]

  • Fluorescent Labeling:

    • Following the incubation with ceftobiprole, a fluorescent penicillin derivative, such as Bocillin FL, is added to the mixture.[9][10]

    • Bocillin FL will bind to any PBP active sites that are not already occupied by ceftobiprole.

  • Detection and Quantification:

    • The reaction is stopped, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The fluorescently labeled PBPs are visualized using a fluor-imager.

    • The intensity of the fluorescent signal for each PBP band is quantified. A lower fluorescence intensity compared to a no-drug control indicates greater binding of ceftobiprole.

  • IC50 Calculation:

    • The IC50 value is determined as the concentration of ceftobiprole that results in a 50% reduction in the fluorescent signal from Bocillin FL binding to a specific PBP, as compared to the control sample without any competing drug.[9]

Visualizations

Mechanism of Action: PBP Inhibition

G cluster_membrane Bacterial Cell Membrane PBP Penicillin-Binding Protein (PBP) PG_synthesis Peptidoglycan Synthesis PBP->PG_synthesis Inhibition Inhibition PG_precursor Peptidoglycan Precursors PG_precursor->PBP Transpeptidation (Cross-linking) CellLysis Cell Lysis & Bacterial Death Ceftobiprole Ceftobiprole Ceftobiprole->PBP Binds to active site Inhibition->PG_synthesis Blocks Synthesis

Caption: Ceftobiprole inhibits PBP-mediated peptidoglycan synthesis, leading to cell lysis.

Experimental Workflow: Competitive PBP Binding Assay

G cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_analysis Analysis A Isolate Bacterial Membranes or Use Whole Cells B Incubate with varying concentrations of Ceftobiprole A->B Step 1 C Add Fluorescent Penicillin (e.g., Bocillin FL) B->C Step 2 D SDS-PAGE Separation of Proteins C->D Step 3 E Visualize Bands with Fluor-Imager D->E Step 4 F Quantify Fluorescence Intensity E->F Step 5 G Calculate IC50 Values F->G Step 6

Caption: Workflow for determining PBP binding affinity using a competitive fluorescence assay.

Conclusion

Ceftobiprole demonstrates potent and broad-spectrum activity by effectively binding to and inhibiting a wide range of essential PBPs in both Gram-positive and Gram-negative bacteria. Its high affinity for the altered PBPs in resistant strains like MRSA and PRSP underscores its clinical significance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and professionals in the field of antibiotic drug development.

References

In Vitro Activity of Ceftobiprole Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590), an advanced-generation parenteral cephalosporin (B10832234), demonstrates broad-spectrum in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antimicrobial profile, detailing its potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. The document summarizes key quantitative data, outlines standardized experimental protocols for susceptibility testing, and illustrates the drug's mechanism of action and testing workflows through detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

Ceftobiprole is a bactericidal cephalosporin that exerts its effect by inhibiting bacterial cell wall synthesis.[1][2] Its unique structure allows for high-affinity binding to essential penicillin-binding proteins (PBPs), including those that confer resistance to other β-lactam antibiotics, such as PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][3][4] This potent and broad-spectrum activity makes ceftobiprole a valuable agent in the context of rising antimicrobial resistance. This guide presents a detailed examination of its in vitro performance against a comprehensive panel of bacterial isolates.

Mechanism of Action

Ceftobiprole's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] By binding to PBPs, which are transpeptidases essential for cross-linking peptidoglycan strands, ceftobiprole disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2] Notably, it demonstrates strong binding to PBP2a of MRSA and PBP2x of penicillin-resistant S. pneumoniae, overcoming common resistance mechanisms.[2][4] In Gram-negative bacteria such as Escherichia coli, ceftobiprole effectively binds to PBP2 and PBP3.[1][5]

Ceftobiprole_Mechanism_of_Action Ceftobiprole Mechanism of Action cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2a, PBP2x, PBP2, PBP3) Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cross-linking) PBPs->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains integrity of Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Ceftobiprole Ceftobiprole Ceftobiprole->PBPs Binds with high affinity Ceftobiprole->Peptidoglycan_Synthesis Inhibits

Caption: Ceftobiprole's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Activity Data

The in vitro activity of ceftobiprole has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and the percentage of susceptible isolates.

Gram-Positive Bacteria

Ceftobiprole demonstrates potent activity against a wide range of Gram-positive organisms, including resistant phenotypes.

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptible (%)Reference(s)
Staphylococcus aureusAll19,7640.5299.7[6][7]
Methicillin-Susceptible (MSSA)-0.25 - 0.50.5100[4][6][8][9]
Methicillin-Resistant (MRSA)8,1841297.2 - 99.5[4][6][8][10][11]
Vancomycin-Intermediate (VISA)--2-[4][10]
Vancomycin-Resistant (VRSA)--1-[10]
Coagulase-Negative StaphylococciMethicillin-Susceptible-0.120.25-[4][12]
Methicillin-Resistant-12-[4][12][13]
Streptococcus pneumoniaeAll3,0070.0150.597.8[11][14]
Penicillin-Susceptible-≤0.06≤0.06 - 0.015-[4][12]
Penicillin-Intermediate-≤0.060.12 - 0.25-[4][12]
Penicillin-Resistant-0.250.5 - 1.0-[4][12][15]
Enterococcus faecalis--0.25 - 0.52100[8][13][16]
Enterococcus faecium-->32>32-[13]
Gram-Negative Bacteria

Ceftobiprole's activity against Gram-negative bacteria is robust, particularly against non-ESBL producing Enterobacterales and Pseudomonas aeruginosa.

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptible (%)Reference(s)
Escherichia coliNon-ESBL-0.030.06 - 0.1299.8[12][16]
ESBL-producing->64>64-[13][17]
Klebsiella pneumoniaeNon-ESBL-0.030.06 - 0.1299.6[12][16]
Proteus mirabilisNon-ESBL-0.030.06 - 0.12-[12]
Enterobacter cloacae-----[8]
Pseudomonas aeruginosaAll-21672.7[13][16]
Ceftazidime-Susceptible--878.4[1][15]
Ceftazidime-Resistant-->32 - >6422.7[1][15]
Acinetobacter spp.--->32-[12]
Haemophilus influenzae----99.6[9][16]
Moraxella catarrhalis----99.6[9][16]

Experimental Protocols

The in vitro susceptibility data presented in this guide are predominantly derived from studies adhering to standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) media to obtain isolated colonies.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Ceftobiprole and comparator agents are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • These dilutions are dispensed into the wells of a microtiter plate.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial_Susceptibility_Testing_Workflow Antimicrobial Susceptibility Testing Workflow (Broth Microdilution) Start Start Isolate_Colonies Obtain isolated bacterial colonies on agar medium Start->Isolate_Colonies Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Isolate_Colonies->Prepare_Inoculum Dilute_Inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Antimicrobial_Dilutions Prepare serial dilutions of Ceftobiprole in microtiter plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read results and determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A generalized workflow for antimicrobial susceptibility testing via broth microdilution.

Conclusion

Ceftobiprole exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its efficacy against multidrug-resistant pathogens, including MRSA and penicillin-resistant S. pneumoniae, underscores its potential as a significant therapeutic option. The data and protocols presented in this guide provide a foundational resource for further research and development in the field of antimicrobial chemotherapy. Continued surveillance of its activity is warranted to monitor for any potential changes in susceptibility patterns over time.

References

Discovery and development history of ceftobiprole medocaril

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Ceftobiprole (B606590) Medocaril

Introduction and Discovery

Ceftobiprole is a fifth-generation cephalosporin (B10832234) antibiotic developed to address the rising challenge of antimicrobial resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its development originated from a lead optimization program focused on pyrrolidinone-3-ylidenemethyl cephalosporins. The active moiety, ceftobiprole (formerly BAL9141 or Ro 63-9141), was identified for its potent bactericidal activity.[3][4][5][6] To enable intravenous administration, the water-soluble prodrug, ceftobiprole medocaril sodium (formerly BAL5788 or Ro 65-5788), was created.[7][8] Following intravenous infusion, this compound is rapidly and almost completely converted to the active ceftobiprole by plasma esterases.[7][9][10]

Chemical Structure:

  • Ceftobiprole (Active Moiety): The core structure is a cephalosporin nucleus with a specialized side chain that confers its broad-spectrum activity.[11]

  • This compound (Prodrug): A carbamate (B1207046) prodrug designed to increase solubility for intravenous formulation.[8][12]

Mechanism of Action

Like other β-lactam antibiotics, ceftobiprole's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[1][13] This is accomplished through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final steps of peptidoglycan synthesis.[14]

Ceftobiprole's distinction lies in its high affinity for a broad range of PBPs across both Gram-positive and Gram-negative bacteria.[7][15] Critically, it demonstrates potent binding to modified PBPs that confer resistance to other β-lactams:

  • PBP2a (or PBP2') in MRSA: Ceftobiprole forms a stable acyl-enzyme complex with PBP2a, effectively inhibiting its function and restoring activity against MRSA.[7][13][15][16][17]

  • PBP2x and PBP2b in Streptococcus pneumoniae: It shows high affinity for PBP2x in penicillin-resistant S. pneumoniae (PRSP) and PBP2b in penicillin-intermediate strains, unlike many other cephalosporins such as ceftriaxone.[11][13][18][19]

  • Gram-Negative PBPs: In Escherichia coli, it strongly binds to the essential PBP2 and PBP3. In Pseudomonas aeruginosa, its binding profile is similar to cefepime (B1668827) but with enhanced binding to PBP2 and PBP3.[13][15][20]

This potent inhibition of essential PBPs disrupts cell wall integrity, leading to rapid cell lysis and death.[13][16]

Ceftobiprole_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftobiprole Ceftobiprole PBP Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBP Binds & Inhibits PBP2a PBP2a (MRSA) Ceftobiprole->PBP2a Binds & Inhibits PBP2x PBP2x (PRSP) Ceftobiprole->PBP2x Binds & Inhibits Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes CellWall Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Death Transpeptidation->Lysis Inhibition leads to CellWall->Lysis Disruption leads to

Ceftobiprole's mechanism of inhibiting bacterial cell wall synthesis.

Preclinical Development

In Vitro Activity

Ceftobiprole exhibits a broad spectrum of potent in vitro activity against a wide range of clinically relevant pathogens. Its activity is particularly notable against resistant Gram-positive organisms while maintaining coverage against many Gram-negative bacteria.[21][22][23]

Table 1: In Vitro Activity of Ceftobiprole Against Key Bacterial Pathogens

Organism Subtype MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Staphylococcus aureus Methicillin-Susceptible (MSSA) 0.25 0.5
Methicillin-Resistant (MRSA) 1 2
Streptococcus pneumoniae Penicillin-Susceptible ≤0.03 0.25
Penicillin-Resistant 0.25 0.5
Enterococcus faecalis Ampicillin-Susceptible 0.5 2
Haemophilus influenzae - ≤0.06 0.12
Escherichia coli - 0.12 1
Klebsiella pneumoniae - 0.12 0.5
Enterobacter cloacae - 0.25 8
Pseudomonas aeruginosa - 4 >32

Note: Data compiled from multiple surveillance studies.[3][21][22][24] MIC values can vary based on testing methodology and geographic region.

In Vivo Efficacy

The efficacy of ceftobiprole has been demonstrated in various animal infection models, which predict its clinical utility.[25]

  • Murine Sepsis and Skin Infection Models: Ceftobiprole was effective in reducing bacterial load and lesion size in skin infections caused by both MSSA, MRSA, and P. aeruginosa.[25][26] In bacteremia models, ceftobiprole treatment resulted in a significant reduction in bacterial load across multiple organs and 100% survival compared to 0-20% in untreated controls.[27][28]

  • Pneumonia Models: In experimental pneumonia models, ceftobiprole showed potent activity against both penicillin-resistant S. pneumoniae and MRSA.[25][29]

  • Endocarditis and Osteomyelitis Models: Ceftobiprole demonstrated efficacy equivalent or superior to comparators like vancomycin (B549263) in rat and rabbit models of endocarditis and osteomyelitis caused by MRSA.[6][25]

Experimental Protocol: Murine Thigh Infection Model

A commonly used protocol to determine in vivo efficacy and pharmacodynamic parameters is the neutropenic murine thigh infection model.[29]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection.

  • Infection: Mice are inoculated via intramuscular injection into the thigh with a standardized suspension (e.g., 10⁶ CFU/mL) of the test organism (e.g., MRSA or PRSP).

  • Treatment Initiation: Two hours post-inoculation, treatment begins. This compound is administered subcutaneously or intravenously at various dosing regimens.

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are excised, homogenized, and serially diluted.

  • Quantification: Dilutions are plated on appropriate agar (B569324) to determine the bacterial count (CFU/thigh). Efficacy is measured as the change in log₁₀ CFU/thigh over the 24-hour period compared to untreated controls.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Ceftobiprole exhibits pharmacokinetic properties similar to other renally cleared cephalosporins.[10][30]

Table 2: Key Pharmacokinetic Parameters of Ceftobiprole (500 mg dose) in Healthy Adults

Parameter Value Reference
Prodrug Conversion Rapid and >99% to active ceftobiprole [9]
Half-life (t₁/₂) ~3 hours [9][30]
Volume of Distribution (Vd) ~18 L (approximates extracellular fluid) [9]
Plasma Protein Binding ~16% (independent of concentration) [9]
Metabolism Minimal; primary metabolite is an inactive open-ring product [9]

| Excretion | Primarily renal (~89% of dose) via glomerular filtration |[9][10] |

The primary pharmacodynamic index predictive of ceftobiprole's efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[29] A target of 40-60% fT > MIC is associated with maximal bactericidal effect for cephalosporins. The standard dosing regimen of 500 mg infused over 2 hours every 8 hours is optimized to achieve this target for pathogens with an MIC of ≤4 mg/L.[11]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials for several infectious diseases.

Ceftobiprole_Development_Pipeline cluster_phase3 Pivotal Indications Discovery Lead Identification (Pyrrolidinone Cephalosporins) Preclinical Preclinical (BAL9141 / BAL5788) In Vitro & In Vivo Discovery->Preclinical PhaseI Phase I (Safety & PK) Preclinical->PhaseI PhaseII Phase II (Dose Ranging) PhaseI->PhaseII PhaseIII Phase III Trials PhaseII->PhaseIII Pneumonia Pneumonia (CAP & HAP) Skin Skin Infections (ABSSSI) Bacteremia S. aureus Bacteremia (SAB) Approval Regulatory Approval (EMA, FDA, etc.) Pneumonia->Approval Skin->Approval Bacteremia->Approval

High-level overview of the ceftobiprole development workflow.
Phase III Clinical Trials

Pivotal Phase III trials have established the non-inferiority of ceftobiprole compared to standard-of-care regimens for complicated skin and skin structure infections (cSSSI), community-acquired pneumonia (CAP), and hospital-acquired pneumonia (HAP).

Table 3: Summary of Pivotal Phase III Clinical Trials for this compound

Indication Trial Design Patient Population Ceftobiprole Arm Comparator Arm Primary Endpoint & Result Reference
HAP (excl. VAP) Double-blind, non-inferiority 781 adults with HAP 500 mg IV q8h Ceftazidime 2g IV q8h + Linezolid 600 mg IV q12h Clinical Cure at TOC: 69.3% vs 71.3%(Non-inferior) [31]
CAP (requiring hospitalization) Double-blind, non-inferiority 638 adults with CAP 500 mg IV q8h Ceftriaxone 2g IV q24h ± Linezolid Clinical Cure at TOC: 86.6% vs 87.4% (CE)76.4% vs 79.3% (ITT)(Non-inferior) [32][33][34]
ABSSSI (TARGET study) Double-blind, non-inferiority 679 adults with ABSSSI 500 mg IV q8h Vancomycin 1g or 15mg/kg IV q12h + Aztreonam Early Clinical Response (48-72h): 91.3% vs 88.1%(Non-inferior) [34][35]
S. aureus Bacteremia (ERADICATE study) Double-blind, non-inferiority 390 adults with SAB 500 mg IV q6h Daptomycin 6-10 mg/kg IV q24h ± Aztreonam Overall Success at 70 days: 69.8% vs 68.7%(Non-inferior) [34][35]
Pediatric Pneumonia (HAP or CAP) Investigator-blinded, active-controlled 138 patients (3mo to <18yr) Weight-based dosing SoC Cephalosporin ± Vancomycin Clinical Cure at TOC: 90.4% vs 97.7%(Similar efficacy) [36]

TOC: Test-of-Cure; CE: Clinically Evaluable; ITT: Intent-to-Treat; HAP: Hospital-Acquired Pneumonia; CAP: Community-Acquired Pneumonia; ABSSSI: Acute Bacterial Skin and Skin Structure Infection; SAB: Staphylococcus aureus Bacteremia; SoC: Standard of Care.

Experimental Protocol: Phase III HAP Trial Workflow

The design of the Phase III trial in patients with HAP serves as a representative example of the clinical evaluation process.[31]

Clinical_Trial_Workflow_HAP Screening Patient Screening (Adults with HAP, >72h hospitalization) Randomization Randomization (1:1) Double-blind Screening->Randomization ArmA This compound 500 mg IV q8h Randomization->ArmA Arm A ArmB Comparator: Ceftazidime 2g IV q8h + Linezolid 600 mg IV q12h Randomization->ArmB Arm B Treatment Treatment Period (7-14 days) ArmA->Treatment ArmB->Treatment TOC Test-of-Cure (TOC) Visit (7-14 days after end of therapy) Treatment->TOC Endpoint Primary Endpoint Assessment: Clinical Cure Rate in ITT and CE populations TOC->Endpoint

Workflow of a Phase III trial for Hospital-Acquired Pneumonia (HAP).

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated.[37] The most common treatment-related adverse events were generally mild to moderate and included nausea, vomiting, diarrhea, infusion site reactions, and hyponatremia.[33][37] Discontinuation rates due to adverse events were comparable to those for standard-of-care antibiotics.[37]

Regulatory History

  • Europe: this compound (brand names Zevtera®, Mabelio®) was approved in many European countries for the treatment of adults with CAP and HAP (excluding ventilator-associated pneumonia) based on the initial Phase III trial data.[23][32][37]

  • United States: After initial challenges, ceftobiprole gained Qualified Infectious Disease Product (QIDP) status from the FDA.[32][38] On April 3, 2024, the FDA approved this compound sodium (Zevtera®) for three indications:

    • Adults with Staphylococcus aureus bloodstream infections (bacteremia), including right-sided infective endocarditis.[34][39][40]

    • Adults with acute bacterial skin and skin structure infections (ABSSSI).[34][39][40]

    • Adult and pediatric patients (3 months to <18 years) with community-acquired bacterial pneumonia (CABP).[34][39][40]

References

The Conversion of Ceftobiprole Medocaril to Active Ceftobiprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590) medocaril is a water-soluble prodrug of the fifth-generation cephalosporin (B10832234) antibiotic, ceftobiprole.[1][2] This design overcomes the limited aqueous solubility of the active moiety, enabling intravenous administration for the treatment of serious bacterial infections.[2] The conversion of ceftobiprole medocaril to its active form, ceftobiprole, is a rapid and efficient process occurring in the bloodstream. This technical guide provides an in-depth overview of this critical activation step, including the enzymatic pathways involved, quantitative pharmacokinetic data, and detailed experimental protocols for studying this conversion. The information presented is intended to support further research and development in the field of antimicrobial agents.

Introduction

Ceftobiprole is a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] To facilitate its clinical use, the active compound was formulated as a water-soluble prodrug, this compound sodium. Following intravenous infusion, this compound undergoes rapid hydrolysis to release the active ceftobiprole. This conversion is a critical step in the drug's mechanism of action, ensuring that therapeutic concentrations of the active antibiotic are achieved systemically. Understanding the specifics of this prodrug conversion is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring clinical efficacy.

The Conversion Pathway

The conversion of this compound to ceftobiprole is an enzymatic hydrolysis reaction. The medocaril moiety is cleaved off by non-specific plasma esterases, primarily type A esterases, to yield the active ceftobiprole molecule.[2] This process is remarkably rapid, with the conversion being essentially complete within minutes of administration.[1] The byproducts of this hydrolysis are diacetyl and carbon dioxide, which are endogenous and readily cleared from the body.

The active ceftobiprole is then minimally metabolized to a microbiologically inactive open-ring metabolite.[2] This open-ring metabolite accounts for approximately 4% of the parent drug's exposure in individuals with normal renal function.[2]

G cluster_0 Bloodstream cluster_1 Metabolism & Excretion prodrug This compound esterases Plasma Esterases (Type A) prodrug->esterases active_drug Ceftobiprole (Active) inactive_metabolite Open-ring Metabolite (Inactive) active_drug->inactive_metabolite Minimal Metabolism excretion Renal Excretion active_drug->excretion esterases->active_drug Rapid Hydrolysis (<1 min) inactive_metabolite->excretion

Prodrug conversion and metabolism of ceftobiprole.

Quantitative Data

The rapid and complete conversion of this compound to ceftobiprole results in the pharmacokinetic profile of the prodrug being largely unquantifiable in clinical studies, with concentrations being negligible and only measurable during infusion.[3] Consequently, pharmacokinetic data primarily focuses on the active moiety, ceftobiprole.

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Healthy Adults
ParameterSingle 500 mg Dose (2-hour infusion)Multiple 500 mg Doses (q8h, 2-hour infusion)
Cmax (µg/mL)29.2 ± 5.5233.0 ± 4.83
AUC (µg·h/mL)90.0 ± 12.4102 ± 11.9
T½ (hours)3.1 ± 0.33.3 ± 0.3
CL (L/h)4.89 ± 0.694.98 ± 0.58
Vss (L)~18~18
Protein Binding16%16%

Data compiled from multiple sources. Cmax: Maximum plasma concentration, AUC: Area under the concentration-time curve, T½: Elimination half-life, CL: Total body clearance, Vss: Volume of distribution at steady state.

Table 2: Urinary Excretion of Ceftobiprole and Metabolites
CompoundPercentage of Administered Dose Recovered in Urine
Ceftobiprole (active)~83%
Open-ring Metabolite (inactive)~5%
This compound (prodrug)<1%

This data underscores the rapid and near-complete conversion of the prodrug and the primary renal route of elimination for the active compound.

Experimental Protocols

In Vitro Conversion of this compound

This protocol describes a general method for assessing the in vitro conversion of this compound to ceftobiprole in various biological matrices.

Objective: To determine the rate and extent of conversion of this compound to ceftobiprole in human plasma and other relevant biological matrices, and to investigate the role of specific enzymes using inhibitors.

Materials:

  • This compound reference standard

  • Ceftobiprole reference standard

  • Human plasma (pooled, heparinized)

  • Post-mitochondrial supernatant fractions (S9) from human liver, kidney, and intestine

  • Erythrocytes

  • Enzyme inhibitors (e.g., paraoxon (B1678428) for carboxylesterases, physostigmine (B191203) for cholinesterases)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, ceftobiprole, and enzyme inhibitors in an appropriate solvent (e.g., DMSO or water).

  • Incubation:

    • Pre-warm biological matrices (plasma, S9 fractions, etc.) to 37°C.

    • In separate microcentrifuge tubes, add the biological matrix.

    • For inhibitor studies, pre-incubate the matrix with the specific enzyme inhibitor for a designated time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Time-course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples for the concentrations of this compound and ceftobiprole using a validated LC-MS/MS method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (Prodrug, Drug, Inhibitors) start_reaction Add Prodrug to Matrix (Start Reaction) stock->start_reaction matrix Prepare Biological Matrix (Plasma, S9, etc.) pre_incubate Pre-incubate Matrix with/without Inhibitor (37°C) matrix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate sampling Time-course Sampling incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile) sampling->quench centrifuge Protein Precipitation & Centrifugation quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze

Workflow for in vitro conversion studies.
Analytical Method for Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and ceftobiprole in biological matrices.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion

    • Ceftobiprole: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Signaling Pathways and Logical Relationships

The primary "pathway" in this context is the direct enzymatic conversion. However, the investigation of this pathway often involves a logical experimental design to elucidate the contributing enzymes.

G cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_observation Observation cluster_conclusion Conclusion hypothesis This compound is hydrolyzed by plasma esterases exp_control Incubate Prodrug in Plasma (Control) hypothesis->exp_control exp_inhibitor Incubate Prodrug in Plasma with Esterase Inhibitor hypothesis->exp_inhibitor obs_control Rapid conversion to active ceftobiprole exp_control->obs_control obs_inhibitor Reduced or no conversion to active ceftobiprole exp_inhibitor->obs_inhibitor conclusion Plasma esterases are responsible for prodrug conversion obs_control->conclusion obs_inhibitor->conclusion

Logical workflow for enzyme inhibitor studies.

Conclusion

The conversion of this compound to active ceftobiprole is a rapid and efficient process mediated by plasma esterases. This prodrug strategy successfully enables the intravenous administration of a potent, broad-spectrum antibiotic. The pharmacokinetic profile of ceftobiprole is well-characterized, with minimal contribution from the prodrug itself due to its rapid clearance via conversion. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this conversion process, which can inform the development of future antimicrobial agents.

References

Navigating the Anaerobic Frontier: A Technical Guide to the In Vitro Spectrum of Activity of Ceftobiprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectrum of activity of ceftobiprole (B606590), a broad-spectrum cephalosporin, against a range of clinically significant anaerobic bacteria. Through a comprehensive review of in vitro studies, this document provides quantitative susceptibility data, detailed experimental methodologies, and a visual representation of the testing workflow to support research and development efforts in the field of antimicrobial agents.

In Vitro Antimicrobial Activity of Ceftobiprole Against Anaerobic Bacteria

Ceftobiprole has demonstrated a variable spectrum of activity against anaerobic bacteria, with notable potency against many Gram-positive anaerobes and select Gram-negative species. Its efficacy is, however, limited against certain groups, particularly β-lactamase-producing strains.

Gram-Positive Anaerobes

Ceftobiprole generally exhibits good in vitro activity against a variety of Gram-positive anaerobic bacteria. This includes species within the genera Clostridium, Peptostreptococcus, and Finegoldia.

Table 1: In Vitro Activity of Ceftobiprole Against Gram-Positive Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Clostridium difficile---1 - 2[1]
Clostridium spp.--4-[1]
Finegoldia magna--0.5-[2]
Peptostreptococcus anaerobius--4-[2]
Anaerococcus prevotii--0.125-[2]
Peptoniphilus asaccharolyticus--1-[2]
Peptostreptococcus spp.----[3]
Eubacterium aerofaciens---0.06[4]
Peptostreptococcus tetradius---0.25[4]

Ceftobiprole has demonstrated lower MICs for Clostridium perfringens and Clostridioides difficile compared to other cephalosporins[3]. Studies in mouse models suggest that ceftobiprole has a relatively low propensity to promote C. difficile infection due to its inhibitory activity against the organism and minimal disruption of the anaerobic microflora[1].

Gram-Negative Anaerobes

The activity of ceftobiprole against Gram-negative anaerobes is more varied. It is notably active against Fusobacterium nucleatum[3][5]. However, its efficacy against the Bacteroides fragilis group and other Gram-negative anaerobes is limited, particularly against isolates that produce β-lactamases[3][6]. β-lactamase-negative strains of the B. fragilis group and Prevotella species are more susceptible, with ceftobiprole MICs of ≤0.12 μg/mL for some isolates[4]. In contrast, β-lactamase-positive isolates can have MICs ranging from 4 to >64 μg/mL[4].

Table 2: In Vitro Activity of Ceftobiprole Against Gram-Negative Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Bacteroides fragilis group (β-lactamase-negative)3--≤0.12[4]
Bacteroides fragilis group (β-lactamase-positive)5--4 to >64[4]
Prevotella spp. (β-lactamase-negative)3--≤0.12[4]
Prevotella spp. (β-lactamase-positive)5--4 to >64[4]
Fusobacterium nucleatum---≤0.016 to 4[6]
Porphyromonas spp.----[3]

It has been noted that ceftobiprole is less active in vitro than ceftriaxone (B1232239) against isolates of Fusobacterium spp., Prevotella spp., and Veillonella spp.[3].

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the in vitro activity of ceftobiprole against anaerobic bacteria is predominantly performed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A8 guideline[4][6]. The two primary reference methods are the agar (B569324) dilution method and the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered the gold standard for anaerobic susceptibility testing[7].

Protocol:

  • Media Preparation: Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin (B1673052), and 1 µg/mL Vitamin K1 is prepared[7]. A series of agar plates containing twofold dilutions of ceftobiprole are made.

  • Inoculum Preparation: A pure culture of the anaerobic isolate is grown on an appropriate agar plate for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard[2][3].

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the ceftobiprole-containing agar plates using a Steers-Foltz replicator[7].

  • Incubation: The inoculated plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours[7].

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of ceftobiprole that completely inhibits visible growth on the agar surface[8].

Broth Microdilution Method

The broth microdilution method is a more user-friendly alternative for testing multiple antimicrobial agents simultaneously[4].

Protocol:

  • Media Preparation: A suitable broth medium, such as Schaedler broth or Brucella broth supplemented with hemin and vitamin K1, is used[9].

  • Plate Preparation: Microtiter plates containing serial twofold dilutions of ceftobiprole in the broth medium are prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the agar dilution method to a turbidity of a 0.5 McFarland standard[2][3]. This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of ceftobiprole that shows no visible turbidity or button of growth at the bottom of the well.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of anaerobic bacteria.

Anaerobic_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis start Clinical Isolate Receipt & Subculture pure_culture Obtain Pure Culture (Anaerobic Incubation) start->pure_culture inoculum_prep Prepare Inoculum (0.5 McFarland Standard) pure_culture->inoculum_prep inoculation Inoculation inoculum_prep->inoculation agar_dilution Agar Dilution Method agar_dilution->inoculation broth_microdilution Broth Microdilution Method broth_microdilution->inoculation incubation Anaerobic Incubation (48 hours) inoculation->incubation mic_determination MIC Determination incubation->mic_determination end Report Results mic_determination->end

References

Ceftobiprole's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole (B606590), a broad-spectrum, fifth-generation cephalosporin, exhibits potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria, including challenging resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability.[1] This is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), the enzymes responsible for the final steps of peptidoglycan synthesis.[1] By forming a stable acyl-enzyme complex with these PBPs, ceftobiprole effectively blocks the transpeptidation reaction, leading to a weakened cell wall and subsequent cell lysis.[2] This guide provides an in-depth technical overview of ceftobiprole's interaction with bacterial cell wall synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ceftobiprole's bactericidal effect stems from its ability to interfere with the structural integrity of the bacterial cell wall.[3] Like other β-lactam antibiotics, its molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows ceftobiprole to act as a suicide substrate for PBPs, which are bacterial transpeptidases.[4]

The key steps in ceftobiprole's mechanism of action are as follows:

  • High-Affinity Binding to PBPs: Ceftobiprole demonstrates potent binding to a broad range of PBPs in both Gram-positive and Gram-negative bacteria.[5] Notably, it has a strong affinity for PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key determinants of β-lactam resistance.[1][5]

  • Formation of a Stable Acyl-Enzyme Complex: Upon binding, the β-lactam ring of ceftobiprole is opened, and the drug becomes covalently bonded to the active site serine of the PBP.[2][6] This forms a stable and long-lasting acyl-enzyme complex.[2] The presence of a large hydrophobic side chain at the C3 position of the ceftobiprole molecule facilitates a conformational change in PBP2a, leading to a more favorable and stronger interaction.[3]

  • Inhibition of Transpeptidation: The formation of this stable complex inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptide side chains of the peptidoglycan strands.[2]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.[1] This leads to the activation of autolytic enzymes and, ultimately, cell lysis and bacterial death.[1][2]

The following diagram illustrates the inhibitory action of ceftobiprole on bacterial cell wall synthesis.

Ceftobiprole_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Ceftobiprole Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBPs Substrate Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Crosslinked_Peptidoglycan Catalyzes Cross-linking Inactive_Complex Stable Acyl-Enzyme Complex (Inactive PBP) PBPs->Inactive_Complex Forms Bacterial_Viability Bacterial Viability Crosslinked_Peptidoglycan->Bacterial_Viability Maintains Ceftobiprole Ceftobiprole Ceftobiprole->PBPs Binds to active site Weakened_Cell_Wall Weakened Cell Wall Inactive_Complex->Weakened_Cell_Wall Leads to Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis Results in

Caption: Ceftobiprole's inhibition of bacterial cell wall synthesis.

Quantitative Data: PBP Binding Affinity and Minimum Inhibitory Concentrations

The efficacy of ceftobiprole is quantitatively demonstrated by its low 50% inhibitory concentrations (IC50) for various PBPs and its low minimum inhibitory concentrations (MIC) against a range of bacterial pathogens.

Table 1: PBP Binding Affinity of Ceftobiprole (IC50 in μg/mL)
OrganismPBPCeftobiprole IC50 (μg/mL)Comparator IC50 (μg/mL)Reference
S. aureus ATCC 29213 (MSSA)PBP10.8Ceftriaxone: 1.5[5]
PBP21Ceftriaxone: 0.2[5]
PBP30.05Ceftriaxone: 1[5]
PBP40.8Ceftriaxone: >50[5]
S. aureus OC 3726 (MRSA)PBP2a0.16Ceftriaxone: >50[5]
S. pneumoniae OC 8865 (Penicillin-Susceptible)PBP1a0.004Ceftriaxone: 0.008[5]
PBP2b0.06Ceftriaxone: >1[5]
PBP2x0.015Ceftriaxone: 0.015[5]
S. pneumoniae OC 8819 (Penicillin-Resistant)PBP1a0.06Ceftriaxone: 0.06[5]
PBP2b>8Ceftriaxone: >8[5]
PBP2x0.5Ceftriaxone: 4[5][7]
E. coli MC4100PBP1a0.5Cefepime: 0.2[5]
PBP1b1Cefepime: 0.8[5]
PBP20.5Cefepime: 2[5]
PBP30.03Cefepime: 0.03[5]
P. aeruginosa PAO1PBP1a0.1Cefepime: 0.1[5]
PBP1b2Cefepime: 4[5]
PBP23Cefepime: 8[5]
PBP30.1Cefepime: 0.1[5]
PBP42Cefepime: 2[5]
E. faecium D63rPBP20.2Benzylpenicillin: >256[8]
PBP5fm1Benzylpenicillin: >256[8]
Table 2: Minimum Inhibitory Concentrations (MIC) of Ceftobiprole
OrganismStrain TypeCeftobiprole MIC50 (μg/mL)Ceftobiprole MIC90 (μg/mL)Reference
S. aureusMSSA0.250.5[9]
MRSA12[9][10]
Coagulase-negative staphylococciMethicillin-susceptible0.120.25[9]
Methicillin-resistant12[9]
S. pneumoniaePenicillin-susceptible≤0.0150.015[9]
Penicillin-intermediate0.060.25[9]
Penicillin-resistant0.250.5[9]
E. faecalisAmpicillin-susceptible-2[2]
EnterobacteriaceaeCeftazidime-susceptible0.060.12[9]
Ceftazidime-non-susceptible8>32[9]
P. aeruginosaCeftazidime-susceptible28[9]
Multi-drug resistant1632[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of ceftobiprole with bacterial targets.

PBP Binding Affinity Assay (Competition Assay)

This assay determines the concentration of a drug required to inhibit the binding of a fluorescently labeled β-lactam (e.g., Bocillin FL) to PBPs by 50% (IC50).

Workflow Diagram:

PBP_Binding_Assay cluster_prep Sample Preparation cluster_competition Competition Reaction cluster_analysis Analysis Isolate_Membranes Isolate bacterial membranes containing PBPs Quantify_Protein Quantify total protein concentration Isolate_Membranes->Quantify_Protein Preincubate Pre-incubate membranes with varying concentrations of ceftobiprole Quantify_Protein->Preincubate Add_Bocillin Add fluorescent penicillin (Bocillin FL) Preincubate->Add_Bocillin Incubate Incubate to allow Bocillin FL binding to unoccupied PBPs Add_Bocillin->Incubate SDS_PAGE Separate proteins by SDS-PAGE Incubate->SDS_PAGE Visualize Visualize fluorescent bands using a Lumi-Imager SDS_PAGE->Visualize Quantify_Fluorescence Quantify fluorescence intensity of each PBP band Visualize->Quantify_Fluorescence Calculate_IC50 Calculate IC50 values Quantify_Fluorescence->Calculate_IC50

Caption: Workflow for PBP binding affinity competition assay.

Detailed Protocol:

  • Bacterial Membrane Preparation: Bacterial cells are grown to mid-log phase and harvested. The cells are then lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.[5]

  • Competition Assay:

    • Aliquots of the membrane preparation are pre-incubated with a range of concentrations of ceftobiprole for a defined period (e.g., 20 minutes at 37°C) to allow for binding to the PBPs.[8]

    • For MRSA, membranes are often pre-incubated with clavulanic acid to saturate all PBPs except PBP2a.[5][11]

    • A fluorescently labeled penicillin, such as Bocillin FL, is then added to the reaction mixture and incubated for a longer duration (e.g., 1 hour) to label any PBPs not bound by ceftobiprole.[5][8]

  • Detection and Quantification:

    • The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]

    • The gel is then visualized using a fluorescence imager to detect the Bocillin FL-labeled PBPs.[7]

    • The intensity of the fluorescent signal for each PBP band is quantified. The IC50 is determined as the concentration of ceftobiprole that reduces the fluorescent signal by 50% compared to a control sample with no ceftobiprole.[5][11]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

MIC_Determination Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Wells Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Wells Serial_Dilution Perform serial dilutions of ceftobiprole in broth medium Serial_Dilution->Inoculate_Wells Incubate_Plates Incubate microtiter plates under appropriate conditions Inoculate_Wells->Incubate_Plates Read_Results Visually inspect for turbidity (bacterial growth) Incubate_Plates->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol (Broth Microdilution):

  • Preparation of Antimicrobial Agent: A stock solution of ceftobiprole is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate to obtain a range of concentrations.[7][9]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • Reading and Interpretation: The MIC is determined as the lowest concentration of ceftobiprole at which there is no visible growth (turbidity) in the well.[9] This is often performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Conclusion

Ceftobiprole's potent bactericidal activity is a direct result of its effective inhibition of bacterial cell wall synthesis. Its broad-spectrum efficacy, particularly against resistant strains like MRSA, is underpinned by its high affinity for a wide range of essential PBPs, including the otherwise resistant PBP2a.[1][5] The formation of a stable acyl-enzyme complex with these key enzymes disrupts the crucial process of peptidoglycan cross-linking, leading to cell death.[2] The quantitative data on PBP binding and MIC values, obtained through standardized experimental protocols, provide a robust characterization of ceftobiprole's potent antimicrobial properties. This in-depth understanding of its core mechanism of action is vital for its continued clinical application and for the future development of novel antimicrobial agents.

References

Navigating the Rise of Resistance: Initial Mechanisms of Staphylococcus aureus Resistance to Ceftobiprole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ceftobiprole (B606590), a fifth-generation cephalosporin, has emerged as a critical therapeutic option against methicillin-resistant Staphylococcus aureus (MRSA) infections due to its high affinity for penicillin-binding protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance.[1][2][3] However, the emergence of resistance to this vital antibiotic poses a significant clinical challenge. This technical guide provides a comprehensive overview of the initial studies elucidating the mechanisms of ceftobiprole resistance in S. aureus, focusing on both PBP2a-mediated and non-PBP2a-dependent pathways. This document is intended to serve as a resource for researchers actively engaged in antimicrobial resistance studies and the development of novel therapeutic strategies.

Core Resistance Mechanisms: A Two-Pronged Challenge

Initial investigations into ceftobiprole resistance in S. aureus have revealed two primary avenues through which the bacterium can evade the drug's action: alterations in the primary drug target, PBP2a, and the development of resistance mechanisms independent of PBP2a.

PBP2a-Mediated Resistance: The Role of mecA Mutations

The primary mechanism of ceftobiprole action involves the inhibition of PBP2a, an enzyme encoded by the mecA gene, which is essential for cell wall synthesis in the presence of most β-lactam antibiotics.[4][5] Consequently, mutations within the mecA gene that alter the structure of PBP2a are a principal driver of ceftobiprole resistance.

A key amino acid substitution identified in several studies is the E447K (glutamic acid to lysine (B10760008) at position 447) mutation within the penicillin-binding domain of PBP2a.[4][6] This single amino acid change has been shown to confer low-level resistance to ceftobiprole.[4] Structural analyses suggest that the E447 residue interacts with the R2 group of ceftobiprole, and its alteration likely hinders the stable binding of the antibiotic to the active site of PBP2a.[4][6] The accumulation of multiple mutations within mecA can lead to high-level resistance to both ceftobiprole and another anti-MRSA cephalosporin, ceftaroline.[4]

Non-PBP2a-Mediated Resistance: A Multifaceted Escape

Studies have also identified ceftobiprole resistance in S. aureus strains that is not linked to mutations in mecA. These non-PBP2a-mediated resistance mechanisms often involve a combination of genetic alterations affecting other cellular processes. In a ceftobiprole-resistant mutant of the COLn strain lacking mecA, mutations were identified in three key genes: pbp4, gdpP, and acrB.[7]

  • pbp4 : Encodes for Penicillin-Binding Protein 4, a non-essential PBP implicated in low- to moderate-level β-lactam resistance.[7]

  • gdpP : This gene codes for a cyclic-di-AMP phosphodiesterase, an enzyme involved in bacterial signaling pathways, although its precise role in β-lactam resistance is still under investigation.[7]

  • acrB : Encodes a component of an efflux pump system, suggesting that active removal of the antibiotic from the bacterial cell could contribute to resistance.[7]

Furthermore, mutations in other penicillin-binding protein genes, such as pbp2, have also been observed in ceftobiprole-resistant strains.[4] These findings highlight the genetic plasticity of S. aureus and its ability to develop multifaceted resistance strategies.

Quantitative Analysis of Ceftobiprole Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from initial studies, providing a quantitative perspective on the impact of different resistance mechanisms on ceftobiprole susceptibility.

Table 1: Ceftobiprole MICs in S. aureus Strains with Defined Resistance Mechanisms

Staphylococcus aureus StrainKey Resistance Mechanism(s)Ceftobiprole MIC (µg/mL)Reference
COLnex transformed with pYK20 (wild-type mecA)Wild-type PBP2a4[8]
COLnex transformed with pYK20 (passaged)Six new mutations in mecA128[8]
COLnex transformed with pYK21 (mutant mecA)Five initial PBP2a mutations16[8]
COLnex transformed with pYK21 (passaged)Four new mutations in mecA128[8]
COLnex transformed with pAW8 (mecA-negative)Chromosomal genes1[8]
COLnex transformed with pAW8 (passaged)Chromosomal genes256[8]
SF8300 ceftaroline-passaged mutantE447K in PBP2a4[4]
COL ceftaroline-passaged mutantMutations in pbp2, pbp4, and gdpPHigh-level resistance (exact value not specified)[4]

Table 2: Ceftobiprole Susceptibility in Clinical MRSA Isolates

Study PopulationNumber of IsolatesCeftobiprole Resistance Rate (%)Ceftobiprole MIC for Resistant Isolates (µg/mL)Reference
102 MRSA isolates from a hospital in Central Italy10212≥4[9]

Experimental Protocols

This section details the methodologies employed in the foundational studies of ceftobiprole resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial resistance research. The broth microdilution method is a standardized and widely used technique.[10][11]

Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of S. aureus.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • A series of two-fold serial dilutions of ceftobiprole and other comparator antibiotics are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Genetic Analysis of Resistance: mecA and Other Gene Sequencing

Identifying the genetic basis of resistance requires sequencing of the target genes.

Protocol:

  • DNA Extraction:

    • Genomic DNA is extracted from overnight cultures of S. aureus using a commercial DNA extraction kit or standard enzymatic lysis and purification methods.

  • Polymerase Chain Reaction (PCR) Amplification:

    • The mecA gene, as well as other genes of interest (pbp2, pbp4, gdpP), are amplified from the extracted genomic DNA using gene-specific primers.[12][13]

    • PCR reactions are typically performed in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • PCR Product Purification:

    • The amplified PCR products are purified to remove primers, dNTPs, and other reaction components that could interfere with sequencing. This can be done using commercially available kits or enzymatic methods.

  • Sanger Sequencing:

    • The purified PCR products are sequenced using the Sanger dideoxy chain termination method.

    • Sequencing reactions are performed using the same primers as for PCR or internal sequencing primers.

  • Sequence Analysis:

    • The resulting DNA sequences are aligned with a reference sequence (e.g., from a susceptible strain) to identify any nucleotide changes.

    • Identified mutations are then translated to determine the corresponding amino acid substitutions in the protein.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the central mechanism of PBP2a-mediated ceftobiprole resistance.

Experimental_Workflow_for_Ceftobiprole_Resistance_Selection cluster_setup Initial Setup cluster_passaging Serial Passaging cluster_analysis Analysis of Resistant Mutants SA_strain S. aureus Strain (e.g., COLnex with pYK20) Culture_media Broth Culture with Subinhibitory Ceftobiprole SA_strain->Culture_media Inoculate Passage_1 Day 1: Inoculation and Incubation Culture_media->Passage_1 Passage_n Day 'n': Daily Transfer to Fresh Media with Increasing Ceftobiprole Concentration Passage_1->Passage_n Repeat Daily Resistant_mutant Selection of Resistant Mutants Passage_n->Resistant_mutant MIC_determination MIC Determination (Broth Microdilution) Resistant_mutant->MIC_determination DNA_extraction Genomic DNA Extraction Resistant_mutant->DNA_extraction Gene_sequencing mecA/pbp Gene Sequencing DNA_extraction->Gene_sequencing Mutation_analysis Identification of Amino Acid Substitutions Gene_sequencing->Mutation_analysis

Caption: Experimental workflow for in vitro selection of ceftobiprole-resistant S. aureus.

PBP2a_Mediated_Ceftobiprole_Resistance cluster_susceptible Susceptible Strain cluster_resistant Resistant Strain Ceftobiprole_S Ceftobiprole PBP2a_S Wild-type PBP2a (encoded by mecA) Ceftobiprole_S->PBP2a_S Binds and Inhibits CellWall_S Cell Wall Synthesis PBP2a_S->CellWall_S Cannot proceed CellLysis_S Cell Lysis CellWall_S->CellLysis_S Leads to Ceftobiprole_R Ceftobiprole PBP2a_R Mutated PBP2a (e.g., E447K) Ceftobiprole_R->PBP2a_R Reduced Binding CellWall_R Continued Cell Wall Synthesis PBP2a_R->CellWall_R Continues Survival_R Bacterial Survival CellWall_R->Survival_R Allows for

Caption: Mechanism of PBP2a-mediated ceftobiprole resistance in S. aureus.

References

Ceftobiprole Medocaril: A Technical Overview of Degradation Pathways and Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) medocaril is a fifth-generation cephalosporin (B10832234) antibiotic administered as a water-soluble prodrug.[1][2][3] In vivo, it undergoes rapid conversion to its active form, ceftobiprole, which exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Understanding the degradation pathways and metabolite formation of ceftobiprole medocaril is critical for its development, formulation, and clinical use, ensuring efficacy and safety. This technical guide provides an in-depth analysis of the degradation and metabolic fate of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

In Vivo Metabolism and Pharmacokinetics

The primary metabolic pathway of this compound involves the rapid, near-complete hydrolysis of the medocaril ester moiety by plasma esterases to yield the active drug, ceftobiprole.[5][6] Ceftobiprole itself undergoes minimal further metabolism. The main metabolite identified is a microbiologically inactive open-ring derivative, formed by the hydrolysis of the β-lactam ring.[5][6]

Systemic exposure to the open-ring metabolite is low, accounting for approximately 4% of the exposure to the active ceftobiprole.[5][6] Both ceftobiprole and its open-ring metabolite are primarily eliminated unchanged through renal excretion.[5][7] Approximately 89% of an administered dose is recovered in the urine, with about 83% as active ceftobiprole, 5% as the open-ring metabolite, and less than 1% as the prodrug, this compound.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ceftobiprole and its open-ring metabolite.

ParameterCeftobiproleOpen-ring MetaboliteReference(s)
Systemic Exposure (relative to parent drug)100%~4%[5][6]
Urinary Excretion (% of dose)~83%~5%[5]
Half-life (t½)~3 hoursData not specified[5]
Protein Binding16%Data not specified[5]
Volume of Distribution (Vd)18.4 LData not specified[5]

In Vitro Degradation and Stability

The stability of this compound and ceftobiprole has been assessed under various conditions, including in infusion solutions and through forced degradation studies. These studies are essential for determining appropriate storage and administration conditions and for identifying potential degradation products that may arise during manufacturing and storage.

Stability in Infusion Solutions

Studies have shown that the stability of this compound in infusion solutions is dependent on the diluent, temperature, and pH.[8][9] It is generally more stable in sodium chloride 0.9% than in dextrose 5% solutions.[8][9] Degradation in these solutions can involve non-enzymatic hydrolysis of the ester linkage, converting the prodrug to active ceftobiprole even before administration.[8]

The following table presents the degradation rate constants (k) for this compound in sodium chloride 0.9% at different temperatures.

TemperatureDegradation Rate Constant (k)Reference(s)
2-8 °C0.45 [drug]t⁻¹[8]
25 °C1.11 [drug]t⁻¹[8]
32 °C1.38 [drug]t⁻¹[8]
Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products under harsh conditions. These studies for ceftobiprole have involved exposure to acidic, alkaline, oxidative, photolytic, and thermolytic stress.[2][4][10] The degradation of ceftobiprole is significantly influenced by pH, with greater instability observed in alkaline conditions.[10][11]

The following table summarizes the degradation rate constants of ceftobiprole under various stress conditions.

Stress ConditionTemperatureDegradation Rate Constant (k)Reference(s)
0.1 M HCl40 °C9.21 x 10⁻³ h⁻¹[10]
0.1 M NaOH60 °C0.69 h⁻¹[10]
3% H₂O₂ in waterNot specified7.07 x 10⁻⁵ s⁻¹[10]
3% H₂O₂ in 10% DMSONot specified2.56 x 10⁻⁵ s⁻¹[10]
3% H₂O₂ in 0.1 M HClNot specified1.33 x 10⁻⁴ s⁻¹[10]

Degradation Pathways and Metabolites

The primary degradation pathways for ceftobiprole involve hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporins. Forced degradation studies have identified several other degradation products (DPs) formed under specific stress conditions.[2][4][10][12]

Key Degradation Products

Based on mass spectroscopic analysis from forced degradation studies, several degradation products have been proposed.[2][4][10][12] These are often isomers or adducts formed under specific stress conditions. The following is a simplified representation of the main degradation pathways.

G cluster_0 In Vivo Metabolism cluster_1 In Vitro Degradation (Stress Conditions) This compound This compound Ceftobiprole (Active) Ceftobiprole (Active) This compound->Ceftobiprole (Active) Plasma Esterases Open-ring Metabolite (Inactive) Open-ring Metabolite (Inactive) Ceftobiprole (Active)->Open-ring Metabolite (Inactive) β-lactam ring hydrolysis Ceftobiprole Ceftobiprole Acidic DPs Acidic DPs Ceftobiprole->Acidic DPs Acid Hydrolysis Alkaline DPs Alkaline DPs Ceftobiprole->Alkaline DPs Alkaline Hydrolysis Oxidative DPs Oxidative DPs Ceftobiprole->Oxidative DPs Oxidation Photolytic DPs Photolytic DPs Ceftobiprole->Photolytic DPs Photolysis Thermolytic DPs Thermolytic DPs Ceftobiprole->Thermolytic DPs Thermolysis

Overview of this compound Metabolism and Degradation.

Experimental Protocols

Detailed analytical methods are crucial for the accurate quantification of ceftobiprole and its degradation products. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.

HPLC-MS/MS Method for Forced Degradation Studies

The following protocol is a summary of a method used for the analysis of ceftobiprole and its degradation products.[4][10][13]

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Kinetex Biphenyl (e.g., 150 mm x 2.1 mm, 2.6 µm).[10]

  • Mobile Phase:

  • Gradient Elution: A time-programmed gradient is used to separate the parent drug from its various degradation products.

  • Detection: Mass spectrometry is used for the identification and structural elucidation of the degradation products, while UV detection (e.g., at 320 nm) can be used for quantification.[3][10][14]

Forced Degradation (Stress Testing) Conditions

The following provides an example of the experimental setup for stress testing.[2][4][10]

  • Acidic Hydrolysis: Ceftobiprole solution is incubated with hydrochloric acid (e.g., 0.1 M or 1 M HCl) at elevated temperatures (e.g., 50-70 °C).[2][10]

  • Alkaline Hydrolysis: Ceftobiprole solution is treated with sodium hydroxide (B78521) (e.g., 0.01 M NaOH) at room temperature.[2][10]

  • Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% H₂O₂) in various solvents (e.g., water, 10% DMSO, 0.1 M HCl).[10]

  • Photolytic Degradation: Ceftobiprole solutions are exposed to UV light at different wavelengths (e.g., 254 nm and 366 nm).[10]

  • Thermolytic Degradation: Ceftobiprole solutions are heated at elevated temperatures (e.g., 70 °C).[2][10]

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Ceftobiprole_Stock Ceftobiprole Stock Solution Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidant, Light, Heat) Ceftobiprole_Stock->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC HPLC Separation (Kinetex Biphenyl Column) Stressed_Samples->HPLC UV_Detection UV Detection (Quantification) HPLC->UV_Detection MSMS_Detection MS/MS Detection (Identification & Structural Elucidation) HPLC->MSMS_Detection Data_Analysis Data Analysis (Kinetics & Structure Proposal) UV_Detection->Data_Analysis MSMS_Detection->Data_Analysis

Experimental Workflow for Forced Degradation Studies.

Conclusion

This compound is efficiently converted to its active form, ceftobiprole, with minimal subsequent metabolism to an inactive open-ring metabolite. Both the active drug and its metabolite are primarily cleared by the kidneys. The stability of ceftobiprole is a critical factor, with degradation being sensitive to pH, temperature, and the composition of the solution. Forced degradation studies have successfully identified several potential degradation products, providing valuable information for formulation development and stability-indicating analytical methods. A thorough understanding of these degradation pathways and metabolites is essential for ensuring the quality, safety, and efficacy of this compound in clinical practice.

References

The Role of Ceftobiprole Medocaril in Overcoming Beta-Lactamase Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance, particularly the widespread emergence of beta-lactamase-producing bacteria, necessitates the development of novel therapeutic agents capable of circumventing these resistance mechanisms. Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring, rendering beta-lactam antibiotics inactive. Ceftobiprole (B606590) medocaril, a prodrug of the active cephalosporin (B10832234) ceftobiprole, has emerged as a potent broad-spectrum antimicrobial with a unique ability to overcome resistance in several clinically important pathogens. This technical guide provides an in-depth analysis of ceftobiprole's mechanism of action, its activity against beta-lactamase-producing bacteria, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action of Ceftobiprole

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. A distinguishing feature of ceftobiprole is its high affinity for a broad range of PBPs, including those that confer resistance to other beta-lactam antibiotics.[2][3]

Notably, ceftobiprole demonstrates potent binding to PBP2a (also known as PBP2') in methicillin-resistant Staphylococcus aureus (MRSA), the protein responsible for methicillin (B1676495) resistance.[2][3] Furthermore, it exhibits strong affinity for PBP2x and PBP2b in penicillin-resistant Streptococcus pneumoniae (PRSP).[1] This broad PBP binding profile contributes to its potent activity against these challenging Gram-positive pathogens. In Gram-negative bacteria such as Escherichia coli, ceftobiprole shows strong binding to the essential PBP2 and PBP3.[1]

Overcoming Beta-Lactamase Resistance

Ceftobiprole's efficacy against beta-lactamase-producing bacteria is attributed to two main factors: its stability against hydrolysis by certain beta-lactamases and its potent intrinsic activity that can, in some cases, overcome the effect of enzymatic degradation.

Ceftobiprole is stable to hydrolysis by the common staphylococcal penicillinase (a Class A beta-lactamase) and the class A TEM-1 beta-lactamase.[2][4] It is also refractory to hydrolysis by the Class C AmpC beta-lactamase.[2][4] However, it is labile to hydrolysis by extended-spectrum beta-lactamases (ESBLs) of the TEM, SHV, and CTX-M families, as well as Class B metallo-beta-lactamases and Class D carbapenemases.[2][4] Overexpression of AmpC beta-lactamases can also lead to ceftobiprole hydrolysis.[3]

Data Presentation

In Vitro Activity of Ceftobiprole

The following tables summarize the minimum inhibitory concentrations (MICs) of ceftobiprole against a range of clinically relevant bacteria, including beta-lactamase-producing strains.

OrganismNumber of IsolatesCeftobiprole MIC50 (µg/mL)Ceftobiprole MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)8,18412[5]
Staphylococcus aureus (MSSA)11,5800.50.5[5]
Streptococcus pneumoniae (Penicillin-Resistant)--0.5 - 1[1]
Enterococcus faecalis-0.252[6]
Escherichia coli (ESBL-negative)2,050≤0.030.06[7]
Escherichia coli (ESBL-positive)2,035>16>16[7]
Klebsiella pneumoniae (ESBL-negative)1,4040.030.12[7]
Klebsiella pneumoniae (ESBL-positive)482>16>16[7]
Pseudomonas aeruginosa400216[7]
Penicillin-Binding Protein (PBP) Affinity of Ceftobiprole

The following table presents the 50% inhibitory concentrations (IC50) of ceftobiprole for key PBPs from various bacterial species.

OrganismPBPCeftobiprole IC50 (µg/mL)Reference(s)
S. aureus (MRSA)PBP2a≤0.47[8]
S. aureus (MSSA)PBP1≤1[7]
S. aureus (MSSA)PBP2≤1[7]
S. aureus (MSSA)PBP3≤1[7]
S. aureus (MSSA)PBP4≤1[7]
S. pneumoniae (Penicillin-Susceptible)PBP2b0.06[8]
S. pneumoniae (Penicillin-Resistant)PBP2x0.5[9]
E. coliPBP2-[1]
E. coliPBP3-[1]
P. aeruginosaPBP23[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftobiprole in a suitable solvent (e.g., water or DMSO) at a concentration of ≥1280 µg/mL. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Affinity Assay

Method: Competitive binding assay using a fluorescently labeled beta-lactam (e.g., Bocillin FL, a fluorescent derivative of penicillin).

Protocol:

  • Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

  • Competition Assay: Incubate the isolated membranes with increasing concentrations of unlabeled ceftobiprole for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

  • Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate for another defined period to allow binding to the available PBPs.

  • SDS-PAGE and Fluorography: Stop the reaction by adding a sample buffer and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will decrease with increasing concentrations of ceftobiprole.

  • IC50 Determination: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of ceftobiprole that results in a 50% reduction in the fluorescent signal compared to the control (no ceftobiprole).

In Vivo Efficacy Testing

Method: Murine thigh infection model.

Protocol:

  • Induction of Neutropenia (Optional but common): Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection. This reduces the host's immune response, allowing for a clearer assessment of the antimicrobial's direct effect.

  • Infection: Prepare an inoculum of the test organism in a suitable medium or saline. Inject a defined volume of the bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL) into the thigh muscle of the mice.

  • Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), administer ceftobiprole medocaril via a relevant route (e.g., subcutaneous or intravenous). Administer the drug at various doses and dosing intervals to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline or broth.

  • Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the thigh homogenate and plate onto appropriate agar plates. Incubate the plates and count the resulting colonies to determine the number of CFUs per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the treated groups to that of an untreated control group to determine the efficacy of ceftobiprole.

Visualizations

Signaling Pathway of AmpC Beta-Lactamase Induction and the Action of Ceftobiprole

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_ceftobiprole Ceftobiprole Action Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Inhibition Peptidoglycan Fragments Peptidoglycan Fragments PBP->Peptidoglycan Fragments Increased Release AmpG AmpG Peptidoglycan Fragments->AmpG Transport AmpD AmpD AmpG->AmpD Muropeptides AmpR_inactive AmpR (Inactive) AmpG->AmpR_inactive Accumulated Muropeptides (Induction) AmpD->AmpR_inactive Processed Muropeptides (No Induction) AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC ampC AmpR_active->ampC Transcriptional Activation AmpC Beta-Lactamase AmpC Beta-Lactamase ampC->AmpC Beta-Lactamase Translation AmpC Beta-Lactamase->Beta-Lactam Hydrolysis Ceftobiprole Ceftobiprole AmpC Beta-Lactamase->Ceftobiprole Slow Hydrolysis Ceftobiprole->PBP Strong Inhibition

Caption: AmpC beta-lactamase induction pathway and ceftobiprole's interaction.

Experimental Workflow for Determining Ceftobiprole's In Vitro Efficacy

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Ceftobiprole start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Ceftobiprole's Advantages in Overcoming Resistance

Ceftobiprole_Advantages cluster_gram_positive Gram-Positive Activity cluster_gram_negative Gram-Negative Activity Ceftobiprole Ceftobiprole PBP2a High Affinity for PBP2a Ceftobiprole->PBP2a PBP2x_2b High Affinity for PBP2x/2b Ceftobiprole->PBP2x_2b PBP_GN Binds Essential PBPs (e.g., PBP2, PBP3) Ceftobiprole->PBP_GN Stability Stable to some Beta-Lactamases (e.g., TEM-1, AmpC) Ceftobiprole->Stability MRSA Efficacy against MRSA PBP2a->MRSA PRSP Efficacy against PRSP PBP2x_2b->PRSP Outcome Effective Treatment for Resistant Infections MRSA->Outcome PRSP->Outcome Broad_Spectrum Broad Gram-Negative Spectrum (e.g., P. aeruginosa) PBP_GN->Broad_Spectrum Stability->Broad_Spectrum Broad_Spectrum->Outcome

Caption: Ceftobiprole's key attributes for overcoming bacterial resistance.

Conclusion

This compound represents a significant advancement in the fight against beta-lactamase-mediated antibiotic resistance. Its unique mechanism of action, characterized by high affinity for a wide range of PBPs, including those altered in resistant strains like MRSA and PRSP, provides a powerful tool for treating infections caused by these challenging pathogens. While ceftobiprole is susceptible to certain classes of beta-lactamases, its stability against common penicillinases and AmpC enzymes, combined with its potent intrinsic activity, allows it to remain effective against a broad spectrum of beta-lactamase-producing bacteria. The data and experimental protocols presented in this guide underscore the robust scientific foundation for the clinical utility of ceftobiprole in an era of increasing antimicrobial resistance. Further research into its interactions with newly emerging beta-lactamases will be crucial for its continued effective use in the clinical setting.

References

The Anti-Biofilm Properties of Ceftobiprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm-associated infections represent a significant challenge in clinical practice due to their inherent tolerance to conventional antimicrobial agents. Ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234), has demonstrated promising activity against a range of pathogens, including those residing within biofilm structures. This technical guide provides an in-depth analysis of the anti-biofilm properties of ceftobiprole, consolidating quantitative data from various studies, detailing key experimental methodologies for assessing biofilm susceptibility, and visualizing the intricate signaling pathways involved in biofilm formation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-biofilm strategies.

Introduction: Ceftobiprole and the Biofilm Challenge

Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1] Notably, ceftobiprole exhibits high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of penicillin-resistant Streptococcus pneumoniae, contributing to its efficacy against these challenging pathogens.[1][2]

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides a protective barrier, rendering the embedded bacteria significantly less susceptible to antibiotics and host immune responses. The complex architecture of biofilms facilitates cell-to-cell communication through quorum sensing (QS), a system that regulates gene expression in response to population density and is crucial for biofilm development and virulence.

The ability of ceftobiprole to disrupt and eradicate biofilms is of significant clinical interest. This guide will explore the existing evidence for its anti-biofilm activity, provide the necessary tools to investigate these properties further, and offer insights into the underlying molecular mechanisms.

Quantitative Assessment of Ceftobiprole's Anti-Biofilm Efficacy

The following tables summarize the quantitative data on the anti-biofilm activity of ceftobiprole from various in vitro and in vivo studies. These data highlight its efficacy against key biofilm-forming pathogens, both as a monotherapy and in combination with other antimicrobial agents.

Table 1: Anti-Biofilm Activity of Ceftobiprole Monotherapy Against Staphylococcus aureus

Bacterial Strain(s)Biofilm AgeExperimental ModelCeftobiprole ConcentrationOutcome MeasureResultCitation(s)
MRSA (MRSA-1811, MRSA-1733)48 hoursDynamic in vitro PK/PD biofilm model (CDC biofilm reactor)Simulated bone tissue concentrationsLog₁₀ CFU/cm² reduction-1.44 ± 0.25 and -1.55 ± 0.74[3][4]
Methicillin-susceptible and -resistant S. aureus (n=6), S. epidermidis (n=2)Not specifiedMBEC™ and colony biofilm assays1/4 fCmax to fCmaxLog₁₀ CFU reduction1.5 to ≥2.5[5]

Table 2: Anti-Biofilm Activity of Ceftobiprole in Combination Therapy Against Staphylococcus aureus

Bacterial Strain(s)Combination AgentBiofilm AgeExperimental ModelOutcome MeasureResultCitation(s)
MRSA (MRSA-1811)Daptomycin48 hoursDynamic in vitro PK/PD biofilm model (CDC biofilm reactor)Log₁₀ CFU/cm² reduction-2.087 ± 0.048 (Combination) vs. -1.436 ± 0.249 (Ceftobiprole alone) and -1.503 ± 0.011 (Daptomycin alone)[3][4]
MRSA (MRSA-1733)Daptomycin48 hoursDynamic in vitro PK/PD biofilm model (CDC biofilm reactor)Log₁₀ CFU/cm² reduction-1.076 ± 0.424 (Combination)[3]
StaphylococciRifampicinNot specifiedMBEC™ modelNot specifiedActive in combination[6]

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of Ceftobiprole

Bacterial Strain(s)MBEC (mg/L)Citation(s)
MRSA-1811>128[3]
MRSA-1733>128[3]

Experimental Protocols for Assessing Anti-Biofilm Properties

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-biofilm activity of antimicrobial agents like ceftobiprole.

Crystal Violet Biofilm Assay

This method is a simple and high-throughput technique for quantifying the total biomass of a biofilm.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C.

  • Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium. Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Fixation: Add 200 µL of 99% methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: Utilize a Calgary Biofilm Device (e.g., MBEC™ plate) which consists of a lid with 96 pegs. Inoculate the wells of a 96-well plate with a standardized bacterial suspension. Place the peg lid onto the plate, allowing biofilms to form on the surface of the pegs during incubation (typically 24-48 hours at 37°C with gentle agitation).

  • Antimicrobial Challenge: Prepare a 96-well challenge plate containing serial dilutions of ceftobiprole in an appropriate growth medium.

  • Washing: Gently rinse the peg lid with PBS to remove planktonic bacteria.

  • Exposure: Place the peg lid with the established biofilms into the challenge plate. Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Recovery: After the exposure period, remove the peg lid and rinse it again with PBS. Place the peg lid into a 96-well recovery plate containing fresh, sterile growth medium.

  • Biofilm Disruption: Sonicate the recovery plate to dislodge the viable bacteria from the pegs into the recovery medium.

  • Viability Assessment: Incubate the recovery plate for 24 hours at 37°C. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm, which can be assessed visually or by measuring the optical density at 600 nm.

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following a similar procedure as the crystal violet assay.

  • Treatment: Expose the mature biofilms to the desired concentrations of ceftobiprole for a specified duration.

  • Staining: Prepare a staining solution containing a mixture of a green fluorescent nucleic acid stain that labels all cells (e.g., SYTO® 9) and a red fluorescent nucleic acid stain that only penetrates cells with compromised membranes (e.g., propidium (B1200493) iodide).

  • Incubation: Gently wash the biofilms with PBS and then incubate them with the live/dead staining solution in the dark for 15-30 minutes at room temperature.

  • Imaging: Gently rinse the stained biofilms to remove excess dye. Image the biofilms using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the green and red fluorophores.

  • Image Analysis: Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm. Specialized software can be used to quantify the biovolume of live and dead cells, providing a quantitative measure of the antimicrobial's efficacy.

Signaling Pathways in Biofilm Formation

Understanding the molecular signaling pathways that govern biofilm formation is crucial for developing targeted anti-biofilm therapies. The following diagrams, generated using the DOT language, illustrate the key quorum sensing systems in Staphylococcus aureus and Pseudomonas aeruginosa.

Staphylococcus aureus Accessory Gene Regulator (agr) Quorum Sensing System

The agr system is a primary regulator of virulence and biofilm formation in S. aureus. It controls the expression of numerous toxins and adhesins.

agr_pathway cluster_cell Staphylococcus aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Secretion AIP_ext Extracellular AIP AIP->AIP_ext Export AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII Transcript P2->RNAII Transcription RNAIII RNAIII (Effector Molecule) P3->RNAIII Transcription RNAII->AgrD Translation RNAII->AgrB Translation RNAII->AgrC Translation RNAII->AgrA Translation Virulence Virulence Factors (e.g., toxins) RNAIII->Virulence Upregulation Adhesion Adhesion Molecules (Biofilm Formation) RNAIII->Adhesion Downregulation AIP_ext->AgrC Binding caption S. aureus agr Quorum Sensing Pathway

Caption: S. aureus agr Quorum Sensing Pathway

Pseudomonas aeruginosa las and rhl Quorum Sensing Systems

P. aeruginosa employs a hierarchical quorum sensing network, with the las system generally controlling the rhl system, to regulate a wide range of virulence factors and biofilm development.

pa_qs_pathway cluster_las las System cluster_rhl rhl System LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesis LasR_OdDHL LasR-OdDHL Complex OdDHL->LasR_OdDHL LasR LasR (Transcriptional Regulator) LasR->LasR_OdDHL Binding LasR_OdDHL->LasI Activates RhlI RhlI (Synthase) LasR_OdDHL->RhlI Activates RhlR RhlR (Transcriptional Regulator) LasR_OdDHL->RhlR Activates Virulence Virulence Factors & Biofilm Formation LasR_OdDHL->Virulence Regulates BHL C4-HSL (Autoinducer) RhlI->BHL Synthesis RhlR_BHL RhlR-BHL Complex BHL->RhlR_BHL RhlR->RhlR_BHL Binding RhlR_BHL->RhlI Activates RhlR_BHL->Virulence Regulates caption P. aeruginosa las and rhl Quorum Sensing

Caption: P. aeruginosa las and rhl Quorum Sensing

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for evaluating the anti-biofilm properties of a compound like ceftobiprole.

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Assessment cluster_visualization Visualization and Structural Analysis cluster_mechanistic Mechanistic Studies CV_Assay Crystal Violet Assay (Biomass Quantification) MBEC_Assay MBEC Assay (Eradication Concentration) CV_Assay->MBEC_Assay Promising Candidates CFU_Counting CFU Enumeration (Viable Cell Count) MBEC_Assay->CFU_Counting CLSM Confocal Laser Scanning Microscopy (Live/Dead Staining, 3D Architecture) CFU_Counting->CLSM Detailed Analysis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR of QS genes) CLSM->Gene_Expression Investigate Mechanism Start Select Test Compound (e.g., Ceftobiprole) Start->CV_Assay caption Workflow for Anti-Biofilm Agent Evaluation

Caption: Workflow for Anti-Biofilm Agent Evaluation

Conclusion

The available data strongly suggest that ceftobiprole possesses significant anti-biofilm properties, particularly against staphylococcal species. Its ability to reduce the viability of bacteria within mature biofilms, both alone and in combination with other agents, makes it a compelling candidate for further investigation in the context of biofilm-associated infections. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically evaluate and understand the anti-biofilm mechanisms of ceftobiprole and other novel compounds. Further research focusing on its activity against a broader range of biofilm-forming pathogens and its efficacy in more complex in vivo models is warranted to fully elucidate its clinical potential in combating these persistent and challenging infections.

References

The Potential of Ceftobiprole Medocaril for the Treatment of Polymicrobial Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polymicrobial infections, characterized by the presence of multiple pathogenic species, present a significant therapeutic challenge due to complex bacterial interactions and diverse antimicrobial susceptibility profiles. The management of these infections often necessitates broad-spectrum antimicrobial therapy. Ceftobiprole (B606590) medocaril, the prodrug of the active cephalosporin (B10832234) ceftobiprole, is an advanced-generation parenteral antibiotic with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of ceftobiprole's mechanism of action, its in vitro and in vivo activity, and clinical data supporting its potential as an effective monotherapy for various polymicrobial infections, including complicated skin and skin structure infections (cSSSI) and pneumonia.

Mechanism of Action

Ceftobiprole exerts its potent bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Following intravenous administration, the prodrug ceftobiprole medocaril is rapidly and completely converted into its active form, ceftobiprole, by plasma esterases.[2]

The core mechanism involves high-affinity binding to essential Penicillin-Binding Proteins (PBPs), which are transpeptidases critical for the final steps of peptidoglycan synthesis.[3][4] By acylating these enzymes, ceftobiprole blocks the cross-linking of peptidoglycan strands, leading to a compromised cell wall, loss of structural integrity, and subsequent cell lysis and death.[1]

A key feature of ceftobiprole is its potent binding to modified PBPs that confer resistance to other β-lactam antibiotics. This includes:

  • PBP2a (or PBP2') : The protein encoded by the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA), which has a low affinity for most other β-lactams. Ceftobiprole's ability to form a stable inhibitory complex with PBP2a is central to its anti-MRSA activity.[3][5][6]

  • PBP2x and PBP2b : Altered PBPs found in penicillin-resistant Streptococcus pneumoniae (PRSP). Ceftobiprole binds these with high affinity, retaining activity against these resistant strains.[3][5][6]

Against Gram-negative bacteria, ceftobiprole shows strong binding to essential PBPs in Escherichia coli and a binding profile similar to cefepime (B1668827) and ceftazidime (B193861) for the PBPs in Pseudomonas aeruginosa.[5] Its chemical structure provides stability against hydrolysis by many common β-lactamases, such as narrow-spectrum (TEM, SHV) and AmpC cephalosporinases, though it is not stable against extended-spectrum β-lactamases (ESBLs) or carbapenemases.[3][6]

Ceftobiprole_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Ceftobiprole Action PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP2a, PBP2x) CellWall Stable Cross-linked Bacterial Cell Wall PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation (Cross-linking) Peptidoglycan->PBP Ceftobiprole Ceftobiprole Ceftobiprole->Inhibition Inhibition->PBP Inhibition Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis

Ceftobiprole inhibits bacterial cell wall synthesis by binding to PBPs.

Spectrum of Activity for Polymicrobial Infections

Ceftobiprole's broad spectrum makes it a compelling candidate for empirical therapy in suspected polymicrobial infections. It covers key pathogens frequently isolated from such conditions, including Gram-positive cocci, Gram-negative bacilli, and certain anaerobes.

  • Gram-Positive Aerobes : Ceftobiprole demonstrates potent activity against Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]), coagulase-negative staphylococci, Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis.[2][4]

  • Gram-Negative Aerobes : The drug is active against many common Enterobacterales such as Escherichia coli, Klebsiella pneumoniae (non-ESBL producing), and Enterobacter spp., as well as Pseudomonas aeruginosa.[2]

  • Anaerobes : Its anaerobic coverage is primarily directed at Gram-positive species like Peptococcus spp. and Clostridioides difficile, and the Gram-negative anaerobe Fusobacterium nucleatum.[6][7] However, it is notably less active against the Bacteroides fragilis group.[6][8]

This spectrum is particularly relevant for complex infections like diabetic foot infections (DFIs), where staphylococci, streptococci, Enterobacterales, pseudomonads, and anaerobes are common co-pathogens.[9]

Quantitative In Vitro Data

Antimicrobial Susceptibility

The in vitro potency of ceftobiprole has been evaluated in numerous surveillance studies against a wide range of clinical isolates, including those from polymicrobial settings. Minimum Inhibitory Concentration (MIC) values are a key measure of this activity.

Table 1: In Vitro Activity of Ceftobiprole Against Key Aerobic Pathogens in Polymicrobial Infections

Organism (Resistance Phenotype) No. of Isolates Source / Infection Type MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Staphylococcus aureus (MSSA) 181 Bone & Joint 0.5 0.5 [10]
Staphylococcus aureus (MRSA) 114 Bone & Joint 1 2 [10]
Staphylococcus aureus (MRSA) 48 Diabetic Foot - 1 [9]
Coagulase-Negative Staphylococci - US Surveillance 0.5 2 [11]
Streptococcus pneumoniae (All) 1251 European Surveillance ≤0.016 0.25 [12]
Enterococcus faecalis 254 Bone & Joint 1 2 [13]
Escherichia coli 134 Diabetic Foot 0.06 0.125 [9]
Klebsiella pneumoniae 44 Diabetic Foot 0.06 2 [9]
Enterobacter cloacae 47 Diabetic Foot 0.06 0.125 [9]
Pseudomonas aeruginosa 51 Diabetic Foot 2 8 [9]

| Pseudomonas aeruginosa | 496 | European Surveillance | 2 | 16 |[12] |

Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolate collections.[10][13]

Synergy in Combination Therapy

In polymicrobial settings, combination therapy is often considered. In vitro studies have explored ceftobiprole's synergistic potential with other antimicrobials, particularly against challenging Gram-positive pathogens.

Table 2: Summary of Ceftobiprole In Vitro Synergy Studies

Combination Agent Target Organism(s) Synergy Finding (FIC Index) Key Observation Reference(s)
Daptomycin MRSA, VRE Synergistic (FIC ≤ 0.5) Synergy observed against all tested Gram-positive isolates, including daptomycin-non-susceptible strains. [14][15][16]
Levofloxacin Enterococcus spp. Synergistic Synergy was primarily noted against enterococci among the Gram-positives tested. [15]

| Other β-Lactams (e.g., Cloxacillin, Imipenem) | MRSA | Synergistic (∑FICmin ≤ 0.5) | Multiple β-lactamase-resistant β-lactams showed strong synergy with ceftobiprole against MRSA. |[17][18] |

FIC: Fractional Inhibitory Concentration. Synergy is typically defined as an FIC index of ≤0.5. Additivity/Indifference is >0.5 to 4.0. Antagonism is >4.0.[19]

Anti-Biofilm Activity

Biofilms are a critical component of many chronic and device-related polymicrobial infections. Ceftobiprole has demonstrated activity against bacterial biofilms, a crucial attribute for treating these complex cases.

Table 3: In Vitro Activity of Ceftobiprole Against Staphylococcal Biofilms

Organism Biofilm Model Ceftobiprole Effect Key Observation Reference(s)
S. aureus (MSSA & MRSA) MBEC & Colony Biofilm ~1.5 to ≥2.5 log₁₀ CFU reduction Activity demonstrated at clinically relevant concentrations. Inhibited the selection of rifampicin-resistant mutants when used in combination. [20]
S. aureus (MRSA) Dynamic PK/PD Model ~1.49 log₁₀ CFU/cm² reduction Showed bacteriostatic activity against established MRSA biofilms at simulated bone concentrations. [21][22]

| S. aureus (MRSA) | - | Long-lasting inhibitory effect | Showed remarkable and conserved activity on biofilm formation in strains from cystic fibrosis patients. |[23] |

In Vivo Animal Model Data

The efficacy of ceftobiprole has been corroborated in various animal models that can simulate aspects of human polymicrobial infections.

  • Murine Thigh and Lung Infection Models : These models are standard for evaluating antimicrobial pharmacodynamics. In neutropenic mice, ceftobiprole demonstrated time-dependent killing, with the percentage of the dosing interval that the drug concentration remains above the MIC (%fT>MIC) being the best predictor of efficacy.[24][25] The required %fT>MIC for a static effect was approximately 14-28% for S. aureus and 36-45% for Enterobacterales.[24][25] The presence of neutrophils significantly enhanced ceftobiprole's activity.[24]

  • Murine Bacteremia and Disseminated Infection Model : In a model of MRSA and MSSA bacteremia, ceftobiprole treatment resulted in a 3- to 6-log unit reduction in bacterial counts in various organs and 100% survival, compared to 0-20% in untreated controls.[10]

  • Rabbit Osteomyelitis Model : In a rabbit model of MRSA tibial osteomyelitis, a challenging infection that can be polymicrobial, ceftobiprole achieved 100% bacterial clearance from the bone after four weeks of treatment, superior to both vancomycin (B549263) and linezolid (B1675486) (73% clearance each).[26]

Clinical Efficacy in Polymicrobial Infections

Clinical trials have validated the efficacy of ceftobiprole in infections that are frequently polymicrobial.

  • Complicated Skin and Skin Structure Infections (cSSSI) : Phase 3 trials are a key source of data for polymicrobial efficacy. In one trial comparing ceftobiprole to vancomycin plus ceftazidime for cSSSIs (including diabetic foot infections), ceftobiprole monotherapy was found to be non-inferior, with clinical cure rates of 90.5% vs. 90.2%, respectively.[19] This demonstrates its utility in infections caused by mixed Gram-positive and Gram-negative pathogens.[27]

  • Pneumonia : Ceftobiprole is approved for community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP).[12][28] In a review of clinical trial data, overall treatment success rates for CAP were 86.6% for ceftobiprole versus 87.4% for comparator groups.[29] Its broad spectrum covers typical and atypical pathogens, making it a viable option for empirical treatment.[28]

Table 4: Clinical Trial Outcomes in Infections with Polymicrobial Potential

Infection Type Trial Design Comparator(s) Clinical Cure Rate (Ceftobiprole) Clinical Cure Rate (Comparator) Key Finding Reference(s)
cSSSI (Gram-Positive) Phase 3, DB, RCT Vancomycin 93.3% 93.5% Non-inferiority demonstrated. [19]
cSSSI (Polymicrobial) Phase 3, DB, RCT Vancomycin + Ceftazidime 90.5% 90.2% Non-inferiority as monotherapy for mixed infections. [19]
CAP Pooled Analysis Various 86.6% 87.4% Similar efficacy to standard-of-care. [29]

| S. aureus Bacteremia | Phase 3, DB, RCT | Daptomycin | 69.8% | 68.7% | Non-inferiority demonstrated. |[29] |

cSSSI: Complicated Skin and Skin Structure Infection; CAP: Community-Acquired Pneumonia; DB: Double-Blind; RCT: Randomized Controlled Trial.

Detailed Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate, following CLSI or EUCAST standards.[20][27]

  • Preparation of Antimicrobial Stock : A stock solution of ceftobiprole is prepared at a high concentration and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

  • Inoculum Preparation : Bacterial colonies from an 18-24 hour culture on an agar (B569324) plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation : Each well containing the diluted ceftobiprole is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation : The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results : The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow start Start prep_abx Prepare 2-fold serial dilutions of Ceftobiprole in 96-well plate with broth start->prep_abx prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_abx->inoculate dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate plate (35°C, 16-20h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end Murine_Thigh_Model_Workflow cluster_0 Preparation (Day -4 to 0) cluster_1 Infection & Treatment (Day 0 to 1) cluster_2 Analysis (Day 1) neutropenia Induce Neutropenia (Cyclophosphamide injections) infect Inject Inoculum into Thigh Muscle (T=0h) neutropenia->infect prep_bacteria Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) prep_bacteria->infect treat Administer Ceftobiprole or Vehicle Control (T=2h) infect->treat euthanize Euthanize Mice (T=24h) treat->euthanize harvest Harvest & Homogenize Thigh Tissue euthanize->harvest plate Plate Serial Dilutions of Homogenate harvest->plate count Incubate & Count CFUs plate->count analyze Calculate log10 CFU/gram and Determine Efficacy count->analyze

References

Methodological & Application

Standard Laboratory Protocols for Ceftobiprole Susceptibility Testing: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).[4] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical use, monitoring for the emergence of resistance, and supporting drug development efforts. These application notes provide detailed protocols for ceftobiprole susceptibility testing based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria and Quality Control Ranges

Accurate interpretation of susceptibility testing results requires adherence to established minimum inhibitory concentration (MIC) breakpoints and quality control (QC) ranges. The following tables summarize the current recommendations.

Table 1: Ceftobiprole MIC Breakpoints (μg/mL)

OrganismCLSI (FDA) Breakpoint (μg/mL)EUCAST Breakpoint (μg/mL)
Staphylococcus aureus≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)[5]≤2 (Susceptible), >2 (Resistant)[5][6]
Streptococcus pneumoniaeNot yet established by CLSI≤0.5 (Susceptible), >0.5 (Resistant)[4]
EnterobacteralesNot yet established by CLSI≤0.25 (Susceptible), >0.25 (Resistant)[4][7]
Non-species-specific (PK/PD)Not Applicable≤4 (Susceptible), >4 (Resistant)[4][6]

Table 2: Quality Control (QC) Ranges for Ceftobiprole Susceptibility Testing

Quality Control StrainMethodAcceptable QC Range (μg/mL)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.12 - 1[1]
Escherichia coli ATCC® 25922Broth Microdilution0.03 - 0.12[1]
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution1 - 4[1]
Streptococcus pneumoniae ATCC® 49619Broth Microdilution0.004 - 0.03[1]
Haemophilus influenzae ATCC® 49247Broth Microdilution0.12 - 1[1]
Enterococcus faecalis ATCC® 29212Broth Microdilution0.06 - 0.5[1]

Experimental Protocols

The following are detailed methodologies for the two most common methods for determining ceftobiprole susceptibility: broth microdilution for MIC determination and disk diffusion.

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of ceftobiprole in a liquid growth medium.[8]

Materials:

  • Ceftobiprole powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Plate Preparation:

    • Prepare serial twofold dilutions of ceftobiprole in CAMHB in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the ceftobiprole dilutions.[8]

    • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1][8]

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.[8]

Protocol 2: Disk Diffusion (Kirby-Bauer) Testing

This method assesses the susceptibility of a bacterial isolate to ceftobiprole by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2]

Materials:

  • Ceftobiprole disks (30 µg)[2][9]

  • Mueller-Hinton agar (MHA) plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described for broth microdilution.[1]

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[8]

    • Allow the agar surface to dry for 3-5 minutes before applying the disk.

  • Disk Application:

    • Aseptically apply a ceftobiprole 30 µg disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Zone Diameter Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Visualizations

Ceftobiprole Susceptibility Testing Workflow

G cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_qc Quality Control cluster_report Reporting start Isolate Colonies suspend Suspend in Saline start->suspend mcfarland Adjust to 0.5 McFarland suspend->mcfarland dilute_bmd Dilute Inoculum mcfarland->dilute_bmd swab_plate Swab MHA Plate mcfarland->swab_plate inoculate_plate Inoculate Microtiter Plate dilute_bmd->inoculate_plate prepare_plate Prepare Ceftobiprole Dilutions prepare_plate->inoculate_plate incubate_bmd Incubate 16-20h at 35°C inoculate_plate->incubate_bmd read_mic Read MIC incubate_bmd->read_mic compare_ranges Compare to Published Ranges read_mic->compare_ranges apply_disk Apply 30µg Ceftobiprole Disk swab_plate->apply_disk incubate_dd Incubate 16-20h at 35°C apply_disk->incubate_dd measure_zone Measure Zone Diameter incubate_dd->measure_zone measure_zone->compare_ranges qc_strains Test QC Strains Concurrently qc_strains->compare_ranges interpret Interpret as S, I, or R compare_ranges->interpret report_result Report Result interpret->report_result

Caption: Workflow for Ceftobiprole Antimicrobial Susceptibility Testing.

Mechanism of Ceftobiprole Action and Resistance

G cluster_cell Bacterial Cell Ceftobiprole Ceftobiprole PBP Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBP Binds to PBP2a PBP2a (in MRSA) Ceftobiprole->PBP2a High affinity binding CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP2a->CellWall Catalyzes (in presence of other β-lactams) Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Ceftobiprole's mechanism of action against susceptible and resistant bacteria.

References

Application Notes and Protocols for Ceftobiprole Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of ceftobiprole (B606590), a fifth-generation cephalosporin (B10832234), in biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction

Ceftobiprole is a broad-spectrum cephalosporin antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various Gram-negative bacteria.[1][2][3] Due to high interindividual pharmacokinetic variability, particularly in critically ill patients, therapeutic drug monitoring is a valuable tool to optimize efficacy and minimize potential toxicity.[2][4] The following protocols describe validated HPLC methods with UV detection for the reliable quantification of ceftobiprole in human serum and plasma.

Method 1: HPLC with Diode-Array Detection (DAD) for Ceftobiprole in Human Serum

This method, adapted from a study by Lima et al., is a simple and rapid HPLC-DAD method suitable for routine therapeutic drug monitoring of ceftobiprole.[1][2]

Experimental Protocol

1. Materials and Reagents:

2. Standard and Quality Control (QC) Preparation:

  • Stock Solution (1 mg/mL): Dissolve ceftobiprole powder in a mixture of 95% methanol and 5% 1N hydrochloric acid.[1]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution with distilled water.

  • Calibration Standards and QCs: Spike drug-free human serum with appropriate volumes of the working solutions to prepare calibration standards and quality control samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample (standard, QC, or patient sample).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-DAD Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: Biphenyl column.[5]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 2.6).[6]

  • Elution Mode: Linear gradient.[6]

  • Flow Rate: 1 mL/min.[6]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 320 nm.[5][7]

  • Injection Volume: 20 µL.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum 100 µL Serum Sample acetonitrile Add 200 µL Acetonitrile serum->acetonitrile vortex Vortex for 30s acetonitrile->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject 20 µL into HPLC System supernatant->inject Analysis separation Chromatographic Separation (Biphenyl Column, Gradient Elution) inject->separation detection DAD Detection at 320 nm separation->detection quantification Quantify Ceftobiprole detection->quantification

Caption: Workflow for ceftobiprole quantification by HPLC-DAD.

Validation Data Summary
ParameterResult
Linearity Range 1 - 80 mg/L[2]
Correlation Coefficient (r) > 0.999[2]
Lower Limit of Quantification (LLOQ) 1 mg/L[6]
Intra-day Precision (CV%) < 15%[6]
Inter-day Precision (CV%) < 15%[6]
Accuracy (RE%) Within ±15%[6]
Recovery 91.2% - 102.5%[2]
Mean Retention Time 5.1 ± 0.3 min[1][2]

Method 2: HPLC-UV for Ceftobiprole in Human Serum

This protocol is based on a method developed by Baiardi et al. for rapid TDM and pharmacokinetic studies.[4]

Experimental Protocol

1. Materials and Reagents:

  • Ceftobiprole reference standard

  • Sulphosalicylic acid (30%)

  • Mobile phase (composition to be optimized based on the specific column)

  • Drug-free human serum

  • Ultrapure water

2. Standard and Quality Control (QC) Preparation:

  • Prepare stock and working solutions of ceftobiprole in a suitable solvent (e.g., water or methanol-water).

  • Spike drug-free human serum with working solutions to create calibration standards and QCs.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, add 10 µL of 30% sulphosalicylic acid.[4]

  • Vortex the mixture.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]

  • Take 50 µL of the clear supernatant and dilute 1:1 with the mobile phase.[4]

  • Transfer the final mixture to an HPLC autosampler vial, maintained at 8 °C.[4]

4. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

  • Column: Ultra-Biphenyl column.[4]

  • Elution Mode: Gradient.[4]

  • Column Temperature: 35 °C.[4]

  • Autosampler Temperature: 8 °C.[4]

  • Detection: UV detector, wavelength to be set at the maximum absorbance of ceftobiprole (e.g., 320 nm).

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum 100 µL Serum Sample ssa Add 10 µL 30% Sulphosalicylic Acid serum->ssa vortex Vortex ssa->vortex centrifuge Centrifuge at 12,000 rpm, 4°C for 10 min vortex->centrifuge dilute Dilute 50 µL Supernatant 1:1 with Mobile Phase centrifuge->dilute transfer Transfer to Autosampler Vial (8°C) dilute->transfer inject Inject into HPLC System transfer->inject Analysis separation Chromatographic Separation (Ultra-Biphenyl Column, Gradient) inject->separation detection UV Detection separation->detection quantification Quantify Ceftobiprole detection->quantification

Caption: Workflow for ceftobiprole quantification by HPLC-UV.

Validation Data Summary
ParameterResult
Linearity Range 0.5 - 50.0 mg/L[4]
Accuracy and Reproducibility Method demonstrated to be accurate and reproducible.[4]
Matrix Effects No significant matrix effects observed.[4]
Sample Volume 100 µL of serum.[4]

Comparative Summary of HPLC Methods

The following table provides a direct comparison of the key parameters for the two detailed methods.

FeatureMethod 1 (Lima et al.)Method 2 (Baiardi et al.)
Detection Method Diode-Array Detection (DAD)UV Detection
Biological Matrix Human SerumHuman Serum
Sample Preparation Acetonitrile PrecipitationSulphosalicylic Acid Precipitation
Column Type BiphenylUltra-Biphenyl[4]
Linearity Range 1 - 80 mg/L[2]0.5 - 50.0 mg/L[4]
LLOQ 1 mg/L[6]0.5 mg/L[4]

Alternative Methodologies

While HPLC-UV/DAD methods are robust and widely accessible, other techniques have also been developed for ceftobiprole quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher selectivity and sensitivity, making it suitable for studies requiring very low detection limits.[8][9] Methods have been validated for the simultaneous quantification of ceftobiprole and other antibiotics like cefiderocol (B606585).[9]

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective alternative for quantitative analysis, particularly for stability studies.[5][7]

Conclusion

The HPLC methods detailed in these application notes provide reliable and reproducible means for quantifying ceftobiprole in human serum. The choice between methods may depend on laboratory equipment availability, required sensitivity, and sample throughput. Both protocols utilize a straightforward protein precipitation step, making them suitable for routine clinical and research applications. For higher sensitivity needs, an LC-MS/MS method should be considered.

References

Application Notes and Protocols for Animal Models in Ceftobiprole Efficacy Studies for Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the efficacy of ceftobiprole (B606590) in treating bacterial pneumonia. The information is compiled from various preclinical studies and is intended to guide the design and execution of similar research.

Ceftobiprole, a broad-spectrum cephalosporin, has demonstrated potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3][4] Animal models are crucial for evaluating its in vivo efficacy, understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile, and establishing dosing regimens for clinical trials.[1][3]

Key Pathogens and Models

Murine models, particularly in mice, are the most commonly used for assessing ceftobiprole's efficacy in pneumonia.[1][2][5][6][7][8][9] These models can be adapted to study various pathogens, including:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including MRSA and methicillin-susceptible S. aureus - MSSA)[5][7][8]

    • Streptococcus pneumoniae (including penicillin-resistant strains - PRSP)[1][2][3]

  • Gram-Negative Bacteria:

    • Klebsiella pneumoniae[1][2][6][9]

    • Haemophilus influenzae[6][9]

    • Enterobacter cloacae[6][9]

  • Atypical Pathogens:

    • Francisella tularensis (in rat and macaque models)[10][11][12]

Both immunocompetent and immunocompromised (neutropenic) models are utilized to simulate different patient populations.[1][2][3][7][8] Neutropenic models are particularly useful for evaluating the bactericidal activity of the antibiotic in the absence of a robust immune response.[7][8]

Pharmacodynamic Profile of Ceftobiprole

The key pharmacodynamic (PD) parameter that correlates with the efficacy of ceftobiprole is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[1][3][13] This time-dependent killing characteristic is a critical consideration in designing dosing schedules.[1][3]

Data Presentation: Efficacy of Ceftobiprole in Murine Pneumonia Models

The following tables summarize the quantitative data on ceftobiprole's efficacy from various murine pneumonia studies.

Table 1: Ceftobiprole Pharmacodynamic Target (%fT>MIC) for Efficacy in Murine Pneumonia Models

PathogenAnimal ModelImmune StatusEfficacy EndpointRequired %fT>MICSource(s)
S. aureus (MRSA)Mouse LungNeutropenicStatic Effect14 - 28%[1][3]
S. pneumoniae (PRSP)Mouse LungNeutropenicStatic Effect15 - 22%[1][3]
S. pneumoniaeMouse LungNeutropenicEfficacy9 - 18%[1][7][8]
S. pneumoniaeMouse LungNon-neutropenicStatic Effect<10%[14]
Enterobacteriaceae (K. pneumoniae, E. cloacae)Mouse LungNeutropenicStatic Effect36 - 45%[1][3]
S. aureusMouse LungGranulocytopenic1 log10 CFU/g kill15% (in ELF)[14]
S. aureusMouse LungGranulocytopenic2 log10 CFU/g kill25% (in ELF)[14]

*ELF: Epithelial Lining Fluid

Table 2: Survival Rates in Ceftobiprole-Treated Animal Models of Pneumonia

| Pathogen | Animal Model | Ceftobiprole Treatment | Survival Rate | Control Group Survival | Source(s) | | --- | --- | --- | --- | --- | | S. aureus (MSSA & MRSA) | Mouse Bacteremia/Disseminated Infection | Human-equivalent dosing | 100% | 0 - 25% |[5] | | F. tularensis | Fischer 344 Rat | 145 mg/kg q8h | 92% | 0% (placebo) |[10][12] | | F. tularensis | Cynomolgus Macaque | 6.67 or 20.0 mg/kg q8h | 87.5% | 12.5% (vehicle) |[11] |

Table 3: Bacterial Load Reduction in Murine Pneumonia Models

| Pathogen | Animal Model | Ceftobiprole Treatment | Bacterial Load Reduction (log10 CFU/g lung) | Source(s) | | --- | --- | --- | --- | | S. aureus (MSSA & MRSA) | Mouse Lung | Human-equivalent dosing | ~4-log reduction |[5] |

Experimental Protocols

Below are detailed protocols for establishing murine pneumonia models to evaluate the efficacy of ceftobiprole.

Protocol 1: Murine Model of Staphylococcus aureus Pneumonia

1. Objective: To evaluate the in vivo efficacy of ceftobiprole against MRSA or MSSA in an immunocompromised murine pneumonia model.

2. Materials:

  • Animals: BALB/c mice.[7]
  • Bacterial Strain: Clinically relevant strain of MRSA or MSSA.
  • Immunosuppressive Agent: Cyclophosphamide.[7]
  • Anesthetic: Isoflurane or similar.
  • Ceftobiprole Medocaril: Prodrug of ceftobiprole.
  • Vehicle: Sterile water for injection or appropriate solvent.
  • Equipment: Intranasal administration pipette, surgical tools for organ harvesting, homogenizer, bacterial culture supplies.

3. Methodology:

Protocol 2: Murine Model of Gram-Negative Pneumonia (K. pneumoniae, H. influenzae, E. cloacae)

1. Objective: To assess the efficacy of ceftobiprole against Gram-negative pathogens in an immunocompetent murine pneumonia model.

2. Materials:

  • Animals: Immunocompetent mice (e.g., ICR mice).
  • Bacterial Strain: A relevant strain of K. pneumoniae, H. influenzae, or E. cloacae.
  • Anesthetic: As per Protocol 1.
  • This compound: As per Protocol 1.
  • Comparator Antibiotics (Optional): Ceftriaxone, cefepime.[9]
  • Vehicle: As per Protocol 1.
  • Equipment: As per Protocol 1.

3. Methodology:

Mandatory Visualizations

Experimental_Workflow_Pneumonia_Model cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimation Animal Acclimation (e.g., 7-14 days) Neutropenia_Induction Neutropenia Induction (Cyclophosphamide) Animal_Acclimation->Neutropenia_Induction If neutropenic model Anesthesia Anesthesia Animal_Acclimation->Anesthesia If immunocompetent model Neutropenia_Induction->Anesthesia Bacterial_Culture Bacterial Culture (Mid-log phase) Bacterial_Challenge Intranasal Bacterial Challenge Bacterial_Culture->Bacterial_Challenge Anesthesia->Bacterial_Challenge Treatment_Initiation Initiate Treatment (e.g., Ceftobiprole) Bacterial_Challenge->Treatment_Initiation Euthanasia Euthanasia Treatment_Initiation->Euthanasia Lung_Harvest Lung Harvest Euthanasia->Lung_Harvest Homogenization Tissue Homogenization Lung_Harvest->Homogenization Bacterial_Quantification Bacterial Quantification (CFU/g) Homogenization->Bacterial_Quantification Data_Analysis Data Analysis Bacterial_Quantification->Data_Analysis

Caption: General experimental workflow for a murine pneumonia model.

Ceftobiprole_PKPD_Relationship Ceftobiprole_Admin Ceftobiprole Administration Drug_Concentration Drug Concentration in Plasma & ELF Ceftobiprole_Admin->Drug_Concentration T_above_MIC %fT > MIC (Time above MIC) Drug_Concentration->T_above_MIC Correlates with Bacterial_Killing Bacterial Killing T_above_MIC->Bacterial_Killing Drives Efficacy Therapeutic Efficacy Bacterial_Killing->Efficacy Leads to

Caption: Pharmacokinetic/Pharmacodynamic relationship of ceftobiprole.

References

Application Notes and Protocols for In Vitro Time-Kill Assay of Ceftobiprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing in vitro time-kill assays to evaluate the bactericidal activity of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234). The information is compiled from established methodologies and is intended to guide researchers in assessing the pharmacodynamic properties of this antibiotic against various bacterial pathogens.

Introduction

Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][4][5] This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.[2][4] The time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Experimental Protocols

This section outlines the detailed methodology for conducting an in vitro time-kill assay for ceftobiprole.

Materials
  • Ceftobiprole medocaril (prodrug) or ceftobiprole (active form) powder

  • Appropriate solvents for stock solution preparation (e.g., sterile water, DMSO)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Brain Heart Infusion broth for enterococci)[6][7]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (B569324) (TSA) or other appropriate agar plates for colony counting

  • Sterile glassware and plasticware (flasks, tubes, pipette tips)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Shaking water bath or orbital shaker[7]

  • Vortex mixer

  • Micropipettes

  • Spiral plater or manual plating equipment

Procedure
  • Preparation of Ceftobiprole Stock Solution:

    • Aseptically prepare a stock solution of ceftobiprole at a high concentration (e.g., 10 mg/mL) in a suitable solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare fresh working solutions by diluting the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay. Concentrations are typically based on the minimum inhibitory concentration (MIC) of the test organism (e.g., 0.5x, 1x, 2x, 4x MIC).[8]

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of broth medium.

    • Incubate the broth culture at 35-37°C until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm.

    • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ to 5 x 10⁷ colony-forming units (CFU)/mL in the final assay tubes.[7][8] The exact starting inoculum should be confirmed by plating a sample from the growth control tube at time zero.

  • Time-Kill Assay Setup:

    • Prepare a series of sterile tubes or flasks, each containing the appropriate volume of broth with the desired ceftobiprole concentration.

    • Include a growth control tube containing only the broth and the bacterial inoculum, without any antibiotic.

    • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density.

    • Vortex each tube gently to ensure uniform mixing.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C, typically in a shaking water bath to ensure aeration.[7]

    • At predetermined time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7][9]

  • Determination of Viable Cell Counts:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The use of a spiral plater can increase efficiency and accuracy.

    • To minimize antibiotic carryover, ensure dilutions are sufficient.[7]

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Calculate the mean CFU/mL for each time point and antibiotic concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL versus time for each ceftobiprole concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL at a specific time point (usually 24 hours).[7][9]

    • Bacteriostatic activity is defined as a <3-log₁₀ reduction in the initial CFU/mL.[7][9]

    • Synergy with another antimicrobial agent is generally defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single drug at a given time point.[8]

Data Presentation

The following tables summarize representative quantitative data from in vitro time-kill studies of ceftobiprole against various pathogens.

Table 1: Time-Kill Kinetics of Ceftobiprole against Pseudomonas aeruginosa

StrainCeftobiprole ConcentrationMean Log₁₀ CFU/mL Reduction at 6hMean Log₁₀ CFU/mL Reduction at 24h
P. aeruginosa (Clinical Isolates)4 mg/L (at low inoculum)1.5 - 2.0[8]> 3.0 (bactericidal)[8]
P. aeruginosa ATCC 278534 mg/L (at low inoculum)Not specified> 3.0 (bactericidal)[8]

Table 2: Bactericidal Activity of Ceftobiprole against Staphylococci

OrganismCeftobiprole Concentration% of Strains with ≥3-log₁₀ kill at 24h
Methicillin-susceptible S. aureus (MSSA)2x MIC100%
Methicillin-resistant S. aureus (MRSA)2x MIC91.7%[7]
Vancomycin-intermediate S. aureus (VISA)2x MIC0% (bacteriostatic)[7]

Table 3: Time-Kill Kinetics of Ceftobiprole against Enterococcus faecalis

StrainCeftobiprole Concentration (µg/mL)Mean Log₁₀ CFU/mL Reduction at 24h
Bla+ E. faecalis TX06301~4.0[6]
Bla+ E. faecalis TX06302~4.0[6]
VanB E. faecalis TX24841Bactericidal[6]
VanA E. faecalis TX27841Bactericidal[6]

Visualizations

The following diagrams illustrate the mechanism of action of ceftobiprole and a typical experimental workflow for a time-kill assay.

Ceftobiprole_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftobiprole Ceftobiprole PBPs Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBPs Binds to & Inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Wall Weakening & Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of ceftobiprole.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (log phase) Incubation Inoculate tubes & Incubate (e.g., 37°C with shaking) Inoculum->Incubation Antibiotic Prepare Ceftobiprole Concentrations Antibiotic->Incubation Sampling Sample at Time Points (0, 3, 6, 12, 24h) Incubation->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

References

Application Notes and Protocols for Assessing Ceftobiprole Penetration in Bone Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to assess the penetration and concentration of ceftobiprole (B606590) in bone tissue. The following protocols and data are critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of this novel cephalosporin (B10832234) in the context of treating bone and joint infections, such as osteomyelitis.

Introduction

Ceftobiprole, the active form of the prodrug ceftobiprole medocaril, is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Effective treatment of bone infections necessitates that antimicrobial agents penetrate the bone matrix and reach concentrations sufficient to eradicate the causative pathogens, often found within biofilms.[4][5][6] Therefore, accurate assessment of ceftobiprole's bone penetration is crucial for optimizing dosing regimens and ensuring clinical efficacy.

This document outlines two primary experimental methodologies for quantifying ceftobiprole in bone: in vivo analysis using bone homogenates from animal models and in vitro dynamic models that simulate human bone concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data on ceftobiprole concentrations in plasma and bone tissue from preclinical and clinical studies.

Table 1: Ceftobiprole Concentrations in Rabbit Tibia (Uninfected)

Dosage (subcutaneous, q6h)Tibial Matrix Concentration (µg/g)Tibial Marrow Concentration (µg/g)
20 mg/kg3.2 ± 1.311.2 ± 6.5
80 mg/kg13.4 ± 7.366.3 ± 43.2

Data obtained one hour after the sixteenth dose.[1]

Table 2: Ceftobiprole Concentrations in Rabbit Tibia (MRSA-Infected vs. Uninfected)

TissueInfected Left Tibia (µg/g)Uninfected Right Tibia (µg/g)
Matrix 0.9 ± 1.10.3 ± 0.5
Marrow 12.8 ± 17.72.4 ± 4.2

Data from rabbits with induced tibial osteomyelitis.[1]

Table 3: Ceftobiprole Penetration in Human Bone Tissue

Tissue TypeTissue-to-Plasma Concentration Ratio
Cortical Bone 0.22
Spongy Bone 0.06

Data from adult patients who received a single 500 mg intravenous infusion of ceftobiprole before hip prosthesis surgery.[7]

Experimental Protocols

Protocol 1: Quantification of Ceftobiprole in Bone Tissue from an Animal Model of Osteomyelitis

This protocol describes the methodology for determining ceftobiprole concentrations in the bone matrix and marrow of rabbits with induced osteomyelitis, based on the study by Yin et al.[1]

Objective: To quantify ceftobiprole concentrations in infected and uninfected bone tissue.

Materials:

  • New Zealand White rabbits

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., strain 168-1)

  • This compound for subcutaneous administration

  • Anesthesia agents (e.g., ketamine, xylazine)

  • Surgical instruments for bone extraction

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Ammonium (B1175870) formate (B1220265) buffer

  • Perchloric acid (HClO4)

  • Internal standards (tetradeuterated ceftobiprole and this compound)

  • Reverse-phase high-performance liquid chromatography with tandem mass spectrometry (RP-HPLC/MS/MS) system

Procedure:

  • Induction of Osteomyelitis:

    • Anesthetize the rabbits according to approved animal care and use protocols.

    • Surgically expose the tibia and drill a small hole into the medullary cavity.

    • Inject a suspension of MRSA directly into the medullary cavity to induce osteomyelitis.

    • Allow the infection to establish over a period of two weeks.

  • Ceftobiprole Administration:

    • Administer this compound subcutaneously at the desired dosage (e.g., 40 mg/kg) every 6 hours for a specified duration (e.g., 4 weeks).[1]

  • Sample Collection:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically dissect the tibiae (both infected and uninfected contralateral bone).

    • Separate the bone marrow from the bone matrix.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation and Extraction:

    • Pulverize the frozen bone matrix samples using a mortar and pestle under liquid nitrogen.

    • Extract ceftobiprole from the bone matrix and marrow samples.

    • Dilute 100 µl aliquots of the matrix and marrow extracts with ammonium formate buffer containing the internal standards and 0.5 M HClO4.[1]

    • Centrifuge the samples to pellet any solids.

  • Quantification by RP-HPLC/MS/MS:

    • Analyze 100 µl of the supernatant from each sample using a validated RP-HPLC/MS/MS method.[1]

    • Develop a calibration curve using known concentrations of ceftobiprole to quantify the drug concentration in the bone samples.

    • Express the results as µg of ceftobiprole per gram of bone tissue.

experimental_workflow_bone_homogenate animal_model Animal Model (e.g., Rabbit) infection Induction of Osteomyelitis (MRSA) animal_model->infection treatment Ceftobiprole Administration (Subcutaneous) infection->treatment sampling Bone Sample Collection (Matrix and Marrow) treatment->sampling extraction Sample Preparation and Extraction sampling->extraction analysis RP-HPLC/MS/MS Quantification extraction->analysis data Data Analysis (µg/g of bone) analysis->data in_vitro_pk_pd_workflow biofilm_formation Biofilm Formation (MRSA on coupons, 48h) pk_simulation Simulate Human PK in Reactor (Bolus dose & elimination) biofilm_formation->pk_simulation coupon_sampling Coupon Sampling at Time Points pk_simulation->coupon_sampling reactor_sampling Reactor Medium Sampling pk_simulation->reactor_sampling biofilm_disruption Biofilm Disruption (Sonication) coupon_sampling->biofilm_disruption quantification Bacterial Quantification (Serial Dilution & Plating) biofilm_disruption->quantification time_kill_curve Time-Kill Curve Analysis (Δlog10 CFU/cm²) quantification->time_kill_curve concentration_verification Concentration Verification (Agar Diffusion Bioassay) reactor_sampling->concentration_verification

References

Application Notes and Protocols: Ceftobiprole Medocaril for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin (B10832234) antibiotic. This document outlines the mechanism of action, physicochemical properties, and detailed protocols for in vitro and in vivo studies to facilitate research and development.

Introduction

Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole, a broad-spectrum cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Notably, it is effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][4] Following intravenous administration, this compound is rapidly and completely converted by plasma esterases into its active form, ceftobiprole.[1]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds with high affinity to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[3] By inactivating these enzymes, ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][5] A key feature of ceftobiprole is its strong binding affinity to PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are responsible for resistance to many other β-lactam antibiotics.[3][5]

Ceftobiprole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Ceftobiprole_medocaril This compound (Prodrug) Plasma_esterases Plasma Esterases Ceftobiprole_medocaril->Plasma_esterases Ceftobiprole_active Ceftobiprole (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Ceftobiprole_active->PBP Inhibits Plasma_esterases->Ceftobiprole_active Cell_wall_synthesis Cell Wall Synthesis PBP->Cell_wall_synthesis Catalyzes Cell_lysis Cell Lysis Cell_wall_synthesis->Cell_lysis Disruption leads to

Mechanism of action of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound sodium is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₂₅N₈NaO₁₁S₂[6]
Molecular Weight713.65 g/mol [6]
AppearanceWhite, yellowish to slightly brownish, sterile lyophilized powder[7]
SolubilityFreely soluble in water[7]
pKa2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C)[7]

Data Presentation

In Vitro Activity of Ceftobiprole

The following table summarizes the minimum inhibitory concentrations (MICs) of ceftobiprole against various bacterial pathogens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MRSA)12[8]
Staphylococcus aureus (MSSA)0.51[8]
Streptococcus pneumoniae≤0.060.5[9]
Enterococcus faecalis0.252[10]
Escherichia coli0.12>32[9]
Pseudomonas aeruginosa216[10]
Pharmacokinetic Parameters of Ceftobiprole in Animal Models

The table below presents key pharmacokinetic parameters of ceftobiprole following administration of the prodrug, this compound, in different animal models.

Animal ModelDose (mg/kg)Cmax (µg/mL)T½ (hours)AUC (µg·h/mL)Reference
Rabbit2023.8 ± 4.2-65.3 ± 7.1[11]
Rabbit8083.3 ± 9.9-215.0 ± 37.1[11]
Rat (Fischer 344)145---[12]
Mouse40---[2]
Mouse160---[2]

Experimental Protocols

Preparation of this compound for Injection

This protocol describes the reconstitution and dilution of lyophilized this compound for experimental use.

Materials:

  • Vial of this compound sodium (e.g., 667 mg equivalent to 500 mg ceftobiprole)[13]

  • Sterile Water for Injection or 5% Dextrose Injection[14]

  • Appropriate sterile diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)[15]

  • Sterile syringes and needles

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Reconstitution: Aseptically add 10 mL of Sterile Water for Injection or 5% Dextrose Injection to the vial containing the this compound powder.[14]

  • Dissolution: Shake the vial vigorously until the powder is completely dissolved. This may take up to 10 minutes. Allow any foam that forms to dissipate.[14] The resulting solution will be clear to slightly opalescent and yellowish.[14]

  • Dilution: Withdraw the required volume of the reconstituted solution and further dilute it in an appropriate volume of a suitable infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose) to achieve the desired final concentration for the experiment.[15] Gently invert the container 5-10 times to ensure a homogeneous solution, avoiding vigorous shaking to prevent foaming.[14]

  • Stability: Reconstituted and diluted solutions have varying stability depending on the diluent and storage temperature. In 0.9% sodium chloride, the solution is stable for up to 24 hours at room temperature (25°C) and under refrigeration (2-8°C).[15][16] Stability is reduced in 5% dextrose solutions.[15] It is recommended to use freshly prepared solutions.

Experimental_Workflow Start Start: Experimental Design Formulation This compound Formulation Preparation Start->Formulation In_Vitro In Vitro Experiments (e.g., MIC, Time-Kill) Formulation->In_Vitro In_Vivo In Vivo Experiments (Animal Models) Formulation->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End: Conclusion Results->End

A general experimental workflow for this compound studies.
Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of ceftobiprole against a bacterial isolate using the broth microdilution method.

Materials:

  • Ceftobiprole stock solution (prepared as described above)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the ceftobiprole stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Murine Thigh Infection Model

This protocol provides a general framework for an in vivo efficacy study of this compound in a murine thigh infection model.[2]

Materials:

  • Mice (e.g., neutropenic)

  • Bacterial strain for infection (e.g., S. aureus)

  • This compound solution for injection

  • Anesthetic

  • Homogenizer

  • Agar plates for CFU determination

Procedure:

  • Induction of Neutropenia (if applicable): If a neutropenic model is required, administer cyclophosphamide (B585) to the mice prior to infection.

  • Infection: Prepare a bacterial suspension of the desired strain. Anesthetize the mice and inject a defined inoculum (e.g., 0.1 mL) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with subcutaneous or intravenous administration of this compound at various doses.[2] Administer doses at predetermined intervals (e.g., every 3, 6, 8, or 12 hours) for a specified duration (e.g., 24 hours).[2]

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar plates.

  • Data Analysis: After incubation, count the colonies to determine the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in treated groups to that in an untreated control group to assess the efficacy of ceftobiprole.

Disclaimer

These protocols are intended as a guide for research purposes only. All experiments should be conducted by trained personnel in accordance with institutional and national guidelines for animal care and biosafety. Researchers should optimize these protocols for their specific experimental conditions.

References

Application of Ceftobiprole in Treating Community-Acquired Pneumonia (CAP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590), a fifth-generation cephalosporin, represents a significant advancement in the empirical treatment of community-acquired pneumonia (CAP) requiring hospitalization. Its broad spectrum of activity, encompassing key Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as Gram-negative bacteria, makes it a valuable agent in the face of evolving antimicrobial resistance.[1][2] This document provides detailed application notes and protocols based on pivotal clinical trials and extensive in vitro studies to guide researchers and drug development professionals in the investigation and application of ceftobiprole for CAP.

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It demonstrates a high affinity for penicillin-binding proteins (PBPs), including the modified PBP2a in MRSA and PBP2x in penicillin-resistant pneumococci, which are common mechanisms of resistance to other β-lactam antibiotics.[1] This strong binding to essential PBPs ultimately leads to bacterial cell lysis and death.

Ceftobiprole Ceftobiprole PBP2a PBP2a (MRSA) Ceftobiprole->PBP2a High Affinity Binding PBP2x PBP2x (Penicillin-Resistant S. pneumoniae) Ceftobiprole->PBP2x High Affinity Binding Other_PBPs Other Essential PBPs Ceftobiprole->Other_PBPs Binding CellWall Bacterial Cell Wall Synthesis Other_PBPs->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Figure 1: Ceftobiprole's Mechanism of Action.

In Vitro Activity of Ceftobiprole

Ceftobiprole has demonstrated potent in vitro activity against a wide range of pathogens commonly implicated in CAP. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies.

Table 1: In Vitro Activity of Ceftobiprole against Streptococcus pneumoniae

PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference(s)
All Isolates0.0150.2599.7[3]
Penicillin-Susceptible0.0160.016-[4]
Penicillin-Intermediate0.060.5-[4]
Penicillin-Resistant0.51.0-[4]
Ceftriaxone-Resistant--99.8[5]

Table 2: In Vitro Activity of Ceftobiprole against Staphylococcus aureus

PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference(s)
All Isolates0.5299.7[3]
Methicillin-Susceptible (MSSA)0.250.5100[6]
Methicillin-Resistant (MRSA)1299.3[7]
MRSA (from Pneumonia Trials)1296.4[8]

Table 3: In Vitro Activity of Ceftobiprole against Haemophilus influenzae

PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)Reference(s)
All Isolates--99.6[3]
β-lactamase positive0.060.25-[9][10]
β-lactamase negative0.030.25-[9][10]
β-lactamase-negative, ampicillin-resistant0.52.0-[9][10]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of ceftobiprole, like other β-lactam antibiotics, is best correlated with the time that the free drug concentration remains above the MIC of the infecting pathogen (%fT>MIC).[2] Population pharmacokinetic models have been instrumental in defining dosing regimens that are likely to achieve the desired PK/PD targets.

Table 4: Key Pharmacokinetic Parameters of Ceftobiprole

ParameterValueReference(s)
Protein Binding16%[11]
Elimination Half-life~3 hours[11]
Primary Route of EliminationRenal[11]

A population pharmacokinetic analysis of patients, including those with CAP, utilized a three-compartment model to best describe the concentration-time data of ceftobiprole.[11][12] Monte Carlo simulations are a crucial tool in this analysis to predict the probability of target attainment (PTA) for various dosing regimens against a range of pathogens with different MICs.[12][13]

cluster_0 Pharmacokinetic Modeling cluster_1 Pharmacodynamic Analysis cluster_2 Dose Optimization PatientData Patient PK Data (Concentration vs. Time) PopPKModel Population PK Model (e.g., 3-Compartment) PatientData->PopPKModel Model Fitting MCS Monte Carlo Simulation PopPKModel->MCS MIC_Data Pathogen MIC Distributions MIC_Data->MCS PKPD_Target PK/PD Target (%fT>MIC) PKPD_Target->MCS PTA Probability of Target Attainment (PTA) MCS->PTA Calculates DosingRegimen Optimized Dosing Regimen PTA->DosingRegimen Informs

Figure 2: Pharmacokinetic/Pharmacodynamic Modeling Workflow.

Clinical Efficacy in Community-Acquired Pneumonia

A pivotal Phase III, randomized, double-blind, multicenter trial (NCT00326287) established the non-inferiority of ceftobiprole to ceftriaxone (B1232239) with or without linezolid (B1675486) for the treatment of hospitalized patients with CAP.[14]

Table 5: Clinical Cure Rates in the Pivotal Phase III CAP Trial (NCT00326287)

Patient PopulationCeftobiprole (%)Ceftriaxone ± Linezolid (%)95% CI for the DifferenceReference(s)
Clinically Evaluable (n=469)86.687.4-6.9% to 5.3%[14]
Intent-to-Treat (n=638)76.479.3-9.3% to 3.6%[14]

Table 6: Microbiological Eradication Rates in the Pivotal Phase III CAP Trial (NCT00326287)

Patient PopulationCeftobiprole (%)Ceftriaxone ± Linezolid (%)95% CI for the DifferenceReference(s)
Microbiologically Evaluable (n=144)88.290.8-12.6% to 7.5%[14]

Experimental Protocols

Pivotal Phase III Clinical Trial for Ceftobiprole in CAP (Adapted from NCT00326287)

Screening Patient Screening (Hospitalized with CAP) Inclusion Inclusion Criteria Met? - Signs & Symptoms of CAP - Radiographic Evidence - Need for Hospitalization Screening->Inclusion Exclusion Exclusion Criteria Met? - Hypersensitivity - Recent Investigational Drug Use Inclusion->Exclusion No Randomization Randomization (1:1) Inclusion->Randomization Yes Exclusion->Randomization No ArmA Ceftobiprole 500 mg IV q8h (2-hour infusion) Randomization->ArmA ArmB Ceftriaxone 2g IV q24h (± Linezolid 600mg IV q12h) Randomization->ArmB Treatment Treatment Duration: 7-14 days ArmA->Treatment ArmB->Treatment TOC Test-of-Cure Visit (7-14 days post-treatment) Treatment->TOC Endpoint Primary Endpoint: Clinical Cure Rate TOC->Endpoint

Figure 3: Pivotal Phase III CAP Clinical Trial Workflow.

1. Study Design:

  • A randomized, double-blind, multicenter, non-inferiority study.[15]

2. Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) hospitalized with a primary diagnosis of CAP.

    • Radiographically confirmed new or progressive infiltrate.

    • Presence of at least two clinical signs and symptoms of pneumonia (e.g., cough, purulent sputum, fever, pleuritic chest pain, leukocytosis).

  • Exclusion Criteria:

    • Known or suspected hypersensitivity to β-lactams.

    • Ventilator-associated pneumonia.

    • Receipt of more than 24 hours of a potentially effective antibiotic for the current CAP episode prior to randomization.

3. Treatment Arms:

  • Investigational Arm: Ceftobiprole medocaril 500 mg administered as a 2-hour intravenous infusion every 8 hours.

  • Comparator Arm: Ceftriaxone 2 g administered as a 30-minute intravenous infusion every 24 hours. Linezolid 600 mg every 12 hours could be added at the investigator's discretion for suspected MRSA or ceftriaxone-resistant S. pneumoniae.

4. Study Procedures:

  • Baseline Assessments: Complete medical history, physical examination, chest radiograph, and collection of respiratory and blood samples for culture and susceptibility testing.

  • On-Treatment Assessments: Daily monitoring of clinical signs and symptoms, vital signs, and adverse events.

  • Test-of-Cure (TOC) Visit: Conducted 7 to 14 days after the end of therapy to assess clinical and microbiological outcomes.

5. Endpoints:

  • Primary Endpoint: Clinical cure rate at the TOC visit in the clinically evaluable and intent-to-treat populations. Clinical cure was defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy was required.

  • Secondary Endpoints: Microbiological eradication rate at the TOC visit, clinical and microbiological relapse rates, and 30-day all-cause mortality.

6. Microbiological Analysis Protocol:

  • Specimen Collection: Sputum (expectorated or induced) and blood samples were collected at baseline.

  • Pathogen Identification: Standard microbiological techniques were used to identify causative pathogens from cultures.

  • Susceptibility Testing: Minimum inhibitory concentrations (MICs) of ceftobiprole and comparator agents were determined for all bacterial isolates using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

In Vitro Susceptibility Testing Protocol

1. Method:

  • Broth microdilution is the standard reference method for determining the MIC of ceftobiprole.[3][6]

2. Media:

  • Cation-adjusted Mueller-Hinton broth is used for most organisms.

  • For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[16]

  • For Streptococcus pneumoniae, Mueller-Hinton broth supplemented with lysed horse blood is used.

3. Inoculum Preparation:

  • A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

4. Incubation:

  • Microdilution plates are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubation is performed in an atmosphere of 5% CO₂.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Dosing and Administration

Table 7: Recommended Dosing of Ceftobiprole for CAP in Adults

Patient PopulationCreatinine Clearance (CrCl)Recommended DoseInfusion Time
Normal Renal Function≥ 50 mL/min500 mg every 8 hours2 hours
Mild Renal Impairment30 to < 50 mL/min500 mg every 12 hours2 hours
Moderate Renal Impairment15 to < 30 mL/min250 mg every 12 hours2 hours
Severe Renal Impairment< 15 mL/min250 mg every 24 hours2 hours

Conclusion

Ceftobiprole has emerged as a potent and reliable therapeutic option for hospitalized patients with community-acquired pneumonia. Its broad-spectrum activity, including against resistant pathogens, combined with a well-established clinical efficacy and safety profile, positions it as a valuable tool in the antimicrobial armamentarium. The detailed protocols and data presented in these application notes provide a comprehensive resource for further research and development in the field of infectious diseases.

References

Application Notes and Protocols for Clinical Trial Design of Ceftobiprole Medocaril for New Indications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design considerations for investigating new indications for ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin (B10832234) antibiotic. The following sections detail established protocols derived from successful Phase III clinical trials, data presentation guidelines, and visualizations to aid in the design and execution of future clinical studies.

Mechanism of Action

Ceftobiprole is a broad-spectrum cephalosporin that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1][2][3] The active form, ceftobiprole, achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, rendering it effective against these otherwise resistant pathogens.[1][3]

Ceftobiprole_Mechanism_of_Action cluster_0 Bacterial Cell Ceftobiprole Ceftobiprole PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2a, PBP2x) Ceftobiprole->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Formation Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Cell_Lysis Cell Lysis & Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Leads to Weakened Cell Wall

Ceftobiprole's mechanism of action.

Pharmacokinetics and Pharmacodynamics

Ceftobiprole medocaril is the water-soluble prodrug of the active moiety, ceftobiprole. Following intravenous administration, it is rapidly converted to ceftobiprole by plasma esterases.[4] The pharmacokinetic and pharmacodynamic profile of ceftobiprole is similar to other cephalosporins.[4]

ParameterValueReference
Protein Binding~16%[4]
Half-life~3-4 hours[4]
EliminationPrimarily unchanged in urine[4]
Key PK/PD Index%T > MIC (Time that the free drug concentration remains above the Minimum Inhibitory Concentration)[4]

Clinical Trial Design for New Indications

The following sections outline detailed protocols for clinical trials investigating ceftobiprole for several indications, based on the design of completed Phase III studies.

Staphylococcus Aureus Bacteremia (SAB), including Right-Sided Infective Endocarditis

Trial Identifier: NCT03138733 (ERADICATE)[5][6][7]

Objective: To establish the efficacy and safety of ceftobiprole compared to daptomycin (B549167) in the treatment of complicated Staphylococcus aureus bacteremia (SAB), including infective endocarditis.[8][9][10]

Experimental Protocol:

  • Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated SAB, confirmed by at least one positive blood culture for S. aureus within 72 hours prior to randomization.[8][10]

  • Study Design: A Phase III, randomized, double-blind, active-controlled, parallel-group, multicenter study.[8][9][10]

  • Randomization: Patients are randomized in a 1:1 ratio to receive either ceftobiprole or daptomycin.[5] Randomization is stratified by study site, dialysis status, and prior antibacterial treatment.[6]

  • Treatment Arms:

    • Ceftobiprole Arm: 500 mg administered intravenously every 6 hours for 8 days, followed by 500 mg every 8 hours thereafter.[11]

    • Comparator Arm (Daptomycin): 6 mg/kg intravenously every 24 hours, with an option to increase the dose up to 10 mg/kg.[11] An optional addition of aztreonam (B1666516) can be considered for Gram-negative coverage.[5]

  • Primary Endpoint: Overall success at the post-treatment evaluation (PTE) visit (Day 70).[6] Overall success is a composite endpoint defined as:

    • Survival

    • Symptom improvement

    • S. aureus bacteremia bloodstream clearance

    • No new S. aureus bacteremia complications

    • No use of other potentially effective antibiotics[5]

  • Key Secondary Endpoints:

    • All-cause mortality at Day 70

    • Microbiological eradication

    • Relapse of SAB

  • Data Collection: Clinical assessments, laboratory tests, and microbiological samples are collected at baseline, on-treatment, end-of-treatment (EOT), and at the PTE visit.[9]

SAB_Trial_Workflow Screening Patient Screening (Complicated SAB) Randomization Randomization (1:1) Screening->Randomization Ceftobiprole_Arm Ceftobiprole 500mg IV q6h -> q8h Randomization->Ceftobiprole_Arm Daptomycin_Arm Daptomycin 6-10 mg/kg IV q24h (± Aztreonam) Randomization->Daptomycin_Arm Treatment_Phase Treatment Phase (up to 42 days) Ceftobiprole_Arm->Treatment_Phase Daptomycin_Arm->Treatment_Phase PTE_Visit Post-Treatment Evaluation (Day 70) Treatment_Phase->PTE_Visit Primary_Endpoint Primary Endpoint Assessment: Overall Success PTE_Visit->Primary_Endpoint

Workflow for the SAB clinical trial.

Summary of Efficacy Data (ERADICATE Trial):

OutcomeCeftobiprole (n=192)Daptomycin (n=198)
Overall Success Rate at Day 7069.8%68.7%

Reference:[5][11]

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Trial Identifier: NCT03137173 (TARGET)[5][11]

Objective: To demonstrate the non-inferiority of ceftobiprole to vancomycin (B549263) plus aztreonam in the treatment of adults with ABSSSI.[11][12]

Experimental Protocol:

  • Patient Population: Adult patients with a diagnosis of ABSSSI requiring intravenous antibiotic therapy.

  • Study Design: A Phase III, randomized, double-blind, active-controlled, parallel-group, multicenter study.[11]

  • Randomization: Patients are randomized in a 1:1 ratio to the ceftobiprole or the comparator arm.[5]

  • Treatment Arms:

    • Ceftobiprole Arm: 500 mg administered intravenously every 8 hours.[13]

    • Comparator Arm (Vancomycin + Aztreonam): Vancomycin 1 g (or 15 mg/kg) intravenously every 12 hours plus aztreonam.[12][14]

  • Primary Endpoint: Early clinical response at 48-72 hours after the start of treatment.[5][12] Early clinical response is defined as:

    • At least a 20% reduction in the size of the primary skin lesion.

    • Survival for at least 72 hours.

    • Absence of additional antibacterial treatment or unplanned surgery.[5][12]

  • Key Secondary Endpoint: Investigator-assessed clinical success at the test-of-cure (TOC) visit.[12]

  • Data Collection: Lesion size measurements, clinical assessments of infection, and safety monitoring are conducted at baseline and at specified time points throughout the study.

ABSSSI_Trial_Workflow Screening Patient Screening (ABSSSI) Randomization Randomization (1:1) Screening->Randomization Ceftobiprole_Arm Ceftobiprole 500mg IV q8h Randomization->Ceftobiprole_Arm Comparator_Arm Vancomycin + Aztreonam IV Randomization->Comparator_Arm Treatment_Phase Treatment Phase (5-14 days) Ceftobiprole_Arm->Treatment_Phase Comparator_Arm->Treatment_Phase Early_Response Early Clinical Response (48-72 hours) Treatment_Phase->Early_Response TOC_Visit Test-of-Cure Visit Treatment_Phase->TOC_Visit Primary_Endpoint Primary Endpoint Assessment: Early Clinical Response Early_Response->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Clinical Success TOC_Visit->Secondary_Endpoint

Workflow for the ABSSSI clinical trial.

Summary of Efficacy Data (TARGET Trial):

OutcomeCeftobiprole (n=335)Vancomycin + Aztreonam (n=344)
Early Clinical Response (48-72h)91.3%88.1%
Investigator-Assessed Clinical Success at TOC90.1%89.0%

Reference:[5][12]

Community-Acquired Bacterial Pneumonia (CABP)

Trial Identifier: NCT00326287[15][16]

Objective: To compare the clinical cure rate of this compound versus a comparator in the treatment of patients with community-acquired pneumonia requiring hospitalization.[15][16][17]

Experimental Protocol:

  • Patient Population: Adult patients with a diagnosis of CABP severe enough to require hospitalization.[17]

  • Study Design: A randomized, double-blind, multicenter study.[15]

  • Randomization: Patients are randomized to receive either ceftobiprole or a comparator.[15]

  • Treatment Arms:

  • Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit.[15][17] A re-analysis of this study also used a primary endpoint of clinical success at Day 3, defined as improvement in at least two of the following symptoms: chest pain, cough, productive sputum, and difficulty breathing.[16]

  • Data Collection: Clinical signs and symptoms of pneumonia, radiological assessments, and microbiological samples are collected at baseline and follow-up visits.

Summary of Efficacy Data (NCT00326287):

OutcomeCeftobiprole (n=314)Ceftriaxone ± Linezolid (n=324)
Clinical Cure Rate at TOC (Clinically Evaluable)86.6%87.4%
Clinical Cure Rate at TOC (ITT)76.4%79.3%

Reference:[5]

Hospital-Acquired Pneumonia (HAP), excluding Ventilator-Associated Pneumonia (VAP)

Trial Identifiers: NCT00210964, NCT00229008[18][19]

Objective: To demonstrate that ceftobiprole is non-inferior to combined treatment with ceftazidime (B193861) and linezolid for the primary endpoint of clinical cure at the test-of-cure (TOC) visit in patients with HAP.[20]

Experimental Protocol:

  • Patient Population: Patients with a diagnosis of HAP, including a subset with VAP.

  • Study Design: A multicenter, double-blind, randomized controlled trial.[18]

  • Randomization: Patients are randomized to the ceftobiprole or comparator arm.

  • Treatment Arms:

    • Ceftobiprole Arm: 500 mg administered intravenously every 8 hours.[18][19]

    • Comparator Arm (Ceftazidime + Linezolid): Ceftazidime 2 g intravenously every 8 hours plus linezolid 600 mg every 12 hours.[18][19]

  • Primary Endpoint: Clinical cure at the test-of-cure (TOC) visit.[18]

  • Data Collection: Clinical, radiological, and microbiological data are collected at baseline and at follow-up visits to assess treatment response.

Summary of Efficacy Data (HAP, excluding VAP):

PopulationCeftobiproleCeftazidime + Linezolid
Intent-to-Treat (ITT)59.6%58.8%
Clinically Evaluable (CE)77.8%76.2%

Reference:[18]

Pediatric Pneumonia (CAP and HAP)

Trial Identifier: NCT03439124[21][22]

Objective: To evaluate the safety and efficacy of ceftobiprole compared with standard-of-care (SoC) IV cephalosporin treatment in pediatric patients with HAP or CAP requiring hospitalization.[21][22]

Experimental Protocol:

  • Patient Population: Patients aged 3 months to <18 years with a diagnosis of HAP or CAP requiring hospitalization and IV antibiotic therapy.[21][22]

  • Study Design: A Phase III, multicenter, investigator-blinded, active-controlled study.[21]

  • Randomization: Patients are randomized in a 2:1 ratio to ceftobiprole or a SoC cephalosporin.[21]

  • Treatment Arms:

    • Ceftobiprole Arm: Age-adjusted doses (10, 15, or 20 mg/kg) administered intravenously every 8 hours.[21]

    • SoC Cephalosporin Arm: Ceftazidime or ceftriaxone, with or without vancomycin.[21]

  • Primary Endpoint: Early clinical response at Day 4.[21]

  • Key Secondary Endpoint: Clinical cure rates at the TOC visit.[21]

  • Data Collection: Safety and efficacy data, including clinical response and adverse events, are collected throughout the study.

Summary of Efficacy Data:

OutcomeCeftobiprole (n=94)SoC Cephalosporin (n=44)
Early Clinical Response at Day 4 (ITT)95.7%93.2%
Clinical Cure Rate at TOC (ITT)90.4%97.7%

Reference:[21]

Conclusion

The clinical trial designs outlined above have successfully supported the approval of ceftobiprole for multiple indications. These protocols provide a robust framework for the design of future clinical trials for new indications of this compound. Key considerations for future trial designs include the selection of appropriate patient populations, clinically relevant endpoints, and suitable comparator agents. The detailed methodologies and data presented in these application notes are intended to guide researchers and drug development professionals in the continued investigation of this important antibiotic.

References

Application Notes and Protocols for Evaluating Ceftobiprole Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the synergistic potential of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234), when used in combination with other antimicrobial agents. The protocols outlined below are essential tools for preclinical research and development, aiding in the identification of effective combination therapies to combat multidrug-resistant pathogens.

Introduction to Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. Synergy testing is crucial for:

  • Overcoming Antimicrobial Resistance: Combination therapy can be effective against bacterial strains resistant to single agents.

  • Enhancing Bactericidal Activity: Synergistic combinations can lead to more rapid and complete killing of bacteria.

  • Reducing the Emergence of Resistance: The use of multiple antimicrobial agents with different mechanisms of action can decrease the likelihood of resistant mutants arising.

  • Lowering Required Doses: Synergy may allow for the use of lower concentrations of each antibiotic, potentially reducing toxicity.

The most common in vitro methods to evaluate antibiotic synergy are the checkerboard microdilution assay and the time-kill assay.

Quantitative Data Summary

The following tables summarize the synergistic activity of ceftobiprole in combination with various antibiotics against different bacterial species, as determined by the methods described in this document.

Table 1: Synergy of Ceftobiprole and Daptomycin (B549167) against Staphylococcus aureus

Bacterial StrainCeftobiprole MIC (µg/mL)Daptomycin MIC (µg/mL)Daptomycin MIC in Combination with Subinhibitory Ceftobiprole (µg/mL)Fold Decrease in Daptomycin MICSynergy Interpretation
Methicillin-Resistant S. aureus (MRSA)0.25 - 20.125 - 2Consistently reduced4-foldSynergistic[1][2][3][4][5]
Vancomycin-Intermediate S. aureus (VISA)0.5 - 21 - 4Reduced4-foldSynergistic[1][2][3][4][5]
Daptomycin-Nonsusceptible S. aureus1 - 2>1Reduced4-foldSynergistic[1][2][3][4][5]

Table 2: Synergy of Ceftobiprole with Other Antibiotics against Various Pathogens

PathogenCombination AgentSynergy Testing MethodKey FindingSynergy Interpretation
Methicillin-Resistant S. aureus (MRSA)VancomycinTime-Kill AssaySynergistic killing observed.[6]Synergistic[6]
Glycopeptide-Intermediate S. aureus (GISA)VancomycinTime-Kill Assay2.3 log10 CFU/mL reduction with the combination.[6]Synergistic[6]
Pseudomonas aeruginosaAmikacin (B45834)Time-Kill AssaySynergistic bactericidal activity at 24 hours.[7]Synergistic[7]
Pseudomonas aeruginosaLevofloxacin (B1675101)Time-Kill AssaySynergistic bactericidal activity at 24 hours.[7]Synergistic[7]
Vancomycin-Resistant Enterococcus faecium (VRE)DaptomycinTime-Kill AssaySynergistic against 4 of 6 strains tested.[1]Synergistic (strain-dependent)[1]
Enterococcus faecalisGentamicinTime-Kill AssaySynergistic killing observed.[8]Synergistic[8]
Methicillin-Resistant S. aureus (MRSA)RifampicinNot specifiedEnhanced efficacy in an in vivo osteomyelitis model.[9]Potentially Synergistic[9]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Principle: This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Materials:

  • 96-well microtiter plates

  • Ceftobiprole and the second antibiotic of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of ceftobiprole and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of ceftobiprole to the first well (row A) and perform serial two-fold dilutions down the column (rows B-H).

    • Similarly, in the first row, add 50 µL of the highest concentration of the second antibiotic to the first well (column 1) and perform serial two-fold dilutions across the row (columns 2-12).

    • This creates a gradient of ceftobiprole concentrations along the y-axis and the second antibiotic along the x-axis. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing uninoculated broth.

    • MIC of each drug alone: Include rows and columns with serial dilutions of each antibiotic individually.

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions plate_setup Set up 96-well plate with serial dilutions of both antibiotics prep_antibiotics->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret

Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay

The time-kill assay provides dynamic information about the rate and extent of bacterial killing by antimicrobial agents, alone and in combination.

Principle: This method measures the change in bacterial viability (in CFU/mL) over time in the presence of antibiotics. Synergy is demonstrated by a significant increase in the rate and extent of killing by the combination compared to the most active single agent.

Materials:

  • Ceftobiprole and the second antibiotic of interest

  • CAMHB or other appropriate broth

  • Bacterial inoculum

  • Sterile tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)

  • Colony counter

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in broth.

  • Test Setup: Prepare tubes or flasks containing:

    • Growth control (no antibiotic)

    • Ceftobiprole alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a clinically relevant concentration)

    • Ceftobiprole and the second antibiotic in combination

  • Incubation: Incubate all tubes in a shaking incubator at 35°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto appropriate agar plates.

  • Incubation of Plates: Incubate the plates at 35°C for 18-24 hours, or until colonies are visible.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[7]

    • Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup_tubes Set up test tubes: - Growth Control - Drug A alone - Drug B alone - Combination (A+B) prep_inoculum->setup_tubes incubate Incubate at 35°C with shaking setup_tubes->incubate sampling Collect samples at 0, 2, 4, 6, 8, 24h incubate->sampling serial_dilution Perform serial dilutions and plate for colony counts sampling->serial_dilution count_colonies Count colonies (CFU/mL) serial_dilution->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy (≥2 log10 decrease) plot_data->interpret

Workflow for the Time-Kill Synergy Assay.

Mechanism of Synergy: Ceftobiprole and Daptomycin

A key mechanism underlying the synergy between ceftobiprole and daptomycin against MRSA involves the enhanced binding of daptomycin to the bacterial cell surface.

Signaling Pathway:

  • Ceftobiprole Action: Ceftobiprole, like other β-lactams, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis. This leads to a weakening of the cell wall.

  • Altered Cell Surface: The disruption of cell wall integrity by ceftobiprole is thought to alter the bacterial cell surface charge and/or architecture.

  • Enhanced Daptomycin Binding: This altered surface facilitates the binding of daptomycin, a lipopeptide antibiotic that requires calcium to insert into the bacterial cell membrane.[3][5]

  • Membrane Depolarization and Cell Death: Increased daptomycin binding leads to more efficient membrane depolarization, disruption of cellular processes, and ultimately, bacterial cell death.

Mechanism of Synergy: Ceftobiprole and Daptomycin.

References

Application Notes and Protocols for Ceftobiprole Medocaril Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of ceftobiprole (B606590) medocaril, the prodrug of the active cephalosporin (B10832234) ceftobiprole, in various murine infection models. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for designing and executing preclinical assessments of this broad-spectrum antibiotic.

Overview of Ceftobiprole

Ceftobiprole is an advanced-generation cephalosporin with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3] In preclinical studies, ceftobiprole is administered as its water-soluble prodrug, ceftobiprole medocaril, which is rapidly converted to the active ceftobiprole in vivo.[2][3]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and efficacy of ceftobiprole in various murine infection models.

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Mice
Mouse StrainDosing (mg/kg, s.c.)Cmax (µg/mL)T1/2 (h)AUC (µg·h/mL)Reference
Neutropenic ICR (CD-1)1010.80.3318[3]
Neutropenic ICR (CD-1)4043.20.3358.5[3]
Neutropenic ICR (CD-1)1601440.51213[3]
Immunocompetent SKH112.5170.388.02[4]
Immunocompetent SKH150660.4538.9[4]
Immunocompromised2019.50.4-[1]
Immunocompromised10078.40.8-[1]

Note: Doses are for this compound, but pharmacokinetic parameters are for the active moiety, ceftobiprole. 73 mg/kg of this compound is equivalent to 50 mg/kg of ceftobiprole.[5]

Table 2: Efficacy of Ceftobiprole in Murine Thigh Infection Models
PathogenMouse StrainTreatment (mg/kg/day, s.c.)Log10 CFU Reduction (vs. control)Static Dose (% T>MIC)Reference
S. aureus (MRSA)Neutropenic2-125Dose-dependent14-28[2]
S. pneumoniae (PRSP)Neutropenic2-125Dose-dependent15-22[2]
EnterobacteriaceaeNeutropenic2-125Dose-dependent36-45[2]
Table 3: Efficacy of Ceftobiprole in Murine Skin Infection Models
PathogenMouse StrainTreatment (mg/kg/day, s.c.)Log10 CFU Reduction (vs. inoculum)Lesion Size Reduction (vs. comparators)Reference
S. aureus (MSSA)SKH11.6 - 1001.4 - 2.419-29%[4][5]
S. aureus (MRSA)SKH11.6 - 100Dose-dependent34%[5][6]
P. aeruginosaSKH112.5 - 50Dose-dependent47-54%[5][6]
Table 4: Efficacy of Ceftobiprole in Other Murine Infection Models
ModelPathogenMouse StrainTreatment (mg/kg, s.c.)OutcomeReference
PneumoniaS. pneumoniaeNeutropenic-T>MIC of 9-18% was effective
PneumoniaS. aureusNeutropenic-4-log reduction in lung bacterial load
Bacteremia/SepsisS. aureus (MSSA/MRSA)NeutropenicHuman-equivalent100% survival vs. 0-20% in controls[1][7]
PeritonitisE. faecalis-6.25100% protection (Bla+ strain)[8]

Experimental Protocols

The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound.

Protocol 1: Murine Neutropenic Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antimicrobial agents.[9][10][11]

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)[11]

  • Cyclophosphamide[9][11]

  • Pathogen of interest (e.g., S. aureus, P. aeruginosa)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • This compound

  • Sterile water for injection (for drug formulation)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) intraperitoneally (i.p.) at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[9][11] This renders the mice neutropenic, allowing for the assessment of the antimicrobial agent's efficacy with minimal influence from the host's immune system.[10]

  • Inoculum Preparation:

    • Culture the bacterial strain to mid-log phase in an appropriate broth (e.g., Tryptic Soy Broth).

    • Wash the bacterial pellet with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^7 CFU/mL).[9]

  • Infection:

    • Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.[9]

  • Drug Administration:

    • Prepare this compound in sterile water for injection.[12]

    • Administer the desired dose of this compound subcutaneously (s.c.) at the nape of the neck. Dosing regimens can be varied (e.g., single dose or multiple doses over 24 hours) to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.[3]

  • Assessment of Efficacy:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.[9][11]

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[9]

    • Efficacy is determined by the reduction in bacterial load compared to untreated controls.

G cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Efficacy Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Thigh Muscle Infection Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Administer Ceftobiprole (Subcutaneous) Infect->Treat Euthanize Euthanize Mice (24h post-treatment) Treat->Euthanize Homogenize Homogenize Thigh Tissue Euthanize->Homogenize CFU Determine Bacterial Load (CFU/thigh) Homogenize->CFU

Workflow for the Murine Neutropenic Thigh Infection Model.
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model

This model is used to evaluate the efficacy of antimicrobial agents against localized skin infections.[2][13]

Materials:

  • Female SKH1 mice (hairless) or other appropriate strain[5]

  • Pathogen of interest (e.g., S. aureus MSSA or MRSA)

  • Cytodex beads[4][5]

  • Brain Heart Infusion (BHI) broth[5][13]

  • This compound

  • Sterile water for injection

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain to mid-log phase.

    • Resuspend the bacteria in BHI broth containing Cytodex beads to the desired concentration.[5] The Cytodex beads help to localize the infection.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.2 mL of the bacterial suspension subcutaneously into the flank of the mouse.[4][5] A second, different strain can be injected into the opposite flank if desired.[4]

  • Drug Administration:

    • Initiate treatment at a specified time post-infection (e.g., 1 and 3 hours, then again at 25 and 27 hours).[4]

    • Administer this compound subcutaneously at a site distant from the infection (e.g., the nape of the neck).[4] Doses can range from 1.6 to 100 mg/kg/day.[5]

  • Assessment of Efficacy:

    • Monitor the mice for a defined period (e.g., 48 hours).[5]

    • Measure the size of the skin lesions.

    • At the end of the study, euthanize the mice and excise the infected skin.

    • Homogenize the skin tissue and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).[5]

    • Efficacy is assessed by the reduction in lesion size and bacterial load compared to untreated or comparator-treated groups.[5]

G cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome Assessment Inoculum Prepare Inoculum (Bacteria + Cytodex beads) Infect Subcutaneous Injection (Flank) Inoculum->Infect Anesthetize Anesthetize Mouse Anesthetize->Infect Treat Administer Ceftobiprole Infect->Treat Monitor Monitor Lesion Size Treat->Monitor Euthanize Euthanize and Excise Tissue Monitor->Euthanize Analyze Determine Bacterial Load (CFU/g tissue) Euthanize->Analyze

Experimental workflow for the Murine SSTI Model.
Protocol 3: Murine Pneumonia Model

This model simulates bacterial pneumonia to assess antibiotic efficacy in the lungs.[1]

Materials:

  • Mouse strain of choice (e.g., BALB/c, C57BL/6)

  • Cyclophosphamide (if a neutropenic model is desired)[1][12]

  • Pathogen of interest (e.g., S. pneumoniae, S. aureus)

  • Sterile saline or PBS

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Sterile water for injection

Procedure:

  • Induction of Neutropenia (Optional):

    • If a neutropenic model is required, administer cyclophosphamide as described in Protocol 1.[1][12]

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or PBS to the desired concentration (e.g., 10^7 CFU/mL).[12] For some S. aureus strains, suspension in 3% mucin may be used.[12]

  • Infection:

    • Anesthetize the mouse.

    • Instill a small volume (e.g., 35-50 µL) of the bacterial inoculum into the nares of the mouse, allowing for aspiration into the lungs.[1][12]

  • Drug Administration:

    • Begin treatment at a set time post-infection (e.g., 2-10 hours).

    • Administer this compound subcutaneously. The dosing regimen should be designed to achieve the desired PK/PD target (e.g., %T>MIC).

  • Assessment of Efficacy:

    • At 24 or 48 hours post-treatment, euthanize the mice.[1]

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions and plate the homogenate to determine the bacterial burden in the lungs (CFU/lungs).[1]

    • Efficacy is measured by the reduction in pulmonary bacterial counts compared to controls.

G A S. aureus (MSSA/MRSA) B S. pneumoniae (PRSP) C P. aeruginosa D Enterobacteriaceae E E. faecalis F Ceftobiprole F->A F->B F->C F->D F->E

References

Determining Ceftobiprole Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftobiprole (B606590), a broad-spectrum cephalosporin (B10832234) antibiotic. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ceftobiprole is a fifth-generation cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of its MIC is crucial for clinical diagnostics, antimicrobial stewardship, and drug development research. This document describes the three primary methods for MIC determination: broth microdilution, agar (B569324) dilution, and gradient diffusion.

Key Methodologies for MIC Determination

The determination of ceftobiprole MIC can be achieved through several standardized methods. The choice of method may depend on the number of isolates to be tested, the required throughput, and laboratory resources.

Broth Microdilution Method

This method involves testing the susceptibility of a microorganism to various concentrations of an antimicrobial agent in a liquid medium within a microtiter plate.

Experimental Protocol:

  • Preparation of Ceftobiprole Stock Solution:

    • Aseptically prepare a stock solution of ceftobiprole of known concentration (e.g., 1000 µg/mL) in a suitable solvent as recommended by the manufacturer.

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the ceftobiprole stock solution to the first well of each row to be tested, and perform serial twofold dilutions by transferring 50 µL from well to well. Discard the final 50 µL from the last well. This will result in a range of ceftobiprole concentrations.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Experimental Protocol:

  • Preparation of Ceftobiprole-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the ceftobiprole stock solution.

    • For each concentration, add a specific volume of the ceftobiprole solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

    • Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of ceftobiprole that prevents the growth of the organism.

Gradient Diffusion Method (Etest®)

This method utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

Experimental Protocol:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.

    • Allow the agar surface to dry for 10-15 minutes.

  • Application of Gradient Strip:

    • Aseptically apply the ceftobiprole gradient diffusion strip to the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Data Presentation

Ceftobiprole Clinical Breakpoints

The following tables summarize the clinical MIC breakpoints for ceftobiprole according to EUCAST and FDA guidelines.[1][2]

Table 1: EUCAST Clinical MIC Breakpoints for Ceftobiprole (mg/L)

Organism GroupSusceptible (S)Resistant (R)
Staphylococcus aureus≤ 2> 2
Streptococcus pneumoniae≤ 0.5> 0.5
Enterobacterales≤ 0.25> 0.25
Non-species-related (PK/PD)≤ 4> 4

Table 2: FDA Clinical MIC Breakpoints for Ceftobiprole (mg/L)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤ 24≥ 8
Quality Control (QC) Ranges

Adherence to quality control procedures is essential for accurate and reproducible MIC testing. The following table provides the acceptable QC ranges for ceftobiprole using specific ATCC® reference strains.[1][3]

Table 3: Ceftobiprole Quality Control MIC Ranges (mg/L)

QC StrainMIC Range (mg/L)
Staphylococcus aureus ATCC® 292130.25 - 1
Escherichia coli ATCC® 259220.06 - 0.25
Pseudomonas aeruginosa ATCC® 278531 - 8
Streptococcus pneumoniae ATCC® 496190.008 - 0.03

Visualized Workflows

The following diagrams illustrate the general and specific workflows for determining the Minimum Inhibitory Concentration.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing Method cluster_incubation Incubation cluster_results Results start Start prep_isolate Prepare Pure Bacterial Isolate start->prep_isolate prep_antibiotic Prepare Ceftobiprole Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_isolate->prep_inoculum method Select MIC Method prep_inoculum->method prep_antibiotic->method broth Broth Microdilution method->broth Broth agar Agar Dilution method->agar Agar gradient Gradient Diffusion method->gradient Gradient incubate Incubate at 35±2°C for 16-20 hours broth->incubate agar->incubate gradient->incubate read_mic Read MIC Value incubate->read_mic interpret Interpret Results using Breakpoints read_mic->interpret end End interpret->end

Caption: General workflow for MIC determination.

Broth_Microdilution_Workflow start Start prep_plate Prepare Serial Dilutions of Ceftobiprole in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read for Turbidity incubate->read determine_mic Determine Lowest Concentration with No Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow.

Agar_Dilution_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Ceftobiprole start->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read Examine for Growth incubate->read determine_mic Determine Lowest Concentration with No Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Agar dilution workflow.

Gradient_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate for Confluent Growth prep_inoculum->inoculate_plate apply_strip Apply Ceftobiprole Gradient Strip inoculate_plate->apply_strip incubate Incubate Plate apply_strip->incubate read Read Intersection of Inhibition Zone and Strip incubate->read determine_mic Determine MIC Value read->determine_mic end End determine_mic->end

Caption: Gradient diffusion workflow.

References

Application Notes and Protocols: Ceftobiprole in the Treatment of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole (B606590) is an advanced-generation parenteral cephalosporin (B10832234) with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This attribute makes it a significant therapeutic option for complicated skin and soft tissue infections (cSSTIs), which are often polymicrobial.[1][4] Ceftobiprole medocaril, the prodrug, is rapidly converted in the plasma to its active form, ceftobiprole.[2] Its bactericidal action is achieved through the inhibition of essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[3][5] Notably, it has a high affinity for PBP2a of MRSA and PBP2x of Streptococcus pneumoniae, overcoming common resistance mechanisms.[3][6]

These application notes provide a comprehensive overview of ceftobiprole's use in SSTIs, summarizing key clinical trial data, detailing experimental protocols, and illustrating its mechanism of action and clinical trial workflows.

Quantitative Data Summary

The efficacy and safety of ceftobiprole in treating cSSTIs have been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, providing a clear comparison of clinical and microbiological outcomes, as well as adverse events.

Table 1: Clinical Cure Rates in Pivotal Phase 3 cSSSI Trials

TrialTreatment GroupComparator GroupClinical Cure Rate (Clinically Evaluable Population)95% Confidence Interval of Difference
STRAUSS 1 Ceftobiprole 500 mg IV q12hVancomycin 1 g IV q12h93.3% (263/282)-4.4%, 3.9%[7][8]
STRAUSS 2 Ceftobiprole 500 mg IV q8hVancomycin 1 g IV q12h + Ceftazidime 1 g IV q8h90.5%90.2%[2][9]
TARGET CeftobiproleVancomycin + AztreonamNon-inferiorNot specified in abstract[10][11]

Table 2: Clinical Cure Rates in Patients with MRSA Infections

TrialTreatment GroupComparator GroupClinical Cure Rate95% Confidence Interval of Difference
STRAUSS 1 CeftobiproleVancomycin91.8% (56/61)-8.4%, 12.1%[1][7][8]

Table 3: Microbiological Eradication Rates

TrialTreatment GroupComparator GroupEradication Rate (Microbiologically Evaluable)95% Confidence Interval of Difference
STRAUSS 1 CeftobiproleVancomycin94.2%-3.8%, 5.2%[1]
STRAUSS 2 CeftobiproleVancomycin + CeftazidimeSimilar to comparatorNot specified in abstract[2]

Table 4: Common Adverse Events (AEs) Reported in the STRAUSS 1 Trial

Adverse EventCeftobiprole (%) (n=399)Vancomycin (%) (n=385)
Any AE 52%51%[1][8]
Nausea 14%Not specified in abstract[1][8]
Taste Disturbance 8%Not specified in abstract[1][8]
Discontinuation due to AE 4%6%[1][7][8]

Microbiological Spectrum

Ceftobiprole demonstrates potent in vitro activity against a wide range of pathogens commonly implicated in SSTIs.

Table 5: In Vitro Activity of Ceftobiprole Against Key SSTI Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible
Staphylococcus aureus 0.5199.7%[12][13]
Methicillin-Resistant S. aureus (MRSA) 1299.4%[12]
Beta-hemolytic streptococci 0.0150.03100% (inhibited at ≤0.12 mg/L)[12][13]
Enterococcus faecalis 0.5299.6% (inhibited at ≤4 mg/L)[12][13]
Enterobacterales (non-ESBL) Not specifiedNot specified>99.0%[12][13]
Pseudomonas aeruginosa Not specifiedNot specified74.4% (inhibited at ≤4 mg/L)[12][13]

Experimental Protocols

The following methodologies are based on the protocols of pivotal Phase 3 clinical trials (e.g., STRAUSS 1) investigating ceftobiprole for cSSTIs.

Study Design: Phase 3, Randomized, Double-Blind, Active-Comparator Trial
  • Objective: To assess the non-inferiority of ceftobiprole compared to a standard-of-care comparator (e.g., vancomycin) for the treatment of cSSTIs caused by Gram-positive bacteria.[1][8]

  • Patient Population:

    • Inclusion Criteria:

      • Adults (≥18 years old).[1]

      • Diagnosis of a cSSSI requiring intravenous antibiotic therapy, such as a major cutaneous abscess, wound infection, or cellulitis.[1][11]

      • Presence of at least one systemic or regional sign of infection (e.g., fever, leukocytosis, lymphadenopathy).[1][11]

    • Exclusion Criteria:

      • Known hypersensitivity to cephalosporins or vancomycin.[1]

      • Severe renal or hepatic dysfunction.[1]

      • Neutropenia.[1]

      • Diabetic foot infections, osteomyelitis, or infections from animal/human bites.[1]

      • Receipt of systemic antimicrobial therapy for more than 24 hours within the 7 days prior to enrollment (with some exceptions).[1]

  • Randomization and Blinding:

    • Patients are centrally randomized in a 1:1 ratio to receive either ceftobiprole or the comparator drug.[1]

    • The study is conducted in a double-blind manner, where both the patient and the investigator are unaware of the treatment assignment.[1]

  • Treatment Regimen:

    • Ceftobiprole Arm: 500 mg administered intravenously every 12 hours.[1][8]

    • Comparator Arm (e.g., Vancomycin): 1 g administered intravenously every 12 hours.[1][8]

    • Duration of Therapy: 7 to 14 days for both treatment arms.[1]

  • Assessments and Endpoints:

    • Primary Efficacy Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurs 7 to 14 days after the end of therapy.[2] Clinical cure is defined as the resolution of signs and symptoms of infection such that no further antimicrobial therapy is required.

    • Secondary Endpoints:

      • Microbiological outcome (eradication or presumed eradication) at the TOC visit in the microbiologically evaluable population.[1]

      • Clinical cure rates in specific patient subgroups (e.g., those with MRSA infection).[1]

    • Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.[1]

  • Microbiological Evaluations:

    • Specimens (e.g., pus, aspirate, blood) are collected from the infection site at baseline for culture and susceptibility testing.[1]

    • Pathogens are identified, and their susceptibility to ceftobiprole and comparator agents is determined using standard laboratory methods.

  • Statistical Analysis:

    • The primary analysis is a non-inferiority comparison of the clinical cure rates between the two treatment arms in both the intent-to-treat (ITT) and clinically evaluable (CE) populations.[1]

    • A pre-defined non-inferiority margin (e.g., 10%) is used to determine statistical significance.[1]

Visualizations

Mechanism of Action of Ceftobiprole

Ceftobiprole_Mechanism_of_Action PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death PBP2a PBP2a (in MRSA) PBP2a->CellWall Catalyzes (in presence of other β-lactams) CellWall->Lysis Inhibition leads to Ceftobiprole Ceftobiprole Ceftobiprole->PBP Binds and Inhibits Ceftobiprole->PBP2a Binds and Inhibits inhibitor_point1->CellWall inhibitor_point2->CellWall

Caption: Ceftobiprole inhibits bacterial cell wall synthesis.

Experimental Workflow for a Phase 3 cSSSI Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (7-14 days) cluster_followup Follow-up cluster_analysis Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Clinical & Microbiological) InformedConsent->BaselineAssessment Randomization Randomization (1:1) BaselineAssessment->Randomization CeftobiproleArm Ceftobiprole 500 mg IV q12h Randomization->CeftobiproleArm ComparatorArm Comparator (e.g., Vancomycin 1g IV q12h) Randomization->ComparatorArm EndOfTreatment End of Treatment (EOT) Visit CeftobiproleArm->EndOfTreatment ComparatorArm->EndOfTreatment TestOfCure Test of Cure (TOC) Visit (7-14 days post-treatment) EndOfTreatment->TestOfCure SafetyAnalysis Safety Analysis (Adverse Events) EndOfTreatment->SafetyAnalysis EfficacyAnalysis Efficacy Analysis (Clinical & Microbiological Cure) TestOfCure->EfficacyAnalysis

References

Application Notes and Protocols for the Use of Ceftobiprole in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftobiprole (B606590), an advanced-generation cephalosporin, in patients with renal impairment. The information compiled herein is intended to guide research, clinical trial design, and the development of treatment protocols for this specific patient population.

Ceftobiprole is the active moiety of the prodrug ceftobiprole medocaril and is primarily eliminated from the body through the kidneys.[1] Consequently, impaired renal function significantly alters its pharmacokinetic profile, necessitating dose adjustments to ensure efficacy and safety.[1][2] Population pharmacokinetic analyses have consistently identified creatinine (B1669602) clearance (CLcr) as the most significant patient characteristic influencing ceftobiprole's pharmacokinetics.[3]

Pharmacokinetic Profile in Renal Impairment

Studies in subjects with varying degrees of renal function have demonstrated that as creatinine clearance decreases, the systemic exposure (AUC) to ceftobiprole increases, and its elimination half-life is prolonged.[4] This is a direct consequence of reduced renal clearance. The pharmacokinetic parameters are not significantly influenced by age or gender, making renal function the primary factor for dose modification.[5]

Table 1: Pharmacokinetic Parameters of Ceftobiprole in Relation to Renal Function
Renal Function CategoryCreatinine Clearance (CLcr)Mean Half-life (t½) (hours)Mean AUC (µg·h/mL)Mean Total Clearance (CLt) (L/h)
Normal> 80 mL/min~3102 ± 11.9~5.36
Mild Impairment50 to 80 mL/minSimilar to normalSimilar to normalSimilar to normal
Moderate Impairment30 to < 50 mL/minIncreased2.5-fold higher than normalDecreased
Severe Impairment< 30 mL/minSignificantly Increased3.3-fold higher than normalSignificantly Decreased
End-Stage Renal Disease (ESRD) on Hemodialysis< 15 mL/minMarkedly IncreasedSubstantially IncreasedMarkedly Decreased

Note: Values are approximate and compiled from various pharmacokinetic studies.[1][3][4]

Dosing Recommendations in Renal Impairment

Dose adjustments for ceftobiprole are crucial in patients with moderate to severe renal impairment and those with end-stage renal disease to avoid drug accumulation and potential adverse effects. The following tables provide recommended dosing regimens based on the indication and the patient's renal function. It is important to note that this compound 667 mg is equivalent to 500 mg of the active ceftobiprole moiety.

Table 2: Recommended Adult Dosing of Ceftobiprole in Renal Impairment
IndicationCreatinine Clearance (CLcr)Recommended Dose (as this compound)Infusion Time
Staphylococcus aureus Bacteremia (SAB)
≥ 50 mL/minDays 1-8: 667 mg every 6 hoursDay 9 onwards: 667 mg every 8 hours2 hours
30 to < 50 mL/minDays 1-8: 667 mg every 8 hoursDay 9 onwards: 667 mg every 12 hours2 hours
15 to < 30 mL/minDays 1-8: 333 mg every 8 hoursDay 9 onwards: 333 mg every 12 hours2 hours
< 15 mL/min (including hemodialysis)333 mg every 24 hours2 hours
Acute Bacterial Skin and Skin Structure Infections (ABSSSI) & Community-Acquired Bacterial Pneumonia (CABP)
≥ 50 mL/min667 mg every 8 hours2 hours
30 to < 50 mL/min667 mg every 12 hours2 hours
15 to < 30 mL/min333 mg every 12 hours2 hours
< 15 mL/min (including hemodialysis)333 mg every 24 hours2 hours

On hemodialysis days, ceftobiprole should be administered after the dialysis session.[4]

Table 3: Recommended Pediatric Dosing of Ceftobiprole in Renal Impairment
Age GroupEstimated GFR (eGFR)Recommended Dose (as this compound)Maximum Dose
12 to < 18 years 30 to < 50 mL/min/1.73 m²10 mg/kg every 12 hours667 mg
15 to < 30 mL/min/1.73 m²10 mg/kg every 12 hours333 mg
6 to < 12 years 30 to < 50 mL/min/1.73 m²10 mg/kg every 12 hours667 mg
15 to < 30 mL/min/1.73 m²10 mg/kg every 24 hours333 mg
2 to < 6 years 30 to < 50 mL/min/1.73 m²13.3 mg/kg every 12 hours667 mg
15 to < 30 mL/min/1.73 m²13.3 mg/kg every 24 hours333 mg
< 2 years Data not availableDose adjustments have not been established-

Insufficient data are available for pediatric patients with an eGFR < 15 mL/min/1.73 m².[6]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Ceftobiprole in Subjects with Renal Impairment

Objective: To characterize the pharmacokinetic profile of ceftobiprole in subjects with varying degrees of renal function.

Methodology:

  • Study Design: An open-label, single-dose, parallel-group study.

  • Subject Recruitment:

    • Enroll healthy volunteers with normal renal function (CLcr > 80 mL/min).

    • Enroll subjects into groups based on their renal function: mild impairment (CLcr 50-80 mL/min), moderate impairment (CLcr 30 to < 50 mL/min), severe impairment (CLcr < 30 mL/min), and ESRD requiring hemodialysis.

    • Creatinine clearance should be estimated using the Cockcroft-Gault formula.[4]

    • Exclusion criteria should include a history of hypersensitivity to cephalosporins, recent use of other investigational drugs, and conditions that could interfere with drug pharmacokinetics.

  • Drug Administration:

    • Administer a single intravenous dose of ceftobiprole (e.g., 250 mg or 500 mg) as a 2-hour infusion.[4]

    • For subjects on hemodialysis, the drug should be administered after a dialysis session.[4]

  • Pharmacokinetic Sampling:

    • Collect blood samples into appropriate anticoagulant tubes at pre-dose, and at multiple time points post-infusion (e.g., end of infusion, and at 0.25, 2, 4, 6, 8, 12, 24, and 48 hours after the start of the infusion).

    • For subjects on hemodialysis, additional samples should be taken before and after the subsequent dialysis session to determine dialytic clearance.

    • Collect urine in fractions over a 48-hour period to determine the extent of renal excretion.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma. Store plasma and urine samples at -70°C until analysis.

    • Determine the concentrations of ceftobiprole in plasma and urine using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

      • HPLC-UV Method Example:

        • Sample Preparation: Protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) or an acid (e.g., sulfosalicylic acid).[8][9]

        • Chromatographic Separation: Use a C18 or biphenyl (B1667301) column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[8][10]

        • Detection: Monitor the eluent at a wavelength of approximately 320 nm.[10]

        • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[7][8]

  • Pharmacokinetic Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis for each subject, including Cmax, AUC, t½, CLt, and renal clearance (CLr).

    • Perform population pharmacokinetic (PopPK) modeling using software such as NONMEM.[3][11]

      • Develop a structural model (e.g., a two- or three-compartment model) to describe the time course of ceftobiprole concentrations.[6][11]

      • Evaluate the influence of covariates, particularly creatinine clearance, on pharmacokinetic parameters.[3]

      • Use the final PopPK model to perform simulations to support dose adjustment recommendations.[3]

Protocol 2: Management of Patients with Renal Impairment in Clinical Trials

Objective: To ensure the safe and effective use of ceftobiprole in clinical trial participants with pre-existing renal impairment.

Methodology:

  • Inclusion/Exclusion Criteria:

    • The trial protocol should clearly define the eligibility of patients with renal impairment. While Phase 3 trials for some indications may have initially excluded patients with severe renal impairment, subsequent studies and real-world evidence are expanding its use in this population.[12][13]

    • For trials including patients on dialysis, the timing of drug administration relative to the dialysis session must be specified.[14]

  • Baseline and Ongoing Monitoring:

    • Assess renal function (serum creatinine and estimated CLcr) at screening, baseline, and regularly throughout the study.

    • It is recommended to use an enzymatic method for serum creatinine measurement to avoid potential interference from ceftobiprole with the Jaffe reaction.[4]

  • Dose Adjustment Protocol:

    • The clinical trial protocol must include a clear, pre-specified dose adjustment schedule based on the participant's CLcr at baseline and during the study.[15]

    • An unblinded pharmacist or a designated unblinded study team member should be responsible for calculating the appropriate dose based on the most recent renal function assessment.

  • Safety Monitoring:

    • Closely monitor for adverse events, with a particular focus on those that may be more common in patients with renal impairment, such as neurological events.

    • Define criteria for dose interruption or discontinuation based on changes in renal function or the emergence of significant adverse events.

  • Pharmacokinetic Sub-studies:

    • Consider including a pharmacokinetic sub-study with sparse sampling in patients with renal impairment to confirm that the dose adjustments provide the desired drug exposure.[3]

Visualizations

G Ceftobiprole Dosing Algorithm in Adults with Renal Impairment start Patient Requiring Ceftobiprole assess_renal Assess Renal Function (Calculate CLcr) start->assess_renal clcr_gte_50 CLcr >= 50 mL/min assess_renal->clcr_gte_50 clcr_30_49 CLcr 30 to < 50 mL/min clcr_gte_50->clcr_30_49 No dose_normal Standard Dosing Regimen (e.g., 667 mg q8h for ABSSSI/CABP) clcr_gte_50->dose_normal Yes clcr_15_29 CLcr 15 to < 30 mL/min clcr_30_49->clcr_15_29 No dose_moderate Moderate Adjustment (e.g., 667 mg q12h for ABSSSI/CABP) clcr_30_49->dose_moderate Yes clcr_lt_15 CLcr < 15 mL/min (including Hemodialysis) clcr_15_29->clcr_lt_15 No dose_severe Severe Adjustment (e.g., 333 mg q12h for ABSSSI/CABP) clcr_15_29->dose_severe Yes dose_esrd ESRD Adjustment (333 mg q24h) clcr_lt_15->dose_esrd Yes

Caption: Dosing algorithm for ceftobiprole in adults.

G Workflow for a Pharmacokinetic Study of Ceftobiprole in Renal Impairment cluster_0 Study Setup cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting protocol Protocol Development ethics Ethics Committee Approval protocol->ethics recruitment Subject Recruitment (Stratified by CLcr) ethics->recruitment dosing Single IV Dose Administration recruitment->dosing sampling Serial Blood & Urine Sampling dosing->sampling processing Sample Processing (Plasma/Urine Separation) sampling->processing analysis Quantification of Ceftobiprole (HPLC or LC-MS/MS) processing->analysis validation Method Validation analysis->validation pk_analysis Pharmacokinetic Analysis (NCA & PopPK Modeling) validation->pk_analysis dose_sim Dose Adjustment Simulation pk_analysis->dose_sim report Final Study Report dose_sim->report

Caption: Pharmacokinetic study workflow.

References

Application Notes and Protocols: Evaluating Ceftobiprole's Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftobiprole (B606590) is a broad-spectrum, fifth-generation cephalosporin (B10832234) with demonstrated activity against a variety of Gram-positive and Gram-negative pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This document provides a detailed overview of the experimental setup for testing the in vitro efficacy of ceftobiprole against P. aeruginosa, including common methodologies, data interpretation, and visualization of key processes. The primary mechanism of action of ceftobiprole against P. aeruginosa is the inhibition of Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis.[3][4]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftobiprole against Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes reported MIC values for ceftobiprole against P. aeruginosa from various studies. It is important to note that MIC values can vary depending on the specific strains tested (e.g., wild-type vs. multi-drug resistant) and the testing methodology used.

Study TypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility RateReference
Bloodstream IsolatesNot Specified216>80% at ≤4 mg/L[5]
Multi-drug Resistant Isolates99163230.2% at ≤4 µg/mL[6][7]
General Clinical IsolatesNot Specified2>864.6% at ≤4 µg/ml[8]
US StudyNot SpecifiedNot ReportedNot Reported~72.7%[8]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of ceftobiprole against P. aeruginosa.

Methodologies:

  • Broth Microdilution: This is considered the "gold standard" method.

    • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the P. aeruginosa isolate in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

    • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of ceftobiprole in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test isolates.

    • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

  • Gradient Strip (Etest®): This method provides a direct reading of the MIC.[9]

    • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly streak the suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

    • Application of Etest® Strip: Aseptically apply the ceftobiprole Etest® strip to the surface of the agar.

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6][7]

Quality Control: Use a reference strain, such as P. aeruginosa ATCC 27853, for which the expected MIC range of ceftobiprole is known.[6]

Time-Kill Assay

Objective: To assess the bactericidal activity of ceftobiprole against P. aeruginosa over time.

Methodology: [1]

  • Preparation: Prepare tubes of CAMHB containing ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes with a standardized P. aeruginosa suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar). Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic can be defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[1]

Biofilm Susceptibility Assay

Objective: To evaluate the efficacy of ceftobiprole against P. aeruginosa biofilms.

Methodology (Crystal Violet Staining): [10][11]

  • Biofilm Formation:

    • Dilute an overnight culture of P. aeruginosa in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) to a standardized concentration (e.g., OD₆₀₀ of 0.1).[10][12]

    • Dispense the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for a sufficient period to allow for biofilm formation (e.g., 24-48 hours).[10]

  • Antibiotic Treatment:

    • Carefully remove the planktonic (free-floating) bacteria from the wells by aspiration.

    • Gently wash the wells with a sterile buffer (e.g., Phosphate Buffered Saline) to remove any remaining non-adherent cells.

    • Add fresh medium containing serial dilutions of ceftobiprole to the wells with the established biofilms. Include a no-antibiotic control.

    • Incubate the plate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the supernatant containing the antibiotic.

    • Wash the wells with PBS to remove any remaining planktonic cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[10]

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the stained biofilm by adding an appropriate solvent (e.g., 95% ethanol (B145695) or 30% acetic acid) to each well.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550-590 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of biofilm biomass. The Biofilm Inhibitory Concentration (BIC) can be determined as the concentration of ceftobiprole that causes a significant reduction in biofilm mass compared to the untreated control.

Visualizations

Mechanism of Action of Ceftobiprole against P. aeruginosa

G cluster_cell Pseudomonas aeruginosa Cell PBP3 Penicillin-Binding Protein 3 (PBP3) Cell_wall Cell Wall Integrity PBP3->Cell_wall maintains Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP3 requires Cell_lysis Cell Lysis Cell_wall->Cell_lysis Ceftobiprole Ceftobiprole Ceftobiprole->PBP3 inhibits

Caption: Ceftobiprole's mechanism of action against P. aeruginosa.

Experimental Workflow for Ceftobiprole Efficacy Testing

G start Start isolate Obtain P. aeruginosa Isolate start->isolate ast Antimicrobial Susceptibility Testing (AST) isolate->ast mic Determine MIC ast->mic time_kill Time-Kill Assay mic->time_kill biofilm Biofilm Susceptibility Assay mic->biofilm bactericidal_activity Assess Bactericidal Activity time_kill->bactericidal_activity end End bactericidal_activity->end biofilm_inhibition Evaluate Biofilm Inhibition/Eradication biofilm->biofilm_inhibition biofilm_inhibition->end

Caption: General experimental workflow for evaluating ceftobiprole's efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ceftobiprole Dosage for Ventilator-Associated Pneumonia (VAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) for optimizing ceftobiprole (B606590) dosage in the context of ventilator-associated pneumonia (VAP) experiments.

Disclaimer: Ceftobiprole is approved in many regions for hospital-acquired pneumonia (HAP) and community-acquired pneumonia (CAP), but its approval often excludes VAP.[1][2][3][4] Its use in VAP patients should be considered investigational, as clinical trials have shown that standard dosing may not be sufficient for this specific, critically ill population.[1][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the clinical outcomes in my VAP patient cohort not meeting expectations with the standard 500 mg every 8-hour dosing regimen?

A1: This is a recognized challenge. The pharmacokinetics (PK) of ceftobiprole are significantly altered in critically ill VAP patients compared to non-VAP patients.[6] Key factors include:

  • Increased Volume of Distribution: VAP patients often have an increased volume of distribution, which can be twice as large as in non-VAP patients.[1][6] This is associated with critical illness, increased cardiac output, and fluid shifts.

  • Augmented Renal Clearance (ARC): A subset of critically ill patients exhibits augmented renal clearance (creatinine clearance [CrCl] > 150 mL/min), leading to faster elimination of the drug.[1]

  • Lower Cure Rates in Trials: A pivotal Phase III trial failed to demonstrate the non-inferiority of ceftobiprole compared to ceftazidime/linezolid specifically in the VAP subgroup, with clinical cure rates of 37.7% vs. 55.9%, respectively.[1][7] This suggests that the standard dose is insufficient to achieve the necessary therapeutic exposure in this population.

Q2: How should I adjust the ceftobiprole dosage for a patient with renal impairment?

A2: Dose adjustments are critical for patients with moderate to severe renal impairment as ceftobiprole is primarily eliminated by the kidneys.[3][8][9] The following table summarizes recommended adjustments based on creatinine (B1669602) clearance (CrCl).

Data Presentation

Table 1: Ceftobiprole Dosage Adjustments in Renal Impairment

Creatinine Clearance (CrCl) Recommended Dosage Regimen Citation(s)
> 50 to 80 mL/min (Mild) No dosage adjustment necessary. [2][10]
30 to < 50 mL/min (Moderate) 500 mg infused over 2 hours every 12 hours. [1][2][11]
< 30 mL/min (Severe) 250 mg infused over 2 hours every 12 hours. [1][2][11]

| End-Stage Renal Disease (ESRD) / Hemodialysis | 250 mg infused over 2 hours every 24 hours. |[1][2] |

Note: For certain indications like Staphylococcus aureus bloodstream infections (SAB), different renal dosing schedules may apply.[12]

Q3: What dosing strategy is recommended for VAP patients with Augmented Renal Clearance (ARC)?

A3: For patients with ARC (CrCl > 150 mL/min), standard intermittent infusions are unlikely to achieve the pharmacodynamic (PD) target. The increased renal clearance rapidly eliminates the drug.[1] To optimize exposure, a prolonged infusion is recommended. The suggested regimen is 500 mg administered as a 4-hour intravenous infusion every 8 hours .[1][2][4][8][13][14] This strategy maximizes the time the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).

Q4: How can I experimentally verify if ceftobiprole concentrations are adequate at the site of infection?

A4: The primary site of infection in VAP is the lung, specifically the epithelial lining fluid (ELF). Direct measurement of ELF concentrations is the gold standard for assessing target site penetration.

  • ELF Penetration: Ceftobiprole penetration into the ELF is modest. In healthy volunteers, the mean penetration (ratio of ELF to total plasma concentration) is approximately 25.5% (median 15.3%).[8][15] A study in critically ill patients receiving high-dose continuous infusions found a median lung penetration ratio of 30%.[16][17]

  • Pharmacodynamic Target: Like other beta-lactams, the efficacy of ceftobiprole correlates with %fT > MIC.[18] For staphylococcal pneumonia, a total-drug time > MIC in ELF of 15% to 25% of the dosing interval has been associated with 1-log10 and 2-log10 CFU/g killing, respectively, in preclinical models.[15]

  • Target Attainment: With a standard dose of 500 mg every 8 hours (2-hour infusion), the probability of target attainment (%fT > MIC of 50%) is estimated to be >90% for pathogens with an MIC of ≤1 mg/L.[8][15] However, for higher MICs, this target may not be reached, especially in VAP patients with altered PK.

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Ceftobiprole

Parameter Value Citation(s)
Protein Binding 16% [8]
Half-life (t½) ~3 hours [8]
Volume of Distribution (Vd) ~18-21 L [8]
Elimination Primarily renal excretion [3][8][9]
Mean ELF Penetration (Healthy) 25.5% [8][15]
Median ELF Penetration (Critically Ill, Continuous Infusion) 30% [16][17]

| Primary PD Target | %fT > MIC |[18] |

Experimental Protocols

Protocol 1: Determination of Ceftobiprole Concentration in Epithelial Lining Fluid (ELF)

This protocol is based on the urea (B33335) dilution method for bronchoalveolar lavage (BAL).

Objective: To quantify ceftobiprole concentration at the presumed site of infection in the lungs.

Methodology:

  • Timing: Schedule the BAL procedure to coincide with a specific time point in the dosing interval (e.g., trough, peak) to build a concentration-time profile.

  • Patient Preparation: Ensure the patient is stable and appropriately sedated for a bronchoscopy procedure.

  • Blood Sampling: Just prior to the BAL, draw a serum sample to measure the simultaneous plasma concentrations of ceftobiprole and urea.

  • Bronchoalveolar Lavage (BAL):

    • Perform bronchoscopy, advancing the bronchoscope to a lung subsegment.

    • Instill four 50-mL aliquots of sterile 0.9% saline.

    • After each instillation, gently aspirate the fluid. Pool the aspirated BAL fluid from the second, third, and fourth aliquots.

    • Record the total volume of instilled saline and the total volume of aspirated BAL fluid.

  • Sample Processing:

    • Immediately place BAL fluid and blood samples on ice.

    • Centrifuge both the blood to separate plasma and the BAL fluid to remove cells.

    • Stabilize plasma samples by adding 3 μl of 2 M citric acid.[15]

    • Store plasma and BAL supernatant at -80°C until analysis.

  • Drug and Urea Assay:

    • Analyze the concentrations of ceftobiprole and urea in both the plasma and BAL fluid samples using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][19] The lower limit of quantitation should be appropriate (e.g., 20 ng/mL in BAL fluid, 50 ng/mL in plasma).[15]

  • Calculation of ELF Concentration:

    • Calculate the volume of ELF sampled (VELF) using the formula:

      • VELF = VBAL × (UreaBAL / UreaPlasma)

      • Where VBAL is the aspirated BAL fluid volume, UreaBAL is the urea concentration in BAL fluid, and UreaPlasma is the urea concentration in plasma.

    • Calculate the concentration of ceftobiprole in ELF (CeftoELF) using the formula:

      • CeftoELF = CeftoBAL × (VBAL / VELF)

      • Where CeftoBAL is the measured ceftobiprole concentration in the BAL fluid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of ceftobiprole against the bacterial isolate(s) causing VAP.

Methodology (Broth Microdilution):

  • Isolate Preparation: Culture the bacterial isolate from a patient sample (e.g., endotracheal aspirate) on appropriate agar (B569324) plates to obtain a pure culture.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.

  • Drug Dilution: Prepare serial two-fold dilutions of ceftobiprole in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Concentrations should span the expected MIC range.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental_Workflow_Dose_Optimization cluster_0 Patient Screening & Enrollment cluster_1 Dosing & Sampling cluster_2 Analysis & Modeling cluster_3 Outcome Evaluation p1 Enroll VAP Patients p2 Baseline Assessment (CrCl, Pathogen ID, MIC) p1->p2 d1 Administer Ceftobiprole (Standard vs. Prolonged Infusion) p2->d1 d2 Collect Serial Plasma Samples (Therapeutic Drug Monitoring) d1->d2 d3 Perform Bronchoalveolar Lavage (Measure ELF Concentration) d1->d3 a1 Analyze Drug Concentrations (Plasma & ELF) d2->a1 d3->a1 a2 Population PK Modeling a1->a2 a3 Monte Carlo Simulations a2->a3 a4 Determine Probability of Target Attainment (PTA) a3->a4 o1 Correlate PK/PD Parameters with Clinical Outcomes a4->o1 o2 Identify Optimal Dosing Regimen o1->o2

Caption: Experimental workflow for a ceftobiprole dose-optimization study in VAP patients.

Dosing_Logic_Flow start VAP Patient Requiring Ceftobiprole Therapy renal_function Assess Renal Function (Creatinine Clearance) start->renal_function mic_check Is Pathogen MIC > 1 mg/L or High-Inoculum Infection? renal_function->mic_check CrCl 50-150 mL/min (Normal) dose_arc Prolonged Infusion: 500 mg over 4h q8h renal_function->dose_arc CrCl > 150 mL/min (ARC) dose_moderate Adjusted Dose: 500 mg over 2h q12h renal_function->dose_moderate CrCl 30 to <50 mL/min (Moderate) dose_severe Adjusted Dose: 250 mg over 2h q12h renal_function->dose_severe CrCl < 30 mL/min (Severe) mic_check->dose_arc Yes dose_normal Standard Infusion: 500 mg over 2h q8h mic_check->dose_normal No

Caption: Logical flow for ceftobiprole dosing adjustment decisions in VAP.

References

Technical Support Center: Overcoming Ceftobiprole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals investigating ceftobiprole (B606590) resistance in clinical isolates. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ceftobiprole resistance in Staphylococcus aureus?

A1: Ceftobiprole resistance in S. aureus, particularly MRSA, is primarily driven by alterations in Penicillin-Binding Proteins (PBPs).[1] The key mechanisms include:

  • Mutations in mecA-encoded PBP2a: Ceftobiprole's efficacy against MRSA stems from its high affinity for PBP2a.[1][2] However, specific amino acid substitutions or insertions within PBP2a can reduce this binding affinity, leading to resistance.[1][3] Common mutations have been identified near the active site (e.g., E447K) and at an allosteric site (e.g., E239K), which can confer low-level to high-level resistance.[3][4]

  • Mutations in other PBPs: Changes in other native PBPs (PBP1, PBP2, PBP3, PBP4) can also contribute to reduced susceptibility.[1]

  • Staphylococcal Cassette Chromosome mec (SCCmec) Amplification: An increase in the copy number of the SCCmec element, which carries the mecA gene, can lead to overproduction of PBP2a, contributing to resistance.[5]

  • Non-PBP Mediated Mechanisms: While less common for ceftobiprole, other general resistance mechanisms in bacteria include the overexpression of efflux pumps that can reduce intracellular drug concentration and enzymatic degradation by certain beta-lactamases.[6]

Q2: How do PBP2a mutations specifically affect ceftobiprole binding?

A2: Ceftobiprole binds to an allosteric site on PBP2a, which induces a conformational change that opens the active site for inhibition.[3][7] Mutations at this allosteric site (e.g., N146K) can disrupt this process.[7] Additionally, mutations within the transpeptidase active site itself (e.g., Y446N and E447K) can directly interfere with the drug's ability to bind and acylate the enzyme, which is necessary for its inhibitory action.[4][8] The presence of both types of mutations can lead to high-level resistance.[4]

Q3: Is ceftobiprole susceptible to hydrolysis by beta-lactamases?

A3: Ceftobiprole is relatively stable against hydrolysis by the penicillinases typically produced by S. aureus and narrow-spectrum beta-lactamases like TEM and SHV from Enterobacterales.[6] However, its activity can be compromised by extended-spectrum beta-lactamases (ESBLs), overexpressed AmpC beta-lactamases, and carbapenemases.[6]

Q4: Can combination therapy help overcome ceftobiprole resistance?

A4: Yes, combination therapy is a promising strategy. Studies have shown that combining ceftobiprole with other β-lactam antibiotics, such as cloxacillin (B1194729), oxacillin, or cefotaxime, can have a synergistic effect against MRSA.[9][10] This synergy may arise because the partner β-lactam can engage other PBPs, enhancing the overall inhibition of cell wall synthesis. Weak synergy has also been observed with vancomycin.[10][11]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My ceftobiprole Minimum Inhibitory Concentration (MIC) values are higher than expected for a supposedly susceptible MRSA isolate. What could be the cause?

A: Unexpectedly high MIC values can result from several factors. Follow this troubleshooting workflow:

// Nodes start [label="High MIC Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Verify Experimental Protocol\n(Inoculum density, media, incubation)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_drug [label="Check Ceftobiprole Stock\n(Storage, age, concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; confirm_mic [label="Repeat MIC Assay\n(e.g., Broth Microdilution vs. E-test)", fillcolor="#F1F3F4", fontcolor="#202124"]; mic_confirmed [label="High MIC Confirmed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; investigate [label="Investigate Resistance Mechanism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pcr [label="PCR for mecA mutations\n(e.g., E447K, N146K)", fillcolor="#F1F3F4", fontcolor="#202124"]; wgs [label="Whole Genome Sequencing (WGS)\n(Identifies novel mutations, efflux pumps, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; synergy [label="Perform Synergy Testing\n(Checkerboard assay with other β-lactams)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_resolve [label="Issue Resolved / Explained", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_retest [label="Re-test with new stock / corrected protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_protocol; start -> check_drug; check_protocol -> confirm_mic; check_drug -> confirm_mic; confirm_mic -> mic_confirmed; mic_confirmed -> investigate [label=" Yes"]; mic_confirmed -> end_retest [label=" No"]; investigate -> pcr; investigate -> wgs; investigate -> synergy; pcr -> end_resolve; wgs -> end_resolve; synergy -> end_resolve; } dot Caption: Troubleshooting workflow for high ceftobiprole MICs.

  • Verify Experimental Protocol: Ensure the inoculum was prepared to the correct McFarland standard (typically 0.5).[12] Confirm that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and incubation conditions (35°C for 16-20 hours) were used.[12]

  • Check Drug Integrity: Confirm that the ceftobiprole stock solution was stored correctly and is within its expiration date. Prepare a fresh stock solution and repeat the experiment.

  • Confirm with a Second Method: If you used a gradient strip (E-test), confirm the result with the gold-standard broth microdilution (BMD) method, or vice-versa.[13] While generally in agreement, minor discrepancies can occur.[13]

  • Investigate Resistance Mechanisms: If the high MIC is reproducible, the isolate may harbor a resistance mechanism.

    • Sequence the mecA gene: This is the most direct way to identify mutations in PBP2a known to confer resistance.[14]

    • Consider Whole Genome Sequencing (WGS): WGS can identify novel mutations in mecA or other PBPs, as well as detect other potential resistance factors like efflux pump overexpression.[5]

Q: I am trying to overcome ceftobiprole resistance with a combination therapy, but I'm not seeing a synergistic effect. What should I check?

A: A lack of synergy in a checkerboard assay can be due to several factors:

  • Choice of Partner Drug: Synergy with ceftobiprole is most consistently reported with β-lactamase-resistant β-lactams like cloxacillin and oxacillin.[10] Synergy with other classes of antibiotics, like vancomycin, may be weak or strain-dependent.[10]

  • Concentration Range: Ensure the concentration ranges tested for both drugs in the checkerboard assay are appropriate. The range should span from well below to well above the individual MICs of each drug.

  • Calculation of FIC Index: Double-check the calculation of the Fractional Inhibitory Concentration (FIC) Index. Synergy is typically defined as a ΣFIC of ≤0.5.[9][10] Antagonism may be occurring if the ΣFIC is >4.0.

  • Underlying Resistance Mechanism: If resistance is due to high-level expression of an ESBL or a carbapenemase, a β-lactam/β-lactam combination may not be effective. Consider pairing ceftobiprole with a β-lactamase inhibitor.

Section 3: Data Presentation

Table 1: Ceftobiprole MIC Values for S. aureus Isolates

This table summarizes typical MIC50/90 values, which represent the MICs required to inhibit 50% and 90% of isolates, respectively.

Isolate TypeCeftobiprole MIC50 (mg/L)Ceftobiprole MIC90 (mg/L)Susceptibility (%)Reference(s)
MSSA 0.250.5>99%[15]
MRSA (Overall) 12~97-99%[15][16][17]
MRSA (Ceftaroline-Nonsusceptible) 24~87%[16]
MRSA (ST5 and ST239) 22>95%[18]
Table 2: Synergistic Combinations with Ceftobiprole against MRSA (ATCC 43300)

The Fractional Inhibitory Concentration (FIC) index is used to measure synergy. A ΣFIC ≤ 0.5 indicates synergy.

Combination AgentCeftobiprole MIC Alone (mg/L)Partner MIC Alone (mg/L)Ceftobiprole MIC in Combo (mg/L)Partner MIC in Combo (mg/L)ΣFIC minReference
Cloxacillin 1.0640.12580.21 [10]
Cefotaxime 1.01280.25160.38 [9]
Oxacillin 1.01280.25160.38 [10]
Nafcillin 1.0320.2580.50 [10]
Vancomycin 1.01.00.50.1250.60 [10][11]

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Ceftobiprole MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][18]

Materials:

  • Ceftobiprole powder

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate grown overnight on an appropriate agar (B569324) plate

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., S. aureus ATCC® 29213)[12]

Procedure:

  • Prepare Ceftobiprole Stock: Prepare a stock solution of ceftobiprole according to the manufacturer's instructions. Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 32 mg/L).

  • Prepare Inoculum: Suspend several colonies of the test isolate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the ceftobiprole dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Protocol 2: PCR and Sequencing of the mecA Gene

Objective: To identify mutations in the mecA gene that may confer ceftobiprole resistance.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the mecA gene (specifically the regions encoding the non-penicillin binding and transpeptidase domains)

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the MRSA isolate using a commercial kit.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the entire coding sequence of mecA. It may be necessary to use multiple overlapping primer sets.

    • Use a standard PCR protocol with an annealing temperature optimized for your specific primers.

  • Verification: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a band of the correct size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Data Analysis: Align the obtained sequence with a wild-type mecA reference sequence (from a susceptible strain) to identify any nucleotide changes. Translate the nucleotide sequence to identify amino acid substitutions. Compare any identified mutations to those known to be associated with ceftobiprole resistance (e.g., E447K, Y446N, N146K).[4][7][14]

Section 5: Visualizing Resistance Mechanisms

// External Nodes Ceftobiprole [label="Ceftobiprole", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resistance [label="Resistance", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ceftobiprole -> PBP2a_WT [label=" Binds & Inhibits"]; PBP2a_WT -> Inhibition [style=dashed]; Ceftobiprole -> PBP2a_Mut [label=" Binding Reduced", style=dashed, color="#EA4335"]; PBP2a_Mut -> Resistance; Ceftobiprole -> Efflux [label=" Expelled", style=dashed, color="#EA4335"]; Efflux -> Resistance; } dot Caption: Key mechanisms of ceftobiprole resistance in MRSA.

References

Technical Support Center: Addressing Ceftobiprole Medocaril Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftobiprole (B606590) medocaril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges during in vitro experiments. Ceftobiprole medocaril is the water-soluble prodrug of ceftobiprole, a fifth-generation cephalosporin (B10832234) antibiotic. Understanding its solubility characteristics is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the difference in solubility between this compound and its active form, ceftobiprole?

A1: this compound was specifically developed as a prodrug to overcome the low water solubility of the active moiety, ceftobiprole.[1] this compound is freely soluble in water, whereas ceftobiprole has poor aqueous solubility.[2][3] This is a critical distinction for designing in vitro studies.

Q2: In which solvents can I dissolve this compound for my experiments?

Q3: I am observing precipitation when preparing my this compound solution. What could be the cause?

A3: Precipitation can occur for several reasons:

  • Exceeding Solubility Limit: You may be attempting to dissolve the compound at a concentration that exceeds its solubility in the chosen solvent.

  • Temperature Effects: Temperature shifts can affect solubility. Ensure your solvent and vessel are at an appropriate temperature.

  • pH of the Solution: The pH of the reconstituted solution of this compound is typically between 4.5 and 5.5.[2] Significant deviations from this range could potentially impact solubility.

  • Interactions with other components: If you are preparing a complex mixture, such as cell culture media, interactions with other components like salts or proteins could lead to precipitation.[5][6]

Q4: What is the stability of this compound in solution?

A4: this compound solutions in 0.9% sodium chloride are stable for up to 24 hours at both refrigerated (2-8°C) and ambient (25°C) temperatures.[7][8] Its stability is reduced in 5% dextrose solutions.[7] For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -20°C.[4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • Visible powder remains undissolved in the solvent.

  • The solution appears cloudy or hazy.

Troubleshooting Steps:

G start Start: Undissolved Powder check_solvent Is the solvent appropriate? (e.g., Water, 0.9% NaCl) start->check_solvent try_aqueous Switch to an aqueous solvent like sterile water or 0.9% NaCl. check_solvent->try_aqueous No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_aqueous->check_concentration reduce_concentration Reduce the concentration. check_concentration->reduce_concentration Yes gentle_warming Apply gentle warming (e.g., 37°C water bath) and vortexing. check_concentration->gentle_warming No reduce_concentration->gentle_warming check_ph Check the pH of the solution. gentle_warming->check_ph adjust_ph Adjust pH to be within 4.5-5.5 if experimentally permissible. check_ph->adjust_ph Outside 4.5-5.5 sonication Use brief sonication. check_ph->sonication Within 4.5-5.5 adjust_ph->sonication success Solution Dissolved sonication->success Successful fail Still Undissolved: Consider alternative strategies or consult further technical support. sonication->fail Unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Precipitation in Cell Culture Media

Symptoms:

  • The culture medium becomes cloudy or forms visible particles after the addition of this compound.

Troubleshooting Steps:

G start Start: Precipitation in Media check_dmso_conc Is the final DMSO concentration from the stock solution <0.5%? start->check_dmso_conc reduce_dmso Prepare a more concentrated stock to reduce the final DMSO volume. check_dmso_conc->reduce_dmso No slow_addition Add the stock solution dropwise to pre-warmed (37°C) media while gently swirling. check_dmso_conc->slow_addition Yes reduce_dmso->slow_addition filter_sterilize Filter-sterilize the final solution. slow_addition->filter_sterilize check_compatibility Are there known incompatibilities with media components? filter_sterilize->check_compatibility test_different_media Test with a different basal medium. check_compatibility->test_different_media Yes/Unknown success Clear Solution check_compatibility->success No test_different_media->success Successful fail Precipitation Persists: Consider alternative drug delivery methods or consult further technical support. test_different_media->fail Unsuccessful

Caption: Troubleshooting workflow for media precipitation.

Quantitative Data Summary

ParameterSolventSolubilityReference
This compound WaterFreely Soluble[2][3]
DMSOSlightly Soluble[4]
Ceftobiprole (Active Moiety) WaterPoorly Soluble[1]
10% DMSO in water~1 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution
  • Materials: this compound sodium powder, sterile deionized water or 0.9% sodium chloride solution, sterile conical tubes, vortex mixer.

  • Procedure:

    • Aseptically weigh the desired amount of this compound sodium powder.

    • Add the appropriate volume of sterile deionized water or 0.9% NaCl to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved.

    • Visually inspect the solution for any particulate matter. The solution should be clear to slightly opalescent and yellowish in color.[10]

    • Sterile filter the solution using a 0.22 µm syringe filter if required for the application.

    • Use the solution immediately or store in aliquots at -20°C for short-term storage.

Protocol 2: Preparation of Ceftobiprole (Active Moiety) Stock Solution for In Vitro Assays

This protocol is for the active form, ceftobiprole, which has low aqueous solubility.

  • Materials: Ceftobiprole powder, DMSO (AR grade), glacial acetic acid (AR grade), sterile glass-distilled water, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Prepare a 1 mg/mL stock solution by dissolving 2.2 mg of ceftobiprole in a mixture of 198 µL of DMSO and 20 µL of glacial acetic acid.

    • Vortex vigorously until the ceftobiprole is completely dissolved.

    • Dilute the solution with 1,782 µL of sterile glass-distilled water.

    • This will result in a final stock solution of 1 mg/mL ceftobiprole in a solvent mixture of approximately 10% DMSO and 1% acetic acid in water.

    • Further dilute this stock solution in the appropriate assay buffer or medium.

Protocol 3: Minimum Inhibitory Concentration (MIC) Testing using Broth Microdilution
  • Materials: this compound stock solution, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action Visualization

Ceftobiprole, the active form of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), thereby blocking the transpeptidation step in peptidoglycan synthesis.[11] This leads to a weakened cell wall and ultimately cell lysis.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Prevents Ceftobiprole Ceftobiprole (Active Form) Ceftobiprole->PBP Binds to and Inhibits

Caption: Mechanism of action of ceftobiprole.

References

Troubleshooting inconsistent results in ceftobiprole MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during ceftobiprole (B606590) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my ceftobiprole MIC values for Staphylococcus aureus (including MRSA) higher or more variable than expected?

A1: Several factors can contribute to unexpectedly high or variable ceftobiprole MICs for S. aureus. Consider the following troubleshooting steps:

  • Inoculum Preparation: Ensure the bacterial inoculum is prepared from fresh, pure colonies and standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to falsely elevated MICs.

  • Media Quality: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (B569324) (MHA) as recommended by CLSI and EUCAST guidelines.[1][2] Variations in cation concentration, particularly Ca2+ and Mg2+, can affect the activity of cephalosporins.

  • Incubation Conditions: Strict adherence to recommended incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution, 24 hours for agar dilution) is critical.[2][3] Extended incubation times may lead to higher MICs.

  • Presence of Resistance Mechanisms: Higher ceftobiprole MICs can be associated with specific genetic backgrounds, such as certain SCCmec types in MRSA.[4] Although ceftobiprole has high affinity for PBP2a, mutations in the mecA gene or other penicillin-binding proteins can reduce susceptibility.[5][6]

  • Small Colony Variants (SCVs): The presence of SCVs can lead to difficulties in MIC endpoint determination and may show different susceptibility profiles.[7]

Q2: We are observing significant discrepancies in ceftobiprole MICs for Pseudomonas aeruginosa between our lab and published data. What could be the cause?

A2: Discrepancies in P. aeruginosa MICs are a known challenge and can stem from several sources:

  • Methodology: Different testing methods (e.g., broth microdilution vs. gradient strips like Etest®) can sometimes yield slightly different results.[8] While studies show good overall agreement, individual strain variations can exist.

  • Resistance Mechanisms: P. aeruginosa possesses multiple resistance mechanisms that can affect ceftobiprole activity. Overexpression of efflux pumps, such as MexXY, can lead to elevated ceftobiprole MICs.[9] The presence of certain beta-lactamases can also play a role.

  • Geographical Variation of Strains: The susceptibility of P. aeruginosa to ceftobiprole can vary by geographical location due to the prevalence of different clonal types and resistance mechanisms.[1][10]

  • Inoculum Effect: A higher than standard inoculum density can sometimes result in higher MIC values for beta-lactam antibiotics against P. aeruginosa.

Q3: What are the appropriate quality control (QC) strains and their expected MIC ranges for ceftobiprole testing?

A3: Using appropriate QC strains is essential for ensuring the accuracy of your MIC testing. The following are commonly used QC strains and their acceptable MIC ranges according to CLSI guidelines:

Quality Control StrainCeftobiprole MIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.12 - 1
Enterococcus faecalis ATCC® 292120.06 - 0.5
Escherichia coli ATCC® 259220.03 - 0.12
Pseudomonas aeruginosa ATCC® 278531 - 4
Haemophilus influenzae ATCC® 492470.12 - 1
Streptococcus pneumoniae ATCC® 496190.004 - 0.03

Data sourced from Liofilchem MIC Test Strip Technical Sheet.[3]

If your QC results fall outside these ranges, it is a strong indicator of a systematic issue with your assay, such as problems with the media, antibiotic stock solution, or incubation conditions.

Summary of Ceftobiprole MIC Data

The following tables summarize the in vitro activity of ceftobiprole against key pathogens as reported in various studies. These tables can serve as a reference for expected MIC ranges.

Table 1: Ceftobiprole Activity against Staphylococcus aureus

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Reference
Methicillin-Susceptible S. aureus (MSSA)0.25 - 0.50.5100[11][12][13]
Methicillin-Resistant S. aureus (MRSA)1299.3[5][11][13][14]
Multidrug-Resistant (MDR) MRSA1297.7[15]

Table 2: Ceftobiprole Activity against Gram-Negative Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Reference
Escherichia coli≤0.06 - 0.120.12 - 3299.8 (non-ESBL)[11][16]
Klebsiella pneumoniae0.123299.6 (non-ESBL)[16]
Pseudomonas aeruginosa2 - 16>8 - 3230.2 - 72.7[1][10][11][17]

Experimental Protocols

1. Broth Microdilution MIC Testing Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][14]

  • Preparation of Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of 100 times the highest concentration to be tested.

  • Preparation of Microdilution Plates: Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the ceftobiprole stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

2. Agar Dilution MIC Testing Protocol

This protocol is based on CLSI guidelines.[2][7]

  • Preparation of Antibiotic Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a specific concentration of ceftobiprole.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Inoculation: Using an inoculum-replicating apparatus, spot approximately 1-2 µL of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).

  • Incubation: Allow the inoculum spots to dry completely before inverting the plates and incubating at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftobiprole that prevents the growth of more than one colony or a fine film of growth.

Visualizations

Troubleshooting_Workflow start Inconsistent Ceftobiprole MIC Results check_qc Are QC Strain MICs within acceptable range? start->check_qc review_protocol Review Core Protocol: - Inoculum Density (0.5 McFarland) - Media (Cation-adjusted MH) - Incubation (35°C, 16-20h) check_qc->review_protocol Yes troubleshoot_protocol Troubleshoot Protocol Execution: - Check incubator temperature - Verify media preparation - Re-standardize inoculum check_qc->troubleshoot_protocol No investigate_organism Investigate Organism-Specific Factors review_protocol->investigate_organism check_reagents Check Reagents: - Ceftobiprole stock (age, storage) - Media lot number troubleshoot_protocol->check_reagents end_resolve Issue Resolved check_reagents->end_resolve s_aureus For S. aureus: - Consider SCV presence - Potential for novel resistance (mutations in PBP2a, etc.) investigate_organism->s_aureus p_aeruginosa For P. aeruginosa: - Efflux pump overexpression (MexXY) - Beta-lactamase activity investigate_organism->p_aeruginosa end_escalate Escalate to Technical Support with full documentation s_aureus->end_escalate p_aeruginosa->end_escalate

Caption: Troubleshooting workflow for inconsistent ceftobiprole MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculum Inoculation cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_drug Prepare & Serially Dilute Ceftobiprole in Plate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Inoculum to Wells dilute_inoculum->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Standard workflow for ceftobiprole broth microdilution MIC testing.

References

Improving the stability of ceftobiprole solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability of ceftobiprole (B606590) solutions for laboratory use. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ceftobiprole medocaril and how does it relate to ceftobiprole?

A1: this compound is the water-soluble prodrug of ceftobiprole.[1][2][3] In laboratory settings, as in the body, the medocaril ester is cleaved, converting the prodrug into the active antibacterial agent, ceftobiprole.[1][2][4] This conversion is important to consider when preparing and handling solutions for experiments.

Q2: What are the primary factors that affect the stability of ceftobiprole solutions?

A2: The stability of ceftobiprole solutions is primarily influenced by temperature, the type of diluent used, pH, and exposure to light.[5][6][7] Higher temperatures, alkaline pH, and certain diluents like dextrose can accelerate degradation.[1][6][8]

Q3: What is the recommended diluent for preparing ceftobiprole solutions?

A3: For optimal stability, 0.9% sodium chloride is the recommended diluent.[1] Studies have shown that this compound is more stable in 0.9% sodium chloride compared to 5% dextrose solutions.[1][9][10]

Q4: How should I store reconstituted and diluted ceftobiprole solutions?

A4: Storage conditions depend on the concentration and the diluent used. For reconstituted solutions (50 mg/mL), chemical and physical in-use stability has been demonstrated for 1 hour at 25°C and up to 24 hours at 2°C–8°C.[11][12] Diluted solutions should be used promptly, but can be stored for specific periods as detailed in the stability data tables below. Generally, refrigeration and protection from light are recommended to prolong stability.[13][14]

Q5: What are the signs of ceftobiprole degradation in a solution?

A5: Visual signs of degradation can include the formation of particulate matter or a change in the color of the solution.[12][14] The solution for infusion should be clear to slightly opalescent and yellowish.[12][14] However, significant degradation can occur without visible changes. Therefore, it is crucial to adhere to recommended storage times and conditions. For quantitative assessment, chemical analysis methods like HPLC are required.[6][15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly low antimicrobial activity in an assay. Degradation of the active ceftobiprole.- Prepare fresh solutions for each experiment. - Ensure proper storage of stock solutions (refrigerated, protected from light). - Use 0.9% NaCl as the diluent instead of 5% Dextrose.[1] - Verify the pH of your solution; ceftobiprole is more stable in acidic conditions.[5][6][8]
Precipitate forms in the solution. Mixing with incompatible solutions.Ceftobiprole can precipitate when mixed with calcium-containing solutions.[14] Avoid co-infusion with such solutions in the same intravenous line.
Variability in experimental results between batches. Inconsistent solution preparation and storage.- Standardize your protocol for solution preparation, including the source of ceftobiprole, diluent, and final concentration. - Adhere strictly to storage temperature and time limits. - Equilibrate refrigerated solutions to room temperature before use.[11][12][14]

Data on Ceftobiprole Stability

Table 1: Stability of Reconstituted this compound Solution (50 mg/mL)

Storage ConditionStability Duration
Room Temperature (25°C)Up to 1 hour[11][12][14]
Refrigerated (2°C - 8°C)Up to 24 hours[11][12][16]

Table 2: Stability of Diluted this compound Solutions

DiluentConcentrationStorage TemperatureStability Duration (>95% of initial concentration)
0.9% NaCl6.25 mg/mL2°C - 8°CUp to 24 hours[1][9]
0.9% NaCl6.25 mg/mL25°CUp to 24 hours[1][9]
0.9% NaCl6.25 mg/mL32°CLess than 8 hours[1]
5% Dextrose6.25 mg/mL2°C - 8°CNearly 24 hours[1]
5% Dextrose6.25 mg/mL25°CLess than 4 hours[1]
5% Dextrose6.25 mg/mL32°CLess than 4 hours[1]

Table 3: Stability of Diluted Ceftobiprole Solutions (2.67 mg/mL and 5.33 mg/mL) for Infusion

Reconstitution DiluentInfusion DiluentConcentrationStorage TemperatureStability Duration
D5WD5W2.67 mg/mL25°C (not protected from light)6 hours[13]
D5WD5W2.67 mg/mL2°C - 8°C (protected from light)94 hours[13]
D5W0.9% NaCl2.67 mg/mL25°C (not protected from light)4 hours[13]
D5W0.9% NaCl2.67 mg/mL2°C - 8°C (protected from light)24 hours[13]
D5WD5W5.33 mg/mL25°C (not protected from light)6 hours[13]
D5WD5W5.33 mg/mL2°C - 8°C (protected from light)24 hours[13]

Experimental Protocols

Protocol: Stability Testing of Ceftobiprole Solutions by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of ceftobiprole in solution.

  • Preparation of Ceftobiprole Solutions:

    • Reconstitute this compound powder with sterile water for injection or the chosen diluent to a stock concentration (e.g., 50 mg/mL).[11][16]

    • Further dilute the stock solution to the desired final concentration (e.g., 6.25 mg/mL) using the appropriate diluent (e.g., 0.9% NaCl or 5% Dextrose).[1]

    • Prepare multiple aliquots for testing at different time points and storage conditions.

  • Storage Conditions:

    • Store the prepared solutions under the desired experimental conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, or elevated temperature at 32°C).[1]

    • Protect solutions from light if this is a variable being tested.[13][14]

  • Sample Collection:

    • At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.

    • Immediately prepare the sample for HPLC analysis or store it at a temperature that minimizes further degradation (e.g., -80°C) until analysis.

  • HPLC Analysis:

    • Use a validated HPLC method capable of separating ceftobiprole from its degradation products. A C18 or similar reverse-phase column is often suitable for cephalosporins.

    • The mobile phase could consist of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[6][15]

    • Set the UV detector to a wavelength appropriate for ceftobiprole (e.g., near its absorbance maximum).

    • Inject a consistent volume of each sample.

  • Data Analysis:

    • Integrate the peak area of the ceftobiprole peak at each time point.

    • Calculate the percentage of the initial ceftobiprole concentration remaining at each time point using the formula: (Peak Area at time t / Peak Area at time 0) * 100

    • Determine the time at which the concentration falls below a set threshold (e.g., 95% or 90%) to define the stability period.

Visualizations

Ceftobiprole_Degradation_Pathway cluster_prodrug Prodrug Form cluster_active Active Form cluster_degradation Degradation Products cluster_factors Factors Accelerating Degradation Prodrug This compound Active Ceftobiprole Prodrug->Active Hydrolysis (non-enzymatic or esterases) Degradation Inactive Metabolites (e.g., open-ring product) Active->Degradation Hydrolysis (β-lactam ring opening) Temp High Temperature Temp->Prodrug pH Alkaline pH pH->Active Diluent Dextrose Diluent->Prodrug Light UV/Visible Light Light->Active

Caption: Ceftobiprole activation and degradation pathway.

Stability_Testing_Workflow cluster_storage Incubate Under Test Conditions start Start: Ceftobiprole Medocaril Powder reconstitution Reconstitute Powder (e.g., with Sterile Water) start->reconstitution dilution Dilute to Final Concentration (e.g., in 0.9% NaCl) reconstitution->dilution storage_cond Condition 1 (e.g., 2-8°C) dilution->storage_cond storage_cond2 Condition 2 (e.g., 25°C) dilution->storage_cond2 sampling Collect Aliquots at Timed Intervals storage_cond->sampling storage_cond2->sampling storage_cond3 ... analysis Analyze by HPLC sampling->analysis data Calculate % Remaining vs. Time 0 analysis->data end End: Determine Stability Period data->end

Caption: Workflow for ceftobiprole stability testing.

References

Technical Support Center: Managing Adverse Effects of Ceftobiprole in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential adverse effects of ceftobiprole (B606590) during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical adverse effects to monitor for during preclinical studies with ceftobiprole?

A1: Based on non-clinical safety assessments, the primary adverse effects of concern are renal toxicity and neurotoxicity (convulsions) at high doses.[1] It is also advisable to monitor for hypersensitivity reactions and standard cephalosporin-class effects such as gastrointestinal disturbances, although these are more commonly characterized in clinical settings.[2][3]

Q2: At what dose levels have adverse effects been observed in animal models?

A2: In preclinical studies, high doses of ceftobiprole have been associated with adverse events. For instance, in mice, convulsions were observed following intravenous administration of 250 mg/kg, which resulted in plasma concentrations approximately five times the expected clinical concentration. High doses in animal models have also been linked to reversible renal toxicity, characterized by the precipitation of drug-like material in the renal tubules.[1]

Q3: What is the primary mechanism of ceftobiprole-induced renal and neurotoxicity?

A3: The exact signaling pathways for ceftobiprole are not fully elucidated, but are thought to be consistent with other cephalosporins. Cephalosporin-induced neurotoxicity is often attributed to the inhibition of the γ-aminobutyric acid (GABA-A) receptor, leading to reduced inhibitory neurotransmission and increased neuronal excitability.[4] Renal toxicity is likely multifactorial, involving potential mitochondrial dysfunction and oxidative stress within renal tubular cells.[4] At very high concentrations, precipitation of the drug in renal tubules can also lead to physical obstruction and damage.[1]

Q4: Are there specific animal species that are more susceptible to ceftobiprole's adverse effects?

Q5: How can I mitigate the risk of renal toxicity in my preclinical studies?

A5: To minimize the risk of renal toxicity, it is crucial to ensure that animals are well-hydrated to maintain normal urinary output, which can help prevent the precipitation of ceftobiprole in the renal tubules.[1] Careful dose selection based on pilot dose-range finding studies is essential. Implementing a comprehensive renal function monitoring plan, including regular measurement of serum creatinine (B1669602) and BUN, as well as urinalysis, is also critical.

Troubleshooting Guides

Issue 1: Observation of Seizures or Convulsive Behavior
  • Possible Cause: High systemic concentrations of ceftobiprole leading to neurotoxicity, potentially through GABA receptor inhibition.[4]

  • Troubleshooting Steps:

    • Immediate Action: If an animal experiences a seizure, ensure its safety and prevent injury. Record the duration and characteristics of the seizure.

    • Dose Review: Re-evaluate the administered dose. If it is at or above the known threshold for neurotoxicity (e.g., 250 mg/kg in mice), consider reducing the dose in subsequent experiments.

    • Pharmacokinetic Analysis: If possible, collect blood samples to determine the plasma concentration of ceftobiprole at the time of the neurotoxic event to correlate with toxicokinetic data.

    • Neurological Assessment: Implement a neurological scoring system to systematically assess for more subtle signs of neurotoxicity in all study animals.

    • Pathology: Conduct a thorough histopathological examination of the brain and central nervous system in animals that exhibit severe neurotoxicity or at the end of the study.

Issue 2: Signs of Renal Distress (e.g., changes in urine output, abnormal urinalysis)
  • Possible Cause: Ceftobiprole-induced nephrotoxicity, potentially due to drug precipitation in renal tubules or direct cellular toxicity at high concentrations.[1]

  • Troubleshooting Steps:

    • Hydration Status: Ensure all animals have free access to water and are adequately hydrated. Consider providing supplemental hydration if necessary.

    • Renal Function Monitoring: Increase the frequency of monitoring for renal function markers (serum creatinine, BUN) and urinalysis (proteinuria, crystalluria, specific gravity).

    • Dose Adjustment: Based on renal function monitoring, consider adjusting the dose of ceftobiprole.

    • Histopathology: At the end of the study, or if an animal is euthanized due to renal distress, perform a detailed histopathological examination of the kidneys, specifically looking for evidence of tubular necrosis, interstitial nephritis, or crystal deposition.

Quantitative Data on Preclinical Adverse Effects

Adverse EffectSpeciesRoute of AdministrationDoseObservationsReference
Neurotoxicity MouseIntravenous250 mg/kgTremors and convulsions. Maximum plasma concentration was approximately 5 times the clinical Cmax.
MouseIntracerebral2.55 µgConvulsions (ED50), similar potency to imipenem. Suggests limited blood-brain barrier penetration.
Renal Toxicity Animal Models (unspecified)Not specifiedHigh dosesReversible renal toxicity associated with precipitation of drug-like material in the distal tubules.[1]

Experimental Protocols

Protocol 1: Monitoring for Nephrotoxicity in Rodents
  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Dosing: Administer ceftobiprole intravenously via a tail vein catheter. Doses should be based on a prior dose-range finding study. Include a vehicle control group and a positive control group (e.g., gentamicin (B1671437) at a nephrotoxic dose).

  • Sample Collection:

    • Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at baseline (pre-dose) and at selected time points post-dose (e.g., 24, 48, 72 hours, and at termination).

    • Urine: House animals in metabolic cages for urine collection over a 24-hour period at baseline and at selected time points.

  • Parameters to Measure:

    • Serum: Analyze for creatinine and blood urea (B33335) nitrogen (BUN).

    • Urine: Analyze for volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination for crystals and casts.

  • Histopathology:

    • At the end of the study, euthanize animals and collect the kidneys.

    • Fix one kidney in 10% neutral buffered formalin for histopathological examination. Process the other kidney for electron microscopy or molecular analysis if required.

    • Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, interstitial inflammation, and glomerular changes.

Protocol 2: Assessment of Neurotoxicity in Mice
  • Animal Model: Male/Female CD-1 mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days.

  • Dosing: Administer ceftobiprole intravenously. Include a vehicle control and a positive control (e.g., pentylenetetrazole).

  • Observational Assessment:

    • Perform a functional observational battery (FOB) before dosing and at peak plasma concentration times.

    • Observe for signs of neurotoxicity including tremors, convulsions, changes in gait, and altered behavior for at least 4 hours post-dosing.

    • Use a scoring system to quantify the severity of any observed neurotoxic signs.

  • Motor Activity:

    • Assess locomotor activity using an automated activity monitoring system at selected time points post-dose.

  • Histopathology:

    • At termination, perfuse animals with saline followed by 10% neutral buffered formalin.

    • Collect the brain and spinal cord for histopathological examination, focusing on areas such as the hippocampus and cerebellum.

Visualizations

Cephalosporin_Neurotoxicity_Pathway cluster_Neuron Postsynaptic Neuron cluster_Drug_Action Drug Action GABA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Open) GABA_R->Cl_channel Activates Seizure Seizure Activity Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Ceftobiprole Ceftobiprole Ceftobiprole->GABA_R

Caption: Proposed pathway for ceftobiprole-induced neurotoxicity.

Cephalosporin_Nephrotoxicity_Pathway cluster_Cell Renal Tubular Cell Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Damage Cellular Damage & Necrosis Oxidative_Stress->Cell_Damage Apoptosis->Cell_Damage Drug_Precipitation Drug Precipitation (High Doses) Drug_Precipitation->Cell_Damage Physical Obstruction Ceftobiprole Ceftobiprole Ceftobiprole->Mitochondria Ceftobiprole->Drug_Precipitation

Caption: Proposed mechanisms of ceftobiprole-induced nephrotoxicity.

Experimental_Workflow_Toxicity_Monitoring cluster_Study_Design Study Design cluster_Monitoring In-Life Monitoring cluster_Analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose Range Finding Study Animal_Model->Dose_Selection Groups Establish Treatment Groups (Vehicle, Low, Mid, High Dose) Dose_Selection->Groups Dosing Ceftobiprole Administration Groups->Dosing Clinical_Obs Clinical Observations (Daily) Dosing->Clinical_Obs Sample_Collection Blood & Urine Collection (Scheduled) Dosing->Sample_Collection Histopath Histopathology (Kidney, Brain, etc.) Dosing->Histopath At Termination Clinical_Obs->Histopath Inform Clin_Path Clinical Pathology (Serum Chemistry, Urinalysis) Sample_Collection->Clin_Path Data_Analysis Data Analysis & Reporting Clin_Path->Data_Analysis Histopath->Data_Analysis

Caption: General workflow for preclinical toxicity monitoring.

References

Optimizing Ceftobiprole Infusion for Enhanced Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing ceftobiprole (B606590) infusion times to enhance its therapeutic efficacy. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, comprehensive data tables, detailed experimental protocols, and visualizations to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for optimizing ceftobiprole infusion times?

A1: Ceftobiprole exhibits time-dependent bactericidal activity.[1][2] This means its efficacy is more closely correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC) rather than the peak concentration.[1][3] By prolonging the infusion time, it is possible to maintain supra-MIC concentrations for a greater portion of the dosing interval, thereby maximizing the bactericidal effect, especially against less susceptible pathogens.[4]

Q2: What are the target %fT > MIC values for ceftobiprole against different types of bacteria?

A2: For Gram-positive bacteria like Staphylococcus aureus, a near-maximal killing effect is generally achieved at 50% fT > MIC.[3] For Gram-negative organisms, a higher target of 60% fT > MIC is often required for a similar bactericidal effect.[3] Pre-clinical models have shown that maintaining ceftobiprole concentrations above the MIC for 30% to 60% of the dosing interval can lead to a significant 2- to 3-log decrease in the bacterial load of MRSA over 24 hours.[1]

Q3: How does renal function affect the optimization of ceftobiprole infusion?

A3: Ceftobiprole is primarily eliminated through the kidneys.[2] Therefore, renal function, as measured by creatinine (B1669602) clearance (CLcr), is a critical factor in determining the optimal dosing regimen.[5] Patients with augmented renal clearance may require higher doses or longer infusion times to achieve the target %fT > MIC, while those with impaired renal function will need dose adjustments to avoid drug accumulation and potential toxicity.[5][6]

Q4: What are the recommended infusion strategies for ceftobiprole?

A4: Standard dosing for ceftobiprole is typically 500 mg administered as a 2-hour intravenous infusion every 8 hours.[2] However, in critically ill patients or for pathogens with higher MICs, prolonged infusions (e.g., 4 hours) or continuous infusions are often recommended to optimize drug exposure.[6] Monte Carlo simulations have been instrumental in demonstrating the superiority of these alternative infusion strategies in achieving higher probabilities of target attainment (PTA).[1][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Suboptimal clinical response despite in vitro susceptibility. Inadequate %fT > MIC due to standard intermittent infusion, especially for pathogens with MICs approaching the susceptibility breakpoint. Augmented renal clearance in the patient leading to faster drug elimination.Consider switching to a prolonged or continuous infusion of ceftobiprole. Assess the patient's renal function (creatinine clearance). For patients with augmented renal clearance, a higher dose or continuous infusion may be necessary.
Difficulty in achieving target PTA in Monte Carlo simulations. Inaccurate pharmacokinetic (PK) model parameters for the specific patient population being simulated. Underestimation of inter-individual variability in the model.Refine the population PK model using data from the target patient population. Ensure the model accurately captures the distribution of key parameters like clearance and volume of distribution. Incorporate relevant covariates (e.g., renal function, body weight) into the model.
Inconsistent results in in vitro time-kill assays. Bacterial inoculum size outside the recommended range. Inaccurate antibiotic concentrations. Contamination of the bacterial culture.Standardize the inoculum preparation to achieve a starting concentration of approximately 5 x 10^5 CFU/mL. Verify the concentration of the ceftobiprole stock solution and dilutions. Use aseptic techniques to prevent contamination and perform quality control checks.
Unexpected adverse events observed during prolonged infusion. Drug accumulation in patients with un-diagnosed renal impairment. Instability of the reconstituted ceftobiprole solution over the extended infusion period.Re-evaluate the patient's renal function before and during therapy. Consult the drug's stability data for the intended duration of infusion and storage conditions.

Data Presentation

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Ceftobiprole

ParameterValueReference(s)
Mechanism of Action Inhibition of penicillin-binding proteins (PBPs), leading to disruption of bacterial cell wall synthesis.[8][9][10]
Primary PK/PD Index %fT > MIC (Time that free drug concentration remains above the MIC)[1]
Protein Binding ~16%[1]
Half-life Approximately 3 hours[2]
Elimination Primarily renal[2]
Target %fT > MIC (Gram-positive) ~50% for near-maximal killing[3]
Target %fT > MIC (Gram-negative) ~60% for near-maximal killing[3]

Table 2: Probability of Target Attainment (PTA) for Different Ceftobiprole Infusion Strategies against S. aureus (MIC = 2 mg/L)

Infusion Strategy%fT > MIC TargetPTA (%)Reference(s)
500 mg q8h (2-hour infusion) 50%>90%[3]
500 mg q8h (prolonged infusion) 50%>95%[7]
Continuous Infusion (1.5g/24h) 100%>90%[1]

Experimental Protocols

Protocol 1: Monte Carlo Simulation for Probability of Target Attainment (PTA) Analysis
  • Develop a Population Pharmacokinetic (PopPK) Model:

    • Utilize a robust PopPK model for ceftobiprole, often a two- or three-compartment model with linear elimination.[5][11]

    • Incorporate relevant patient covariates that influence PK parameters, with creatinine clearance being the most significant.[1][5]

    • Software such as NONMEM or Monolix can be used for model development.[1][5]

  • Define the Dosing Regimen and PK/PD Target:

    • Specify the ceftobiprole dose, infusion duration (e.g., 2-hour, 4-hour, continuous), and dosing interval.

    • Define the desired PK/PD target (e.g., 50% fT > MIC for S. aureus).[3]

  • Incorporate MIC Distribution:

    • Use a contemporary distribution of MICs for the target pathogen(s) of interest, for instance, from surveillance studies.[7]

  • Run the Simulation:

    • Perform a large number of simulations (typically 5,000-10,000 virtual subjects) using software like Crystal Ball or R.

    • For each simulated subject, randomly sample PK parameters from the PopPK model's distribution.

    • Calculate the %fT > MIC for each simulated subject against a range of MIC values.

  • Calculate PTA:

    • The PTA for a specific MIC is the percentage of simulated subjects that achieve the predefined PK/PD target. A PTA of ≥90% is generally considered optimal.[1]

Protocol 2: In Vitro Time-Kill Curve Analysis
  • Bacterial Strain and Inoculum Preparation:

    • Use a standardized bacterial strain (e.g., from ATCC) or a clinical isolate.

    • Grow the bacteria to the logarithmic phase in appropriate broth media (e.g., cation-adjusted Mueller-Hinton broth).

    • Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Concentrations:

    • Prepare a series of ceftobiprole concentrations, typically ranging from 0.25x to 64x the MIC of the test organism.

  • Incubation and Sampling:

    • Add the prepared bacterial inoculum to each antibiotic concentration and a growth control (no antibiotic).

    • Incubate all tubes at 35-37°C with shaking.

    • Collect samples at predefined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting:

    • Perform serial dilutions of each sample and plate onto appropriate agar (B569324) plates.

    • Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Ceftobiprole_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Disruption leads to Ceftobiprole Ceftobiprole Ceftobiprole->PBP Binds to & Inhibits

Caption: Mechanism of action of ceftobiprole.

Experimental_Workflow_PKPD cluster_invitro In Vitro Studies cluster_invivo In Vivo/Clinical Studies cluster_simulation Simulation & Analysis MIC MIC Determination TimeKill Time-Kill Assays MIC->TimeKill MCS Monte Carlo Simulation MIC->MCS TimeKill->MCS PopPK Population PK Modeling PopPK->MCS DosingData Patient Dosing Data DosingData->PopPK PTA PTA Calculation MCS->PTA

Caption: Experimental workflow for PK/PD analysis of ceftobiprole.

Infusion_Strategy_Logic Decision Logic for Ceftobiprole Infusion Strategy Start Patient with Infection Assess Assess Pathogen MIC & Patient Renal Function Start->Assess HighMIC High MIC or Augmented Renal Clearance? Assess->HighMIC Standard Standard Infusion (500mg q8h over 2h) HighMIC->Standard No Prolonged Prolonged/Continuous Infusion HighMIC->Prolonged Yes Monitor Monitor Clinical Response & Renal Function Standard->Monitor Prolonged->Monitor

Caption: Logical flow for selecting a ceftobiprole infusion strategy.

References

Technical Support Center: Ceftobiprole Dosage Refinement in Critical Care

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the refinement of ceftobiprole (B606590) dosage in critically ill patient models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the experimental refinement of ceftobiprole dosing in critically ill populations.

Q1: Standard ceftobiprole dosages appear sub-therapeutic in our critically ill patient model. What is the likely cause and how can we adjust?

A1: Sub-therapeutic concentrations in critically ill patients, despite standard dosing, are often due to pathophysiological changes that alter drug pharmacokinetics (PK).[1] A primary cause is Augmented Renal Clearance (ARC) , a condition of enhanced renal function (creatinine clearance [CrCl] > 130 mL/min/1.73 m²) common in 30-65% of critically ill patients.[2][3] ARC leads to faster elimination of renally-cleared drugs like ceftobiprole, resulting in lower-than-expected plasma concentrations.[4][5]

  • Troubleshooting Steps:

    • Assess Renal Function: Do not rely solely on serum creatinine (B1669602). Measure creatinine clearance (CrCl) via a timed urine collection (e.g., 8-24 hours) to identify ARC.[5]

    • Dose Adjustment Strategy: For patients with ARC (CrCl > 150 mL/min), prolonging the infusion time of the standard 500 mg dose to 4 hours is recommended to optimize drug exposure and increase the probability of achieving the pharmacodynamic (PD) target.[1][2][6][7] In some cases, an increased dosing frequency to 667 mg every 6 hours may be necessary.[8][9]

Q2: What is the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index for ceftobiprole, and what target should we aim for in our models?

A2: Ceftobiprole exhibits time-dependent bactericidal activity.[10] The primary PK/PD index that best predicts its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[10][11]

  • Recommended Targets:

    • Standard Infections: Pre-clinical models suggest a target of 30-60% fT > MIC is effective for a significant bacterial load reduction.[10]

    • Severe Infections in Critically Ill Patients: For severe infections, more aggressive targets are often recommended to maximize outcomes. Aiming for a target of 100% fT > 4–8 times the MIC is a modern approach, especially for patients treated with continuous infusion.[10]

Q3: How do we adjust ceftobiprole dosage for patients with renal impairment in our study?

A3: Since ceftobiprole is eliminated predominantly by the kidneys, dose adjustments are crucial in patients with renal impairment to avoid drug accumulation and potential toxicity.[12] Adjustments are based on the patient's creatinine clearance (CrCl).

  • Troubleshooting Action: Use a validated formula (e.g., Cockcroft-Gault) to estimate CrCl and adjust the dose according to established guidelines. Refer to the data tables below for specific, indication-based dosage recommendations. For patients on hemodialysis, ceftobiprole should be administered after the dialysis session.[8][9][13]

Q4: Our research involves determining the MIC of clinical isolates. What is a standard procedure for this?

A4: Determining the Minimum Inhibitory Concentration (MIC) is critical for evaluating the effectiveness of a dosing regimen. The MIC Test Strip method is a reliable and straightforward approach.

  • General Protocol:

    • Prepare Inoculum: Suspend isolated colonies from an overnight agar (B569324) plate (e.g., Mueller Hinton II Agar) in saline to match a 0.5 McFarland turbidity standard.

    • Inoculate Plate: Dip a sterile swab into the inoculum, remove excess fluid, and streak it across the agar surface to achieve a confluent lawn of bacterial growth.

    • Apply Strip: Once the agar surface is dry, apply the ceftobiprole MIC Test Strip with sterile forceps, ensuring the entire antibiotic gradient is in contact with the agar.

    • Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.

    • Read MIC: Observe the intersection of the elliptical zone of inhibition with the strip. The value at this intersection point is the MIC.[14]

Data Presentation: Dosing Regimen Tables

The following tables summarize recommended ceftobiprole dosage adjustments for adult patients based on renal function and clinical indication.

Table 1: Dosage Adjustment for Acute Bacterial Skin & Skin Structure Infections (ABSSSI) or Community-Acquired Bacterial Pneumonia (CABP)

Creatinine Clearance (CrCl) (mL/min)Recommended Ceftobiprole Medocaril DoseInfusion Time
> 150 (Augmented Renal Clearance)667 mg every 6 hours2 hours
50 to 150667 mg every 8 hours2 hours
30 to < 50667 mg every 12 hours[13][15]2 hours
15 to < 30333 mg every 12 hours[13][15]2 hours
< 15 (including hemodialysis)333 mg every 24 hours[13][15]2 hours

Note: 667 mg of this compound is equivalent to 500 mg of active ceftobiprole.[15]

Table 2: Dosage Adjustment for Staphylococcus aureus Bacteremia (SAB)

Creatinine Clearance (CrCl) (mL/min)Recommended this compound DoseInfusion Time
> 50Days 1-8: 667 mg every 6 hoursDay 9 onwards: 667 mg every 8 hours2 hours
30 to < 50Days 1-8: 667 mg every 8 hoursDay 9 onwards: 667 mg every 12 hours[13][15]2 hours
15 to < 30Days 1-8: 333 mg every 8 hoursDay 9 onwards: 333 mg every 12 hours[13][15]2 hours
< 15 (including hemodialysis)333 mg every 24 hours[13][15]2 hours

Experimental Protocols

This section provides detailed methodologies for key experiments used in the refinement of ceftobiprole dosage.

Protocol 1: Population Pharmacokinetic (PopPK) Modeling

Objective: To characterize the pharmacokinetics of ceftobiprole in a critically ill patient population and identify patient-specific factors (covariates) that explain variability in drug exposure.

Methodology:

  • Data Collection:

    • Collect sparse or rich plasma concentration samples from critically ill patients receiving ceftobiprole.

    • Record precise dosing information (dose, infusion start/end times).

    • Collect patient demographic and clinical data (e.g., age, weight, sex, creatinine clearance, serum albumin, severity of illness scores).

  • Model Development:

    • Use non-linear mixed-effects modeling software (e.g., MONOLIX, NONMEM).

    • Structural Model: Start by fitting the concentration-time data to a one-, two-, or three-compartment structural PK model to describe the drug's movement in the body.[16]

    • Covariate Analysis: Test the influence of collected patient data (covariates) on PK parameters (e.g., clearance [CL], volume of distribution [V]). For ceftobiprole, CrCl is a known significant covariate on clearance.[17]

    • Model Validation: Validate the final model using techniques like goodness-of-fit plots, visual predictive checks (VPCs), and bootstrap analysis to ensure it accurately describes the data and has predictive power.

Protocol 2: Monte Carlo Simulation for Dose Optimization

Objective: To use the validated PopPK model to simulate different dosing regimens and determine the probability of achieving the desired PK/PD target (fT > MIC) in a virtual patient population.

Methodology:

  • Define Simulation Inputs:

    • PopPK Model: Use the final, validated model from Protocol 1, including the structural model, covariate effects, and parameter variability.[18][19]

    • Virtual Population: Define the characteristics of the patient population to be simulated (e.g., distribution of CrCl, body weight).

    • MIC Distribution: Obtain the MIC distribution for ceftobiprole against the target pathogens from surveillance data (e.g., EUCAST).

    • PK/PD Target: Define the therapeutic target (e.g., ≥90% probability of achieving 50% fT > MIC).[20]

  • Perform the Simulation:

    • Use simulation software (e.g., MATLAB/SimBiology, R) to generate a large virtual patient cohort (e.g., 10,000 patients).[16][21]

    • For each virtual patient, the software randomly samples PK parameters from the distributions defined in the PopPK model.

    • Simulate the plasma concentration-time profile for various dosing regimens (e.g., 500 mg q8h over 2h, 500 mg q8h over 4h).

  • Analyze the Output:

    • Calculate Target Attainment: For each simulated regimen and each MIC value, calculate the percentage of virtual patients who achieve the predefined PK/PD target. This is the Probability of Target Attainment (PTA).[18]

    • Determine Optimal Dose: Identify the dosing regimen that provides the highest PTA for the target pathogens, ensuring that ≥90% of the patient population achieves the therapeutic goal.[20]

Visualizations

Diagram 1: Workflow for Ceftobiprole Dose Refinement

G cluster_0 Data Collection & Model Building cluster_1 Simulation & Optimization Data 1. Collect Patient Data (PK samples, CrCl, MICs) PopPK 2. Develop Population PK Model Data->PopPK Validate 3. Validate Model (VPC, Bootstrap) PopPK->Validate MCS 4. Perform Monte Carlo Simulations Validate->MCS Validated Model PTA 5. Calculate Probability of Target Attainment (PTA) MCS->PTA Dose 6. Identify Optimal Dosing Regimen PTA->Dose TDM 7. Clinical Application & Therapeutic Drug Monitoring (TDM) Dose->TDM

Caption: Workflow for optimizing ceftobiprole dosage using PopPK modeling and simulation.

Diagram 2: Factors Influencing Ceftobiprole Dosing Strategy

G cluster_patient Patient Factors cluster_pathogen Pathogen Factors Renal Renal Function (CrCl, ARC) Dose Ceftobiprole Dosing Regimen (Dose, Interval, Infusion Time) Renal->Dose Illness Severity of Illness Illness->Dose Weight Body Weight Weight->Dose MIC MIC of Isolate Target Achieve PK/PD Target (%fT > MIC) MIC->Target Dose->Target

Caption: Key patient and pathogen factors that guide ceftobiprole dosage regimen selection.

References

Strategies to minimize the emergence of ceftobiprole resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). Our goal is to help you minimize the emergence of ceftobiprole resistance in your experiments and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftobiprole?

A1: The primary mechanisms of resistance to ceftobiprole include:

  • Target Site Modifications: Mutations in penicillin-binding proteins (PBPs), particularly PBP2a (encoded by the mecA gene) in Methicillin-Resistant Staphylococcus aureus (MRSA), can reduce the binding affinity of ceftobiprole.[1][2] Specific amino acid substitutions in PBP2a have been associated with decreased susceptibility.

  • Enzymatic Degradation: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a significant resistance mechanism, especially in Gram-negative bacteria. Ceftobiprole can be broken down by extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases (when overexpressed), and carbapenemases.[3]

  • Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility to ceftobiprole, particularly in organisms like Pseudomonas aeruginosa.[4][[“]]

Q2: How can I interpret ceftobiprole susceptibility results?

A2: Ceftobiprole susceptibility should be interpreted based on established clinical breakpoints from regulatory bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[6][7][8] It is crucial to use the most current guidelines, as breakpoints can be updated. For some organism-drug combinations, species-specific breakpoints may not be available, in which case pharmacokinetic/pharmacodynamic (PK/PD) non-species-specific breakpoints are used.[6]

Q3: What is the role of combination therapy in preventing ceftobiprole resistance?

A3: Combination therapy can be a valuable strategy to enhance efficacy and potentially reduce the emergence of resistance. Synergistic interactions have been observed between ceftobiprole and other antibiotics, such as daptomycin (B549167) and amikacin (B45834), against various pathogens.[9][10][11][12][13][14] The rationale is that targeting different cellular pathways simultaneously can make it more difficult for bacteria to develop resistance.

Q4: How can pharmacokinetic/pharmacodynamic (PK/PD) principles be applied to minimize resistance?

A4: Optimizing ceftobiprole exposure based on PK/PD principles is crucial for maximizing efficacy and suppressing the development of resistance.[15][16] The primary PK/PD index for ceftobiprole is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[17] Maintaining an optimal %fT > MIC through appropriate dosing strategies, such as continuous or prolonged infusions, can help prevent the selection of resistant mutants.[15]

Troubleshooting Guides

Troubleshooting Ceftobiprole Susceptibility Testing
Issue Potential Cause(s) Recommended Action(s)
Discrepancy between E-test and Broth Microdilution (BMD) MIC values Inoculum preparation variability. Incorrect reading of the inhibition ellipse. Intrinsic differences in methodology.Ensure a standardized inoculum density (0.5 McFarland). Read the MIC at the point of complete inhibition of growth. Consider BMD as the reference method in case of critical discrepancies.[18]
Unexpectedly high MIC for a typically susceptible organism Spontaneous mutation during culture. Contamination of the isolate. Technical error in antibiotic dilution or plate preparation.Re-culture the isolate from a single colony and repeat the test. Perform purity checks of the culture. Verify the concentration and storage of ceftobiprole stock solutions and the quality of testing media.
Trailing endpoints in broth microdilution The organism may exhibit partial inhibition at sub-MIC concentrations.Read the MIC as the lowest concentration with no visible growth. Use a standardized reading method and light source.
No inhibition zone in disk diffusion for a susceptible QC strain Inactive antibiotic disks. Incorrect agar (B569324) depth. Inoculum too heavy.Use a new lot of ceftobiprole disks. Ensure Mueller-Hinton agar depth is 4 mm. Re-standardize the inoculum to a 0.5 McFarland.

Quantitative Data Summary

Table 1: Ceftobiprole MIC Values for Key Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)Reference(s)
Staphylococcus aureus (all)0.5299.7[19]
Methicillin-resistant S. aureus (MRSA)1299.3[20]
Streptococcus pneumoniae0.0080.0699.8[6]
Pseudomonas aeruginosa163230.2 (MDR strains)[21]
Escherichia coli--88.1[6]
Klebsiella pneumoniae--83.4[6]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergy of Ceftobiprole with Other Antibiotics against MRSA

Combination AgentSynergy ObservationFractional Inhibitory Concentration Index (ΣFIC)Reference(s)
CloxacillinStrong synergy0.21[9]
DaptomycinSynergisticNot specified[11][14]
VancomycinWeak synergy0.6[9]
AmikacinSynergistic against P. aeruginosaNot specified[10]
Levofloxacin (B1675101)Synergistic against P. aeruginosaNot specified[10]

ΣFIC ≤ 0.5 is typically defined as synergy.

Experimental Protocols

Protocol 1: Determination of Ceftobiprole Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro susceptibility of a bacterial isolate to ceftobiprole.

Materials:

  • Ceftobiprole analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of 1280 µg/mL in a suitable solvent and sterilize by filtration.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the ceftobiprole stock solution in CAMHB in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the diluted inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Protocol 2: Detection of the mecA Gene in S. aureus by PCR

Objective: To identify the genetic determinant of methicillin (B1676495) resistance in S. aureus.

Materials:

  • Bacterial DNA extraction kit

  • mecA-specific primers (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3' and mecA-R: 5'-AGTTCTGCAGTACCGGATTTGC-3')[22]

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

Procedure:

  • DNA Extraction: Extract genomic DNA from the S. aureus isolate according to the manufacturer's protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and mecA primers.

    • Add the extracted DNA to the master mix.

    • Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3 minutes; 30 cycles of 94°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds; and a final extension at 72°C for 3 minutes.[22]

  • Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel.

    • Visualize the DNA bands under UV light after staining with an appropriate DNA stain.

  • Interpretation: The presence of a band of the expected size (e.g., 533 bp for the specified primers) indicates the presence of the mecA gene.[22] Include positive (mecA-positive strain) and negative (mecA-negative strain) controls in each run.

Visualizations

ResistanceMechanisms cluster_strategies Strategies to Minimize Resistance cluster_mechanisms Mechanisms of Ceftobiprole Resistance Combination Therapy Combination Therapy Target Site Modification Target Site Modification Combination Therapy->Target Site Modification Enzymatic Degradation Enzymatic Degradation Combination Therapy->Enzymatic Degradation Efflux Pumps Efflux Pumps Combination Therapy->Efflux Pumps PK/PD Optimization PK/PD Optimization PK/PD Optimization->Target Site Modification PK/PD Optimization->Enzymatic Degradation PK/PD Optimization->Efflux Pumps Antimicrobial Stewardship Antimicrobial Stewardship Antimicrobial Stewardship->Target Site Modification Antimicrobial Stewardship->Enzymatic Degradation Antimicrobial Stewardship->Efflux Pumps Ceftobiprole Ceftobiprole Ceftobiprole->Target Site Modification Ceftobiprole->Enzymatic Degradation Ceftobiprole->Efflux Pumps ExperimentalWorkflow Start Start Isolate Bacterium Isolate Bacterium Start->Isolate Bacterium Susceptibility Testing (MIC) Susceptibility Testing (MIC) Isolate Bacterium->Susceptibility Testing (MIC) Resistant Isolate Resistant Isolate Susceptibility Testing (MIC)->Resistant Isolate High MIC Susceptible Isolate Susceptible Isolate Susceptibility Testing (MIC)->Susceptible Isolate Low MIC Mechanism Investigation Mechanism Investigation Resistant Isolate->Mechanism Investigation End End Susceptible Isolate->End PBP2a Sequencing PBP2a Sequencing Mechanism Investigation->PBP2a Sequencing Beta-lactamase Assay Beta-lactamase Assay Mechanism Investigation->Beta-lactamase Assay Efflux Pump Expression Analysis Efflux Pump Expression Analysis Mechanism Investigation->Efflux Pump Expression Analysis PBP2a Sequencing->End Beta-lactamase Assay->End Efflux Pump Expression Analysis->End

References

Mitigating ceftobiprole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of ceftobiprole (B606590) during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no detectable ceftobiprole concentration in processed samples. Degradation due to inappropriate pH.Ceftobiprole is most stable in acidic conditions. Ensure the pH of your sample and any buffers used are in the acidic range (ideally pH < 6). For dissolution, consider using 0.1 M HCl or a mixture of methanol (B129727) and 1N hydrochloric acid.[1][2][3]
Thermal degradation during sample handling.Minimize exposure of samples to room temperature or higher. Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C).[4][5]
Photodegradation from light exposure.Protect samples from light at all stages of preparation, storage, and analysis by using amber vials or covering containers with aluminum foil.[1][6]
Oxidative degradation.Avoid using oxidizing agents in your sample preparation workflow. Ensure all solvents and reagents are free from peroxides.[1][6]
Inconsistent or variable results between replicate samples. Incomplete dissolution of ceftobiprole.Ceftobiprole has low aqueous solubility. To ensure complete dissolution, consider using a cosolvent like DMSO (e.g., 10% aqueous solution) or preparing stock solutions in an acidic solvent.[1]
Adsorption to container surfaces.While studies in elastomeric devices show negligible adsorption, consider using low-binding microcentrifuge tubes and pipette tips, especially for low concentration samples.[7][4]
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Review your sample preparation workflow for potential causes of degradation (pH, temperature, light, oxidation). Refer to the ceftobiprole degradation pathway diagram to identify potential degradants.[1][6][8]
Use of inappropriate diluent.Ceftobiprole is less stable in dextrose 5% solutions compared to sodium chloride 0.9%. Use 0.9% NaCl for dilutions whenever possible.[7][4][5][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing ceftobiprole solutions?

A1: Ceftobiprole exhibits its greatest stability in acidic environments. Studies have shown that degradation rates increase significantly with increasing pH, with the slowest degradation observed in 0.1 M HCl.[1][2] For short-term storage during sample preparation, maintaining a pH below 6 is recommended.

Q2: How should I handle and store plasma/serum samples for ceftobiprole analysis?

A2: For therapeutic drug monitoring, serum samples containing ceftobiprole are stable for up to 6 hours at room temperature (around 22°C) and for 72 hours at 5°C.[10] For longer-term storage, it is advisable to freeze samples at -25°C or, for optimal stability, at -75°C.[3][10]

Q3: Can I expose my samples to ambient light during preparation?

A3: No. Ceftobiprole is susceptible to photodegradation, especially when exposed to UV light.[1][6][11] It is crucial to protect samples from light by using amber-colored tubes or by wrapping containers in aluminum foil throughout the sample preparation and storage process.

Q4: What are the main degradation pathways for ceftobiprole?

A4: The primary degradation pathways for ceftobiprole include hydrolysis of the β-lactam ring, which is accelerated in alkaline conditions, oxidation, and photolysis.[1][6][12] These processes can lead to the formation of various degradation products, which may interfere with analysis.

Q5: Which solvent should I use to dissolve solid ceftobiprole?

A5: Due to its limited aqueous solubility, dissolving ceftobiprole directly in neutral aqueous solutions can be challenging. For analytical purposes, stock solutions can be prepared by dissolving ceftobiprole powder in a mixture of 95% methanol and 5% 1N hydrochloric acid.[3] Alternatively, a 10% aqueous solution of DMSO can be used.[1]

Data on Ceftobiprole Stability

Table 1: Stability of Ceftobiprole Medocaril (6.25 mg/mL) in Different Infusion Diluents

DiluentTemperatureTime to <95% Initial Concentration
0.9% Sodium Chloride2-8°C> 24 hours
25°C> 24 hours
32°C~ 8 hours
5% Dextrose2-8°C~ 24 hours
25°C< 4 hours
32°C< 4 hours
Data summarized from[7][4][5][9]

Table 2: Short-Term Stability of Ceftobiprole in Different Solvents at 25°C

Solvent% Remaining after 24 hours
10% DMSO98.9%
0.1 M HCl89.6%
Data summarized from[1]

Experimental Protocols

Protocol 1: Preparation of Ceftobiprole Stock Solution for HPLC Analysis

  • Accurately weigh the required amount of ceftobiprole powder.

  • Dissolve the powder in a mixture of 95% methanol and 5% 1N hydrochloric acid to achieve a stock solution of 1 mg/mL.[3]

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in an amber vial at -75°C for long-term storage.[3][10]

Protocol 2: Extraction of Ceftobiprole from Serum Samples

  • Thaw frozen serum samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add a known volume of serum.

  • Add an equal volume of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis by HPLC.

Visualizations

Ceftobiprole_Degradation_Pathways cluster_degradation Degradation Pathways Ceftobiprole Ceftobiprole Hydrolysis Hydrolysis (β-lactam ring opening) Ceftobiprole->Hydrolysis Alkaline pH High Temperature Oxidation Oxidation Ceftobiprole->Oxidation Oxidizing Agents Photolysis Photolysis Ceftobiprole->Photolysis UV/Visible Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways of ceftobiprole.

Sample_Prep_Workflow start Start: Sample Collection (e.g., Plasma, Serum) storage Storage (Protect from light, control temperature) start->storage Immediate processing or storage at ≤ -25°C extraction Sample Extraction (e.g., Protein Precipitation) storage->extraction Process on ice analysis Analysis (e.g., HPLC) extraction->analysis end End: Data Acquisition analysis->end

Caption: Recommended workflow for ceftobiprole sample preparation.

References

Ceftobiprole Technical Support Center: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ceftobiprole?

A1: Ceftobiprole is a fifth-generation cephalosporin (B10832234) that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1] It binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, overcoming common resistance mechanisms in these pathogens.[1][2] This binding leads to the formation of a stable inhibitory complex, disrupting cell wall integrity and ultimately causing bacterial cell lysis and death.[3][4]

Q2: How should ceftobiprole treatment protocols be adjusted for patients with renal impairment?

A2: Ceftobiprole is primarily eliminated by the kidneys, so dosage adjustments are necessary for patients with moderate to severe renal impairment and those with end-stage renal disease.[2][5] For adult patients, specific dosage adjustments based on creatinine (B1669602) clearance (CrCl) are recommended. It is also suggested that the infusion time be extended to four hours in critically ill patients with augmented renal clearance to optimize drug exposure.[2][5]

Q3: What are the known mechanisms of resistance to ceftobiprole?

A3: While ceftobiprole is designed to overcome common resistance mechanisms, bacteria can still develop resistance. Some identified mechanisms include:

  • Hydrolysis by β-lactamases: Ceftobiprole can be broken down by certain extended-spectrum β-lactamases (ESBLs), overexpressed AmpC β-lactamases, and carbapenemases.[1][3][6]

  • Efflux pumps: In some bacteria, such as Pseudomonas aeruginosa, efflux pumps can actively transport ceftobiprole out of the cell, reducing its intracellular concentration.[1][3][6]

  • Alterations in Penicillin-Binding Proteins (PBPs): Although ceftobiprole has a high affinity for resistant PBPs like PBP2a, mutations in the mecA gene (which encodes PBP2a) can reduce this binding affinity, leading to decreased susceptibility.

Q4: What is the recommended in vitro susceptibility testing for ceftobiprole?

A4: Standardized antimicrobial susceptibility testing methods should be used to determine the in vitro susceptibility of bacteria to ceftobiprole. The two primary methods are:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) and is considered the gold standard.[7]

  • Kirby-Bauer Disk Diffusion: This is a qualitative method that can categorize an isolate as susceptible, intermediate, or resistant.[4][8]

It is crucial to follow the guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate and reproducible results.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)
Problem Possible Causes Recommended Solutions
Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results 1. Inoculum preparation is incorrect (too heavy or too light).2. Contamination of the bacterial culture.3. Improper storage or handling of ceftobiprole stock solution.4. Errors in the dilution series preparation.5. Incubation time or temperature is incorrect.1. Ensure the inoculum is standardized to a 0.5 McFarland standard.2. Perform a purity check of the bacterial culture before setting up the assay.3. Store ceftobiprole stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.4. Double-check all calculations and pipetting steps during the preparation of the dilution series.5. Verify incubator settings and ensure consistent incubation conditions as per CLSI or EUCAST guidelines.
Poor or no growth in control wells/plates 1. The bacterial inoculum is not viable.2. The growth medium is expired or improperly prepared.3. Incorrect incubation conditions.1. Use a fresh, actively growing bacterial culture for inoculum preparation.2. Check the expiration date and quality of the Mueller-Hinton broth or agar (B569324).3. Ensure the incubator is functioning correctly and set to the appropriate temperature and atmosphere for the test organism.
Discrepancies between disk diffusion and broth microdilution results 1. Variation in agar depth in the disk diffusion plates.2. Incorrect placement of antibiotic disks.3. Subjectivity in reading zone diameters or MIC endpoints.1. Ensure a consistent agar depth of 4 mm for all disk diffusion plates.2. Place disks at least 24 mm apart and away from the edge of the plate.[9]3. Use proper lighting and a caliper for accurate measurement of zone diameters. For MICs, read at the point of complete inhibition of visible growth.
Time-Kill Curve Assays
Problem Possible Causes Recommended Solutions
High variability between replicates 1. Inconsistent inoculum density at the start of the experiment.2. Inaccurate serial dilutions and plating.3. Clumping of bacteria in the culture.1. Ensure a homogenous and standardized starting inoculum for all test flasks.2. Use calibrated pipettes and ensure proper mixing before plating.3. Gently vortex the bacterial suspension before sampling to ensure a uniform distribution of cells.
No bactericidal activity observed at expected concentrations 1. The bacterial strain may have developed resistance.2. The ceftobiprole concentration is too low.3. The "Eagle effect" (paradoxical reduced killing at high antibiotic concentrations).1. Confirm the MIC of the bacterial strain before initiating the time-kill assay.2. Test a wider range of ceftobiprole concentrations, including multiples of the MIC.3. If a paradoxical effect is suspected, include lower concentrations in the assay to observe the full dose-response curve.
Rapid regrowth of bacteria after initial killing 1. Selection of a resistant subpopulation.2. The antibiotic is unstable under the experimental conditions.1. Plate samples on antibiotic-containing agar at the end of the assay to check for the emergence of resistant colonies.2. Prepare fresh ceftobiprole solutions for each experiment and consider the stability of the drug over the time course of the assay.

Quantitative Data Summary

Ceftobiprole MIC50 and MIC90 Values Against Key Pathogens
PathogenIsolate Source & Year(s)MIC50 (mg/L)MIC90 (mg/L)Percent Susceptible (%)Reference
Methicillin-Resistant S. aureus (MRSA) United States, 2016-20221299.3[6][10]
Methicillin-Susceptible S. aureus (MSSA) United States, 2016-20220.50.5100[6][10]
Multidrug-Resistant S. aureus (MDR-SA) United States, 2016-20221298.1[10][11]
Streptococcus pneumoniae Not Specified0.030.5Not Reported[12]
Enterobacterales Not Specified0.0632Not Reported[12]
Pseudomonas aeruginosa Not Specified416Not Reported[12]
Clinical Efficacy of Ceftobiprole in Phase 3 Trials
IndicationComparatorPatient PopulationClinical Cure Rate (Ceftobiprole)Clinical Cure Rate (Comparator)Reference
Complicated Skin and Skin Structure Infections (cSSSI) VancomycinClinically Evaluable93.3%93.5%[3]
cSSSI with MRSA VancomycinClinically Evaluable91.8%90.0%[3]
Community-Acquired Pneumonia (CAP) Ceftriaxone ± LinezolidClinically Evaluable86.6%87.4%[13]
Staphylococcus aureus Bacteremia (SAB) DaptomycinModified Intent-to-Treat69.8%68.7%
Pharmacokinetic and Pharmacodynamic Parameters of Ceftobiprole
ParameterValueReference
Protein Binding 16%[14]
Elimination Half-life (t1/2) ~3 hours[12]
Primary Route of Elimination Renal[2][5]
Volume of Distribution (Vd) ~18 L
Time above MIC (%T>MIC) for Bacteriostatic Effect S. aureus: 14-28%Enterobacteriaceae: 36-45%[12]
Time above MIC (%T>MIC) for 2-log Kill S. aureus: 29.3% ± 4.6%Enterobacteriaceae: 64.5% ± 25.1%[12]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ceftobiprole powder

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a known concentration.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Prepare Serial Dilutions:

    • Perform serial twofold dilutions of the ceftobiprole stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculate the Plate:

    • Add the standardized bacterial inoculum to each well containing the ceftobiprole dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Determine the MIC:

    • The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.[15]

Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol follows the general principles of the Kirby-Bauer method.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Ceftobiprole disks (30 µg)

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Metric ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate the Agar Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][16]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Antibiotic Disks:

    • Aseptically place the ceftobiprole disks on the inoculated agar surface.

    • Ensure disks are at least 24 mm apart from each other and from the edge of the plate.[8][9]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]

  • Measure and Interpret Results:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Time-Kill Curve Assay

This protocol provides a general framework for performing a time-kill curve assay.

Materials:

  • Bacterial isolate

  • Appropriate broth medium (e.g., CAMHB)

  • Ceftobiprole stock solution

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test organism. Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Set Up Test Conditions:

    • Prepare flasks containing the broth with the standardized inoculum.

    • Add ceftobiprole at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with continuous shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Cell Counts:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each ceftobiprole concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[17]

PBP2a Competitive Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of ceftobiprole for PBP2a.

Materials:

  • Purified PBP2a

  • Ceftobiprole

  • A labeled β-lactam probe (e.g., biotinylated ampicillin)

  • Microtiter plates

  • Detection reagents (e.g., streptavidin-horseradish peroxidase conjugate and a suitable substrate)

  • Buffer solutions

Procedure:

  • Immobilize PBP2a: Coat the wells of a microtiter plate with purified PBP2a and incubate to allow for binding.

  • Blocking: Wash the plate to remove unbound PBP2a and then add a blocking buffer to prevent non-specific binding.

  • Competitive Binding:

    • Prepare serial dilutions of ceftobiprole.

    • In separate wells, add the ceftobiprole dilutions and a fixed concentration of the labeled β-lactam probe simultaneously (one-step assay) or sequentially (two-step assay).[15][18]

    • Incubate to allow for competitive binding to PBP2a.

  • Washing: Wash the plate to remove unbound compounds.

  • Detection:

    • Add the detection reagent (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate.

    • Measure the signal (e.g., absorbance) using a plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of ceftobiprole bound to PBP2a.

    • Calculate the IC₅₀ (the concentration of ceftobiprole that inhibits 50% of the probe's binding) to determine the binding affinity.

Signaling Pathways and Experimental Workflows

Ceftobiprole's Mechanism of Action and Downstream Effects

Ceftobiprole's primary target is the penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis. In methicillin-resistant Staphylococcus aureus (MRSA), its high affinity for PBP2a is crucial for its activity. The inhibition of peptidoglycan synthesis triggers a cascade of events leading to cell death.

Ceftobiprole_Mechanism Ceftobiprole Ceftobiprole PBP2a PBP2a (in MRSA) Ceftobiprole->PBP2a Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Ceftobiprole->Peptidoglycan_Synthesis Inhibits PBP2a->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Autolysins Autolysin Activation Cell_Wall_Integrity->Autolysins Triggers dysregulation of Cell_Lysis Bacterial Cell Lysis Autolysins->Cell_Lysis Leads to

Caption: Mechanism of action of ceftobiprole leading to bacterial cell lysis.

Experimental Workflow for Ceftobiprole Susceptibility Testing

The following diagram illustrates a typical workflow for determining the susceptibility of a bacterial isolate to ceftobiprole.

Susceptibility_Testing_Workflow Start Start: Bacterial Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution (MIC) Method_Choice->Broth_Microdilution Quantitative Disk_Diffusion Disk Diffusion (Kirby-Bauer) Method_Choice->Disk_Diffusion Qualitative Incubation Incubation (35°C, 16-20 hours) Broth_Microdilution->Incubation Disk_Diffusion->Incubation Read_MIC Read MIC Value Incubation->Read_MIC Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Interpretation Interpret Results (CLSI/EUCAST Guidelines) Read_MIC->Interpretation Measure_Zone->Interpretation Susceptible Susceptible Interpretation->Susceptible Meets criteria Intermediate Intermediate Interpretation->Intermediate Meets criteria Resistant Resistant Interpretation->Resistant Meets criteria

Caption: Workflow for determining ceftobiprole susceptibility.

Logical Relationship for Adjusting Ceftobiprole Dosage

This diagram outlines the key considerations for adjusting ceftobiprole dosage based on patient and pathogen characteristics.

Dosage_Adjustment_Logic Patient_Data Patient Data (e.g., Renal Function, Severity of Infection) Assess_Renal_Function Assess Renal Function (CrCl) Patient_Data->Assess_Renal_Function Pathogen_Data Pathogen Data (MIC) Optimize_Therapy Optimize Therapy (e.g., Adjust Dose, Extend Infusion) Pathogen_Data->Optimize_Therapy Normal_Renal Normal/Mild Impairment (CrCl ≥ 50 mL/min) Assess_Renal_Function->Normal_Renal Moderate_Renal Moderate Impairment (CrCl 30-49 mL/min) Assess_Renal_Function->Moderate_Renal Severe_Renal Severe Impairment (CrCl < 30 mL/min) Assess_Renal_Function->Severe_Renal Standard_Dose Standard Dosage Regimen Normal_Renal->Standard_Dose Reduced_Dose_1 Reduced Dosage Regimen 1 Moderate_Renal->Reduced_Dose_1 Reduced_Dose_2 Reduced Dosage Regimen 2 Severe_Renal->Reduced_Dose_2 Monitor_Response Monitor Therapeutic Response (Clinical & Biomarkers) Standard_Dose->Monitor_Response Reduced_Dose_1->Monitor_Response Reduced_Dose_2->Monitor_Response Monitor_Response->Optimize_Therapy Continue_Therapy Continue Current Regimen Optimize_Therapy->Continue_Therapy Adequate Response Modify_Therapy Modify Regimen Optimize_Therapy->Modify_Therapy Inadequate Response

Caption: Decision logic for ceftobiprole dosage adjustment.

References

Overcoming challenges in ceftobiprole delivery to specific infection sites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ceftobiprole (B606590). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the delivery of ceftobiprole to specific and complex infection sites.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of ceftobiprole that affect its delivery?

A1: Ceftobiprole is administered as a water-soluble prodrug, ceftobiprole medocaril, which is rapidly converted to the active ceftobiprole by plasma esterases.[1][2] The active form has limited aqueous solubility, which is a primary reason for the prodrug strategy.[3] Ceftobiprole has a low plasma protein binding of approximately 16%, which is advantageous for tissue penetration as more free drug is available to distribute into the interstitial fluid.[1][4][5] It is primarily eliminated unchanged through renal excretion.[1][6][7]

Q2: How does ceftobiprole penetrate different tissues?

A2: Ceftobiprole's distribution is mainly in the extracellular fluid, with a volume of distribution in humans of about 18.4 liters.[1] Its ability to penetrate specific tissues varies:

  • Soft Tissues: Studies in healthy volunteers have shown good penetration into skeletal muscle and subcutaneous adipose tissue. The ratio of the area under the curve (AUC) in tissue to the free drug AUC in plasma was approximately 0.69 for muscle and 0.49 for adipose tissue.[8][9][10]

  • Lungs: In murine pneumonia models, ceftobiprole penetrates the epithelial lining fluid (ELF), with concentrations reaching 60% to 94% of free plasma concentrations.[11][12] The mean penetration into ELF in humans has been calculated as 25.5%.[8]

  • Bone: Ceftobiprole can penetrate bone tissue. In patients undergoing hip replacement, exposure in cortical bone was found to be 3.5 times higher than in spongy bone.[4] However, like many antibiotics, achieving therapeutic concentrations in deep-seated bone infections, especially in the presence of biofilms, remains a challenge.[6][13][14]

Q3: What makes ceftobiprole a candidate for treating biofilm-associated infections?

A3: Ceftobiprole has demonstrated activity against MRSA biofilms in vitro.[13][14] Its efficacy is attributed to its potent bactericidal activity against biofilm-embedded bacteria.[13][14] However, biofilms present a significant physical barrier and a physiologically distinct environment that can reduce the efficacy of most antibiotics.[6][9][15] Therefore, while promising, successful treatment of biofilm infections often requires higher doses, combination therapy, or surgical intervention in addition to antibiotic therapy.[9][16]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during preclinical and experimental studies.

Q1: My in vivo efficacy results in a murine thigh infection model do not correlate with the low MIC I observed in vitro. What are the potential causes?

A1: A discrepancy between in vitro susceptibility and in vivo efficacy is a common challenge.[14][17] Several factors could be responsible. Use the following workflow to troubleshoot the issue.

G Start Discrepancy Observed: In Vitro MIC Low, In Vivo Efficacy Poor CheckPK Step 1: Verify Drug Exposure - Was adequate ceftobiprole concentration  achieved at the infection site? - Review dosing, route, and frequency. Start->CheckPK CheckModel Step 2: Evaluate Infection Model - Is the bacterial inoculum too high? - Is the infection well-established (biofilm)? - Is the animal model immunocompromised? CheckPK->CheckModel Adequate Exposure Outcome1 Resolution: Optimize Dosing Regimen Increase dose/frequency or change route to meet PK/PD targets (e.g., %fT > MIC). CheckPK->Outcome1 Inadequate Exposure CheckDrug Step 3: Assess Drug Stability & Binding - Did the compound degrade in the vehicle  or biological matrix? - Is there unexpected protein binding  in the animal model? CheckModel->CheckDrug Model OK Outcome2 Resolution: Refine Animal Model Adjust inoculum size or timing of treatment initiation. CheckModel->Outcome2 Model Issue Identified CheckResistance Step 4: Investigate Resistance - Did a resistant subpopulation emerge? - Is the bacteria forming a biofilm,  conferring phenotypic resistance? CheckDrug->CheckResistance Drug Stable Outcome3 Resolution: Re-evaluate Formulation Perform stability tests and measure free drug concentration. CheckDrug->Outcome3 Instability or Binding Issue Outcome4 Resolution: Test for Biofilm/Resistance Combine with biofilm-disrupting agent or another antibiotic. CheckResistance->Outcome4 Resistance or Biofilm Detected

Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.

Possible Explanations in Detail:

  • Inadequate Pharmacokinetics (PK): The dose administered may not achieve a free drug concentration at the site of infection that remains above the MIC for a sufficient duration (the PK/PD target, %fT > MIC). Ceftobiprole's efficacy is time-dependent.[18][19][20]

  • Host Factors: The immune status of the animal can significantly impact efficacy. In neutropenic models, the antibiotic's bactericidal activity is paramount, whereas in immunocompetent animals, a bacteriostatic effect may be sufficient for the host immune system to clear the infection.[19]

  • Biofilm Formation: Bacteria in a thigh infection can form micro-abscesses and biofilms, which are less susceptible to antibiotics than the planktonic bacteria used in MIC assays.[14] Biofilms can increase resistance by 100 to 1000-fold.[6]

  • Drug Stability: Ceftobiprole, like many beta-lactams, can be unstable in certain solutions or at certain temperatures.[17][21] Ensure the stability of your formulation throughout the experiment.

Q2: We are observing low or inconsistent concentrations of ceftobiprole in our collected tissue samples. What could be going wrong?

A2: This issue often points to problems in the pre-analytical or analytical phase of the experiment.

  • Sample Collection and Handling: Ceftobiprole is a beta-lactam and can be prone to degradation. Samples must be processed and frozen immediately. For beta-lactams, storage at room temperature should not exceed 4 hours, refrigerated storage should be limited to 24 hours, and for long-term storage, -80°C is recommended.[21]

  • Tissue Homogenization: Incomplete homogenization will lead to inefficient drug extraction and artificially low concentration readings. Ensure your homogenization protocol is validated for the specific tissue type.

  • Drug Extraction: The choice of solvent for extraction is critical. A protocol using protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point for LC-MS/MS analysis.[20][22][23] This step may need optimization.

  • Analytical Method: Ensure your analytical method (e.g., HPLC-MS/MS) is properly validated. This includes checking for matrix effects, where components of the tissue homogenate interfere with the ionization of ceftobiprole, leading to inaccurate readings. Using a stable isotope-labeled internal standard is highly recommended to correct for this.[23]

Section 3: Data Presentation

Table 1: In Vitro Activity of Ceftobiprole Against Key Pathogens

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility Rate (%) Reference
MRSA (All) 0.5 - 1 1 - 2 >95% - 100% [8][10][15][24][25][26]
MSSA 0.25 1 >95% [8][25]
P. aeruginosa 2 - 16 16 - 32 ~30% - 73% [8][24][25][26]
S. pneumoniae (Penicillin-Susceptible) 0.016 0.03 >99% [10][16]
S. pneumoniae (Penicillin-Resistant) 0.5 1.0 >99% [10][16]

| E. faecalis (Ampicillin-Susceptible) | 0.25 - 0.5 | 2 - 4 | 100% |[8][10][16][25] |

Table 2: Pharmacokinetic & Tissue Penetration Parameters of Ceftobiprole

Parameter Value Species/Model Conditions Reference
Plasma Protein Binding 16% Human - [1][5]
Elimination Half-life (t½) ~3 hours Human Normal Renal Function [1]
Volume of Distribution (Vd) 18.4 L Human Steady-State [1]
Penetration (Muscle) 69% (fAUCtissue/fAUCplasma) Human Healthy Volunteers [8][9][10]
Penetration (Adipose Tissue) 49% (fAUCtissue/fAUCplasma) Human Healthy Volunteers [8][9][10]
Penetration (Lung ELF) 25.5% (AUCtissue/AUCplasma) Human Healthy Volunteers [8]
Penetration (Lung ELF) 60-94% of free plasma conc. Murine Pneumonia Model [11][12]
PK/PD Target (Gram-positive) 14-28% fT > MIC Murine Thigh Infection Model [5][19]

| PK/PD Target (Gram-negative) | 36-45% fT > MIC | Murine | Thigh Infection Model |[5][19] |

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies described by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[2]

1. Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Ceftobiprole analytical powder

  • Bacterial isolates for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

2. Procedure:

  • Prepare Ceftobiprole Stock Solution: Prepare a stock solution of ceftobiprole at a concentration of at least 1280 mg/L in a suitable solvent (e.g., sterile water or DMSO, check certificate of analysis). Filter-sterilize.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the ceftobiprole stock solution (e.g., 256 mg/L, for a starting concentration of 128 mg/L) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[24]

    • Column 11 serves as the positive growth control (no drug). Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be ~110 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ceftobiprole that completely inhibits visible bacterial growth.[2]

Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy

This is a generalized protocol for a neutropenic mouse thigh infection model, a standard for evaluating antimicrobial efficacy.[3][11][13][25]

1. Materials:

  • 6-8 week old female ICR or CD-1 mice

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial strain of interest (e.g., MRSA)

  • Ceftobiprole formulation for injection (e.g., subcutaneous)

  • Sterile saline, PBS, and appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Tissue homogenizer

2. Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][25] This renders the mice neutropenic (<100 neutrophils/mm³).

  • Prepare Inoculum: Grow the bacterial strain to mid-log phase, wash with sterile saline, and dilute to the desired concentration (e.g., 10⁷ CFU/mL).

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.[25]

  • Treatment: At a specified time post-infection (commonly 2 hours), begin treatment. Administer ceftobiprole via the desired route (e.g., subcutaneous injection). Dosing regimens can be varied to determine the PK/PD driver.

  • Determine Bacterial Burden:

    • At the end of the treatment period (typically 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.[25]

    • Weigh the tissue and homogenize it in a known volume of sterile, ice-cold PBS (e.g., 3 mL).[25]

    • Perform serial 10-fold dilutions of the thigh homogenate.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies to determine the number of CFU per gram of thigh tissue. Compare the bacterial load in treated groups to the control group (vehicle only) and the starting inoculum group (mice euthanized at the start of therapy).

Protocol 3: Quantification of Ceftobiprole in Tissue Samples by LC-MS/MS

This protocol provides a general workflow for sample preparation and analysis. Method parameters must be optimized for the specific equipment used.

1. Materials:

  • Tissue homogenates (from Protocol 2 or other studies)

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • Ceftobiprole analytical standard and stable isotope-labeled internal standard (IS)

  • Centrifuge capable of 4°C

  • LC-MS/MS system

2. Procedure:

  • Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of ceftobiprole and a fixed concentration of the IS into blank tissue homogenate from an untreated animal.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of thawed tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[23] The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for ceftobiprole and its internal standard.

  • Data Analysis: Quantify ceftobiprole in the samples by comparing the peak area ratio (analyte/IS) to the standard curve.

Section 5: Visualizations

G cluster_drug Drug & Formulation Factors cluster_host Host & Barrier Factors cluster_infection Infection Site Factors D1 Physicochemical Properties (Solubility, Size, Charge) Target Successful Drug Delivery at Infection Site D1->Target D2 Plasma Protein Binding (Low binding [~16%] is favorable) D2->Target D3 Formulation (e.g., Prodrug, Nanocarriers) D3->Target H1 Blood Flow to Tissue H1->Target H2 Biological Barriers (e.g., Endothelium, Bone Matrix) H2->Target H3 Efflux Pumps H3->Target I1 Biofilm Matrix (Physical barrier, altered environment) I1->Target I2 Local pH & Oxygen Levels I2->Target I3 Bacterial Phenotype (Persister cells, slow growth) I3->Target

References

Improving the therapeutic index of ceftobiprole medocaril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the therapeutic index of ceftobiprole (B606590) medocaril.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for ceftobiprole?

A1: Ceftobiprole medocaril is a prodrug that is rapidly and almost completely converted into its active form, ceftobiprole, by plasma esterases upon intravenous infusion.[1][2] Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall, ultimately leading to cell lysis.[4][5] A key feature of ceftobiprole is its high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which underlies its effectiveness against these resistant pathogens.[3][4][5]

Q2: What are the primary known mechanisms of resistance to ceftobiprole?

A2: Ceftobiprole is not active against Gram-negative bacteria that produce certain beta-lactamases.[2][3] Key resistance mechanisms include the production of:

  • Extended-spectrum beta-lactamases (ESBLs) from the TEM, SHV, or CTX-M families.[2][3]

  • Serine carbapenemases (like KPC).[2][3]

  • Class B metallo-beta-lactamases.[3]

  • High levels of Class C (AmpC) cephalosporinases.[2][3]

  • Ambler class D beta-lactamases, including carbapenemases.[3]

Q3: From a research perspective, what are the main strategies to improve the therapeutic index of ceftobiprole?

A3: Improving the therapeutic index involves enhancing efficacy, reducing toxicity, or both. Key research avenues include:

  • Combination Therapy: Investigating synergistic effects with other antimicrobial agents (e.g., daptomycin, vancomycin, aminoglycosides) to increase efficacy against resistant strains or allow for lower, less toxic dosing.[6][7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Refining dosing regimens to maximize the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7] This is critical for overcoming less susceptible pathogens and minimizing the potential for resistance development.

  • Targeted Delivery Systems: Developing novel formulations (e.g., liposomes, nanoparticles) to increase drug concentration at the site of infection, thereby enhancing efficacy and reducing systemic exposure and associated side effects.

  • Mitigation of Adverse Effects: Studying the mechanisms underlying common adverse effects like nausea or renal and hepatic changes to develop targeted co-therapies or preventative strategies.

Q4: What are the most common adverse effects observed in clinical studies that should be monitored in preclinical animal models?

A4: In clinical trials, the most frequently reported adverse reactions include nausea, vomiting, diarrhea, headache, anemia, hypokalemia (low potassium), and increases in hepatic enzymes and blood creatinine.[4][8][9][10] Researchers conducting animal studies should establish baseline measurements and monitor for changes in blood chemistry (liver function tests, creatinine), hematology (red and white blood cell counts), and clinical signs such as gastrointestinal upset or changes in behavior.[4][8]

Q5: Which pharmacokinetic (PK) parameters are most critical to monitor and optimize during in vivo experiments?

A5: Ceftobiprole's efficacy is linked to time-dependent bactericidal activity.[7] Therefore, the most critical PK/PD parameter is the time that the unbound plasma concentration of the drug exceeds the MIC of the target organism (%fT > MIC).[2][7] Key PK parameters to measure include the elimination half-life (approx. 3 hours in humans), volume of distribution (approx. 18 L), and clearance, which is primarily renal.[1][11] Since ceftobiprole has low plasma protein binding (~16%), total plasma concentrations are a reasonable surrogate for unbound concentrations in many experimental settings.[1][2]

Section 2: Troubleshooting Guides

Problem 1: Suboptimal Efficacy in In Vitro or In Vivo Models

Question Possible Causes & Solutions
Are you observing higher-than-expected Minimum Inhibitory Concentrations (MICs) in vitro? Possible Cause: The bacterial isolate may possess intrinsic or acquired resistance mechanisms (e.g., ESBLs, AmpC overproduction).[2][3] Troubleshooting Steps: 1. Confirm Isolate Identity: Sequence the 16S rRNA gene or use MALDI-TOF to verify the bacterial species. 2. Screen for Resistance Genes: Use PCR to test for known beta-lactamase genes (e.g., blaCTX-M, blaKPC). 3. Evaluate Combination Synergy: Perform checkerboard assays with beta-lactamase inhibitors or other antibiotics to identify potential synergistic interactions.
Is the treatment failing to control bacterial burden in your animal model (e.g., murine thigh infection)? Possible Cause: The dosing regimen may be insufficient to achieve the necessary PK/PD target (%fT > MIC).[7] Troubleshooting Steps: 1. Conduct a PK Study: Determine the key PK parameters (half-life, Cmax, AUC) in your specific animal model. 2. Model the Dosing Regimen: Use the determined PK parameters and the organism's MIC to simulate the %fT > MIC. Adjust the dose or dosing frequency to achieve a target of at least 40-60%.[7] 3. Check Drug Stability: Ensure the reconstituted this compound solution is prepared and stored correctly to prevent degradation.

Problem 2: High Incidence of Adverse Effects in Animal Models

Question Possible Causes & Solutions
Are you observing significant toxicity (e.g., weight loss, elevated liver enzymes, renal impairment)? Possible Cause: The dose may be too high, leading to off-target toxicity, or the formulation/vehicle may be causing issues. Common clinical adverse events include elevated hepatic enzymes and creatinine.[8][9] Troubleshooting Steps: 1. Perform Dose-Range Finding Study: Establish the maximum tolerated dose (MTD) in your animal model. 2. Refine Dosing Based on PK/PD: Instead of using the MTD, use PK/PD modeling to determine the lowest effective dose that still achieves the target %fT > MIC. 3. Monitor Biomarkers: Routinely collect blood samples to monitor liver enzymes (ALT, AST), creatinine, and complete blood counts to detect toxicity early. 4. Evaluate Infusion Rate: In clinical use, ceftobiprole is infused over two hours.[12] A rapid bolus injection in animal models may lead to higher peak concentrations (Cmax) and increased toxicity. Consider administering the dose over a longer period if technically feasible.

Section 3: Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters of Ceftobiprole in Humans

ParameterValueReference
Prodrug This compound[1][11]
Conversion Rapidly hydrolyzed by plasma esterases to active ceftobiprole[1][2]
Elimination Half-Life (t½) ~3 hours[1][11]
Plasma Protein Binding ~16%[1][2]
Volume of Distribution (Vd) ~18.4 L (approximates extracellular fluid volume)[1]
Primary Route of Elimination Renal excretion (primarily glomerular filtration)[1][12]
Metabolism Minimal; small fraction metabolized to an inactive open-ring metabolite[1][2]

Table 2: In Vitro Activity of Ceftobiprole Against Selected Pathogens

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.50.5[13]
Staphylococcus aureus (Methicillin-Resistant, MRSA)12[13]
Streptococcus pneumoniae (Penicillin-Resistant)N/A0.25[14]
Enterococcus faecalisN/A2[14]
Pseudomonas aeruginosa1632[15]
Ceftaroline-Nonsusceptible S. aureus24[13]

Table 3: Common Adverse Reactions (Incidence >5%) in a Phase 3 Trial for Complicated S. aureus Bacteremia

Adverse ReactionCeftobiprole (%) (n=191)Daptomycin (%) (n=198)Reference
Anemia1511[16]
Nausea1410[16]
Hypokalemia1111[16]
Alanine Aminotransferase Increased810[16]
Aspartate Aminotransferase Increased89[16]
Vomiting86[16]
Diarrhea76[16]
Blood Creatinine Increased64[16]
Hypertension64[16]
Leukopenia63[16]

Section 4: Experimental Protocols & Visualizations

Experimental Protocols

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

  • Preparation: Prepare stock solutions of ceftobiprole and the second test agent (e.g., daptomycin) in an appropriate solvent.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. Serially dilute ceftobiprole along the y-axis and the second agent along the x-axis in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum (e.g., MRSA at ~5 x 105 CFU/mL) to each well. Include wells for growth control (no drug) and sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

  • Acclimatization: Acclimate mice (e.g., ICR or BALB/c) for at least 3 days before the experiment.

  • Immunosuppression (if needed): To establish a robust infection, render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

  • Infection: On day 0, inject a standardized inoculum of the test pathogen (e.g., 106 CFU of MRSA) into the posterior thigh muscle of each mouse.

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer this compound (and/or comparator/combination agents) via a relevant route (e.g., subcutaneous or intravenous) at the desired dosing interval for a set duration (e.g., 24 or 48 hours).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

  • Quantification: Plate the dilutions onto appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/g of tissue).

  • Analysis: Compare the bacterial counts between the treatment groups and the untreated control group to determine the efficacy of the tested regimens.

Visualizations

G cluster_drug Drug Action cluster_bacteria Bacterial Target & Resistance CBP Ceftobiprole (Active Form) PBP Penicillin-Binding Proteins (e.g., PBP2a in MRSA) CBP->PBP Inhibits Prodrug This compound (Prodrug) Esterases Plasma Esterases Prodrug->Esterases Hydrolysis Esterases->CBP CWS Cell Wall Synthesis PBP->CWS Catalyzes Lysis Bacterial Cell Lysis CWS->Lysis Inhibition leads to BL Beta-Lactamases (ESBLs, AmpC, etc.) BL->CBP Inactivates

Caption: Mechanism of action and resistance for ceftobiprole.

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a 1. Synergy Screen (Checkerboard Assay) b 2. Lead Combination Selection (Based on FIC Index ≤ 0.5) a->b c 3. Efficacy Testing (e.g., Murine Thigh Infection Model) b->c d 4. PK/PD Analysis (Confirm Target Attainment) c->d e 5. Toxicology Assessment (Monitor Adverse Effects) d->e f Go / No-Go Decision (Improved Therapeutic Index?) e->f

Caption: Workflow for evaluating a novel ceftobiprole combination therapy.

G cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues start Suboptimal Efficacy Observed q1 In Vitro or In Vivo? start->q1 iv_cause Cause: Resistance? - Check for ESBLs, AmpC, etc. - Sequence PBP genes q1->iv_cause In Vitro ivv_cause Cause: Poor PK/PD? - Dose too low - Wrong frequency q1->ivv_cause In Vivo iv_sol Solution: - Test combination with inhibitor - Use alternate strain iv_cause->iv_sol ivv_sol Solution: - Perform PK study - Model dose to hit %fT>MIC target ivv_cause->ivv_sol

Caption: Troubleshooting logic for suboptimal experimental efficacy.

References

Troubleshooting poor outcomes with ceftobiprole in specific patient populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ceftobiprole (B606590) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with ceftobiprole.

I. Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to help you navigate challenges in your research.

A. Poor Outcomes in Specific Patient Populations

Question 1: We are observing lower than expected clinical cure rates with ceftobiprole in our clinical trial involving severely obese patients (BMI ≥ 40 kg/m ²), particularly those with community-acquired bacterial pneumonia (CABP). What could be the underlying reasons?

Answer: This is a known phenomenon that has been observed in post-hoc analyses of Phase 3 clinical trials.[1][2][3][4] Several factors may contribute to these outcomes:

  • Altered Pharmacokinetics (PK): Severely obese individuals often exhibit altered PK parameters, including an increased volume of distribution (Vd) and higher clearance of renally-eliminated drugs like ceftobiprole.[4][5] This can lead to lower overall drug exposure (AUC) and a reduced time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), a key pharmacodynamic (PD) parameter for β-lactams.[4]

  • Suboptimal Dosing: The standard dosing regimen of ceftobiprole may not be sufficient to achieve the optimal PK/PD target in all severely obese patients, especially for infections in deeper tissues like the lungs.[6]

  • Comorbidities: Severely obese patients often present with comorbidities such as diabetes and augmented renal clearance (ARC), which can further complicate treatment and impact clinical outcomes.[4]

Troubleshooting Steps:

  • Therapeutic Drug Monitoring (TDM): If feasible within your study protocol, implement TDM to measure ceftobiprole plasma concentrations. This will provide direct evidence of drug exposure in your patient population and help correlate it with clinical outcomes.

  • Dose Adjustment/Extended Infusion: While current recommendations do not mandate dose adjustments for obesity, for patients not responding to standard therapy, consider exploring higher doses or extended infusion times (e.g., 4 hours) to optimize the %fT>MIC.[7]

  • Stratify Data Analysis: In your data analysis, stratify patients by BMI to more clearly assess the impact of severe obesity on clinical outcomes.

Question 2: Our study includes critically ill patients, and we are seeing variable responses to ceftobiprole. How does critical illness affect ceftobiprole's efficacy?

Answer: Critically ill patients present a unique challenge for antibiotic therapy due to profound physiological changes that alter drug pharmacokinetics.[8] For ceftobiprole, these changes can include:

  • Augmented Renal Clearance (ARC): A significant portion of critically ill patients exhibit ARC (creatinine clearance > 130 mL/min), leading to faster elimination of renally-cleared drugs like ceftobiprole and potentially sub-therapeutic concentrations.[4][7]

  • Capillary Leak Syndrome: This can increase the volume of distribution, further lowering plasma concentrations of the drug.

  • Altered Protein Binding: Changes in plasma protein levels can affect the free fraction of ceftobiprole, impacting its availability at the site of infection.

Troubleshooting Steps:

  • Dosing Modifications: For critically ill patients, especially those with ARC, standard dosing may be inadequate. Higher doses or continuous infusion of ceftobiprole may be necessary to achieve the desired PK/PD targets.[8][9]

  • TDM: As with obese patients, TDM is a valuable tool to ensure adequate drug exposure in this highly variable population.

  • Monitor Renal Function: Closely monitor renal function to identify patients with ARC who may be at higher risk for sub-therapeutic ceftobiprole levels.

Question 3: We are designing a study that may include patients with severe renal or hepatic impairment, or who are immunocompromised. What are the known risks and considerations for these populations?

Answer: Patients with severe renal impairment, hepatic impairment, or who are immunocompromised were largely excluded from the initial registrational clinical trials for ceftobiprole.[10][11] However, real-world data from retrospective studies provide some insights:

  • Severe Renal Impairment: Ceftobiprole is primarily eliminated by the kidneys, so dose adjustments are necessary for patients with moderate to severe renal impairment to avoid drug accumulation and potential adverse events.[7][11][12] Real-world evidence suggests a higher frequency of treatment-emergent adverse events in this group compared to patients with normal renal function.[10]

  • Hepatic Impairment: While ceftobiprole is minimally metabolized by the liver, patients with hepatic impairment also showed a higher frequency of adverse events in real-world settings.[10][11] The underlying reasons are not fully understood but may be related to the overall poor health status of these patients.

  • Immunocompromised Patients: This patient group is at a higher risk for infections and may have a blunted response to antibiotic therapy. Real-world data indicates a higher incidence of adverse events, including liver-related issues and hyponatremia, in immunocompromised patients receiving ceftobiprole.[10]

Troubleshooting Steps:

  • Adherence to Dosing Guidelines: Strictly adhere to the recommended dose adjustments for patients with renal impairment.

  • Enhanced Safety Monitoring: For these high-risk populations, implement enhanced safety monitoring, including regular assessment of renal and hepatic function, and electrolyte levels.

  • Careful Interpretation of Outcomes: When analyzing data from these populations, consider the potential confounding effects of their underlying conditions and concomitant medications on both efficacy and safety outcomes.

B. In Vitro Susceptibility Testing

Question 4: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for ceftobiprole against Staphylococcus aureus isolates in our lab. What could be the cause?

Answer: Inconsistent MIC results can arise from several factors related to testing methodology and the characteristics of the bacterial isolates.

  • Methodology: While broth microdilution is the gold standard, other methods like gradient strips (Etest®) are also used. Although there is generally good agreement between these methods, discrepancies can occur. For MRSA, gradient strips have been reported to show a higher rate of false resistance compared to broth microdilution.[13]

  • "Area of Technical Uncertainty": Some isolates may yield results that fall into an "area of technical uncertainty," making interpretation difficult.[14]

  • Resistance Mechanisms: The presence of mecA gene mutations in MRSA can lead to ceftobiprole resistance.[15] The level of resistance can be influenced by the specific mutations and the genetic background of the strain.

Troubleshooting Steps:

  • Standardize Methodology: Ensure strict adherence to a standardized protocol, such as the one detailed in the Experimental Protocols section below, based on CLSI or EUCAST guidelines.

  • Confirm with Reference Method: If using a gradient strip or other commercial method, confirm any resistant or borderline results with the reference broth microdilution method.

  • Quality Control: Routinely use quality control strains with known ceftobiprole MICs to ensure the accuracy of your testing system.

  • Molecular Characterization: For resistant isolates, consider molecular characterization to detect the presence of mecA and identify any mutations that may confer resistance.

C. Animal Models of Infection

Question 5: In our murine model of MRSA skin infection, the efficacy of ceftobiprole appears lower than what is reported in the literature. What are the potential reasons for this discrepancy?

Answer: Several factors in the design and execution of animal models can influence the apparent efficacy of an antibiotic.

  • Mouse Strain: The immune status of the mouse strain used can significantly impact the course of infection and the effectiveness of antibiotic treatment. Immunocompromised models (e.g., neutropenic mice) are often used to isolate the effect of the antibiotic from the host immune response.[16]

  • Bacterial Inoculum: The size and preparation of the bacterial inoculum are critical. An overwhelmingly large inoculum may be difficult to clear even with an effective antibiotic.

  • Treatment Regimen: The dose, frequency, and route of administration of ceftobiprole should be appropriate for the model and aim to mimic human-equivalent exposures.

  • Outcome Measures: The choice of endpoints (e.g., bacterial load in tissue, lesion size, survival) can influence the interpretation of efficacy.

Troubleshooting Steps:

  • Review Model Parameters: Carefully review and standardize all aspects of your animal model protocol, including mouse strain, age, sex, method of immunosuppression (if any), bacterial strain, inoculum preparation and size, and route of infection.

  • Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies in your mouse model to determine if the administered dose is achieving the target plasma concentrations.

  • Compare with a Positive Control: Always include a positive control antibiotic with known efficacy in your model to validate the experimental system.

  • Multiple Outcome Measures: Utilize multiple endpoints to get a more complete picture of ceftobiprole's efficacy in your model.

II. Quantitative Data Summary

Table 1: Clinical Cure Rates of Ceftobiprole in Obese vs. Non-Obese Patients from Phase 3 Trials
Patient PopulationCeftobiprole Cure Rate (%)Comparator Cure Rate (%)
Overall Population 80.4Not specified
Obese (BMI 30-40 kg/m ²) 81.7Not specified
Severely Obese (BMI ≥ 40 kg/m ²) 68.2Not specified
Severely Obese with CABP 66.733.3
Data synthesized from a post-hoc analysis of three Phase 3 clinical trials.[1][2][4]
Table 2: Pharmacokinetic Parameters of Ceftobiprole in Severely Obese vs. Non-Obese Healthy Adults
ParameterSeverely Obese (BMI ≥ 40 kg/m ²)Non-Obese (BMI 18-30 kg/m ²)
Cmax (mg/L) ~17% lowerNot specified
AUC∞ (mg*h/L) ~17% lowerNot specified
Volume of Distribution (L) HigherNot specified
Clearance (L/h) HigherNot specified
%fT>MIC SimilarSimilar
Data from a Phase 1 study following a single 500 mg infusion.[4][5]
Table 3: In Vitro Activity of Ceftobiprole against Selected Pathogens
OrganismCeftobiprole MIC₅₀ (mg/L)Ceftobiprole MIC₉₀ (mg/L)Percent Susceptible (%)
Methicillin-Susceptible S. aureus (MSSA) 0.250.5>99
Methicillin-Resistant S. aureus (MRSA) 12~99.3
Streptococcus pneumoniae ≤0.0150.5Not specified
Pseudomonas aeruginosa 432Not specified
ESBL-Negative Enterobacterales Not specifiedNot specifiedGenerally susceptible
ESBL-Positive Enterobacterales >32>32Generally resistant
Data compiled from multiple in vitro surveillance studies.[17][18][19]

III. Experimental Protocols

A. Broth Microdilution Susceptibility Testing for Ceftobiprole

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Ceftobiprole Dilutions:

    • Prepare a stock solution of ceftobiprole in a suitable solvent as recommended by the manufacturer.

    • Perform serial two-fold dilutions of ceftobiprole in Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.015 to 64 mg/L).

  • Inoculate and Incubate:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the ceftobiprole dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read and Interpret Results:

    • The MIC is the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

    • Interpret the MIC according to the current CLSI or EUCAST breakpoints for ceftobiprole.

  • Quality Control:

    • Concurrently test a reference QC strain (e.g., S. aureus ATCC 29213) to validate the test results. The resulting MIC should fall within the acceptable range for that strain.

B. Murine Model of MRSA Skin and Soft Tissue Infection
  • Animal Preparation:

    • Use female BALB/c mice (6-8 weeks old).

    • If a neutropenic model is required, administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Inoculum Preparation:

    • Grow an MRSA strain (e.g., USA300) overnight in tryptic soy broth.

    • Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension subcutaneously into the shaved flank of each mouse.

  • Treatment:

    • Initiate treatment with ceftobiprole (e.g., 50 mg/kg) or a vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer treatment via a relevant route (e.g., subcutaneous or intravenous) at regular intervals (e.g., every 8 or 12 hours) for a defined duration (e.g., 3 days).

  • Outcome Assessment:

    • Monitor the mice daily for signs of illness and measure the size of the skin lesions.

    • At the end of the experiment, euthanize the mice and harvest the skin lesions.

    • Homogenize the tissue and perform quantitative culture to determine the bacterial load (CFU/g of tissue).

  • Data Analysis:

    • Compare the bacterial load and lesion size between the ceftobiprole-treated and control groups to determine efficacy.

IV. Mandatory Visualizations

A. Signaling Pathways

mecA_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive Sensor) MecR1_active MecR1 (Active Sensor) MecR1_inactive->MecR1_active Conformational Change MecI MecI (Repressor) MecR1_active->MecI Cleaves mecA_promoter mecA Promoter MecI->mecA_promoter Represses mecA_gene mecA gene mecA_promoter->mecA_gene Transcription PBP2a PBP2a mecA_gene->PBP2a Translation Resistance Methicillin Resistance PBP2a->Resistance Enables Cell Wall Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->MecR1_inactive Binds

Caption: Regulation of mecA expression in S. aureus.

ampC_regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBPs Peptidoglycan Peptidoglycan Muropeptides Muropeptides (Precursors) Peptidoglycan->Muropeptides Degradation AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpR_repressor AmpR (Repressor) Muropeptides->AmpR_repressor Binds AmpD AmpD (Amidase) AmpG->AmpD Processes AmpD->AmpR_repressor Maintains Repressor State AmpR_activator AmpR (Activator) AmpR_repressor->AmpR_activator Conformational Change ampC_promoter ampC Promoter AmpR_repressor->ampC_promoter Represses AmpR_activator->ampC_promoter Activates ampC_gene ampC gene ampC_promoter->ampC_gene Transcription AmpC AmpC β-lactamase ampC_gene->AmpC Translation BetaLactam β-Lactam Antibiotic AmpC->BetaLactam Hydrolyzes Hydrolysis β-Lactam Hydrolysis BetaLactam->PBP

Caption: Regulation of ampC expression in Gram-negative bacteria.

B. Experimental Workflows

MIC_workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum in Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_antibiotic Prepare Serial Dilutions of Ceftobiprole prep_antibiotic->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret using CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end

Caption: Broth microdilution susceptibility testing workflow.

animal_model_workflow start Start animal_prep Prepare Mice (e.g., immunosuppression) start->animal_prep infect Subcutaneous Infection animal_prep->infect inoculum_prep Prepare MRSA Inoculum inoculum_prep->infect treatment Administer Ceftobiprole or Vehicle Control infect->treatment monitor Monitor and Measure Lesions treatment->monitor euthanize Euthanize and Harvest Tissue monitor->euthanize quantify Quantify Bacterial Load (CFU/g tissue) euthanize->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Murine skin and soft tissue infection model workflow.

References

Best practices for long-term storage of ceftobiprole medocaril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ceftobiprole (B606590) medocaril.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unopened vials of ceftobiprole medocaril lyophilized powder?

A1: Unopened vials of this compound should be stored under refrigeration at a temperature of 2°C to 8°C (36°F to 46°F).[1][2][3][4] It is also crucial to protect the vials from light by keeping them in their original carton until the time of use.[1][2][3][4]

Q2: How should I store this compound after reconstitution?

A2: After reconstituting the lyophilized powder, it is recommended to proceed with further dilution immediately.[4][5] However, if immediate dilution is not possible, the reconstituted solution can be stored at room temperature (up to 25°C or 77°F) for a maximum of 1 hour, or refrigerated at 2°C to 8°C for up to 24 hours.[1][2][3][4][5][6] Any unused reconstituted solution should be discarded after these timeframes.[2][6]

Q3: What factors affect the stability of the diluted this compound solution?

A3: The stability of the diluted solution is influenced by several factors, including the choice of diluent (e.g., 0.9% sodium chloride, 5% dextrose), the storage temperature (refrigerated vs. room temperature), and the final concentration of the solution.[7][8][9] Studies have shown that this compound is generally more stable in 0.9% sodium chloride than in 5% dextrose solutions.[7][8][9][10]

Q4: What are the known degradation pathways for ceftobiprole?

A4: Ceftobiprole, the active form of the prodrug this compound, can degrade under various stress conditions.[11][12] The primary degradation pathways include acidic and alkaline hydrolysis, oxidation, and photolysis.[11][12] Kinetic studies have indicated that ceftobiprole has low stability in alkaline solutions, in the presence of oxidizing agents, and when exposed to near UV radiation.[11]

Troubleshooting Guide

Issue 1: I observed particulate matter or discoloration in my reconstituted or diluted solution.

  • Cause: This could indicate precipitation of the drug or chemical degradation. This compound solutions should be clear to slightly opalescent and yellowish in color.[2]

  • Solution: Do not use the solution if discoloration or visible particles are observed.[2][6] Prepare a fresh solution, ensuring that the lyophilized powder is fully dissolved and that the correct diluent and storage conditions are used. Vigorous shaking for up to 10 minutes may be necessary for complete dissolution.[5][6]

Issue 2: My experimental results are inconsistent, and I suspect degradation of this compound.

  • Cause: Inconsistent results can arise from the degradation of the compound due to improper storage or handling. As noted, stability is dependent on temperature, diluent, and light exposure.[1][8]

  • Solution:

    • Review your storage and handling procedures against the recommended guidelines in the tables below.

    • Ensure that reconstituted and diluted solutions are used within their specified stability timeframes.

    • For sensitive experiments, it is advisable to use freshly prepared solutions.

    • If using portable infusion devices, be aware that stability can be temperature-dependent; for instance, at 32°C in 0.9% sodium chloride, the concentration of this compound can drop below 95% after 8 hours.[8]

Data on Storage and Stability

Table 1: Storage of Reconstituted this compound Solution

Storage ConditionMaximum Storage Time
Room Temperature (up to 25°C/77°F)1 hour[2][3][4][6]
Refrigerated (2°C to 8°C)24 hours[1][2][3][4][6]

Table 2: Stability of Diluted this compound Infusion Solutions for Adult and Pediatric Patients (12 years and older)

Reconstitution DiluentInfusion DiluentStorage at 25°C (77°F) (Not protected from light)Storage at 2°C to 8°C (36°F to 46°F) (Protected from light)
Sterile Water for Injection0.9% Sodium Chloride6 hours94 hours
Sterile Water for Injection5% Dextrose6 hours94 hours
5% Dextrose0.9% Sodium Chloride4 hours[1][13]24 hours[1][13]
5% Dextrose5% Dextrose6 hours[1][13]94 hours[1][13]

Table 3: Stability of this compound (6.25 mg/mL) in Portable Elastomeric Infusion Devices

DiluentTemperatureTime to Remain >95% of Initial Concentration
0.9% Sodium Chloride2-8°C24 hours[8][9][10]
0.9% Sodium Chloride25°C24 hours[7][8][9][10]
0.9% Sodium Chloride32°C8 hours[8]
5% Dextrose2-8°CNearly 24 hours[8]
5% Dextrose25°C< 4 hours[8]
5% Dextrose32°C< 4 hours[8]

Experimental Protocols

Methodology for Physicochemical Stability Testing of this compound in Infusion Devices

This protocol is based on studies evaluating the stability of this compound in portable elastomeric infusion devices.[8][9]

  • Preparation of Solutions:

    • Reconstitute this compound lyophilized powder.

    • Dilute the reconstituted solution to a final concentration of 6.25 mg/mL with either 0.9% sodium chloride or 5% dextrose in Accufuser® portable elastomeric infusion devices.[8][9]

  • Storage Conditions:

    • Store the prepared infusion devices at three different temperatures: refrigerated (2–8 °C), room temperature (25 °C), and body temperature (32 °C).[8][9]

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), collect samples from the infusion devices.

    • Analyze the concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

  • Physical Stability Assessment:

    • Visually inspect the solutions for any particle formation or color change at each time point.

    • Measure the pH of the solutions to monitor for any significant shifts.[7][8][9]

  • Adsorption Study:

    • At the end of the study period, determine the amount of drug adsorbed to the walls of the elastomeric device.[8][9]

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis reconstitute Reconstitute Lyophilized Powder dilute Dilute to 6.25 mg/mL in NaCl or Dextrose reconstitute->dilute storage_conditions Store at: - 2-8°C - 25°C - 32°C dilute->storage_conditions sampling Collect Samples at Time Points storage_conditions->sampling lcms LC-MS/MS Analysis sampling->lcms visual Visual Inspection (Particles, Color) sampling->visual ph pH Measurement sampling->ph

Caption: Workflow for assessing the physicochemical stability of this compound.

degradation_pathways Degradation Pathways of Ceftobiprole cluster_conditions Stress Conditions cefto This compound (Prodrug) hydrolysis Hydrolysis (Acidic/Alkaline) cefto->hydrolysis pH dependent oxidation Oxidation cefto->oxidation e.g., H2O2 photolysis Photolysis (UV Exposure) cefto->photolysis Light exposure degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

References

Validation & Comparative

Ceftobiprole vs. Vancomycin for MRSA Bacteremia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two key antimicrobial agents in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA) bacteremia, this guide offers a comparative overview of ceftobiprole (B606590) and vancomycin (B549263) for researchers, scientists, and drug development professionals. The content synthesizes findings from clinical trials and preclinical studies to provide a comprehensive resource on their respective efficacy, safety, and mechanisms of action.

Executive Summary

Ceftobiprole, a fifth-generation cephalosporin, has emerged as a potent therapeutic option for complicated Staphylococcus aureus bacteremia (SAB), including cases caused by MRSA. Clinical evidence, primarily from the Phase 3 ERADICATE trial, demonstrates its non-inferiority to daptomycin (B549167), a standard-of-care agent. While direct head-to-head trials comparing ceftobiprole to vancomycin for MRSA bacteremia are lacking, data from studies on other infections and the established efficacy of ceftobiprole in SAB provide a basis for comparison. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of MRSA infection treatment, but concerns about its efficacy in certain clinical scenarios and potential for nephrotoxicity persist. This guide delves into the available data to offer a comparative perspective.

Mechanism of Action

Ceftobiprole and vancomycin employ distinct mechanisms to exert their bactericidal effects against MRSA.

Ceftobiprole: As a β-lactam antibiotic, ceftobiprole inhibits the synthesis of the bacterial cell wall.[1][2][3] Its potent anti-MRSA activity stems from its high affinity for penicillin-binding protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactams.[1][2] By binding to and inactivating PBP2a, ceftobiprole disrupts peptidoglycan cross-linking, leading to cell lysis and death.[1][2]

Vancomycin: This glycopeptide antibiotic also targets bacterial cell wall synthesis but through a different mechanism.[4] Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, thereby preventing the formation of a stable cell wall.[4][6]

cluster_Ceftobiprole Ceftobiprole Mechanism cluster_Vancomycin Vancomycin Mechanism Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftobiprole->PBP2a Binds to & Inactivates Peptidoglycan_Synthesis_C Peptidoglycan Cross-linking Cell_Lysis_C Bacterial Cell Lysis Peptidoglycan_Synthesis_C->Cell_Lysis_C Disruption leads to Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->D_Ala_D_Ala Binds to Peptidoglycan_Synthesis_V Transglycosylation & Transpeptidation Cell_Lysis_V Bacterial Cell Lysis Peptidoglycan_Synthesis_V->Cell_Lysis_V Inhibition leads to

Figure 1. Comparative Mechanisms of Action.

Clinical Efficacy: The ERADICATE Trial

The most robust clinical data for ceftobiprole in the context of MRSA bacteremia comes from the Phase 3, randomized, double-blind ERADICATE trial. This study compared the efficacy and safety of ceftobiprole to daptomycin (with or without aztreonam) in patients with complicated S. aureus bacteremia. While not a direct comparison with vancomycin, the results are pivotal for understanding ceftobiprole's clinical utility.

Experimental Protocol: ERADICATE Trial
  • Study Design: A Phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial.[7][8][9]

  • Patient Population: 390 adult patients with complicated S. aureus bacteremia, including right-sided infective endocarditis.[10][11]

  • Intervention:

    • Ceftobiprole: 500 mg intravenously every 6 hours for 8 days, followed by 500 mg every 8 hours.[12][13]

    • Comparator: Daptomycin 6-10 mg/kg intravenously every 24 hours, with the option of adding aztreonam.[12][13]

  • Primary Endpoint: Overall clinical success at 70 days post-randomization, defined as survival, symptom improvement, S. aureus bloodstream clearance, and no new SAB-related complications.[7][8] The non-inferiority margin was set at 15%.[9][11]

  • Secondary Endpoints: All-cause mortality, microbiological eradication, and incidence of new SAB complications.[14]

Start Patients with Complicated S. aureus Bacteremia (n=390) Randomization Randomization (1:1) Start->Randomization Ceftobiprole_Arm Ceftobiprole (n=189) Randomization->Ceftobiprole_Arm Daptomycin_Arm Daptomycin +/- Aztreonam (n=198) Randomization->Daptomycin_Arm Treatment Treatment up to 42 days Ceftobiprole_Arm->Treatment Daptomycin_Arm->Treatment Follow_up Follow-up to Day 70 Treatment->Follow_up Primary_Endpoint Primary Endpoint: Overall Clinical Success Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - All-cause mortality - Microbiological eradication - New complications Follow_up->Secondary_Endpoints

Figure 2. ERADICATE Trial Workflow.

Quantitative Data Summary: ERADICATE Trial
OutcomeCeftobiprole (n=189)Daptomycin (n=198)Adjusted Difference (95% CI)
Primary Endpoint
Overall Clinical Success at Day 7069.8% (132/189)[8][11][12]68.7% (136/198)[8][11][12]2.0% (-7.1 to 11.1)[8][12][14]
Secondary Endpoints
All-Cause Mortality at Day 709.0%[11][14]9.1%[11][14]-0.5% (-6.2 to 5.2)[11]
Microbiological Eradication82.0%[11][14]77.3%[11][14]5.1% (-2.9 to 13.0)[11]

Supportive Clinical Data: Complicated Skin and Skin-Structure Infections (cSSSI)

While not for bacteremia, a randomized, double-blind trial compared ceftobiprole directly with vancomycin for the treatment of cSSSI caused by Gram-positive bacteria, including MRSA.

Experimental Protocol: cSSSI Trial
  • Study Design: A randomized, double-blind, multicenter trial.

  • Patient Population: Patients with cSSSI due to Gram-positive bacteria.

  • Intervention:

    • Ceftobiprole

    • Comparator: Vancomycin

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit.

Quantitative Data Summary: cSSSI Trial (MRSA Infections)
OutcomeCeftobiprole (n=61)Vancomycin (n=60)95% Confidence Interval of Difference
Clinical Cure Rate for MRSA91.8% (56/61)[15]90.0% (54/60)[15]-8.4% to 12.1%[15]

Safety and Tolerability

In the ERADICATE trial, the overall rate of adverse events was similar between the ceftobiprole and daptomycin treatment groups.[10] Gastrointestinal side effects, predominantly mild nausea, were more frequently reported with ceftobiprole.[8][12]

In the cSSSI trial comparing ceftobiprole to vancomycin, the incidence of at least one adverse event was comparable between the two groups (52% for ceftobiprole vs. 51% for vancomycin).[15] The most common adverse events with ceftobiprole were nausea (14%) and taste disturbance (8%).[15]

Conclusion

Ceftobiprole has demonstrated non-inferiority to daptomycin in the treatment of complicated S. aureus bacteremia, including infections caused by MRSA. Its distinct mechanism of action, targeting PBP2a, provides a valuable therapeutic option. While direct comparative efficacy data against vancomycin for MRSA bacteremia is not available from a dedicated trial, supportive evidence from cSSSI trials and the robust findings of the ERADICATE study position ceftobiprole as a significant advancement in the management of serious MRSA infections. Further research, including real-world evidence and potentially head-to-head trials, will continue to define its precise role in the clinical armamentarium against MRSA bacteremia.

References

Comparative Efficacy of Ceftobiprole and Linezolid in Skin and Soft Tissue Infections: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key antimicrobial agents in the treatment of complicated skin and soft tissue infections (cSSTIs), supported by preclinical and clinical trial data.

The rising prevalence of antimicrobial resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in the management of complicated skin and soft tissue infections (cSSTIs). This guide provides a detailed comparison of two important antibiotics, ceftobiprole (B606590) and linezolid (B1675486), which are often considered in the therapeutic armamentarium for such infections. While direct head-to-head clinical trial data is not available, a comparative analysis based on their individual pivotal trials against standard-of-care comparators and preclinical data offers valuable insights into their respective profiles.

Mechanism of Action

Ceftobiprole and linezolid employ distinct mechanisms to exert their antibacterial effects.

Ceftobiprole, a fifth-generation cephalosporin, is a bactericidal agent that inhibits bacterial cell wall synthesis.[1][2] It achieves this by binding to penicillin-binding proteins (PBPs), including PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[4]

cluster_moa_ceftobiprole Ceftobiprole Mechanism of Action Ceftobiprole Ceftobiprole PBP2a (MRSA) PBP2a (MRSA) Ceftobiprole->PBP2a (MRSA) Binds to Other PBPs Other PBPs Ceftobiprole->Other PBPs Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2a (MRSA)->Peptidoglycan Synthesis Inhibits Other PBPs->Peptidoglycan Synthesis Inhibits Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Blocked formation of Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Leads to

Caption: Ceftobiprole's bactericidal mechanism of action.

Linezolid, the first of the oxazolidinone class of antibiotics, is a bacteriostatic agent that inhibits bacterial protein synthesis.[5][6] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis.[6][7][8] This unique mechanism of action means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.[5]

cluster_moa_linezolid Linezolid Mechanism of Action Linezolid Linezolid 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid->50S Ribosomal Subunit Binds to 23S rRNA on 70S Initiation Complex Formation 70S Initiation Complex Formation 50S Ribosomal Subunit->70S Initiation Complex Formation Prevents Bacterial Protein Synthesis Bacterial Protein Synthesis 70S Initiation Complex Formation->Bacterial Protein Synthesis Blocks initiation of Bacterial Growth Inhibition Bacterial Growth Inhibition Bacterial Protein Synthesis->Bacterial Growth Inhibition Results in

Caption: Linezolid's bacteriostatic mechanism of action.

Preclinical Comparative Efficacy

A direct comparison in a murine subcutaneous skin infection model provides valuable preclinical insights into the relative efficacy of ceftobiprole and linezolid. In this model, ceftobiprole demonstrated superior activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA compared to linezolid.

Table 1: Preclinical Efficacy in a Murine Skin Infection Model

PathogenOutcome MeasureCeftobiproleLinezolidComparatorp-value
MSSA Reduction in CFU/g skinMore effectiveLess effectiveCefazolin, Vancomycin (B549263)<0.001
Reduction in lesion volume19-29% lowerHigherCefazolin, Vancomycin<0.001
MRSA Reduction in CFU/g skinMore effectiveLess effectiveCefazolin<0.001
Reduction in lesion size34% lessHigherCefazolin<0.001

Source: Data compiled from a murine subcutaneous skin infection model study.[1][5]

These preclinical findings suggest that ceftobiprole may have a more potent bactericidal effect in skin infections caused by S. aureus, including MRSA strains.

Clinical Efficacy in Complicated Skin and Soft Tissue Infections

While no head-to-head clinical trials are available, the efficacy of both ceftobiprole and linezolid has been established in large, randomized, double-blind Phase 3 clinical trials for cSSTIs, primarily using vancomycin as a comparator.

Ceftobiprole Clinical Trial Data (STRAUSS 1)

The STRAUSS 1 trial was a pivotal study that evaluated the efficacy and safety of ceftobiprole compared to vancomycin in the treatment of cSSTIs caused by Gram-positive bacteria.

Table 2: Clinical Efficacy of Ceftobiprole vs. Vancomycin in cSSTIs (Clinically Evaluable Population)

OutcomeCeftobiprole (500 mg IV q12h)Vancomycin (1g IV q12h)95% Confidence Interval of Difference
Overall Clinical Cure Rate 93.3% (263/282)93.5% (259/277)-4.4% to 3.9%
Clinical Cure Rate in MRSA Infections 91.8% (56/61)90.0% (54/60)-8.4% to 12.1%

Source: Data from the STRAUSS 1 trial.[4][9]

The results demonstrated that ceftobiprole was non-inferior to vancomycin in treating cSSTIs, including those caused by MRSA.[4][9]

Linezolid Clinical Trial Data

Multiple clinical trials have established the efficacy of linezolid in cSSTIs. A large, randomized, open-label trial compared linezolid (intravenous or oral) with intravenous vancomycin.

Table 3: Clinical Efficacy of Linezolid vs. Vancomycin in cSSTIs (Intent-to-Treat Population)

OutcomeLinezolid (600 mg IV/PO q12h)Vancomycin (1g IV q12h)p-value
Overall Clinical Cure Rate 92.2%88.5%0.057
Clinical Cure Rate in MRSA Infections 88.6% (124/140)66.9% (97/145)<0.001

Source: Data from a randomized, open-label trial.[7]

In this study, linezolid demonstrated superior clinical cure rates compared to vancomycin for cSSTIs caused by MRSA.[7]

Experimental Protocols

The methodologies of the pivotal clinical trials for ceftobiprole and linezolid in cSSTIs share common features typical of Phase 3 non-inferiority studies.

cluster_workflow Generalized Phase 3 cSSTI Clinical Trial Workflow start Patient Screening inclusion Inclusion Criteria Met (e.g., ≥18 years, cSSSI diagnosis) start->inclusion exclusion Exclusion Criteria Met (e.g., prior antibiotic use) start->exclusion Ineligible randomization Randomization (1:1) inclusion->randomization Eligible treatment_a Treatment Arm A (e.g., Ceftobiprole 500mg IV q12h) randomization->treatment_a treatment_b Treatment Arm B (e.g., Vancomycin 1g IV q12h) randomization->treatment_b treatment_period Treatment Period (7-14 days) treatment_a->treatment_period treatment_b->treatment_period toc_visit Test-of-Cure (TOC) Visit (7-14 days post-treatment) treatment_period->toc_visit primary_endpoint Primary Endpoint Assessment (Clinical Cure Rate) toc_visit->primary_endpoint safety_assessment Safety and Tolerability Assessment toc_visit->safety_assessment end Study Conclusion primary_endpoint->end safety_assessment->end

Caption: A generalized workflow for a Phase 3 cSSTI clinical trial.
Key Methodological Components:

  • Study Design: The pivotal trials for both ceftobiprole and linezolid were typically randomized, multicenter studies.[4][7] The ceftobiprole trials were double-blind, while some linezolid trials were open-label due to the availability of an oral formulation.[4][10]

  • Patient Population: Adult patients (≥18 years) with a clinical diagnosis of cSSSI requiring hospitalization and parenteral antibiotic therapy were enrolled.[8][9] Infections often included major abscesses, infected wounds, or extensive cellulitis.

  • Interventions:

    • Ceftobiprole: Administered intravenously at a dose of 500 mg every 12 hours.[9]

    • Linezolid: Administered at a dose of 600 mg every 12 hours, with the option for intravenous or oral administration.[7]

    • Comparator: Vancomycin was the common comparator, typically administered intravenously at a dose of 1 g every 12 hours.[7][9]

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit, which usually occurred 7 to 14 days after the end of therapy.[7][9] Clinical cure was defined as the resolution of signs and symptoms of infection such that no further antimicrobial therapy was required.

  • Microbiological Evaluation: Baseline cultures were obtained to identify the causative pathogens. Microbiological eradication was a key secondary endpoint, assessed at the TOC visit.

  • Safety and Tolerability: Adverse events were monitored and recorded throughout the study.

Safety and Tolerability

Both ceftobiprole and linezolid are generally well-tolerated, but have distinct adverse event profiles.

  • Ceftobiprole: The most common adverse events reported in clinical trials were nausea and taste disturbance.[4]

  • Linezolid: Myelosuppression (primarily thrombocytopenia) is a known risk, particularly with prolonged use.[6] It is also a weak, non-selective, reversible monoamine oxidase inhibitor.

Conclusion

Both ceftobiprole and linezolid are effective options for the treatment of complicated skin and soft tissue infections, including those caused by MRSA.

  • Ceftobiprole offers a broad spectrum of activity as a single agent and has demonstrated non-inferiority to vancomycin. Preclinical data suggests it may have a more potent bactericidal effect against S. aureus compared to linezolid.

  • Linezolid has the significant advantage of an oral formulation with high bioavailability, which can facilitate earlier hospital discharge. Clinical trial data has shown its superiority over vancomycin in treating MRSA cSSTIs.

The choice between these agents will depend on several factors, including the specific pathogen and its susceptibility, the patient's clinical status, the potential for oral therapy, and the individual safety profiles of the drugs. The absence of direct head-to-head clinical trials highlights a gap in the current evidence base and underscores the need for further research to definitively establish the comparative efficacy and optimal positioning of these two important antimicrobial agents in the management of cSSTIs.

References

Head-to-Head Clinical Trial: Ceftobiprole vs. Daptomycin for Complicated Staphylococcus aureus Bacteremia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for complicated Staphylococcus aureus bacteremia (cSAB), the recent head-to-head ERADICATE clinical trial provides a critical comparison between the novel fifth-generation cephalosporin, ceftobiprole (B606590), and the established standard-of-care, daptomycin (B549167). This guide offers a detailed analysis of the trial's findings, methodologies, and implications for clinical practice and future research.

The ERADICATE trial (NCT03138733) was a Phase 3, randomized, double-blind, multicenter, non-inferiority study designed to evaluate the efficacy and safety of ceftobiprole compared to daptomycin in adult patients with cSAB, including those with infective endocarditis.[1][2][3] The study's results demonstrated that ceftobiprole is non-inferior to daptomycin for the primary efficacy endpoint of overall clinical success at 70 days post-randomization.[1][4]

Comparative Efficacy and Safety Data

The quantitative outcomes of the ERADICATE trial are summarized below, highlighting the comparable performance of ceftobiprole and daptomycin in treating cSAB.

Table 1: Patient Demographics and Baseline Characteristics (Modified Intent-to-Treat Population)
CharacteristicCeftobiprole (n=189)Daptomycin (n=198)
Mean Age (years) 55.556.5
Male (%) 67.7%70.7%
White (%) 95.2%97.0%
Complicated Bacteremia due to MRSA (%) 23.8% (45/189)24.7% (49/198)
Right-Sided Infective Endocarditis (%) 6.9% (13/189)6.1% (12/198)

Data compiled from multiple sources reporting on the ERADICATE trial.[1][5]

Table 2: Primary and Secondary Efficacy Outcomes
EndpointCeftobiprole (n=189)Daptomycin (n=198)Adjusted Difference (95% CI)
Overall Treatment Success at Day 70 (%) 69.8%68.7%2.0% (-7.1 to 11.1)
All-Cause Mortality at Day 70 (%) 9.0%9.1%-0.1% (-6.2 to 5.2)
Microbiological Eradication (%) 82.0%77.3%4.7% (-3.2 to 12.5)
Bacteremia-Associated Complications (%) 5.8%5.6%Not Reported

The primary outcome was treatment success at 70 days after randomization, defined as survival, symptom improvement, microbiologic eradication, and no new bacteremia-associated complications, without the need for other potentially effective antibiotics.[6] The non-inferiority margin was set at 15%.[5]

Table 3: Microbiological Clearance and Safety Overview
ParameterCeftobiproleDaptomycin
Median Time to S. aureus Bloodstream Clearance 4 days4 days
S. aureus Bloodstream Clearance in MRSA Patients (Median) 3 days3 days
S. aureus Bloodstream Clearance in MSSA Patients (Median) 5 daysNot specified, but 87.8% clearance achieved
Adverse Events (Any) (%) 63.4%59.1%
Serious Adverse Events (%) 18.8%22.7%
Treatment-Related Adverse Events (%) 13.1%5.6%
Most Frequent Treatment-Related AEs Gastrointestinal symptoms, hypokalemiaNot specified

Data on microbiological clearance and adverse events were reported from the ERADICATE trial.[5][6][7][8]

Experimental Protocols

The ERADICATE trial was conducted with a robust and well-defined protocol to ensure the validity of its findings.

Study Design: A Phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial conducted at 60 sites across 17 countries.[2][5]

Patient Population: Hospitalized adults (≥18 years) with a diagnosis of complicated S. aureus bacteremia, confirmed by at least one positive blood culture within 72 hours prior to randomization.[3][5] This included patients with right-sided infective endocarditis.

Treatment Regimens:

  • Ceftobiprole Arm: 500 mg administered intravenously every 6 hours for the first 8 days, followed by 500 mg every 8 hours thereafter.[7]

  • Daptomycin Arm: 6-10 mg/kg of body weight administered intravenously every 24 hours.[7]

  • Optional Aztreonam (B1666516): In the daptomycin arm, optional aztreonam could be added for coverage of gram-negative pathogens if deemed necessary by the investigator.[1]

  • Treatment Duration: Up to 42 days for both treatment arms.[1][4]

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either ceftobiprole or daptomycin.[1] The double-blind design was maintained through the use of matching placebo infusions.

Endpoints:

  • Primary Efficacy Endpoint: Overall clinical success at the Post-Treatment Evaluation (PTE) visit (Day 70).[4] Success was a composite measure including survival, clearance of S. aureus from the bloodstream, improvement in signs and symptoms of bacteremia, absence of new bacteremia-related complications, and no requirement for other potentially effective antibiotics.[4][6]

  • Secondary Efficacy Endpoints: Included all-cause mortality, microbiological eradication, and the incidence of new bacteremia-associated complications.[3][5]

  • Safety Endpoint: Assessment of adverse events (AEs), serious adverse events (SAEs), and laboratory data throughout the trial.[1][4]

Statistical Analysis: The primary efficacy analysis was conducted on the modified intent-to-treat (mITT) population.[4] The non-inferiority of ceftobiprole to daptomycin was to be concluded if the lower bound of the 95% confidence interval for the treatment difference was greater than -15%.[4][6]

Visualizing the ERADICATE Trial Workflow

The following diagram illustrates the key stages of the ERADICATE clinical trial, from patient screening to the final analysis of the primary endpoint.

ERADICATE_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization & Treatment Phase cluster_followup Follow-up & Assessment Phase cluster_analysis Data Analysis Screening Patient Screening (Hospitalized adults with suspected cSAB) Eligibility Eligibility Assessment (≥1 positive blood culture for S. aureus within 72h) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Ceftobiprole Ceftobiprole (500mg IV q6h/q8h) Randomization->Ceftobiprole Daptomycin Daptomycin (6-10 mg/kg IV q24h) ± optional Aztreonam Randomization->Daptomycin Treatment Treatment Period (up to 42 days) Ceftobiprole->Treatment Daptomycin->Treatment FollowUp Follow-up Period Treatment->FollowUp PTE Post-Treatment Evaluation (PTE) (Day 70) FollowUp->PTE PrimaryEndpoint Primary Endpoint Analysis (Overall Clinical Success) PTE->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (Mortality, Eradication, etc.) SafetyAnalysis Safety Analysis (Adverse Events)

Caption: Workflow of the ERADICATE Phase 3 clinical trial.

References

Ceftobiprole Demonstrates Superior Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) in Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro and in vivo data highlights the potent bactericidal activity of ceftobiprole (B606590) against vancomycin-intermediate Staphylococcus aureus (VISA), often outperforming vancomycin (B549263), a standard-of-care glycopeptide antibiotic. These findings position ceftobiprole as a promising therapeutic alternative for challenging infections caused by these drug-tolerant pathogens.

Researchers and drug development professionals are continually seeking more effective treatments against antibiotic-resistant bacteria. Vancomycin-intermediate S. aureus (VISA) presents a significant clinical challenge due to its reduced susceptibility to vancomycin, often leading to treatment failures. This guide provides a detailed comparison of the efficacy of ceftobiprole, a broad-spectrum cephalosporin (B10832234), and vancomycin against VISA, supported by experimental data from various studies.

Executive Summary

Ceftobiprole consistently exhibits potent in vitro and in vivo activity against VISA strains. In pharmacodynamic models, ceftobiprole demonstrates bactericidal effects, achieving significant reductions in bacterial counts, whereas vancomycin often shows only bacteriostatic activity with modest reductions.[1][2] Animal models of severe infections, including endocarditis and skin infections, further corroborate these findings, with ceftobiprole treatment resulting in superior bacterial clearance and survival rates compared to vancomycin.[3][4][5][6] The enhanced efficacy of ceftobiprole is attributed to its high affinity for penicillin-binding protein 2a (PBP2a), a key mechanism of resistance in methicillin-resistant S. aureus (MRSA), which is often the genetic background of VISA strains.[6][7][8][9]

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Ceftobiprole and Vancomycin against VISA Strains
StrainCeftobiprole MIC (µg/mL)Vancomycin MIC (µg/mL)Reference
VISA PC328[10]
VISA Mu5018[10]
VISA (unspecified)≤22-4[1][2]
VISA (unspecified)1-22-4[2]
VISA (unspecified)1-24[11]
Table 2: Comparative Efficacy in In Vitro Pharmacodynamic Models
ParameterCeftobiproleVancomycinReference
Activity against VISA Bactericidal (≥3 log10 reduction in CFU/mL at 16 and 24h)Bacteriostatic (0.4-0.7 log10 reduction in CFU/mL at 24h)[1][2]
Time to Bactericidal Activity Within 16 hours against VISANot bactericidal against VISA[1][2]
Table 3: Comparative Efficacy in In Vivo Animal Models
Animal ModelInfection TypeCeftobiprole OutcomeVancomycin OutcomeReference
RatExperimental EndocarditisSterilized 77-86% of vegetations (monotherapy)Ineffective (≤8% sterile vegetations)[5]
RabbitExperimental EndocarditisSuperior to vancomycin in reducing bacteria in cardiac vegetations, spleens, and kidneysLess effective than ceftobiprole[6]
MurineSkin and Soft Tissue InfectionMore effective at reducing bacterial load and lesion volumeLess effective than ceftobiprole[4][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MICs are typically determined using broth microdilution or agar (B569324) dilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI). In these assays, standardized bacterial inoculums are exposed to serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth or on agar plates. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period (usually 18-24 hours) at 35-37°C.

In Vitro Pharmacodynamic (Time-Kill) Model

These models are designed to simulate human pharmacokinetic profiles of antibiotics. An initial bacterial inoculum of approximately 1 x 10^6 colony-forming units (CFU)/mL is exposed to fluctuating concentrations of the drugs over a 24-hour period.[1] For ceftobiprole, dosing is often simulated to mimic a 500 mg intravenous dose every 8 hours, while vancomycin is simulated to reflect a 1 g intravenous dose every 12 hours.[1] Samples are collected at various time points (e.g., 0, 4, 8, 12, 24 hours), and viable bacterial counts are determined by plating serial dilutions. Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1][2]

Animal Models of Infection
  • Experimental Endocarditis (Rat/Rabbit): This model involves the induction of aortic valve endocarditis by catheterization, followed by intravenous inoculation of a clinical VISA strain.[5][6] Treatment with human-equivalent doses of ceftobiprole or vancomycin is initiated after the establishment of infection. Efficacy is assessed by quantifying the bacterial load in the cardiac vegetations, spleen, and kidneys after a defined treatment period.[5][6]

  • Murine Skin and Soft Tissue Infection: A localized infection is established by subcutaneous or intradermal injection of a VISA strain.[4][6] Treatment with the test antibiotics is administered, and the efficacy is evaluated by measuring the reduction in bacterial counts at the infection site and observing changes in lesion size.[4][6]

Mechanism of Action and Resistance

dot

cluster_Ceftobiprole Ceftobiprole Mechanism of Action cluster_Vancomycin Vancomycin Mechanism and VISA Resistance Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftobiprole->PBP2a High Affinity Binding CellWall_C Cell Wall Synthesis (Transpeptidation) PBP2a->CellWall_C Inhibition Lysis_C Bacterial Cell Lysis and Death CellWall_C->Lysis_C Disruption leads to Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Termini of Peptidoglycan Precursors Vancomycin->DAlaDAla Binding Trapping Vancomycin Trapping Vancomycin->Trapping Sequestered by CellWall_V Cell Wall Synthesis (Transglycosylation) DAlaDAla->CellWall_V Inhibition Lysis_V Bacterial Cell Lysis and Death CellWall_V->Lysis_V Disruption leads to ThickCellWall Thickened Cell Wall (VISA Phenotype) ThickCellWall->Trapping Results in Trapping->DAlaDAla Prevents binding to

Caption: Comparative mechanisms of action of ceftobiprole and vancomycin, and the VISA resistance mechanism.

Experimental Workflow

dot

start Start: Isolate VISA Strains mic In Vitro Susceptibility Testing (MIC Determination) start->mic time_kill In Vitro Pharmacodynamic Modeling (Time-Kill Assays) mic->time_kill data_analysis Data Analysis and Comparison mic->data_analysis animal_model In Vivo Efficacy Evaluation (Animal Models) time_kill->animal_model time_kill->data_analysis endocarditis Endocarditis Model (Rat/Rabbit) animal_model->endocarditis e.g. skin_infection Skin/Soft Tissue Infection Model (Mouse) animal_model->skin_infection e.g. endocarditis->data_analysis skin_infection->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Workflow for validating ceftobiprole's efficacy against VISA.

References

A Head-to-Head Analysis of Fifth-Generation Cephalosporins: Ceftobiprole vs. Ceftaroline for Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance, particularly among key respiratory pathogens, has underscored the need for novel therapeutic agents for community-acquired pneumonia (CAP). Ceftobiprole (B606590) and ceftaroline (B109729), both fifth-generation cephalosporins, have garnered significant attention due to their broad-spectrum activity, which includes methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed, objective comparison of ceftobiprole and ceftaroline for the treatment of CAP, supported by experimental data, to inform research, clinical development, and therapeutic strategies.

Clinical Efficacy in Community-Acquired Pneumonia

Direct head-to-head randomized controlled trials comparing ceftobiprole and ceftaroline for CAP are not available. However, data from pivotal Phase 3 trials, where each was compared against ceftriaxone (B1232239), provide valuable insights into their respective efficacy.

In a Phase 3 non-inferiority trial, ceftobiprole was compared to ceftriaxone, with or without linezolid (B1675486), for the treatment of hospitalized patients with CAP.[1][2][3] The clinical cure rate for ceftobiprole was found to be non-inferior to the comparator.[1][2][3] Similarly, the FOCUS 1 and FOCUS 2 trials established the non-inferiority of ceftaroline fosamil to ceftriaxone in treating patients with CAP of PORT risk class III or IV.[4][5][6][7][8]

A meta-analysis comparing ceftriaxone with either ceftaroline or ceftobiprole for the treatment of S. aureus pneumonia suggested that the fifth-generation cephalosporins were associated with higher clinical cure rates.[9] A real-world observational study in a Spanish hospital cohort found no significant difference in overall health outcomes between patients treated with ceftaroline and those treated with ceftobiprole for various infections, including pneumonia.[10]

Table 1: Clinical Outcomes in Pivotal Phase 3 CAP Trials
OutcomeCeftobiprole vs. Ceftriaxone ± LinezolidCeftaroline vs. Ceftriaxone (FOCUS 1 & 2 Integrated Analysis)
Population Hospitalized adults with CAPHospitalized adults with CAP (PORT Risk Class III/IV)
Clinical Cure Rate (Clinically Evaluable) 86.6% vs. 87.4%84.3% vs. 77.7%
Clinical Cure Rate (Intent-to-Treat) 76.4% vs. 79.3%82.6% vs. 76.6%
Microbiological Eradication Rate (Microbiologically Evaluable) 88.2% vs. 90.8%Not reported in integrated analysis

In-Vitro Microbiological Activity

Both ceftobiprole and ceftaroline exhibit potent in-vitro activity against common CAP pathogens, including Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (including MRSA).[11][12][13][14][15]

A comparative analysis of surveillance data from the UK and Ireland indicated that both agents have similarly good activity against staphylococci and pneumococci.[13][14] Ceftaroline MICs were noted to be generally two-fold lower than those of ceftobiprole for staphylococci, although ceftobiprole has a higher breakpoint.[12] For MRSA, all isolates were susceptible to ceftobiprole, while a small percentage showed intermediate or high-dose susceptibility to ceftaroline.[13][14] Against S. pneumoniae, one isolate was resistant to both agents, while seven others were resistant only to ceftobiprole.[13]

Table 2: Comparative In-Vitro Activity (MIC90 in mg/L)
PathogenCeftobiproleCeftaroline
Streptococcus pneumoniae 0.06 - 0.250.015 - 0.06
Haemophilus influenzae 0.06 - 0.12Not specified in comparative studies
Moraxella catarrhalis 0.12 - 0.25Not specified in comparative studies
Staphylococcus aureus (MSSA) 0.50.25
Staphylococcus aureus (MRSA) 1 - 20.5 - 1

Note: MIC90 values are compiled from various surveillance studies and may vary based on geographic location and time period.

Pharmacokinetics and Pharmacodynamics

Ceftobiprole and ceftaroline are both administered intravenously as prodrugs (ceftobiprole medocaril and ceftaroline fosamil, respectively) and are rapidly converted to their active forms.[16] Both exhibit time-dependent bactericidal activity.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters
ParameterCeftobiproleCeftaroline
Protein Binding ~16%[16][17]~20%
Half-life (t½) ~3 hours[16][17]~2.6 hours
Volume of Distribution (Vd) ~18.4 L[16]~20.3 L
Elimination Primarily renal[16][17]Primarily renal
PK/PD Target %T > MIC%T > MIC

Safety and Tolerability

Both ceftobiprole and ceftaroline are generally well-tolerated. In clinical trials, the most common adverse events for both drugs were mild and included gastrointestinal symptoms such as nausea and diarrhea, as well as headache.[1][2][3][4] In the ceftobiprole CAP trial, the overall incidence of treatment-related adverse events was slightly higher in the ceftobiprole group, mainly due to higher rates of self-limited nausea and vomiting.[2][3] The FOCUS trials for ceftaroline showed a safety profile similar to that of ceftriaxone.[4][6][7][8]

Mechanisms of Action and Resistance

Ceftobiprole and ceftaroline exert their bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis.[11] Their enhanced activity against MRSA is attributed to their high affinity for PBP2a.[11][18][19][20]

Resistance to both agents in MRSA can emerge through mutations in the mecA gene, which encodes PBP2a.[18][19][20] Specifically, the E447K mutation in mecA has been shown to confer resistance.[18][19][20] Mutations in other genes, such as pbp2, pbp4, and gdpP, have also been implicated in high-level resistance to both drugs.[18][19]

Experimental Protocols

Ceftobiprole Phase 3 CAP Trial (NCT00326287) Methodology[2][3]

This was a randomized, double-blind, multicenter study involving hospitalized adult patients with CAP. Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 8 hours) or ceftriaxone (2 g every 24 hours). Linezolid could be added to the ceftriaxone arm if MRSA was suspected. The primary endpoint was the clinical cure rate at the test-of-cure visit (7-14 days after the end of therapy).

Ceftobiprole_CAP_Trial cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_assessment Assessment Patient Hospitalized Adult with CAP Ceftobiprole Ceftobiprole 500 mg IV q8h Patient->Ceftobiprole Comparator Ceftriaxone 2g IV q24h (± Linezolid) Patient->Comparator Endpoint Primary Endpoint: Clinical Cure Rate at Test-of-Cure Visit (7-14 days post-treatment) Ceftobiprole->Endpoint Comparator->Endpoint

Ceftobiprole Phase 3 CAP Trial Workflow
Ceftaroline Phase 3 CAP Trials (FOCUS 1 & 2) Methodology[4][6][7][8]

These were two randomized, double-blind, multicenter trials (FOCUS 1: NCT00621504, FOCUS 2: NCT00509106) in hospitalized adult patients with CAP (PORT risk class III or IV). Patients were randomized 1:1 to receive either intravenous ceftaroline fosamil (600 mg every 12 hours) or ceftriaxone (1 g every 24 hours) for 5-7 days. The primary objective was to determine the non-inferiority of clinical cure rates in the clinically evaluable and modified intent-to-treat efficacy populations.

Ceftaroline_CAP_Trial cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_assessment Assessment Patient Hospitalized Adult with CAP (PORT Risk Class III/IV) Ceftaroline Ceftaroline fosamil 600 mg IV q12h Patient->Ceftaroline Comparator Ceftriaxone 1g IV q24h Patient->Comparator Endpoint Primary Endpoint: Non-inferiority of Clinical Cure Rate Ceftaroline->Endpoint Comparator->Endpoint

Ceftaroline Phase 3 CAP Trial Workflow

Conclusion

Both ceftobiprole and ceftaroline are effective and generally well-tolerated options for the treatment of community-acquired pneumonia, with robust activity against key respiratory pathogens, including MRSA. The absence of direct comparative trials makes a definitive statement on the superiority of one agent over the other challenging. The choice between these two agents may be guided by local antimicrobial susceptibility patterns, formulary availability, and specific patient factors. Further research, including head-to-head clinical trials and real-world effectiveness studies, is warranted to better delineate the comparative clinical utility of these important fifth-generation cephalosporins in the management of CAP.

References

Ceftobiprole's In Vitro Efficacy Against Pseudomonas aeruginosa: A Comparative Analysis with Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies reveals that ceftobiprole (B606590), a fifth-generation cephalosporin (B10832234), demonstrates comparable and, in some instances, superior activity against Pseudomonas aeruginosa when compared to other cephalosporins such as cefepime (B1668827) and ceftazidime (B193861). This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes data from multiple studies to provide a clear comparison of the antimicrobial potency of these agents against a clinically significant pathogen.

Comparative In Vitro Activity

The in vitro efficacy of cephalosporins is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating and comparing the activity of antimicrobial agents.

Data from various studies consistently place the MIC50 of ceftobiprole against P. aeruginosa at 2 mg/L and the MIC90 at 16 mg/L.[1][2][3] In a study of bloodstream isolates, ceftobiprole's activity was found to be similar to cefepime (MIC50/90 of 4/16 mg/L) and slightly better than ceftazidime (MIC50/90 of 4/32 mg/L).[1] Another large surveillance study in the United States reported that 72.7% of P. aeruginosa isolates were susceptible to ceftobiprole.[4]

However, the activity of ceftobiprole can be influenced by the resistance profile of the P. aeruginosa isolates. For instance, against ceftazidime-susceptible isolates, the MIC90 of ceftobiprole was 8 mg/L, whereas for ceftazidime-non-susceptible isolates, it increased to >32 mg/L.[5][6] Similarly, a study focusing on multi-drug resistant (MDR) P. aeruginosa found a high resistance rate, with an MIC50/90 of 16/32 mg/L.[7][8]

The following tables summarize the in vitro activity of ceftobiprole and comparator cephalosporins against Pseudomonas aeruginosa from various studies.

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Study Population
Ceftobiprole 216>80%Bloodstream isolates in China[1][3]
Cefepime416-Bloodstream isolates in China[1]
Ceftazidime432-Bloodstream isolates in China[1]
AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Study Population
Ceftobiprole 163230.2%Multi-drug resistant isolates in Saudi Arabia[7][8]
AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Study Population
Ceftobiprole --72.7%U.S. clinical isolates (2016)[4]

| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Study Population | |---|---|---| | Ceftobiprole | 4 | 16 | European clinical isolates[5] | | Cefepime | 4 | 16 | European clinical isolates[5] |

Experimental Protocols

The determination of in vitro susceptibility of Pseudomonas aeruginosa to ceftobiprole and other cephalosporins is conducted using standardized laboratory procedures. The most common methods cited in the reviewed literature are broth microdilution and gradient strip diffusion (E-test).

Broth Microdilution

This is considered the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Isolate Preparation: Clinical isolates of P. aeruginosa are cultured on appropriate agar (B569324) media to obtain pure colonies. The colonies are then suspended in a saline or broth solution to a standardized turbidity, typically a 0.5 McFarland standard.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of ceftobiprole and comparator cephalosporins are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

  • Quality Control: Reference strains of bacteria with known MIC values, such as P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]

Gradient Strip Diffusion (E-test)

The E-test is a convenient method that provides a quantitative MIC value.

  • Agar Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland).

  • Strip Application: A plastic strip impregnated with a predefined gradient of the antibiotic (e.g., ceftobiprole) is placed on the surface of the agar.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution method.

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

The following diagram illustrates the general workflow for in vitro susceptibility testing.

experimental_workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_bmd_steps Broth Microdilution Steps cluster_etest_steps E-test Steps cluster_analysis Data Analysis Isolate Bacterial Isolate (P. aeruginosa) Suspension Standardized Bacterial Suspension (0.5 McFarland) Isolate->Suspension BMD Broth Microdilution Suspension->BMD Etest Gradient Strip (E-test) Suspension->Etest SerialDilution Serial Dilution of Cephalosporins PlateInoculation Inoculation of Mueller-Hinton Agar Inoculation Inoculation of Microtiter Plates SerialDilution->Inoculation Incubation_BMD Incubation (35-37°C, 16-20h) Inoculation->Incubation_BMD MIC_Reading_BMD MIC Determination Incubation_BMD->MIC_Reading_BMD Comparison Comparison of MIC Values (MIC50, MIC90) MIC_Reading_BMD->Comparison StripApplication Application of Antibiotic Strip PlateInoculation->StripApplication Incubation_Etest Incubation (35-37°C, 16-20h) StripApplication->Incubation_Etest MIC_Reading_Etest MIC Determination Incubation_Etest->MIC_Reading_Etest MIC_Reading_Etest->Comparison

Caption: Experimental workflow for in vitro cephalosporin susceptibility testing.

Mechanism of Action and Resistance

Ceftobiprole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in this process. Ceftobiprole has shown a strong affinity for PBP3 in P. aeruginosa, a primary target for cephalosporins.[9] Notably, it also exhibits enhanced binding to PBP2, which may contribute to its potent activity.[10]

Resistance to cephalosporins in P. aeruginosa can arise through several mechanisms, including the production of β-lactamase enzymes (such as AmpC cephalosporinases) that inactivate the antibiotic, modifications in the PBP targets, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell. While ceftobiprole is reported to be more stable to hydrolysis by AmpC β-lactamases compared to some other cephalosporins, its efficacy can be reduced in isolates that overexpress these enzymes.[9][11]

The following diagram illustrates the mechanism of action and resistance pathways.

mechanism_of_action cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Ceftobiprole Ceftobiprole PBP Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBP Binds to CellWall Cell Wall Synthesis Inhibition PBP->CellWall Inhibits BacterialDeath Bacterial Cell Death CellWall->BacterialDeath BetaLactamase β-lactamase (e.g., AmpC) Ceftobiprole_Inactivation Ceftobiprole Inactivation BetaLactamase->Ceftobiprole_Inactivation EffluxPump Efflux Pumps Ceftobiprole_Efflux Ceftobiprole Efflux EffluxPump->Ceftobiprole_Efflux PBP_Mutation PBP Alteration Reduced_Binding Reduced Binding Affinity PBP_Mutation->Reduced_Binding Ceftobiprole_Inactivation->Ceftobiprole Degrades Ceftobiprole_Efflux->Ceftobiprole Expels Reduced_Binding->PBP Impacts

Caption: Ceftobiprole's mechanism of action and bacterial resistance pathways.

Conclusion

The available in vitro data indicate that ceftobiprole is a potent cephalosporin against Pseudomonas aeruginosa, with activity comparable to or slightly better than cefepime and ceftazidime against susceptible isolates. However, its efficacy is diminished against multi-drug resistant strains and those with specific resistance mechanisms. Continuous surveillance and in vitro testing are crucial to monitor the susceptibility patterns of P. aeruginosa and to guide the appropriate clinical use of ceftobiprole and other cephalosporins.

References

A Comparative Analysis of Ceftobiprole and Piperacillin-Tazobactam in the Treatment of Hospital-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hospital-acquired pneumonia (HAP), a significant cause of morbidity and mortality in hospitalized patients, the choice of empirical antibiotic therapy is critical. This guide provides a comparative overview of two prominent antibacterial agents: ceftobiprole (B606590), a fifth-generation cephalosporin, and piperacillin-tazobactam, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their efficacy, safety, and microbiological activity.

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2][3][4][5] A key feature of ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x and PBP2b in penicillin-resistant Streptococcus pneumoniae, conferring its potent activity against these resistant Gram-positive pathogens.[1][2][3][4] It also demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][6][7]

Piperacillin (B28561), the active component of piperacillin-tazobactam, also functions by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] The addition of tazobactam, a β-lactamase inhibitor, protects piperacillin from degradation by many bacterial β-lactamase enzymes, thereby extending its spectrum of activity against various Gram-negative and Gram-positive bacteria.[8][9][10][11][12]

cluster_Ceftobiprole Ceftobiprole Mechanism of Action cluster_PipTaz Piperacillin-Tazobactam Mechanism of Action Ceftobiprole Ceftobiprole PBP_binding Binds to Penicillin-Binding Proteins (PBPs) Ceftobiprole->PBP_binding PBP2a PBP2a (MRSA) PBP_binding->PBP2a PBP2x_2b PBP2x/2b (Penicillin-resistant S. pneumoniae) PBP_binding->PBP2x_2b Cell_wall_synthesis_inhibition_C Inhibition of Cell Wall Synthesis PBP_binding->Cell_wall_synthesis_inhibition_C Bacterial_cell_lysis_C Bacterial Cell Lysis and Death Cell_wall_synthesis_inhibition_C->Bacterial_cell_lysis_C Piperacillin Piperacillin PBP_binding_P Binds to Penicillin-Binding Proteins (PBPs) Piperacillin->PBP_binding_P Tazobactam Tazobactam Beta_lactamase_inhibition Inhibition of β-lactamase Tazobactam->Beta_lactamase_inhibition Cell_wall_synthesis_inhibition_P Inhibition of Cell Wall Synthesis PBP_binding_P->Cell_wall_synthesis_inhibition_P Beta_lactamase β-lactamase Enzymes Beta_lactamase->Piperacillin Degrades Beta_lactamase_inhibition->Piperacillin Protects Bacterial_cell_lysis_P Bacterial Cell Lysis and Death Cell_wall_synthesis_inhibition_P->Bacterial_cell_lysis_P cluster_Workflow Typical HAP Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment (Diagnosis of HAP) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Ceftobiprole) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Piperacillin-Tazobactam or Comparator) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period End_of_Treatment End of Treatment (EOT) Assessment Treatment_Period->End_of_Treatment Test_of_Cure Test of Cure (TOC) Visit (e.g., 7-14 days post-treatment) End_of_Treatment->Test_of_Cure Data_Analysis Data Analysis (Efficacy and Safety) Test_of_Cure->Data_Analysis

References

A Comparative Guide to Ceftobiprole Breakpoints for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of ceftobiprole (B606590) breakpoints for Staphylococcus aureus, offering a comparative analysis with other key antistaphylococcal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes critical workflows to support informed decision-making in antimicrobial susceptibility testing.

Executive Summary

Ceftobiprole, an advanced-generation cephalosporin, has demonstrated potent in vitro activity against a broad spectrum of Staphylococcus aureus isolates, including methicillin-resistant S. aureus (MRSA). This guide synthesizes data from recent surveillance studies and clinical trials to validate the established clinical breakpoints for ceftobiprole. The data presented herein supports the use of ceftobiprole as a reliable therapeutic option for infections caused by S. aureus. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the United States Food and Drug Administration (FDA) have established a susceptibility breakpoint of ≤2 mg/L for ceftobiprole against S. aureus.[1][2] This guide provides a comparative analysis of ceftobiprole's performance against other commonly used anti-MRSA agents.

Comparative In Vitro Activity

The in vitro potency of ceftobiprole against S. aureus has been extensively evaluated. The following tables summarize the minimum inhibitory concentration (MIC) data for ceftobiprole and comparator antimicrobial agents against methicillin-susceptible S. aureus (MSSA) and MRSA.

Table 1: Comparative MIC Distribution for Ceftobiprole and Other Agents against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Ceftobiprole 0.25 - 0.5 0.5 100
Cefuroxime22Not Reported
Linezolid12Not Reported
VancomycinNot ReportedNot ReportedNot Reported
DaptomycinNot ReportedNot ReportedNot Reported
CeftarolineNot ReportedNot ReportedNot Reported

Data compiled from multiple sources.[2][3][4][5]

Table 2: Comparative MIC Distribution for Ceftobiprole and Other Agents against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Ceftobiprole 1 2 97.3 - 99.3
Cefuroxime>128>128Not Reported
LinezolidNot ReportedNot Reported100
VancomycinNot ReportedNot Reported100
DaptomycinNot ReportedNot Reported100
CeftarolineNot ReportedNot Reported85.3

Data compiled from multiple sources.[2][3][4][5][6][7]

Clinical Breakpoint Validation

The establishment of clinical breakpoints is a critical step in the development of an antimicrobial agent, linking in vitro activity to the likelihood of clinical success. The process for validating ceftobiprole breakpoints for S. aureus integrates several key data types.

The following diagram illustrates the typical workflow for establishing and validating antimicrobial breakpoints.

G cluster_0 Data Collection & Analysis cluster_1 Breakpoint Determination cluster_2 Validation & Standardization A MIC Distributions (Wild-Type vs. Resistant Populations) D Establishment of Tentative Breakpoints A->D B Pharmacokinetic/Pharmacodynamic (PK/PD) Data (Animal & Human Studies) B->D C Clinical Outcome Data (Correlation of MIC with Patient Response) C->D E Correlation with Zone Diameters (for Disk Diffusion) D->E F Regulatory Review & Approval (e.g., FDA, EUCAST) D->F G Publication of Standardized Breakpoints E->G F->G

Figure 1. Workflow for Antimicrobial Breakpoint Validation.

Experimental Protocols

The determination of ceftobiprole's MIC values against S. aureus is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Standard)
  • Inoculum Preparation:

    • A pure culture of S. aureus is grown on a suitable agar (B569324) medium.

    • Several colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • Ceftobiprole and comparator agents are prepared in a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation:

    • Microdilution trays containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.

    • The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram outlines the key steps in the broth microdilution protocol.

G A Prepare Standardized Bacterial Inoculum C Inoculate Microdilution Trays A->C B Perform Serial Dilutions of Antimicrobial Agents B->C D Incubate at 35°C for 16-20h C->D E Read & Record MIC Values D->E

Figure 2. Broth Microdilution Experimental Workflow.

Conclusion

The established clinical breakpoints for ceftobiprole against Staphylococcus aureus are well-supported by extensive in vitro data. Ceftobiprole demonstrates consistent and potent activity against both MSSA and MRSA, with MIC distributions that are comparable or superior to several other antistaphylococcal agents. The standardized methodologies for susceptibility testing provide a reliable framework for clinical laboratories to accurately determine the susceptibility of S. aureus isolates to ceftobiprole, thereby guiding appropriate therapeutic choices. Recent clinical trial data further supports the efficacy of ceftobiprole in treating complicated S. aureus bacteremia, demonstrating non-inferiority to daptomycin.[8][9]

References

Comparative analysis of ceftobiprole resistance profiles with other beta-lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftobiprole (B606590), an advanced-generation cephalosporin, has emerged as a critical agent in the fight against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its unique molecular structure allows for potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens. This guide provides a comparative analysis of ceftobiprole's resistance profiles against other beta-lactam antibiotics, supported by quantitative data and detailed experimental methodologies.

Comparative In Vitro Activity

The in vitro potency of ceftobiprole against key clinical isolates is summarized below, with comparisons to other commonly used beta-lactams. The data, presented as minimum inhibitory concentration (MIC) values, highlight ceftobiprole's efficacy against resistant phenotypes.

Gram-Positive Pathogens

Ceftobiprole demonstrates robust activity against a range of Gram-positive bacteria, including strains resistant to other beta-lactams. A key feature of ceftobiprole is its high affinity for penicillin-binding protein 2a (PBP2a), the protein that mediates methicillin (B1676495) resistance in staphylococci.[1][2][3] This allows it to maintain activity against MRSA.

OrganismCeftobiprole MIC50/MIC90 (mg/L)Ceftaroline MIC50/MIC90 (mg/L)Vancomycin MIC (mg/L)Linezolid MIC (mg/L)Daptomycin MIC (mg/L)
Methicillin-susceptible S. aureus (MSSA)0.5/0.5[2][4]0.25/0.25[4]1[3]2[3]1[3]
Methicillin-resistant S. aureus (MRSA)1/2[2]-1[3]2[3]1[3]
Vancomycin-intermediate S. aureus (VISA)2[1]----
Vancomycin-resistant S. aureus (VRSA)2[1]----
Streptococcus pneumoniae0.25 (MIC90)[1]----
Enterococcus faecalis0.25/2[5]-2 (MIC90)[1]--
Gram-Negative Pathogens

Ceftobiprole's activity against Gram-negative bacteria is comparable to that of other advanced-generation cephalosporins like ceftazidime (B193861) and cefepime.[1][4] However, its efficacy can be limited against isolates producing extended-spectrum β-lactamases (ESBLs).[1][5]

| Organism | Ceftobiprole MIC50/MIC90 (mg/L) | Cefepime MIC50/MIC90 (mg/L) | Ceftazidime MIC50/MIC90 (mg/L) | |---|---|---| | Escherichia coli (ESBL-negative) | - | - | - | | Klebsiella pneumoniae (ESBL-negative) | - | - | - | | Pseudomonas aeruginosa | 2/>8[1] | - | - | | Acinetobacter baumannii | 32/>32[5] | - | - |

Mechanisms of Action and Resistance

Beta-lactam antibiotics, including ceftobiprole, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7]

Bacterial resistance to beta-lactams primarily occurs through two main mechanisms:

  • Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[7][8]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of beta-lactam antibiotics.[6][9]

Ceftobiprole's effectiveness against MRSA is attributed to its strong binding to PBP2a, a modified PBP that has low affinity for most other beta-lactams.[4][10]

BetaLactam_Mechanism cluster_bacterium Bacterium cluster_antibiotic Beta-Lactam Antibiotic cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to BetaLactam Ceftobiprole / Other Beta-Lactams BetaLactam->PBP Binds to and Inhibits BetaLactamase Beta-Lactamase Production BetaLactamase->BetaLactam Degrades AlteredPBP Altered PBP (e.g., PBP2a in MRSA) AlteredPBP->BetaLactam Reduced Binding Affinity

Mechanism of beta-lactam action and resistance.

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for understanding resistance profiles. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microplate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Wells for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Conclusion

Ceftobiprole exhibits potent in vitro activity against a broad range of clinically important pathogens, including methicillin-resistant S. aureus.[4][11] Its unique ability to bind to PBP2a confers a significant advantage over many other beta-lactam antibiotics.[1][2] While resistance can emerge, particularly in Gram-negative bacteria producing ESBLs, ceftobiprole remains a valuable therapeutic option.[1][5] Continued surveillance and mechanistic studies are essential to monitor resistance trends and optimize the clinical use of this important antimicrobial agent.

References

Ceftobiprole Monotherapy vs. Combination Therapy for Severe Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical trial data on the efficacy and safety of ceftobiprole (B606590) as a single agent compared to combination antibiotic regimens for the treatment of severe bacterial infections.

Ceftobiprole, a fifth-generation cephalosporin, possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential monotherapy for severe infections where combination therapy is often the standard of care. This guide provides a detailed comparison of ceftobiprole monotherapy versus combination therapy, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.

Efficacy in Hospital-Acquired Pneumonia (HAP)

A significant phase 3, double-blind, randomized, multicenter study evaluated the efficacy of ceftobiprole monotherapy against a combination of ceftazidime (B193861) plus linezolid (B1675486) in patients with HAP, excluding ventilator-associated pneumonia (VAP).[1][2] The primary endpoint was the clinical cure rate at the test-of-cure (TOC) visit.

The study demonstrated that ceftobiprole monotherapy was non-inferior to the combination therapy.[1] In the clinically evaluable (CE) population, the cure rate for ceftobiprole was 77.8% compared to 76.2% for the ceftazidime/linezolid group.[1] Notably, in a subgroup of patients with MRSA infection, ceftobiprole showed a numerically higher early improvement rate at day 4 compared to the combination therapy (94.7% vs. 52.6%).[3]

Experimental Protocol: HAP Clinical Trial
  • Study Design: Double-blind, randomized, multicenter, non-inferiority trial.[1]

  • Patient Population: 781 patients with hospital-acquired pneumonia, including 210 with ventilator-associated pneumonia.[1]

  • Treatment Arms:

    • Ceftobiprole: 500 mg intravenously every 8 hours.[1]

    • Comparator: Ceftazidime 2 g intravenously every 8 hours plus linezolid 600 mg intravenously every 12 hours.[1]

  • Primary Outcome: Clinical cure at the test-of-cure visit.[1]

Below is a diagram illustrating the experimental workflow of this HAP clinical trial.

HAP_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_outcome Outcome Assessment Enrollment Patients with Hospital-Acquired Pneumonia (n=781) Randomization Randomization Enrollment->Randomization Ceftobiprole Ceftobiprole Monotherapy (500 mg IV q8h) Randomization->Ceftobiprole Combination Combination Therapy (Ceftazidime 2g IV q8h + Linezolid 600mg IV q12h) Randomization->Combination TOC Test-of-Cure (TOC) Visit (7-14 days post-treatment) Ceftobiprole->TOC Combination->TOC PrimaryEndpoint Primary Endpoint: Clinical Cure Rate TOC->PrimaryEndpoint

Figure 1: Experimental workflow for the HAP clinical trial.
HAP Efficacy Outcomes Ceftobiprole MonotherapyCeftazidime + Linezolid
Clinical Cure Rate (ITT, HAP excluding VAP) 59.6%58.8%
Clinical Cure Rate (CE, HAP excluding VAP) 77.8%76.2%
Microbiological Eradication Rate (ME, HAP excluding VAP) 62.9%67.5%

Data sourced from Awad et al.[1] ITT: Intent-to-Treat; CE: Clinically Evaluable; ME: Microbiologically Evaluable.

Efficacy in Community-Acquired Pneumonia (CAP)

In a multicenter, double-blind study of 638 hospitalized patients with CAP, ceftobiprole was compared to ceftriaxone (B1232239), with or without linezolid (if MRSA was suspected).[3][4] The study found that ceftobiprole monotherapy was non-inferior to the comparator.[3][4]

For the clinically evaluable population, the clinical cure rates were 86.6% for ceftobiprole and 87.4% for the ceftriaxone ± linezolid group.[4] In the intent-to-treat (ITT) analysis, the cure rates were 76.4% and 79.3%, respectively.[4] A re-analysis of this study using the 2020 FDA guidance for CABP, which focuses on early clinical success at Day 3, also demonstrated the non-inferiority of ceftobiprole.[5]

Experimental Protocol: CAP Clinical Trial
  • Study Design: Multicenter, double-blind, randomized, non-inferiority trial.[4]

  • Patient Population: 638 patients with community-acquired pneumonia requiring hospitalization.[3]

  • Treatment Arms:

    • Ceftobiprole: 500 mg intravenously every 8 hours.[3]

    • Comparator: Ceftriaxone 2 g intravenously daily, with the option to add linezolid (600 mg every 12 hours) if MRSA was suspected.[3][4]

  • Primary Outcome: Clinical cure at the test-of-cure visit (7-14 days after completion of therapy).[4]

CAP Efficacy Outcomes Ceftobiprole MonotherapyCeftriaxone ± Linezolid
Clinical Cure Rate (ITT) 76.4%79.3%
Clinical Cure Rate (CE) 86.6%87.4%
Microbiological Eradication Rate (ME) 88.2%90.8%

Data sourced from Nicholson et al.[4] ITT: Intent-to-Treat; CE: Clinically Evaluable; ME: Microbiologically Evaluable.

Efficacy in Complicated Skin and Skin Structure Infections (cSSSI)

A randomized, double-blind trial compared ceftobiprole monotherapy to a combination of vancomycin (B549263) plus ceftazidime for the treatment of cSSSI. Ceftobiprole demonstrated non-inferiority to the combination therapy.[6] Another study comparing ceftobiprole to vancomycin alone for cSSSI caused by Gram-positive bacteria also showed comparable cure rates of 93.3% for ceftobiprole and 93.5% for vancomycin.[7] For infections specifically caused by MRSA, the cure rates were 91.8% with ceftobiprole and 90.0% with vancomycin.[7]

Efficacy in Complicated Staphylococcus aureus Bacteremia

A Phase 3, double-blind, non-inferiority trial (ERADICATE) compared ceftobiprole to daptomycin (B549167) (with optional aztreonam) in 387 patients with complicated S. aureus bacteremia.[8] The primary outcome was overall treatment success at 70 days after randomization.

Ceftobiprole was found to be non-inferior to daptomycin, with overall treatment success rates of 69.8% and 68.7%, respectively.[8] Key secondary outcomes such as mortality and microbiological eradication were also similar between the two groups.[8]

The logical relationship for determining the primary outcome in the ERADICATE trial is depicted below.

ERADICATE_Outcome_Logic cluster_outcome Primary Outcome Survival Survival at Day 70 OverallSuccess Overall Treatment Success Survival->OverallSuccess Clearance Bacteremia Clearance Clearance->OverallSuccess Improvement Symptom Improvement Improvement->OverallSuccess NoNewComplications No New S. aureus Bacteremia-related Complications NoNewComplications->OverallSuccess NoOtherAntibiotics No Receipt of Other Potentially Effective Antibiotics NoOtherAntibiotics->OverallSuccess

Figure 2: Logical components of the primary outcome in the ERADICATE trial.
S. aureus Bacteremia Efficacy Outcomes CeftobiproleDaptomycin ± Aztreonam
Overall Treatment Success 69.8%68.7%
Mortality 9.0%9.1%
Microbiological Eradication 82.0%77.3%

Data sourced from Holland et al.[8]

Safety and Tolerability

Across multiple studies, ceftobiprole has been generally well-tolerated.[4][9] The most frequently reported adverse events are gastrointestinal in nature, particularly nausea and vomiting.[4][7][9] In a meta-analysis, ceftobiprole was associated with a higher incidence of nausea compared to comparator drugs.[9] However, the rates of serious adverse events and treatment discontinuation due to adverse events are generally comparable to combination therapies.[4][8]

Conclusion

Clinical evidence from large-scale, randomized controlled trials consistently demonstrates that ceftobiprole monotherapy is non-inferior to standard-of-care combination therapies for the treatment of severe infections, including HAP, CAP, and complicated S. aureus bacteremia.[1][4][8][9] Its efficacy against MRSA makes it a valuable single-agent option in scenarios where this pathogen is a concern.[3] While gastrointestinal side effects are more common with ceftobiprole, its overall safety profile is comparable to that of combination regimens.[9] The use of ceftobiprole monotherapy can be a carbapenem-sparing strategy and may reduce the risk of toxicity associated with some combination antibiotic regimens.[10] However, in settings with a high prevalence of ESBL-producing Enterobacterales, caution with ceftobiprole monotherapy is advised.[10]

References

Navigating Resistance: A Comparative Guide to Ceftobiprole's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of ceftobiprole's performance against key alternatives, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.

Ceftobiprole (B606590), a fifth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique mechanism of action, particularly its high affinity for penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), sets it apart from many other β-lactam antibiotics. This guide delves into the cross-resistance landscape between ceftobiprole and other clinically important antibiotics, offering a data-driven perspective for informed research and development decisions.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro activity of ceftobiprole and comparator antibiotics against various bacterial strains, including those with defined resistance mechanisms. Minimum Inhibitory Concentration (MIC) values, specifically MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented to facilitate direct comparison.

Table 1: Activity of Ceftobiprole and Comparators against Staphylococcus aureus (MRSA) with Resistance to Other Anti-MRSA Agents

Organism/Resistance ProfileAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (%)
Ceftaroline-Nonsusceptible MRSA Ceftobiprole2487.3[1][2][3]
Ceftaroline>1>10[3]
Daptomycin-Nonsusceptible MRSA Ceftobiprole12100[1][2][4][5]
Daptomycin>1>1-
Vancomycin-Intermediate S. aureus (VISA) Ceftobiprole1297.2 - 98.3[1][2][4][5]
Vancomycin2-84-8-
Vancomycin-Resistant S. aureus (VRSA) Ceftobiprole1197.2[4][5]
Vancomycin≥16≥160
Linezolid-Nonsusceptible MRSA Ceftobiprole1297.2[4][5]
Linezolid (B1675486)>4>4-

Table 2: Comparative Activity of Ceftobiprole and Ceftaroline against Staphylococci

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-Resistant S. aureus (MRSA) Ceftobiprole12[6]
Ceftaroline0.51[6]
Methicillin-Resistant Coagulase-Negative Staphylococci (MR-CoNS) Ceftobiprole12
Ceftaroline0.51

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments cited in the cross-resistance studies.

Antimicrobial Susceptibility Testing (AST)

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing antibiotic efficacy and cross-resistance. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone of this analysis.

Broth Microdilution Method (Following CLSI Guidelines)

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar (B569324) plates overnight. Well-isolated colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of ceftobiprole and comparator antibiotics are prepared in CAMHB in 96-well microtiter plates. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Resistance Assays

Understanding the biochemical basis of resistance is crucial for interpreting cross-resistance patterns. The following assays are commonly employed to investigate the interaction of ceftobiprole with key resistance determinants.

Penicillin-Binding Protein 2a (PBP2a) Competitive Binding Assay

This assay determines the affinity of ceftobiprole for PBP2a, the key mechanism of methicillin (B1676495) resistance in staphylococci.

  • Preparation of Membranes: MRSA strains are grown to mid-logarithmic phase, and the cell membranes containing PBPs are isolated through enzymatic lysis and ultracentrifugation.

  • Competitive Binding: The membrane preparations are incubated with varying concentrations of ceftobiprole or a comparator β-lactam antibiotic.

  • Labeling with a Fluorescent Penicillin Analog: A fluorescently labeled penicillin derivative, such as Bocillin FL, is added to the mixture. This analog binds to any PBPs that have not been bound by the test antibiotic.

  • Detection and Quantification: The PBP-antibiotic complexes are separated by SDS-PAGE. The fluorescent signal from the labeled penicillin is detected using a fluorescence scanner. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent analog (IC₅₀) is then determined, providing a measure of the antibiotic's affinity for PBP2a.

β-Lactamase Hydrolysis Assay (Spectrophotometric Method)

This assay measures the stability of ceftobiprole against hydrolysis by β-lactamase enzymes.

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is obtained from relevant bacterial strains. A solution of ceftobiprole of a known concentration is prepared in a suitable buffer.

  • Hydrolysis Reaction: The β-lactamase enzyme is added to the ceftobiprole solution, and the reaction is monitored over time.

  • Spectrophotometric Measurement: The hydrolysis of the β-lactam ring of ceftobiprole results in a change in the ultraviolet (UV) absorbance spectrum. This change is continuously measured using a spectrophotometer at a specific wavelength.

  • Calculation of Kinetic Parameters: The rate of hydrolysis is determined from the change in absorbance over time. Kinetic parameters such as the Michaelis constant (Km) and the maximum rate of hydrolysis (Vmax) can be calculated to quantify the enzyme's efficiency in breaking down the antibiotic.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in ceftobiprole's interaction with bacterial resistance mechanisms and the workflow for assessing cross-resistance.

cluster_0 Ceftobiprole's Primary Mechanism of Action Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) in MRSA Ceftobiprole->PBP2a High Affinity Binding Inhibition Inhibition Ceftobiprole->Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Disruption leads to Inhibition->CellWall Blocks cluster_1 Experimental Workflow for Cross-Resistance Assessment Start Start: Isolate Collection (e.g., Ceftaroline-Resistant MRSA) AST Antimicrobial Susceptibility Testing (Broth Microdilution) Start->AST Mechanism_Assay Mechanism of Resistance Assays (PBP2a Binding, β-lactamase Hydrolysis) Start->Mechanism_Assay MIC_Determination Determine MICs for Ceftobiprole and Comparator Antibiotics AST->MIC_Determination Data_Analysis Data Analysis and Comparison (MIC₅₀/₉₀, Susceptibility Rates) MIC_Determination->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion cluster_2 Logical Relationship of Ceftobiprole with β-Lactamases Ceftobiprole Ceftobiprole Stable Stable Against - Staphylococcal Penicillinases - AmpC β-lactamases - TEM-1 Ceftobiprole->Stable Labile Labile to Hydrolysis by - Extended-Spectrum β-Lactamases (ESBLs) - Carbapenemases - Class B and D β-lactamases Ceftobiprole->Labile Outcome_Stable Maintains Activity Stable->Outcome_Stable Outcome_Labile Reduced or No Activity Labile->Outcome_Labile

References

Comparative cost-effectiveness analysis of ceftobiprole treatment

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based guide for researchers and drug development professionals on the clinical performance of ceftobiprole (B606590) in treating complex bacterial infections.

Ceftobiprole, a fifth-generation cephalosporin, offers a broad spectrum of bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of ceftobiprole's efficacy and safety, drawing from key clinical trials in community-acquired pneumonia (CAP), hospital-acquired pneumonia (HAP), and complicated Staphylococcus aureus bacteremia (SAB). While formal cost-effectiveness studies are limited, this analysis of clinical outcomes offers insights into its potential economic value.

Data Presentation: Clinical Efficacy of Ceftobiprole

The following tables summarize the quantitative data from pivotal Phase III clinical trials, comparing ceftobiprole to standard-of-care antibiotics across different indications.

Table 1: Community-Acquired Pneumonia (CAP)

OutcomeCeftobiproleCeftriaxone (B1232239) ± Linezolid (B1675486)Study Details
Clinical Cure Rate (Clinically Evaluable Population) 86.6%87.4%Randomized, double-blind trial in hospitalized patients with CAP[1].
Clinical Cure Rate (Intent-to-Treat Population) 76.4%79.3%Demonstrates non-inferiority to the comparator arm[1].
Early Clinical Success (Day 3, Modified ITT) 71.1%66.7%Re-analysis based on 2020 FDA guidance[2].
28-Day All-Cause Mortality (Modified ITT) 2.1%7.8%Re-analysis based on 2020 FDA guidance[2].

Table 2: Hospital-Acquired Pneumonia (HAP), excluding VAP

OutcomeCeftobiproleCeftazidime + LinezolidStudy Details
Clinical Cure Rate (Clinically Evaluable Population) 77.8%76.2%Randomized, double-blind, multicenter study in HAP patients[3].
Clinical Cure Rate (Intent-to-Treat Population) 59.6%58.8%Demonstrates non-inferiority to combination therapy[3].
Microbiological Eradication Rate (Microbiologically Evaluable) 62.9%67.5%Assessed in patients with a confirmed pathogen at baseline[3].

Table 3: Complicated Staphylococcus aureus Bacteremia (SAB)

OutcomeCeftobiproleDaptomycin ± AztreonamStudy Details
Overall Treatment Success (Day 70, Modified ITT) 69.8%68.7%Phase 3, double-blind, non-inferiority trial (ERADICATE)[4].
Mortality (Day 70) 9.0%9.1%Comparable mortality rates between the two treatment arms[4].
Microbiological Eradication 82.0%77.3%Percentage of patients with clearance of bacteremia[4].

Experimental Protocols

The clinical efficacy data presented above are derived from rigorous, well-controlled clinical trials. Below are the detailed methodologies for the key studies cited.

Protocol 1: Ceftobiprole in Community-Acquired Pneumonia (CAP)
  • Study Design: A randomized, double-blind, multicenter, non-inferiority trial comparing ceftobiprole with ceftriaxone, with the option to add linezolid for suspected MRSA or ceftriaxone-resistant S. pneumoniae[1].

  • Patient Population: Hospitalized adult patients diagnosed with CAP.

  • Intervention Arm: Ceftobiprole administered at a dose of 500 mg every 8 hours via a 2-hour intravenous infusion[1].

  • Comparator Arm: Ceftriaxone 2 g once daily, with the addition of linezolid 600 mg every 12 hours if required[1].

  • Primary Endpoint: The primary outcome was the clinical cure rate at the test-of-cure (TOC) visit in both the clinically evaluable (CE) and intent-to-treat (ITT) populations[1]. A subsequent re-analysis used early clinical success at Day 3 as the primary endpoint, in line with updated FDA guidance[2].

Protocol 2: Ceftobiprole in Hospital-Acquired Pneumonia (HAP)
  • Study Design: A Phase 3, randomized, double-blind, multicenter study designed to demonstrate the non-inferiority of ceftobiprole monotherapy to a combination therapy[3][5].

  • Patient Population: Adult patients with HAP, excluding those with ventilator-associated pneumonia (VAP). Patients had an APACHE II score of ≥ 8 and ≤ 25[5].

  • Intervention Arm: Ceftobiprole 500 mg administered intravenously every 8 hours[3].

  • Comparator Arm: Ceftazidime 2 g every 8 hours plus linezolid 600 mg every 12 hours[3].

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the TOC visit, assessed in both the ITT and CE populations, with a non-inferiority margin of 15%[3].

Protocol 3: Ceftobiprole in Complicated Staphylococcus aureus Bacteremia (ERADICATE Trial)
  • Study Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial[4][6].

  • Patient Population: Adult patients with a diagnosis of complicated S. aureus bacteremia, which could include right-sided infective endocarditis[4][6].

  • Intervention Arm: Ceftobiprole administered at 500 mg intravenously every 6 hours for the first 8 days, followed by 500 mg every 8 hours thereafter[4].

  • Comparator Arm: Daptomycin at a dose of 6 to 10 mg/kg intravenously every 24 hours, with the option of adding aztreonam[4].

  • Primary Endpoint: The primary outcome was overall treatment success at 70 days post-randomization. This composite endpoint included survival, clearance of bacteremia, improvement in symptoms, no new SAB-related complications, and no receipt of other potentially effective antibiotics. The non-inferiority margin was set at 15%[4][6].

Visualizations: Workflows and Decision Pathways

The following diagrams illustrate the experimental workflow of a typical antibiotic clinical trial and a potential decision-making pathway for the empirical treatment of pneumonia.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Assessment cluster_3 Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment (Clinical & Microbiological) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Ceftobiprole (e.g., 500mg q8h) Randomization->ArmA ArmB Comparator Drug(s) (e.g., Ceftazidime + Linezolid) Randomization->ArmB OnTreatment On-Treatment Monitoring (Safety & Efficacy) ArmA->OnTreatment ArmB->OnTreatment EOT End of Treatment (EOT) Assessment OnTreatment->EOT TOC Test of Cure (TOC) Visit (Primary Endpoint Assessment) EOT->TOC LateFU Late Follow-up (e.g., Day 70 for SAB) TOC->LateFU Analysis Statistical Analysis (ITT, CE Populations) Non-inferiority Testing LateFU->Analysis

Figure 1: Generalized workflow for a Phase III antibiotic clinical trial.

G Start Patient with Suspected Pneumonia (CAP or HAP) RiskAssessment Assess Risk Factors for Resistant Pathogens (e.g., prior antibiotic use, MRSA colonization) Start->RiskAssessment LowRisk Low Risk for MRSA & Pseudomonas RiskAssessment->LowRisk No HighRisk High Risk for MRSA and/or Gram-negatives RiskAssessment->HighRisk Yes StandardTx Standard Therapy (e.g., Ceftriaxone) LowRisk->StandardTx CeftoTx Ceftobiprole Monotherapy HighRisk->CeftoTx ComboTx Consider Combination Therapy (e.g., Anti-pseudomonal agent) HighRisk->ComboTx Reassess Re-evaluate based on Culture Results & Clinical Response StandardTx->Reassess CeftoTx->Reassess ComboTx->Reassess

Figure 2: Simplified decision pathway for empirical pneumonia treatment.

References

Ceftobiprole Demonstrates Non-Inferiority to Standard-of-Care Antibiotics in Pivotal Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Ceftobiprole (B606590), an advanced-generation cephalosporin, has consistently demonstrated non-inferiority compared to standard-of-care antibiotics in the treatment of several serious bacterial infections, including Staphylococcus aureus bacteremia (SAB), acute bacterial skin and skin structure infections (ABSSSI), and community-acquired pneumonia (CAP). Extensive phase 3 clinical trials have provided robust data supporting its efficacy and safety profile, positioning it as a valuable alternative in the infectious disease armamentarium.

Efficacy in Complicated Staphylococcus aureus Bacteremia (SAB)

The landmark ERADICATE trial, a phase 3, randomized, double-blind, multicenter study, established the non-inferiority of ceftobiprole to daptomycin (B549167), with or without aztreonam (B1666516), for the treatment of complicated SAB.[1][2] The primary efficacy endpoint was the overall success rate at 70 days post-randomization, a composite of survival, symptom improvement, clearance of S. aureus from the bloodstream, and no new SAB complications.[1]

In the modified intent-to-treat (mITT) population, the overall success rate was 69.8% for patients treated with ceftobiprole compared to 68.7% for those receiving daptomycin.[2][3] The adjusted difference in success rates was 2.0 percentage points (95% Confidence Interval, -7.1 to 11.1), meeting the pre-specified non-inferiority margin of 15%.[4][5] Secondary outcomes, including all-cause mortality and microbiological eradication rates, were also similar between the two treatment arms.[1][3] Notably, bloodstream clearance was achieved at a median of four days for both treatment groups.[6]

Table 1: Efficacy Outcomes of the ERADICATE Trial for Complicated S. aureus Bacteremia
OutcomeCeftobiprole (n=189)Daptomycin ± Aztreonam (n=198)Adjusted Difference (95% CI)
Overall Success at Day 70 69.8% (132/189)68.7% (136/198)2.0% (-7.1 to 11.1)
All-Cause Mortality at Day 70 9.0%9.1%-0.5% (-6.2 to 5.2)[7]
Microbiological Eradication 82.0%77.3%5.1% (-2.9 to 13.0)[3][5]
New SAB Complications 5.8%5.6%0.1% (-4.6 to 4.8)[7]

Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

The TARGET trial, a phase 3, randomized, double-blind study, demonstrated the non-inferiority of ceftobiprole to vancomycin (B549263) plus aztreonam for the treatment of ABSSSI.[8][9] The primary endpoint, as defined by the U.S. Food and Drug Administration (FDA), was the early clinical response at 48 to 72 hours after initiation of treatment, characterized by a reduction in lesion size of 20% or more.[8]

Ceftobiprole met the primary endpoint with an early clinical success rate of 91.3% compared to 88.1% in the vancomycin plus aztreonam group, with an adjusted difference of 3.3% (95% CI: -1.2, 7.8), thus meeting the non-inferiority margin of 10%.[9][10] The investigator-assessed clinical success at the test-of-cure visit was also similar between the two groups.[9]

Table 2: Efficacy Outcomes of the TARGET Trial for ABSSSI
OutcomeCeftobiprole (n=335)Vancomycin + Aztreonam (n=344)Adjusted Difference (95% CI)
Early Clinical Success (48-72h) 91.3%88.1%3.3% (-1.2 to 7.8)[9][10]
Clinical Success at Test-of-Cure (ITT) 90.1%89.0%1.1% (-3.6 to 5.9)
Clinical Success at Test-of-Cure (CE) 97.9%95.2%2.7% (-0.3 to 5.7)

Efficacy in Pneumonia

Ceftobiprole has also been shown to be non-inferior to standard-of-care treatments for both community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP).[11][12] In a study of hospitalized patients with CAP, ceftobiprole was non-inferior to ceftriaxone (B1232239) with or without linezolid (B1675486).[13] The clinical cure rates in the clinically evaluable population were 86.6% for ceftobiprole and 87.4% for the comparator group.[13] For HAP (excluding ventilator-associated pneumonia), ceftobiprole demonstrated non-inferiority to the combination of ceftazidime (B193861) and linezolid.[14]

Table 3: Efficacy Outcomes in Pneumonia Trials
IndicationCeftobiproleComparatorOutcome
Community-Acquired Pneumonia (CAP) 86.6%Ceftriaxone ± Linezolid (87.4%)Clinical Cure Rate (Clinically Evaluable)[13]
Hospital-Acquired Pneumonia (HAP) 77.8%Ceftazidime + Linezolid (76.2%)Clinical Cure Rate at TOC (Clinically Evaluable, excluding VAP)[14]

Safety and Tolerability

Across the clinical trial program, ceftobiprole has been generally well-tolerated.[2] The most frequently reported adverse events associated with ceftobiprole were gastrointestinal in nature, such as mild nausea.[1] The overall rates of drug-related adverse events were comparable between ceftobiprole and the comparator arms in the major trials.[8][15] In the ERADICATE trial, treatment-related adverse events were more common in the ceftobiprole group (13.1% vs 5.6%), with higher incidences of gastrointestinal symptoms and hypokalemia.[4]

Table 4: Key Safety Findings
TrialCeftobiprole Adverse Event RateComparator Adverse Event RateCommon Ceftobiprole-Related AEs
ERADICATE (SAB) 63% (≥1 AE)59% (≥1 AE)Gastrointestinal (e.g., nausea)[15]
TARGET (ABSSSI) 20% (drug-related)18% (drug-related)N/A
CAP Trial 6% (premature discontinuation)4% (premature discontinuation)Nausea, Vomiting[13]

Experimental Protocols

ERADICATE Trial (Complicated S. aureus Bacteremia)
  • Design: A phase 3, randomized (1:1), double-blind, multicenter, non-inferiority trial.[1]

  • Patient Population: Adult patients hospitalized with complicated S. aureus bacteremia, including those with right-sided endocarditis.[2][5]

  • Intervention: Intravenous ceftobiprole (500 mg every 6 hours for the first 8 days, then every 8 hours) versus intravenous daptomycin (6-10 mg/kg every 24 hours), with the option of adding aztreonam for Gram-negative coverage in the daptomycin arm.[16] Treatment duration was up to 42 days.[1]

  • Primary Endpoint: Overall clinical success at 70 days post-randomization, defined as survival, symptomatic improvement, S. aureus bloodstream clearance, and no new SAB-related complications.[1] The non-inferiority margin was set at 15%.[5]

TARGET Trial (Acute Bacterial Skin and Skin Structure Infections)
  • Design: A phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority study.[9]

  • Patient Population: Adult patients with ABSSSI.[8]

  • Intervention: Intravenous ceftobiprole versus intravenous vancomycin plus aztreonam.[8]

  • Primary Endpoint (FDA): Early clinical response at 48-72 hours after treatment initiation, defined as a ≥20% reduction in lesion size.[8] The non-inferiority margin was 10%.[9]

  • Primary Endpoint (EMA): Investigator-assessed clinical success at the test-of-cure visit.[9]

Visualizations

Non_Inferiority_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Endpoint Assessment cluster_analysis Statistical Analysis Screening Patient Population with Target Indication (e.g., SAB, ABSSSI) Randomization Randomization (1:1) Screening->Randomization Ceftobiprole Ceftobiprole Randomization->Ceftobiprole Comparator Standard-of-Care (e.g., Daptomycin, Vancomycin) Randomization->Comparator PrimaryEndpoint Primary Efficacy Endpoint (e.g., Clinical Success at Day 70) Ceftobiprole->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints (e.g., Mortality, Microbiological Eradication) Ceftobiprole->SecondaryEndpoints Safety Safety Assessment (Adverse Events) Ceftobiprole->Safety Comparator->PrimaryEndpoint Comparator->SecondaryEndpoints Comparator->Safety Analysis Non-Inferiority Analysis PrimaryEndpoint->Analysis SecondaryEndpoints->Analysis Safety->Analysis

Caption: Workflow of a typical non-inferiority clinical trial for ceftobiprole.

ERADICATE_Trial_Design cluster_enrollment Enrollment cluster_randomization Randomization & Blinding cluster_arms Treatment Arms (up to 42 days) cluster_outcome Primary Outcome cluster_analysis Analysis Patients 390 Adult Patients with Complicated S. aureus Bacteremia Randomize Randomized (1:1) Double-Blind Patients->Randomize ArmA Ceftobiprole (n=189) Randomize->ArmA ArmB Daptomycin +/- Aztreonam (n=198) Randomize->ArmB Outcome Overall Success at Day 70 ArmA->Outcome ArmB->Outcome NI_Margin Non-Inferiority Margin: 15% Outcome->NI_Margin

Caption: Simplified experimental design of the ERADICATE trial.

References

A Comparative Analysis of Adverse Event Profiles: Ceftobiprole Versus Older Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the adverse event (AE) profiles of the fifth-generation cephalosporin (B10832234), ceftobiprole (B606590), and older-generation cephalosporins. The analysis is based on data from pivotal Phase 3 clinical trials, offering researchers, scientists, and drug development professionals an objective overview supported by experimental data.

Ceftobiprole is an advanced-generation intravenous cephalosporin with a broad spectrum of in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative pathogens.[1][2] Understanding its safety profile in relation to established cephalosporins is crucial for evaluating its clinical utility and potential in treating complex bacterial infections.

Adverse Event Profile of Ceftobiprole

The safety and tolerability of ceftobiprole have been established through a series of robust Phase 3 clinical trials across various indications. Generally, its safety profile is consistent with the cephalosporin class.[3] The most frequently reported adverse reactions include gastrointestinal issues such as nausea and vomiting, as well as dysgeusia (a caramel-like taste disturbance).[4][5]

The incidence of specific adverse events can vary depending on the patient population and the indication being treated.[5] For instance, in adult patients with Staphylococcus aureus bacteremia (SAB), anemia and hypokalemia were among the most common adverse reactions.[6] In contrast, for patients with acute bacterial skin and skin structure infections (ABSSSI), headache and injection site reactions were more frequently noted.[6]

Adverse Event Profile of Older Cephalosporins

Older cephalosporins, particularly third and fourth-generation agents, are known for their low toxicity and are generally considered safe.[7][8]

  • Third-Generation Cephalosporins (e.g., ceftriaxone, ceftazidime): Common adverse effects associated with this class include gastrointestinal disturbances (nausea, vomiting, diarrhea), hypersensitivity reactions, and pain at injection sites.[7][9][10] These events typically occur at rates ranging from <1% to 12%.[7][10] More specific adverse effects can include suppression of gut flora, which may lead to reduced vitamin K synthesis, and Clostridioides difficile-associated diarrhea (CDAD).[7][10][11]

  • Fourth-Generation Cephalosporins (e.g., cefepime): As broad-spectrum agents, fourth-generation cephalosporins share a similar safety profile with third-generation agents.[12] They are effective against a wide range of bacteria and are typically reserved for more severe infections like hospital-acquired pneumonia and febrile neutropenia.[13][14] The class is generally well-tolerated, with common side effects including nausea, diarrhea, and allergic reactions.[13]

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key Phase 3 clinical trials comparing ceftobiprole to standard-of-care agents, which include older cephalosporins and other antibiotics used for serious infections.

Table 1: Adverse Events in Complicated Staphylococcus aureus Bacteremia (ERADICATE Trial) Comparison of ceftobiprole with daptomycin (B549167), with or without aztreonam.

Adverse EventCeftobiprole (n=191)Daptomycin ± Aztreonam (n=198)
Any TEAE63.4%[15]59.1%[15]
Serious TEAE18.8%[15]22.7%[15]
Gastrointestinal DisordersMore Frequent w/ Ceftobiprole[15]-
NauseaMost common GI event[16][17]-
Anemia≥ 4%[6]-
Hypokalemia≥ 4%[6]-
Vomiting≥ 4%[6]-
Hepatic Enzyme Increased≥ 4%[6]-
Diarrhea≥ 4%[6]-
Blood Creatinine Increased≥ 4%[6]-
Hypertension≥ 4%[6]-
Leukopenia≥ 4%[6]-
Pyrexia≥ 4%[6]-

Table 2: Adverse Events in Acute Bacterial Skin and Skin Structure Infections (TARGET Trial) Comparison of ceftobiprole with vancomycin (B549263) plus aztreonam.

Adverse EventCeftobiprole (n=335)Vancomycin + Aztreonam (n=344)
Drug-Related AEs20%[18]18%[18]
Nausea≥ 2%[6]Most common AEs in both groups[18]
Diarrhea≥ 2%[6]Most common AEs in both groups[18]
Headache≥ 2%[6]Most common AEs in both groups[18]
Injection Site Reaction≥ 2%[6]-
Hepatic Enzyme Increased≥ 2%[6]-
Rash≥ 2%[6]-
Vomiting≥ 2%[6]-
Dysgeusia≥ 2%[6]-

Table 3: Adverse Events in Hospital-Acquired Pneumonia (HAP) Comparison of ceftobiprole with ceftazidime (B193861) plus linezolid.

Adverse EventCeftobiproleCeftazidime + Linezolid
Any AE24.9%[4]25.4%[4]
Serious AE3.9%[4]3.1%[4]
Diarrhea3.1%[4]6.5%[4]
Hyponatremia4.4%[4]2.6%[4]
Dysgeusia1.3%[4]0%[4]

Experimental Protocols

The data presented are derived from rigorously designed Phase 3 clinical trials. The methodologies for two pivotal studies are detailed below.

ERADICATE Trial (Complicated SAB)
  • Study Design : A Phase 3, randomized, double-blind, active-controlled, multicenter, non-inferiority trial (NCT03138733).[17][19] It is the first double-blind registrational study conducted for a new antibiotic in SAB.[3][19]

  • Patient Population : 390 hospitalized adult patients with complicated S. aureus bacteremia, including right-sided infective endocarditis.[3][15]

  • Intervention and Comparator : Patients were randomized 1:1 to receive either intravenous ceftobiprole (500 mg every 6 hours for 8 days, then every 8 hours) or intravenous daptomycin (6 to 10 mg/kg every 24 hours) plus optional aztreonam.[15]

  • Primary Efficacy Endpoint : The primary outcome was the overall success rate at 70 days post-randomization.[15][17] This was a composite endpoint defined as survival, clearance of bacteremia, improvement in symptoms, no new SAB-related complications, and no receipt of other potentially effective antibiotics.[15][17]

  • Safety Assessment : Safety was assessed throughout the trial via the collection of all adverse events, serious adverse events, and laboratory data.[17] An independent Data Review Committee adjudicated the primary outcome.[3]

TARGET Trial (ABSSSI)
  • Study Design : A Phase 3, randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority study (NCT03137173).[1][20]

  • Patient Population : 679 adult patients with acute bacterial skin and skin structure infections (ABSSSI) requiring intravenous antibiotic therapy.[1][18]

  • Intervention and Comparator : Patients were randomized to receive either intravenous ceftobiprole or a combination of intravenous vancomycin plus aztreonam.[1][20]

  • Primary Efficacy Endpoints :

    • FDA-defined : Early clinical response at 48-72 hours after starting treatment, defined as a ≥20% reduction in lesion size.[1][18]

    • EMA-defined : Investigator-assessed clinical success at the test-of-cure visit (15-22 days after randomization).[1][18]

  • Safety Assessment : Safety and tolerability were evaluated by monitoring treatment-emergent adverse events (AEs), serious AEs, and changes in laboratory test results throughout the study.[21]

Visualizations

The following diagrams illustrate the classification of cephalosporins, a typical clinical trial safety reporting workflow, and the mechanism of a common class-specific adverse event.

Cephalosporin_Generations Gen1 1st Gen (e.g., Cefazolin) Gen2 2nd Gen (e.g., Cefuroxime) Gen3 3rd Gen (e.g., Ceftriaxone) Gen4 4th Gen (e.g., Cefepime) Gen5 5th Gen (Advanced) Cefto Ceftobiprole Gen5->Cefto

Caption: Classification of cephalosporins by generation.

Safety_Reporting_Workflow cluster_site Investigator Site cluster_sponsor Sponsor / CRO cluster_regulatory Regulatory & Ethics Patient Patient Experiences Adverse Event (AE) Investigator 1. Investigator Identifies, Documents & Assesses Causality Patient->Investigator SponsorReport 2. Site Reports AE/SAE to Sponsor Investigator->SponsorReport SponsorEval 3. Sponsor Evaluates Event (e.g., expectedness, severity) SponsorReport->SponsorEval RegReport 4. Sponsor Reports to Regulatory Authorities (e.g., FDA) & Ethics Committees (IRB) SponsorEval->RegReport Authorities 5. Authorities Review Safety Data RegReport->Authorities

Caption: Standard workflow for adverse event reporting in clinical trials.

Hypersensitivity_Pathway cluster_exposure Initial Exposure (Sensitization) cluster_reaction Subsequent Exposure (Reaction) Ceph Cephalosporin (Antigen) APC Antigen-Presenting Cell (APC) Ceph->APC TH2 T Helper 2 Cell (Th2) APC->TH2 BCell B Cell Activation TH2->BCell IgE Plasma Cell Produces IgE Antibodies BCell->IgE MastCell IgE on Mast Cell Binds Antigen IgE->MastCell IgE coats Mast Cells ReExp Cephalosporin Re-exposure ReExp->MastCell Degran Mast Cell Degranulation MastCell->Degran Mediators Release of Histamine, Leukotrienes, etc. Degran->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

Caption: Simplified pathway for Type I (IgE-mediated) hypersensitivity.

References

Ceftobiprole Medocaril: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving ceftobiprole (B606590) medocaril, a fifth-generation cephalosporin. It offers an objective comparison of its performance against other antibiotics in key indications, supported by experimental data and detailed methodologies.

Executive Summary

Ceftobiprole has demonstrated non-inferiority to standard-of-care comparators in the treatment of Community-Acquired Pneumonia (CAP), Hospital-Acquired Pneumonia (HAP), Acute Bacterial Skin and Skin Structure Infections (ABSSSI), and complicated Staphylococcus aureus Bacteremia (SAB). Its broad spectrum of activity, which includes methicillin-resistant Staphylococcus aureus (MRSA), positions it as a valuable therapeutic option, particularly in cases where MRSA is suspected or confirmed.

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. A key feature of ceftobiprole is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in staphylococci.[1][2][3] This strong binding to PBP2a allows ceftobiprole to be effective against MRSA, a capability lacking in many other β-lactam antibiotics.[1][3][4]

cluster_Ceftobiprole Ceftobiprole Action cluster_Pathway Bacterial Cell Wall Synthesis Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) in MRSA Ceftobiprole->PBP2a High-affinity binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP2a->Peptidoglycan_Synthesis Inhibition of transpeptidation Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Bacterial_Survival Bacterial Survival Cell_Wall_Integrity->Bacterial_Survival Cell_Lysis Cell_Lysis Cell_Wall_Integrity->Cell_Lysis Loss of Integrity

Ceftobiprole's mechanism of action against MRSA.

Comparative Clinical Efficacy

The following tables summarize the key quantitative data from major clinical trials comparing ceftobiprole to other antibiotics across different indications.

Table 1: Community-Acquired Pneumonia (CAP)
Trial Treatment Arms Patient Population Primary Endpoint Ceftobiprole Comparator Difference (95% CI)
Phase 3 (Re-analysis)[5][6][7][8]Ceftobiprole vs. Ceftriaxone (B1232239) ± Linezolid (B1675486)618 hospitalized adults with CAP (Day 3 ITT)Clinical success at Day 371.0%71.1%-0.1% (-6.6 to 6.4)
Original Phase 3[9][10][11]Ceftobiprole vs. Ceftriaxone ± Linezolid469 hospitalized adults with CAP (Clinically Evaluable)Clinical cure at Test-of-Cure (TOC)86.6%87.4%-0.8% (-5.8 to 4.2)
Table 2: Hospital-Acquired Pneumonia (HAP)
Trial Treatment Arms Patient Population Primary Endpoint Ceftobiprole Comparator Difference (95% CI)
Phase 3[12][13][14][15]Ceftobiprole vs. Ceftazidime (B193861) + Linezolid781 hospitalized adults with HAP (ITT)Clinical cure at TOC49.9%52.8%-2.9% (-10.0 to 4.1)
Phase 3 (HAP excluding VAP)[12][13][14][15]Ceftobiprole vs. Ceftazidime + Linezolid571 hospitalized adults with HAP (ITT)Clinical cure at TOC59.6%58.8%0.8% (-7.3 to 8.8)
Table 3: Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Trial Treatment Arms Patient Population Primary Endpoint Ceftobiprole Comparator Difference (95% CI)
TARGET[16][17][18][19]Ceftobiprole vs. Vancomycin (B549263) + Aztreonam (B1666516)679 adults with ABSSSI (ITT)Early clinical response (48-72h)91.3%88.1%3.3% (-1.2 to 7.8)
TARGET[16][17][18][19]Ceftobiprole vs. Vancomycin + Aztreonam679 adults with ABSSSI (ITT)Clinical success at TOC90.1%89.0%1.1% (-3.2 to 5.5)
Table 4: Complicated Staphylococcus aureus Bacteremia (SAB)
Trial Treatment Arms Patient Population Primary Endpoint Ceftobiprole Comparator Difference (95% CI)
ERADICATE[20][21][22][23]Ceftobiprole vs. Daptomycin (B549167) ± Aztreonam387 adults with complicated SAB (mITT)Overall clinical success at Day 7069.8%68.7%2.0% (-7.1 to 11.1)

Experimental Protocols and Methodologies

The clinical trials cited in this guide were randomized, double-blind, multicenter studies designed to establish the non-inferiority of ceftobiprole to the respective comparators.

Pneumonia Trials (CAP & HAP)

The pivotal trials for CAP and HAP enrolled adult patients requiring hospitalization for their infection.[9][13]

  • CAP Trial vs. Ceftriaxone ± Linezolid:

    • Inclusion Criteria: Hospitalized adults with radiographically confirmed pneumonia.[9]

    • Treatment: Ceftobiprole 500 mg IV every 8 hours versus ceftriaxone 2 g IV every 24 hours. Linezolid was added to the ceftriaxone arm if MRSA was suspected.[6][8]

    • Primary Endpoint: Originally, clinical cure at the Test-of-Cure (TOC) visit (7-14 days post-treatment).[9] A re-analysis used the FDA-preferred endpoint of early clinical success at Day 3, defined by improvement in at least two cardinal symptoms of pneumonia.[5][6][7][8]

  • HAP Trial vs. Ceftazidime + Linezolid:

    • Inclusion Criteria: Adults with HAP, including a subset with ventilator-associated pneumonia (VAP).[12][13]

    • Treatment: Ceftobiprole 500 mg IV every 8 hours versus ceftazidime 2 g IV every 8 hours plus linezolid 600 mg IV every 12 hours.[12][13]

    • Primary Endpoint: Clinical cure at the TOC visit.[12][13] Non-inferiority was not met in the VAP subgroup.[13]

cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase cluster_Assessment Endpoint Assessment Enrollment Hospitalized Adults with CAP or HAP Randomization Randomization (1:1) Enrollment->Randomization Ceftobiprole Ceftobiprole 500 mg IV q8h Randomization->Ceftobiprole Comparator Comparator Regimen (e.g., Ceftriaxone ± Linezolid or Ceftazidime + Linezolid) Randomization->Comparator Day3 Early Clinical Success (Day 3) Ceftobiprole->Day3 TOC Clinical Cure at Test-of-Cure (TOC) (7-14 days post-treatment) Ceftobiprole->TOC Comparator->Day3 Comparator->TOC Final Primary Endpoint: Non-inferiority Day3->Final TOC->Final

Generalized workflow for ceftobiprole pneumonia clinical trials.
TARGET Trial (ABSSSI)

The TARGET trial was a Phase 3 study designed to evaluate ceftobiprole for the treatment of ABSSSI.[16][17][18]

  • Inclusion Criteria: Adult patients with ABSSSI requiring IV antibiotic therapy.[16]

  • Treatment: Ceftobiprole 500 mg IV every 8 hours versus vancomycin 1 g (or 15 mg/kg) IV every 12 hours plus aztreonam 1 g IV every 12 hours.[19]

  • Primary Endpoints:

    • FDA: Early clinical response at 48-72 hours, defined as a ≥20% reduction in lesion size.[16][17][19]

    • EMA: Investigator-assessed clinical success at the TOC visit.[16][17]

  • Non-inferiority Margin: 10%.[16]

ERADICATE Trial (SAB)

The ERADICATE trial was a Phase 3 study assessing ceftobiprole's efficacy in complicated S. aureus bacteremia.[20][21][22][23]

  • Inclusion Criteria: Adult patients with complicated SAB, including those with right-sided infective endocarditis.[24]

  • Treatment: Ceftobiprole 500 mg IV every 6 hours for 8 days, then every 8 hours, versus daptomycin 6-10 mg/kg IV every 24 hours. Aztreonam was optional in the daptomycin arm for Gram-negative coverage.[20][23]

  • Primary Endpoint: Overall clinical success at 70 days post-randomization, adjudicated by a blinded committee. Success required survival, symptom improvement, SAB clearance, no new SAB complications, and no other potentially effective antibiotics.[20][23][24]

  • Non-inferiority Margin: 15%.[24]

cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase (up to 42 days) cluster_Assessment Endpoint Assessment Enrollment Adults with Complicated Staphylococcus aureus Bacteremia (SAB) Randomization Randomization (1:1) Enrollment->Randomization Ceftobiprole Ceftobiprole 500 mg IV q6h -> q8h Randomization->Ceftobiprole Daptomycin Daptomycin 6-10 mg/kg IV q24h (± optional Aztreonam) Randomization->Daptomycin Day70 Overall Clinical Success (Day 70 post-randomization) Ceftobiprole->Day70 Daptomycin->Day70 Final Primary Endpoint: Non-inferiority Day70->Final

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ceftobiprole Medocaril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Ceftobiprole medocaril is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Hazard Identification and Classification

This compound, a cephalosporin (B10832234) antibiotic, is harmful if swallowed and may cause allergic skin or respiratory reactions.[1] As with many pharmaceuticals, it is essential to handle it with appropriate personal protective equipment (PPE), including gloves and eye protection. While not broadly classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in all cases, it is crucial to consult local and institutional regulations, as classifications can vary.[2]

Step-by-Step Disposal Protocol

This protocol outlines the general procedures for the disposal of unused or expired this compound. Note: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

  • Segregation of Waste:

    • Do not mix this compound waste with general laboratory or biohazardous waste.[2]

    • It should be segregated as pharmaceutical waste.

  • Identification of Waste Type:

    • Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous waste, it should be disposed of in designated non-hazardous pharmaceutical waste containers, which are often white with blue lids.[2]

    • Hazardous Pharmaceutical Waste: If classified as hazardous by local regulations, it must be disposed of in black containers specifically labeled for hazardous pharmaceutical waste.[3]

  • Containerization:

    • Use approved, leak-proof, and clearly labeled pharmaceutical waste containers.

    • Ensure containers are securely sealed to prevent spills.

  • Handling of Empty Vials and Packaging:

    • Empty vials and original packaging that are not contaminated with residual product can often be disposed of in the regular trash after all personal or identifying information has been removed or redacted.[4]

    • If the vials contain residual liquid or powder, they should be treated as pharmaceutical waste.

  • Disposal of Reconstituted Solutions:

    • Any unused reconstituted solution should be discarded.[5]

    • Do not pour reconstituted solutions down the drain unless explicitly permitted by your institution's EHS guidelines and local wastewater regulations. The U.S. Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals.[3]

  • Arranging for Final Disposal:

    • Work with a licensed and approved medical or pharmaceutical waste disposal company.[6]

    • These companies are equipped to handle the incineration or other approved treatment methods for pharmaceutical waste, ensuring environmental safety and regulatory compliance.[3][6]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and stability information relevant to its disposal.

ParameterValueReference
Storage of Reconstituted Solution (if immediate dilution is not possible) Up to 24 hours (refrigerated), Up to 1 hour (room temperature)[5]
Recommended Infusion Concentration 2.67 mg/mL[5]
Hazard Classifications Acute toxicity - Category 4 (Oral), Skin sensitization - Category 1, Respiratory sensitization - Category 1[1]

Experimental Protocols

The disposal procedures outlined are based on established guidelines for pharmaceutical waste management. Specific experimental protocols for the disposal of this compound would be developed and validated by individual institutions in accordance with their regulatory landscape.

Disposal Workflow

start Start: Unused or Expired This compound consult_regs Consult Institutional and Local Regulations start->consult_regs is_hazardous Is it classified as RCRA Hazardous Waste? consult_regs->is_hazardous non_hazardous_container Place in Non-Hazardous Pharmaceutical Waste Container (White with Blue Lid) is_hazardous->non_hazardous_container No hazardous_container Place in Hazardous Pharmaceutical Waste Container (Black) is_hazardous->hazardous_container Yes licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service non_hazardous_container->licensed_disposal hazardous_container->licensed_disposal end End: Proper Disposal licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always prioritize your local and institutional guidelines as the primary source of information for waste disposal procedures.

References

Essential Safety and Logistical Information for Handling Ceftobiprole Medocaril

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ceftobiprole medocaril. The information is intended to ensure the safe handling, use, and disposal of this broad-spectrum cephalosporin (B10832234) antibiotic.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) with detailed personal protective equipment (PPE) recommendations for this compound was not identified, the following general precautions for handling potent pharmaceutical compounds should be strictly adhered to. These recommendations are based on established guidelines for handling hazardous drugs in a laboratory setting.[1]

Recommended PPE for Handling this compound:

  • Gloves: Wear two pairs of powder-free chemotherapy-rated gloves.[1] It is crucial to change gloves regularly, with recommendations typically ranging from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[1] Most glove materials offer good protection, but polyvinyl chloride (PVC) gloves are not recommended as they offer little protection against chemical exposure.[1]

  • Eye Protection: Use safety glasses with side shields or goggles to protect against splashes.

  • Lab Coat: A disposable, fluid-resistant gown or lab coat should be worn to protect the skin and clothing. Gowns should be changed every four hours or immediately after a spill or splash if no permeation data is available.[1]

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or reconstituting the powder, an N-95 or N-100 particle mask is recommended.[1] Surgical masks offer little to no protection from drug exposure.[1] For large spills, a chemical cartridge-type respirator may be necessary.[1]

  • Additional Protection: Hair and shoe covers should be used to prevent microbial contamination in cleanrooms and other sensitive areas.[1]

Safe Handling and Operational Plan

This compound is a prodrug that is rapidly converted to its active form, ceftobiprole.[2][3] It is supplied as a sterile lyophilized powder for injection.[3][4]

Reconstitution and Dilution Procedure:

  • Reconstitution: Reconstitute the vial containing 667 mg of this compound sodium with 10 mL of sterile water for injection or 5% dextrose in water (D5W).[5] This results in a concentrate with a concentration of 50 mg/mL of ceftobiprole.[6]

  • Visual Inspection: After reconstitution, allow any foam to dissipate and visually inspect the solution to ensure the product is fully dissolved and free of particulate matter.[6]

  • Further Dilution: The reconstituted solution must be further diluted immediately before administration.[6] Withdraw the appropriate volume of the reconstituted solution and add it to a suitable infusion container (e.g., PVC or PE infusion bags, glass bottles) containing 250 mL of 0.9% sodium chloride solution, 5% dextrose solution, or Lactated Ringer's solution.[6]

  • Homogenization: Gently invert the infusion bag 5-10 times to ensure a homogenous solution. Avoid vigorous shaking to prevent foaming.[6]

  • Administration: The final diluted solution is administered by intravenous infusion over a period of 2 hours.[3][4]

Storage of Reconstituted and Diluted Solutions:

  • Reconstituted Solution: If immediate dilution is not possible, the reconstituted solution can be stored at room temperature for up to one hour or in a refrigerator for up to 24 hours.[6]

  • Diluted Solution (in NS): When reconstituted with D5W and then diluted in normal saline (NS), the solution can be stored for 4 hours at 25°C (77°F) or 24 hours at 2°C to 8°C (36°F to 46°F).[5]

  • Diluted Solution (in D5W): When reconstituted with D5W and diluted in D5W, the solution can be stored for 6 hours at 25°C (77°F) or 94 hours at 2°C to 8°C (36°F to 46°F).[5]

  • Diluted Solution (reconstituted with SWFI): When reconstituted with sterile water for injection (SWFI) and diluted in either NS or D5W, the solution can be stored for 6 hours at 25°C (77°F) or 94 hours at 2°C to 8°C (36°F to 46°F).[5]

Disposal Plan

Proper disposal of unused this compound and associated materials is essential to prevent environmental contamination and potential exposure.

  • Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements for pharmaceutical waste.[6]

  • Contaminated Materials: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, including a respirator for large spills.[1] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly.

Quantitative Data

No specific occupational exposure limits (OELs) for this compound were identified in the available literature. The following table summarizes key quantitative properties of the compound.

PropertyValueSource
Molecular Weight713.65 g/mol [2]
FormulaC₂₆H₂₆N₈O₁₁S₂Na[2]
pH of Reconstituted Solution4.5 - 5.5[3]
Protein Binding16%[5]
Half-life (T½)3.3 hours[5]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Administration cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Reconstitute this compound Powder A->B C Visually Inspect Solution B->C D Further Dilute in Infusion Bag C->D E Gently Mix Solution D->E F Store Diluted Solution Appropriately E->F G Administer via Intravenous Infusion F->G H Dispose of Unused Product per Local Regulations G->H I Dispose of Contaminated Materials as Hazardous Waste G->I J Doff and Dispose of PPE I->J K Spill Occurs L Evacuate Area (if necessary) K->L M Don Additional PPE (e.g., Respirator) L->M N Contain and Absorb Spill M->N O Clean and Decontaminate Area N->O P Dispose of Spill Waste as Hazardous O->P

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftobiprole medocaril
Reactant of Route 2
Ceftobiprole medocaril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.